4,6-Difluoroindoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-difluoro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h3-4,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLRNYJYNJAJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585696 | |
| Record name | 4,6-Difluoro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199526-98-2 | |
| Record name | 4,6-Difluoro-2,3-dihydro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199526-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Difluoro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-difluoro-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4,6-Difluoroindoline Precursors
Foreword: The Strategic Importance of Fluorinated Indolines in Modern Drug Discovery
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic incorporation of fluorine atoms into this scaffold can profoundly modulate a molecule's physicochemical and biological properties. Specifically, the introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2][3] The 4,6-difluoroindoline moiety, in particular, has emerged as a valuable building block in the design of novel therapeutics, driving the need for robust and scalable synthetic routes to its precursors.[4][5]
This technical guide provides a comprehensive overview of the core synthetic strategies for accessing this compound precursors. It is intended for researchers, scientists, and drug development professionals seeking to leverage this important structural motif. The guide emphasizes not only the "how" but also the "why" behind experimental choices, offering field-proven insights to navigate the challenges inherent in organofluorine chemistry.
I. Retrosynthetic Analysis: Deconstructing the Pathway to this compound
A logical retrosynthetic analysis of this compound reveals several key precursor molecules. The most direct precursor is 4,6-difluoroindole, which can be reduced to the target indoline. The synthesis of 4,6-difluoroindole, in turn, can be approached through various established indole syntheses, with the Fischer and Leimgruber-Batcho methods being prominent.[6] This guide will focus on the synthesis of the crucial precursors required for these classical and modern synthetic approaches.
Figure 1: A simplified retrosynthetic analysis of this compound, highlighting key precursors and synthetic strategies.
II. Synthesis of Key Precursors: Building the Fluorinated Benzene Core
The journey to this compound begins with the synthesis of appropriately substituted difluorobenzene derivatives. The choice of starting material and synthetic route is critical and often dictated by commercial availability and scalability.
A. Synthesis of 3,5-Difluoroaniline: A Versatile Starting Point
3,5-Difluoroaniline is a key precursor that can be utilized in various indole synthesis strategies. A common and reliable method for its preparation involves the reduction of 1,3-difluoro-5-nitrobenzene.
Experimental Protocol: Reduction of 1,3-Difluoro-5-nitrobenzene
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-difluoro-5-nitrobenzene (1.0 eq) and ethanol (10 vol).
-
Reagent Addition: Carefully add iron powder (3.0 eq) and a catalytic amount of ammonium chloride in water (1 vol).
-
Reaction Execution: Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst. Wash the celite pad with ethanol. Concentrate the filtrate under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 3,5-difluoroaniline. Further purification can be achieved by column chromatography on silica gel if necessary.
| Reactant | Product | Reagents & Conditions | Typical Yield |
| 1,3-Difluoro-5-nitrobenzene | 3,5-Difluoroaniline | Fe, NH4Cl, EtOH/H2O, Reflux | 85-95% |
B. Synthesis of (3,5-Difluorophenyl)hydrazine: The Fischer Indole Precursor
For the Fischer indole synthesis, the corresponding phenylhydrazine is required. This can be synthesized from 3,5-difluoroaniline via diazotization followed by reduction.
Experimental Protocol: Synthesis of (3,5-Difluorophenyl)hydrazine
-
Diazotization: Dissolve 3,5-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C. To this solution, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid at 0 °C. Add the previously prepared diazonium salt solution dropwise to the tin(II) chloride solution, keeping the temperature below 10 °C.
-
Isolation: After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature. The resulting precipitate of (3,5-difluorophenyl)hydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and dried. The free base can be obtained by treating the hydrochloride salt with a base such as sodium hydroxide.
| Starting Material | Product | Key Reagents | Typical Yield |
| 3,5-Difluoroaniline | (3,5-Difluorophenyl)hydrazine | 1. NaNO2, HCl2. SnCl2·2H2O | 70-85% |
III. Construction of the 4,6-Difluoroindole Ring System
With the key precursors in hand, the next stage is the construction of the 4,6-difluoroindole core. The choice of method will depend on the desired substitution pattern and the availability of starting materials.
A. The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles.[6] It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.
Experimental Protocol: Fischer Indole Synthesis of 4,6-Difluoroindole
-
Hydrazone Formation: In a suitable solvent such as ethanol, react (3,5-difluorophenyl)hydrazine (1.0 eq) with a suitable aldehyde or ketone (e.g., pyruvic acid or an α-ketoester, 1.1 eq) at room temperature to form the corresponding phenylhydrazone. The hydrazone often precipitates from the reaction mixture and can be isolated by filtration.
-
Cyclization: The isolated phenylhydrazone is then subjected to cyclization using a strong acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride, or sulfuric acid. The reaction is typically heated to promote the[6][6]-sigmatropic rearrangement and subsequent cyclization.
-
Work-up and Purification: After cooling, the reaction mixture is quenched by pouring it onto ice-water and then neutralized with a base. The crude product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography or recrystallization affords the desired 4,6-difluoroindole derivative.
Figure 2: Workflow for the Fischer Indole Synthesis of 4,6-Difluoroindole.
IV. Reduction to this compound: The Final Transformation
The final step in the synthesis of the target scaffold is the reduction of the 4,6-difluoroindole. Several methods are available for this transformation, with catalytic hydrogenation being one of the most common and efficient.[7]
A. Catalytic Hydrogenation
Catalytic hydrogenation offers a clean and high-yielding method for the reduction of the indole double bond.
Experimental Protocol: Catalytic Hydrogenation of 4,6-Difluoroindole
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4,6-difluoroindole (1.0 eq) in a suitable solvent such as methanol, ethanol, or acetic acid.
-
Catalyst Addition: Add a catalytic amount of a heterogeneous catalyst, typically 5-10 mol% of palladium on carbon (Pd/C).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through celite to remove the catalyst and wash the celite pad with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the crude this compound. Purification can be achieved by recrystallization or chromatography if necessary.
| Substrate | Product | Catalyst & Conditions | Typical Yield |
| 4,6-Difluoroindole | This compound | 10% Pd/C, H2 (50 psi), EtOH, RT | >95% |
V. Conclusion and Future Perspectives
The synthesis of this compound precursors is a critical endeavor for advancing drug discovery programs that leverage the unique properties of fluorinated scaffolds. This guide has outlined robust and well-established synthetic routes, providing detailed experimental protocols and insights into key transformations. While classical methods like the Fischer indole synthesis remain highly relevant, ongoing research into novel C-H activation and fluorination methodologies promises to deliver even more efficient and versatile approaches in the future.[8][9][10] The continued development of synthetic strategies for accessing these valuable building blocks will undoubtedly accelerate the discovery of next-generation therapeutics.
References
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- Fluorine-containing indoles: Synthesis and biological activity.
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4,6-difluoroindoline spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 4,6-Difluoroindoline
Introduction
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of indoline, its rigid bicyclic structure serves as a valuable scaffold in the design of pharmacologically active agents. The incorporation of fluorine atoms at the 4- and 6-positions of the benzene ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compelling building block for drug development professionals.
This guide provides a comprehensive analysis of the core spectroscopic data essential for the unambiguous identification and characterization of this compound. As a senior application scientist, the following sections are structured to provide not just raw data, but a field-proven interpretation grounded in fundamental principles. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering detailed experimental protocols and explaining the causal relationships between molecular structure and spectral output.
Molecular Structure and Atom Numbering
For clarity in spectroscopic assignments, the standard IUPAC numbering for the indoline ring system is used throughout this guide.
Caption: IUPAC numbering for the this compound scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework and the electronic environment of each nucleus.
Experimental Protocol: NMR Sample Preparation and Acquisition
The quality of NMR data is directly dependent on meticulous sample preparation. The following protocol is a self-validating system designed to produce high-resolution spectra.
Caption: Standard workflow for preparing an NMR sample for analysis.
Causality in Protocol Choices:
-
Solvent Selection: Deuterated solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used because they are NMR-silent in the ¹H spectrum, preventing solvent signals from obscuring analyte peaks.[1] DMSO-d₆ is an excellent choice for indoline derivatives as it can solvate the N-H proton effectively, often resulting in a sharper signal.[2]
-
Filtration: Filtering the sample solution into the NMR tube removes microscopic particulate matter.[3] These particles can disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and poor resolution.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Interpretation |
| H1 (N-H) | ~6.0 - 6.5 | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. |
| H5 | ~6.5 - 6.7 | t | JH5-F4 ≈ JH5-F6 ≈ 9-10 Hz | A triplet due to coupling with two neighboring fluorine atoms. |
| H7 | ~6.7 - 6.9 | dd | JH7-F6 ≈ 9-10 Hz, JH7-H5 ≈ 2-3 Hz | A doublet of doublets due to ortho coupling to F6 and meta coupling to H5. |
| H2 (CH₂) | ~3.5 - 3.7 | t | JH2-H3 ≈ 8-9 Hz | Triplet, deshielded by the adjacent nitrogen atom. |
| H3 (CH₂) | ~3.0 - 3.2 | t | JH2-H3 ≈ 8-9 Hz | Triplet, coupled to the H2 protons. |
Interpretation and Expertise:
-
Aromatic Region (H5, H7): The electron-withdrawing nature of the fluorine atoms significantly shields the aromatic protons, shifting them upfield compared to non-substituted indoline (where aromatic protons appear between 6.6-7.1 ppm).[4] The most prominent feature is the large triplet for H5, a direct consequence of its symmetrical coupling to both F4 and F6. This pattern is a key diagnostic feature for this substitution pattern.
-
Aliphatic Region (H2, H3): The two methylene groups (C2 and C3) of the five-membered ring form a classic A₂X₂ system, appearing as two distinct triplets. The C2 protons are adjacent to the nitrogen atom, causing them to resonate at a lower field (further downfield) compared to the C3 protons.[5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of fluorine introduces C-F coupling, which provides additional structural confirmation.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Interpretation |
| C4, C6 | ~155 - 160 | dd | ¹JC-F ≈ 240-250 Hz, ³JC-F ≈ 10-15 Hz | Two signals expected, each a doublet of doublets due to large one-bond and smaller three-bond C-F coupling. |
| C7a | ~150 - 154 | t | ²JC-F ≈ 10-12 Hz | A triplet due to two-bond coupling to both F4 and F6. |
| C3a | ~125 - 130 | t | ²JC-F ≈ 10-12 Hz | A triplet due to two-bond coupling to both F4 and F6. |
| C5 | ~100 - 105 | t | ²JC-F ≈ 25-30 Hz | A triplet due to large two-bond couplings to both F4 and F6. |
| C7 | ~98 - 102 | dd | ²JC-F ≈ 25-30 Hz, ⁴JC-F ≈ 3-5 Hz | A doublet of doublets due to two-bond coupling to F6 and four-bond coupling to F4. |
| C2 | ~45 - 50 | s | - | Standard aliphatic carbon attached to nitrogen. |
| C3 | ~28 - 32 | s | - | Standard aliphatic carbon. |
Interpretation and Expertise:
-
C-F Coupling: The most striking feature of the ¹³C spectrum is the splitting of carbon signals due to coupling with fluorine nuclei. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms. One-bond couplings (¹JC-F) are very large (typically >200 Hz), making the signals for C4 and C6 easily identifiable.[6][7]
-
Symmetry and Chemical Shifts: The chemical shifts are heavily influenced by the fluorine substituents. The carbons directly attached to fluorine (C4, C6) are shifted significantly downfield. The pattern of C-F couplings provides definitive proof of the fluorine atom positions on the aromatic ring.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atoms.[8]
Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆, referenced to CFCl₃)
| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Interpretation |
| F4 | ~ -115 to -125 | t | JF4-H5 ≈ 9-10 Hz | A triplet due to coupling with the adjacent H5 proton. The chemical shift is typical for a fluorine atom on an electron-rich aromatic ring.[9][10] |
| F6 | ~ -115 to -125 | m | - | A complex multiplet due to coupling with H5 and H7. |
Interpretation and Expertise:
-
Chemical Shift: The chemical shift range for aromatic fluorine is broad, but for aniline-like systems, values around -115 to -130 ppm are common.[9][11] The two fluorine atoms in this compound are in slightly different electronic environments and may have distinct, albeit close, chemical shifts.
-
Multiplicity: The splitting patterns are dictated by through-bond couplings to nearby protons. F4 is coupled primarily to H5, giving a clean triplet. F6 is coupled to both H5 and H7, resulting in a more complex multiplet (a doublet of doublets). This difference in multiplicity allows for the unambiguous assignment of each fluorine signal.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]
Experimental Protocol: IR Sample Preparation (ATR)
Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation, making it ideal for solids or oils.[13][14]
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum of the empty crystal to be subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of this compound directly onto the ATR crystal.[15]
-
Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal. Good contact is critical for a high-quality spectrum.
-
Acquire Spectrum: Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| ~3400 - 3300 | N-H Stretch | Medium | Characteristic of a secondary amine. The peak may be broadened due to hydrogen bonding. |
| ~3050 - 3000 | Aromatic C-H Stretch | Medium-Weak | Indicates the presence of C-H bonds on the aromatic ring. |
| ~2950 - 2850 | Aliphatic C-H Stretch | Medium | Corresponds to the stretching vibrations of the CH₂ groups in the five-membered ring. |
| ~1600 - 1580 | C=C Aromatic Ring Stretch | Strong | A strong absorption typical for substituted benzene rings. |
| ~1250 - 1150 | C-N Stretch | Medium | Associated with the stretching of the amine C-N bond. |
| ~1200 - 1100 | C-F Stretch | Strong | A very strong and characteristic absorption indicating the presence of aryl-fluoride bonds. This is a key diagnostic peak. |
Interpretation and Expertise: The IR spectrum provides a quick "fingerprint" of the molecule. The presence of a medium peak around 3350 cm⁻¹ confirms the N-H group. The most intense and diagnostically significant peak will be the C-F stretching absorption in the 1200-1100 cm⁻¹ region.[16] The combination of this strong C-F peak with the N-H stretch and aromatic C=C stretches provides compelling evidence for the this compound structure.[17]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV). This process removes an electron from the molecule to form a radical cation, the molecular ion (M⁺•).
-
Fragmentation: The molecular ion is high in energy and undergoes fragmentation, breaking into smaller, characteristic charged fragments.
-
Detection: The ions are separated by their mass-to-charge ratio (m/z) and detected.
Predicted Mass Spectrum Data
| m/z Value | Proposed Fragment | Interpretation |
| 155 | [C₈H₇F₂N]⁺• | Molecular Ion (M⁺•) . Confirms the molecular weight of the compound. |
| 154 | [M-H]⁺ | Loss of a hydrogen radical, often from the C2 or C3 position. |
| 127 | [M-CH₂=CH₂]⁺• | Retro-Diels-Alder type fragmentation with loss of ethene from the indoline ring. A characteristic fragmentation for indolines. |
| 118 | [M-HF]⁺• | Loss of hydrogen fluoride. |
Interpretation and Expertise: The mass spectrum is a puzzle that reveals the molecule's structure through its breakdown products.
-
Molecular Ion (M⁺•): The peak at m/z 155 is the most critical piece of information, as it corresponds to the intact molecule and confirms its elemental formula. The presence of two fluorine atoms will not produce a complex isotopic pattern, as fluorine is monoisotopic (¹⁹F).
-
Fragmentation Pattern: The fragmentation of indolines is well-characterized. A common pathway involves the loss of an ethene molecule from the five-membered ring, which would yield a fragment at m/z 127.[18][19] The stability of the aromatic ring means that fragmentation will preferentially occur in the aliphatic portion of the molecule.
Caption: A simplified fragmentation pathway for this compound in EI-MS.
References
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Introduction: The Strategic Role of Fluorination in Indoline Scaffolds
An In-Depth Technical Guide to the Crystal Structure of 4,6-Difluoroindoline for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on molecular properties such as metabolic stability, lipophilicity, and target binding affinity. The indoline nucleus, a privileged structure in numerous pharmaceuticals, becomes a particularly valuable target for such modifications. This guide provides a comprehensive technical overview of the process for determining and understanding the three-dimensional crystal structure of this compound. Although a solved crystal structure for this specific molecule is not publicly available, this document, written from the perspective of a Senior Application Scientist, outlines the complete workflow from synthesis to structural elucidation. It provides field-proven insights into experimental design, details robust protocols for synthesis and single-crystal growth, and presents a hypothetical yet well-grounded analysis of the anticipated crystal structure based on established principles and data from analogous fluorinated compounds. This guide is intended to serve as an authoritative reference for researchers engaged in the structural characterization of novel small molecules, particularly for applications in structure-based drug design.
The indoline framework is a core component of many natural products and synthetic drugs. The introduction of fluorine atoms onto this scaffold is a widely employed strategy in drug discovery to modulate its physicochemical and pharmacological properties. Fluorine's high electronegativity and small van der Waals radius allow it to act as a "super-hydrogen," subtly altering a molecule's electronic landscape without introducing significant steric bulk.
Key advantages conferred by fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[1]
-
Increased Lipophilicity: Fluorination often enhances a molecule's ability to partition into lipid environments, which can improve its permeability across biological membranes like the blood-brain barrier.
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, affecting the molecule's ionization state at physiological pH and influencing its solubility and receptor interactions.
-
Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's active site, including hydrogen bonds (C–F···H–N), halogen bonds, and dipole-dipole interactions, thereby increasing binding affinity and selectivity.[2]
Determining the precise three-dimensional arrangement of atoms in this compound through single-crystal X-ray diffraction (SCXRD) is paramount. This knowledge provides an unambiguous depiction of its conformation, stereochemistry, and the subtle interplay of intermolecular forces that govern its packing in the solid state. For drug development professionals, this atomic-level blueprint is invaluable for understanding structure-activity relationships (SAR) and for designing next-generation therapeutics with optimized efficacy and safety profiles.
Synthesis of this compound: A Proposed Route
While numerous methods exist for the synthesis of fluorinated indoles and indolines, a common and effective approach involves the cyclization of a suitably substituted aniline precursor.[3][4] The following protocol outlines a plausible and robust synthetic route starting from commercially available 3,5-difluoroaniline.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
N-allylation of 3,5-difluoroaniline to form N-allyl-3,5-difluoroaniline.
-
Intramolecular Cyclization via a Claisen rearrangement followed by reduction or a related cyclization mechanism to form the indoline ring. A more direct approach could involve a reductive cyclization of a 2-(2-nitro-4,6-difluorophenyl)ethanol derivative. A well-established method is the Leimgruber-Batcho indole synthesis, which can be adapted for indoline production.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(2,2-Diethoxyethyl)-3,5-difluoroaniline
-
To a stirred solution of 3,5-difluoroaniline (1.0 eq) in ethanol, add bromoacetaldehyde diethyl acetal (1.2 eq) and sodium carbonate (2.0 eq).
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the N-substituted aniline.
Step 2: Reductive Cyclization to this compound
-
Dissolve the product from Step 1 in a suitable solvent such as acetic acid.
-
Add a reducing agent, for example, sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂ over Pd/C). A common method for this type of cyclization is heating in a strong acid like polyphosphoric acid (PPA) or sulfuric acid to effect cyclization, followed by reduction of the resulting indole if necessary.
-
For a direct reductive cyclization approach, a catalyst such as palladium on carbon under a hydrogen atmosphere would be employed until the starting material is consumed.
-
After the reaction is complete, neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography or recrystallization to obtain material suitable for single-crystal growth.
Single Crystal Growth: A Gateway to Atomic Resolution
The success of an SCXRD experiment is entirely dependent on the quality of the single crystal.[5] The goal of crystallization is to facilitate the slow, ordered arrangement of molecules from a disordered solution into a well-defined, repeating three-dimensional lattice. Hasty precipitation will lead to polycrystalline powder or amorphous solid, unsuitable for single-crystal analysis.[6]
Causality in Method Selection
The choice of crystallization technique is dictated by the compound's solubility profile and thermal stability. For a novel compound like this compound, a screening of various solvents and methods is essential.
-
Slow Evaporation: Best for compounds that are reasonably soluble at room temperature. The gradual removal of the solvent increases the concentration to the point of supersaturation, initiating slow crystal growth.
-
Vapor Diffusion: Ideal for milligram quantities of material. A solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.
-
Cooling: Suitable for compounds that exhibit a steep solubility curve with respect to temperature (i.e., much more soluble in hot solvent than cold).
Detailed Protocol: Crystallization by Slow Evaporation
-
Purity is Paramount: Ensure the synthesized this compound is of the highest possible purity (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, degrading its quality.
-
Solvent Screening: In small vials, test the solubility of ~1-2 mg of the compound in 0.5 mL of various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, toluene). An ideal solvent is one in which the compound is moderately soluble.
-
Preparation of Solution: Prepare a nearly saturated solution of this compound in the chosen solvent or solvent mixture (e.g., ethyl acetate/hexane). Use minimal heating if necessary to fully dissolve the compound.
-
Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, dust-free glass vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals.
-
Incubation: Cover the vial with parafilm and puncture it with 2-3 small holes using a fine needle. This slows the rate of evaporation.
-
Patience and Isolation: Place the vial in a location free from vibrations and temperature fluctuations. Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vial during this period.
-
Harvesting: Once suitable crystals have formed (ideally 0.1-0.25 mm in at least one dimension), carefully harvest them using a nylon loop or a fine spatula.[5]
Crystallization Workflow Diagram
Caption: Workflow for growing single crystals via slow evaporation.
Elucidation by Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive analytical technique for determining the atomic and molecular structure of a crystalline compound.[7] It relies on the diffraction pattern produced when a focused beam of X-rays interacts with the electron clouds of the atoms arranged in the crystal lattice.
The SCXRD Process: From Diffraction to Structure
The process involves mounting a single crystal on a goniometer, which rotates the crystal in the X-ray beam. A detector collects the diffraction data (intensities and positions of thousands of reflected spots). This data is then processed to determine the unit cell parameters and the arrangement of atoms within that unit cell. The final step is structure refinement, where a model of the structure is adjusted to best fit the experimental data.
Detailed Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryo-loop. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed on a diffractometer. A preliminary screening is performed to determine the unit cell dimensions and crystal system. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.
-
Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (like Lorentz and polarization effects), and merging redundant data to create a final reflection file.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: An atomic model is built based on the initial map. This model is then refined against the experimental data using a least-squares algorithm. Anisotropic displacement parameters are refined for non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions. The refinement is complete when the model converges, indicated by low R-factors (e.g., R1 < 5%).
-
Validation and Reporting: The final structure is validated using software like PLATON or CheckCIF to ensure its chemical and geometric sensibility. The results are then prepared for publication, often by depositing the crystallographic information file (CIF) into a database like the Cambridge Structural Database (CSD).
SCXRD Workflow Diagram
Caption: The experimental workflow for Single-Crystal X-ray Diffraction.
Structural Analysis of this compound: A Hypothetical Model
In the absence of published data for this compound, we can infer its likely structural characteristics by examining related fluorinated aromatic and heterocyclic structures.[8][9][10] The analysis below is a predictive model grounded in established principles of chemical bonding and intermolecular interactions involving organic fluorine.[2][11]
Anticipated Crystallographic Data
The following table summarizes hypothetical crystallographic parameters for this compound, based on typical values for small, fluorinated organic molecules.
| Parameter | Hypothetical Value | Rationale / Comparison |
| Chemical Formula | C₈H₇F₂N | Based on molecular structure. |
| Formula Weight | 155.15 g/mol | Calculated from the chemical formula. |
| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for small organic molecules.[9] |
| Space Group | P2₁/c or P2₁2₁2₁ | These are common centrosymmetric (P2₁/c) and non-centrosymmetric (P2₁2₁2₁) space groups for chiral or racemic compounds that pack efficiently. |
| a, b, c (Å) | a ≈ 6-9 Å, b ≈ 8-12 Å, c ≈ 10-15 Å | Typical unit cell dimensions for a molecule of this size. |
| α, β, γ (°) | α=90, β≈95-105, γ=90 (Monoclinic) | Defined by the crystal system. |
| Volume (ų) | ~700 - 900 ų | Estimated based on molecular size and typical packing efficiency. |
| Z | 4 | The number of molecules in the unit cell is commonly 4 for these space groups. |
| Density (calculated) | ~1.4 - 1.6 g/cm³ | Calculated from formula weight, volume, and Z. Fluorination tends to increase density. |
| Key Intermolecular Forces | N–H···F Hydrogen Bonds, C–H···π, π–π stacking | The presence of an N-H donor and F acceptors makes hydrogen bonding highly probable. Aromatic rings facilitate π-interactions.[8][12] |
Molecular Geometry and Crystal Packing
The indoline core itself is expected to be largely planar, though the five-membered ring will adopt a slight envelope conformation. The C-F bond lengths should be approximately 1.35 Å.
The crystal packing will be a delicate balance of several intermolecular forces. The dominant interactions are likely to be hydrogen bonds and stacking interactions. Due to the electron-withdrawing fluorine atoms, the aromatic ring will be electron-deficient. This influences how the molecules arrange themselves to achieve maximum stability.
Key potential interactions include:
-
N–H···F Hydrogen Bonding: The secondary amine (N–H) is a classic hydrogen bond donor. The fluorine atoms, being highly electronegative, can act as weak hydrogen bond acceptors. This interaction could link molecules into chains or dimers.
-
C–H···π Interactions: The aromatic C-H bonds can interact with the face of the electron-deficient phenyl ring of a neighboring molecule.
-
π–π Stacking: The fluorinated benzene rings may engage in offset π–π stacking interactions. The quadrupole moment of the ring is significantly altered by the fluorine substituents, favoring an offset or edge-to-face arrangement over a direct face-to-face stacking to minimize electrostatic repulsion.[13]
Diagram of Potential Intermolecular Interactions
Caption: Potential intermolecular interactions in the this compound crystal lattice.
Spectroscopic and Computational Validation
While SCXRD provides the definitive solid-state structure, other techniques are crucial for corroboration and for understanding the molecule's properties in solution.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for confirming the molecular connectivity in solution. The chemical shifts and coupling constants provide unambiguous evidence of the fluorine substitution pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch of the secondary amine.
-
Density Functional Theory (DFT): Computational methods like DFT are powerful tools for complementing experimental data. By performing a gas-phase geometry optimization, one can compare the theoretical lowest-energy conformation with the experimentally observed structure in the crystal. Discrepancies between the two can reveal the influence of crystal packing forces on molecular conformation. DFT can also be used to calculate theoretical NMR chemical shifts and vibrational frequencies, which can be compared with experimental spectra to validate the structural assignment.[14][15]
Implications for Structure-Based Drug Design
The precise structural knowledge of this compound is a critical asset in a drug discovery pipeline. This information enables:
-
Rational Ligand Design: By understanding the exact 3D shape and electrostatic potential of the molecule, medicinal chemists can design derivatives that fit more precisely into a target protein's binding site.
-
Pharmacophore Modeling: The crystal structure helps define the spatial arrangement of key features (hydrogen bond donors/acceptors, aromatic rings) required for biological activity.
-
Understanding SAR: Comparing the crystal structures of a series of analogues with their corresponding biological activities can reveal how subtle changes in conformation or intermolecular interactions impact potency and selectivity. For example, knowing the vector of the N-H bond allows for the rational design of substituents that can form additional hydrogen bonds with a target receptor.
Conclusion
The determination of the crystal structure of a novel molecule like this compound is a multi-stage process that integrates synthetic chemistry, the meticulous art of crystal growing, and sophisticated diffraction analysis. While a solved structure is not yet in the public domain, this guide has provided a comprehensive and technically grounded framework for its eventual elucidation. By following robust protocols for synthesis and crystallization, employing the power of single-crystal X-ray diffraction, and leveraging computational and spectroscopic methods for validation, researchers can unlock the atomic-level insights essential for advancing the fields of materials science and medicinal chemistry. The resulting structural data will undoubtedly serve as a critical foundation for the rational design of future therapeutics based on the fluorinated indoline scaffold.
References
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- Manidite, C., et al. (2015). Synthesis and crystal structures of 5'-phenylspiro[indoline-3, 2'-pyrrolidin]-2-one derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 114-121. [Link]
- Kavanagh, P., et al. (2020). Synthesis and crystal structures of five fluorinated diphenidine derivatives.
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Introduction: The Strategic Value of Fluorinated Indolines in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4,6-Difluoroindoline
For Researchers, Scientists, and Drug Development Professionals
The indoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it a "privileged scaffold" for engaging with biological targets. The strategic incorporation of fluorine atoms into organic molecules has become a powerful tool for fine-tuning physicochemical and pharmacokinetic properties. Fluorine, being highly electronegative and relatively small, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity without significantly altering its overall size.
This compound emerges at the intersection of these two valuable concepts. The presence of two fluorine atoms on the benzene ring imparts unique electronic properties and metabolic resilience. This guide offers a deep dive into the chemical persona of this compound, exploring its fundamental properties, predictable reactivity, and its utility as a versatile building block for the synthesis of complex molecules.
Core Physicochemical Properties
The reactivity of this compound is a direct consequence of its structural and electronic features. The two fluorine atoms at the C4 and C6 positions are potent electron-withdrawing groups that significantly modulate the electron density of the entire bicyclic system.
-
Electronic Profile: The primary effect of the fluorine substituents is the inductive withdrawal of electron density from the aromatic ring. This reduces the ring's inherent nucleophilicity compared to unsubstituted indoline, making it less reactive towards electrophiles. Furthermore, this inductive effect extends to the nitrogen atom, decreasing its basicity and nucleophilicity.
-
Stability: this compound is a generally stable compound under standard laboratory conditions. However, like many halogenated anilines, it can be susceptible to degradation under strongly acidic conditions over extended periods. For reactions or analyses requiring acidic environments, it is prudent to use the mildest effective conditions and monitor for potential degradation.
Summary of Physicochemical Data
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₇F₂N | - |
| Molecular Weight | 155.15 g/mol | - |
| Appearance | Expected to be a liquid or low-melting solid | Based on similar compounds like 4-fluoroaniline. |
| Predicted pKa (conjugate acid) | < 4.65 | Estimated based on 4-fluoroaniline. |
| Key Spectroscopic Features | ¹H NMR: Aromatic protons will show complex splitting due to H-F and H-H coupling. Aliphatic protons at C2/C3 will appear as triplets. ¹⁹F NMR: Two distinct signals for the F at C4 and F at C6. ¹³C NMR: C-F carbons will exhibit large one-bond coupling constants. | General expectation for fluorinated aromatics. |
Synthesis of the this compound Scaffold
The most common precursors for indolines are the corresponding indoles or isatins. A plausible and efficient route to this compound involves the chemical reduction of a suitable precursor like 4,6-difluoroindole or 4,6-difluoro-1H-indole-2,3-dione (4,6-difluoroisatin). The synthesis of 4,6-difluoroisatin is well-documented.
Caption: A plausible synthetic route to this compound.
Experimental Protocol: Reduction of 4,6-Difluoroindole
This protocol outlines a general procedure for the reduction of an indole to an indoline, a key step in accessing the target scaffold.
-
Setup: To a solution of 4,6-difluoroindole (1.0 eq) in a suitable acidic solvent (e.g., acetic acid or trifluoroacetic acid) in a round-bottom flask, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (approx. 2-3 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, carefully quench the reaction by the slow addition of water. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.
Reactivity and Key Transformations
The reactivity of this compound is dominated by two primary sites: the nucleophilic secondary amine and the activated aromatic ring.
N-Functionalization: Modifying the Core Nitrogen
The nitrogen atom is the most nucleophilic center of the molecule, readily participating in reactions with a wide range of electrophiles. This allows for the straightforward introduction of diverse substituents, a critical step in building molecular complexity.
Caption: Common N-functionalization reactions of this compound.
This protocol serves as a template for attaching an acyl group to the indoline nitrogen.
-
Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).
-
Addition: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction's completion using TLC.
-
Workup: Upon completion, wash the reaction mixture with water and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash chromatography or recrystallization to obtain the N-acylated this compound.
Electrophilic Aromatic Substitution (EAS)
The benzene portion of the indoline ring can undergo electrophilic aromatic substitution, allowing for the introduction of substituents directly onto the carbocyclic core. The outcome of this reaction is governed by the interplay of the directing effects of the amino group and the two fluorine atoms.
-
Mechanism: The reaction proceeds via a two-step mechanism: initial attack of the aromatic π-system on a strong electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (the Wheland intermediate), followed by a rapid deprotonation to restore aromaticity. This initial attack is the rate-determining step.
-
Directing Effects:
-
Amino Group (-NH-): The nitrogen is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the ring, stabilizing the Wheland intermediate. The positions ortho and para to the nitrogen are C7 and C5, respectively.
-
Fluorine Atoms (-F): Fluorine is a deactivating group due to its strong inductive electron withdrawal. However, like other halogens, it is also ortho, para-directing because of resonance donation from its lone pairs.
-
Combined Effect: The strongly activating amino group dominates the directing effects. Therefore, electrophilic substitution is overwhelmingly directed to the positions ortho and para to the nitrogen. Substitution at the C7 position is sterically hindered by the adjacent five-membered ring. Consequently, the C5 position is the most probable and electronically favored site for electrophilic aromatic substitution.
-
A Technical Guide to the Biological Activity Screening of 4,6-Difluoroindoline Derivatives
Abstract
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms can significantly enhance the pharmacological properties of these molecules, including metabolic stability and binding affinity. This guide provides a comprehensive framework for the systematic biological activity screening of a specific, underexplored class of compounds: 4,6-difluoroindoline derivatives. Due to the limited specific research on this scaffold, this document outlines a prospective screening strategy based on the known biological activities of structurally related fluorinated heterocycles. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for anticancer, antimicrobial, and enzyme inhibition screening, and offer insights into the interpretation of results. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical space.
Introduction: The Rationale for Screening this compound Derivatives
The indole and its reduced form, indoline, are key components in a vast array of natural products and synthetic drugs.[1] The introduction of fluorine into organic molecules is a widely used strategy in modern drug design to modulate their electronic properties, lipophilicity, and metabolic stability.[2][3] Specifically, fluorinated indoles have demonstrated a broad spectrum of physiological activities, making them promising candidates for drug development.[4] For instance, the fluorinated indolinone derivative, sunitinib, is an FDA-approved multi-targeted receptor tyrosine kinase inhibitor for cancer treatment.[4]
While extensive research has been conducted on various fluorinated indole and indoline isomers, the this compound scaffold remains a relatively unexplored area of chemical space. Based on the structure-activity relationships of related fluorinated heterocyclic compounds, it is hypothesized that this compound derivatives could exhibit significant biological activities, particularly in the areas of oncology, infectious diseases, and enzyme inhibition. This guide, therefore, proposes a structured and logical workflow for the initial biological evaluation of this novel class of compounds.
Designing a Strategic Screening Cascade
A successful screening campaign begins with a well-designed cascade that efficiently identifies and prioritizes compounds with the desired biological activity. This involves a tiered approach, starting with broad primary screens to identify "hits," followed by more specific secondary and tertiary assays to confirm activity and elucidate the mechanism of action.
Caption: A strategic screening cascade for this compound derivatives.
Anticancer Activity Screening
Given that many fluorinated indole and indoline derivatives exhibit potent anticancer properties, this is a logical and high-priority area for screening this compound compounds.[5][6]
Primary Screening: Cell Viability Assays
The initial assessment of anticancer potential is typically performed using cell viability assays, which measure the general cytotoxic or cytostatic effects of a compound on cancer cell lines. The MTT and XTT assays are robust, colorimetric methods suitable for high-throughput screening.[7][8]
Principle: These assays rely on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability.[8]
Materials:
-
Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Compounds that exhibit significant inhibition of cell viability (e.g., >50% at a single concentration) are considered "hits" and should be advanced to secondary screening.
Secondary Screening: Dose-Response and IC50 Determination
For active compounds, the next step is to determine their potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). This is achieved by performing the cell viability assay with a wider range of compound concentrations.
Data Presentation:
| Compound ID | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| DFI-001 | 5.2 | 8.9 |
| DFI-002 | > 50 | > 50 |
| DFI-003 | 1.8 | 2.5 |
| Doxorubicin | 0.1 | 0.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Antimicrobial Activity Screening
The indole scaffold is present in many natural and synthetic antimicrobial agents.[1] Therefore, screening this compound derivatives for antibacterial and antifungal activity is a worthwhile endeavor.
Primary Screening: Disk Diffusion Assay
The disk diffusion assay is a simple, qualitative method for initial screening of antimicrobial activity.
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a test microorganism. If the compound is active, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.
Secondary Screening: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. This method should be performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][11][]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
This compound derivatives (dissolved in DMSO)
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (medium with DMSO)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.
-
Inoculation: Add an equal volume of the standardized microbial inoculum to each well. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Data Presentation:
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| DFI-004 | 8 | > 64 | 16 |
| DFI-005 | 32 | 64 | > 64 |
| DFI-006 | 4 | 16 | 8 |
| Ciprofloxacin | 0.5 | 0.25 | NA |
| Fluconazole | NA | NA | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. NA = Not Applicable.
Enzyme Inhibition Screening
Many drugs exert their therapeutic effects by inhibiting specific enzymes.[13] Fluorinated compounds, in particular, have been shown to be effective enzyme inhibitors.[14] Given that many anticancer and antimicrobial agents target enzymes, screening for enzyme inhibition is a logical step for active this compound derivatives. A common class of enzymes to investigate for indole-based compounds are protein kinases, due to their role in cell signaling and proliferation.[15][]
General Protocol for an Enzyme Inhibition Assay
This protocol provides a general framework that can be adapted for various enzyme assays.[17][18]
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Buffer solution for optimal enzyme activity
-
This compound derivative
-
Detection reagent (to measure product formation or substrate depletion)
-
Microplate reader (absorbance, fluorescence, or luminescence)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds.
-
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.[18]
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Product Measurement: Measure the signal (e.g., absorbance, fluorescence) at regular time intervals. The rate of the reaction is determined from the initial linear portion of the progress curve.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: General principle of an enzyme inhibition assay.
Conclusion and Future Directions
This guide provides a foundational strategy for the biological activity screening of novel this compound derivatives. The proposed workflow, starting with broad phenotypic screens for anticancer and antimicrobial activities, followed by dose-response studies and initial mechanistic assays, allows for the efficient identification and prioritization of promising compounds. Given the rich chemical space of fluorinated heterocycles, it is anticipated that the systematic screening of this compound derivatives will uncover new bioactive molecules with therapeutic potential. Future work on active compounds should focus on elucidating their specific molecular targets, understanding their structure-activity relationships, and optimizing their pharmacological properties for potential preclinical development.
References
- CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- ResearchGate. (n.d.). Structures of some bioactive fluorinated indole derivatives.
- Clinical and Laboratory Standards Institute. (2023). Performance Standards for Antimicrobial Susceptibility Testing; 33rd ed. CLSI supplement M100.
- Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
- ResearchGate. (n.d.). Structure of 4-fluoroindoline derivative 24c.
- Lesovoy, D. M., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
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- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry, 61(14), 6177–6192.
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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 4,6-Difluoroindoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the systematic investigation of the mechanism of action (MoA) of 4,6-difluoroindoline, a novel fluorinated heterocyclic compound with significant therapeutic potential. In the absence of established data for this specific molecule, we present a strategic, hypothesis-driven approach grounded in the well-documented activities of structurally related indoline and fluorinated compounds. This document is intended to serve as a roadmap for researchers, offering both theoretical grounding and practical, field-proven experimental protocols.
The Strategic Imperative: Why this compound Warrants In-depth Mechanistic Scrutiny
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic drugs.[1][2] Its inherent three-dimensional structure and the presence of a hydrogen bond donor/acceptor nitrogen atom facilitate critical interactions with a wide array of biological targets.[2] The strategic incorporation of fluorine atoms, as in this compound, is a cornerstone of modern drug design, known to profoundly influence a molecule's physicochemical and pharmacological properties.[3][4]
Fluorination can enhance metabolic stability by fortifying the molecule against oxidative degradation by cytochrome P450 enzymes, increase binding affinity through unique electronic interactions, and modulate the acidity of nearby functional groups to optimize cell permeability and overall pharmacokinetic profiles.[3][4][5] Given these advantageous properties, it is highly probable that this compound engages with specific cellular targets to exert a biological effect, making a thorough MoA investigation essential for its development as a potential therapeutic agent.
Formulating the Mechanistic Hypotheses: Plausible Biological Targets for this compound
Based on the extensive literature on substituted indolines and fluorinated aromatics, we can formulate several primary hypotheses for the MoA of this compound. Structurally similar compounds have demonstrated a propensity to function as enzyme inhibitors or receptor modulators.
Hypothesis A: Inhibition of Protein Kinases The indoline core is a common feature in numerous kinase inhibitors.[2][5] For example, 3-substituted indolin-2-ones are known to selectively inhibit receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, EGF, and Her-2 by competing for the ATP-binding pocket.[6][7] Sunitinib, an FDA-approved anticancer drug, features a fluorinated indolin-2-one core and functions as a multi-targeted RTK inhibitor.[5] The difluoro substitution pattern on the benzene ring of this compound could enhance its affinity and selectivity for the ATP-binding sites of specific kinases involved in oncogenic signaling.
Hypothesis B: Modulation of Inflammatory Enzymes Indoline derivatives have been identified as potent inhibitors of enzymes central to inflammatory pathways, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[8] The anti-inflammatory effects of some indolin-2-ones are mediated through the suppression of nitric oxide production and pro-inflammatory cytokines like TNF-α and IL-6, often via inhibition of the Akt, MAPK, and NF-κB signaling pathways.[9] The electron-withdrawing nature of the fluorine atoms in this compound could facilitate interactions with active site residues of these inflammatory enzymes.
Hypothesis C: Interaction with Adrenergic or Other G-Protein Coupled Receptors (GPCRs) Certain substituted indolines are known to exhibit activity at α-adrenergic receptors, functioning as either antagonists or agonists.[10][11] The indoline structure can mimic the endogenous ligands for these receptors. It is plausible that this compound could modulate the activity of specific GPCRs, leading to downstream effects on various physiological processes.
The Investigator's Blueprint: A Phased Experimental Approach
A robust MoA study requires a multi-faceted approach, integrating target identification, biochemical characterization, and cellular validation. The following experimental workflow provides a systematic path to deconvolute the mechanism of this compound.
Phase 1: Target Identification
The initial step is to ascertain the biological context in which this compound is active and to identify its direct molecular binding partners.
Protocol 1: High-Throughput Phenotypic Screening
-
Objective: To identify the primary cellular phenotype modulated by this compound.
-
Methodology:
-
Select a diverse panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a relevant non-cancerous cell line (e.g., HEK293).
-
Treat cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®).
-
In parallel, screen for anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophages by measuring nitric oxide production using the Griess reagent.
-
-
Causality and Interpretation: A potent and selective effect in a particular cell line or assay type (e.g., sub-micromolar IC50 in a specific cancer line) provides a strong rationale for focusing subsequent target identification efforts within the pathways that govern that phenotype.
Protocol 2: Affinity Chromatography-Mass Spectrometry
-
Objective: To isolate binding partners of this compound from total cell lysate.
-
Methodology:
-
Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., an amino or carboxyl group) without disrupting its core activity (confirm with viability assays).
-
Covalently couple the derivatized compound to NHS-activated sepharose beads.
-
Incubate the affinity matrix with native cell lysate from the most sensitive cell line identified in Protocol 1.
-
Include a control incubation with beads derivatized with an inactive analog or blocked beads.
-
Wash the beads extensively to remove non-specific binders.
-
Elute specifically bound proteins using an excess of free this compound or a denaturing buffer.
-
Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Self-Validation: True binding partners should be significantly enriched in the experimental eluate compared to the control. The identification of multiple members of a known protein complex or signaling pathway adds confidence to the result.
Phase 2: Biochemical and Biophysical Validation
Once putative targets are identified, it is crucial to confirm direct binding and characterize the interaction biochemically.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To quantify the binding affinity and kinetics (kon, koff) between this compound and a purified putative target protein.
-
Methodology:
-
Immobilize the purified recombinant target protein onto a sensor chip (e.g., CM5 chip via amine coupling).
-
Flow a series of concentrations of this compound across the chip surface.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of bound analyte, in real-time.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
-
-
Causality and Interpretation: A KD value in the nanomolar to low micromolar range is indicative of a specific and high-affinity interaction, strongly suggesting a direct functional relationship.
Protocol 4: Kinase Inhibition Assay (Example for Hypothesis A)
-
Objective: To determine the inhibitory potency (IC50) of this compound against a purified kinase.
-
Methodology:
-
Use a commercial kinase assay kit (e.g., ADP-Glo™) for the identified kinase target.
-
Set up reactions containing the kinase, its specific substrate peptide, ATP, and varying concentrations of this compound.
-
Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is inversely proportional to the kinase inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
-
Self-Validation: The IC50 value should correlate with the cellular potency observed in phenotypic screens. To determine the mechanism of inhibition (e.g., competitive, non-competitive), repeat the assay with varying concentrations of both ATP and the inhibitor, and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
Phase 3: Cellular Confirmation
The final phase is to confirm that the compound engages its target in a cellular environment and modulates the expected downstream signaling pathways.
Protocol 5: Cellular Thermal Shift Assay (CETSA®)
-
Objective: To provide direct evidence of target engagement by this compound in intact cells.
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C).
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blot.
-
-
Causality and Interpretation: Ligand binding stabilizes a protein against thermal denaturation. A shift in the melting curve of the target protein to a higher temperature in the presence of this compound is considered definitive proof of target engagement in a physiological context.
Protocol 6: Western Blot Analysis of Downstream Signaling
-
Objective: To verify that target engagement by this compound leads to the modulation of the intended signaling pathway.
-
Methodology:
-
Treat cells with this compound at concentrations around its cellular IC50 for various time points.
-
If applicable, stimulate the pathway of interest (e.g., with EGF for the EGFR pathway).
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated (active) and total forms of the target kinase and its key downstream substrates (e.g., p-Akt/Akt, p-ERK/ERK).
-
Detect with secondary antibodies and visualize using chemiluminescence.
-
-
Self-Validation: A dose- and time-dependent decrease in the phosphorylation of downstream substrates, with no change in the total protein levels, confirms that the compound's phenotypic effect is mediated through the inhibition of the targeted pathway.
Data Synthesis and Model Development
The culmination of this comprehensive investigation is the integration of all collected data into a cohesive MoA model.
| Parameter | Example Data for Hypothesis A | Interpretation |
| Cell Viability IC50 | 150 nM (A549 cells) | Potent anti-proliferative activity. |
| Affinity Chromatography | Enriched Proteins: CDK9, Cyclin T1 | Suggests CDK9 as a primary target. |
| SPR KD (vs. CDK9) | 85 nM | Confirms direct, high-affinity binding. |
| Kinase Assay IC50 (vs. CDK9) | 110 nM | Potent and direct enzymatic inhibition. |
| CETSA® ΔTm (CDK9) | +4.5 °C | Confirms target engagement in intact cells. |
| Western Blot | Decreased p-Ser2 of RNA Pol II | Confirms inhibition of CDK9's cellular function. |
References
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- Development and Application of Indolines in Pharmaceuticals. (n.d.).
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- Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. (n.d.). PubMed. [Link]
- Synthesis and biological activity of indoline compounds as α1-AR antagonist. (2025). Europe PMC. [Link]
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- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- The inhibitory activities of the indoline substituted derivatives against BTK. (n.d.).
- Fluorine-containing indoles. (2018). Daneshyari. [Link]
- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
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- KEGG PATHWAY D
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Quantum Mechanical Blueprint of 4,6-Difluoroindoline: A Technical Guide for Drug Discovery
Abstract
In the landscape of modern drug discovery, the indoline scaffold remains a cornerstone for the development of novel therapeutics. The strategic introduction of fluorine atoms can dramatically alter the physicochemical and pharmacokinetic properties of these molecules, offering a powerful tool for lead optimization. This technical guide provides a comprehensive, in-depth exploration of the quantum mechanical properties of 4,6-difluoroindoline, a promising but under-characterized building block. Moving beyond a simple recitation of methods, this paper delivers a field-proven perspective on the causality behind computational choices, establishing a self-validating framework for the theoretical investigation of fluorinated heterocyclic systems. We will delve into the practical application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic characteristics of this compound, providing researchers, scientists, and drug development professionals with a robust computational protocol to accelerate their research endeavors.
Introduction: The Strategic Advantage of Fluorination in Indoline Scaffolds
The indoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interaction with biological targets. The introduction of fluorine, the most electronegative element, into this scaffold is a widely employed strategy to modulate key drug-like properties. Fluorine's unique electronic effects can influence:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the in vivo half-life of a drug.
-
Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones and side chains, enhancing binding potency.
-
Lipophilicity and Permeability: The strategic placement of fluorine can fine-tune a molecule's lipophilicity, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
pKa Modulation: The electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups, influencing ionization state at physiological pH.
Despite these advantages, the precise impact of fluorination is highly dependent on its position within the molecular framework. This compound presents an intriguing case, with fluorine atoms positioned on the benzenoid ring. Understanding the quantum mechanical landscape of this molecule is paramount to rationally designing and optimizing novel drug candidates.
The Computational Microscope: Unveiling Molecular Properties with Density Functional Theory
To dissect the intricate electronic and structural features of this compound, we turn to the powerful lens of Density Functional Theory (DFT). DFT has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost, making it an ideal tool for the study of drug-sized molecules.[1][2] The core principle of DFT is that the ground-state electronic energy and all other ground-state electronic properties of a molecule are uniquely determined by its electron density.
This guide will focus on a practical, step-by-step workflow for the quantum mechanical characterization of this compound.
Foundational Choices: Selecting the Right Tools for the Job
The reliability of any DFT calculation hinges on the judicious selection of the functional and basis set. For molecules containing electronegative atoms like fluorine and aromatic systems, these choices are particularly critical.
-
The Functional: B3LYP for a Balanced Description. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional has consistently demonstrated robust performance for a wide range of organic molecules, including indole derivatives.[1][2][3] It incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of systems with significant electron correlation. Studies on indole and its derivatives have shown that B3LYP provides excellent agreement with experimental vibrational spectra.[1][2]
-
The Basis Set: Pople's 6-31G for a Compromise of Accuracy and Efficiency.* A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G* basis set, also known as 6-31G(d), represents a good starting point for molecules of this size. It is a split-valence basis set, meaning it uses two sets of functions for the valence electrons, providing greater flexibility. The addition of a polarization function on heavy (non-hydrogen) atoms (the '*') is essential for describing the anisotropic electron distribution in molecules with pi-systems and electronegative atoms. For higher accuracy, particularly for properties like NMR chemical shifts, larger basis sets such as 6-311+G(d,p) can be employed.[3][4]
-
Accounting for the Cellular Milieu: The Role of Solvation Models. Biological processes occur in an aqueous environment. To mimic this, we employ an implicit solvation model. The Polarizable Continuum Model (PCM) is a widely used and effective approach that treats the solvent as a continuous dielectric medium.[5][6][7] This method captures the bulk electrostatic effects of the solvent on the solute's electronic structure without the computational expense of explicitly modeling individual solvent molecules. For more nuanced studies of solvation, explicit solvent models in a quantum mechanics/molecular mechanics (QM/MM) framework can be utilized.[8]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for a comprehensive quantum mechanical characterization of this compound. This workflow is designed to be a self-validating system, where the results of each step inform and support the subsequent analyses.
Caption: A streamlined workflow for the quantum mechanical characterization of this compound.
Step 1: Molecular Structure Input
The initial step involves creating a 3D model of this compound. This can be done using any standard molecular modeling software.
Step 2: Geometry Optimization
The initial structure is a mere guess. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.
Protocol:
-
Method: B3LYP/6-31G*
-
Solvation: PCM (Water)
-
Task: Geometry Optimization
-
Convergence Criteria: Use tight convergence criteria to ensure a true minimum is found.
This calculation will yield the optimized bond lengths, bond angles, and dihedral angles of this compound.
Step 3: Frequency Calculation
A frequency calculation serves a dual purpose: it confirms that the optimized geometry is a true energy minimum (i.e., no imaginary frequencies) and it provides the theoretical vibrational spectrum (infrared and Raman).
Protocol:
-
Method: B3LYP/6-31G*
-
Solvation: PCM (Water)
-
Task: Frequency Analysis
-
Input: The optimized geometry from Step 2.
The absence of imaginary frequencies validates the optimized structure. The calculated vibrational frequencies can be compared with experimental IR spectra of related compounds to further validate the computational methodology. Studies on indole have shown good agreement between B3LYP calculated and experimental frequencies.[1][2]
Step 4: Spectroscopic Analysis
Quantum mechanical calculations can predict various spectroscopic properties, providing a powerful tool for structural elucidation and for understanding the electronic environment of the molecule.
-
Infrared (IR) Spectroscopy: The frequency calculation directly provides the theoretical IR spectrum. Key vibrational modes to analyze include the N-H stretch, C-H stretches, and the C-F stretches, which are characteristic of the indoline and fluoroaromatic moieties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is a more computationally demanding task but provides invaluable insight. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors.
Protocol:
-
Method: B3LYP with a larger basis set (e.g., 6-311+G(d,p)) for better accuracy.
-
Solvation: PCM (appropriate solvent, e.g., DMSO-d6 or CDCl3).
-
Task: NMR Calculation (GIAO).
-
Input: The optimized geometry from Step 2.
The calculated ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be compared to experimental data for fluorinated indoles to assess the accuracy of the method.[9][10] The large chemical shift dispersion of ¹⁹F NMR makes it a particularly sensitive probe of the local electronic environment.[9]
-
Step 5: Electronic Properties and Reactivity Insights
With the optimized geometry and electronic wavefunction in hand, we can probe the electronic properties that govern the molecule's reactivity and intermolecular interactions.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[11][12]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests a more reactive molecule. Visualizing the spatial distribution of the HOMO and LUMO can identify the most probable sites for nucleophilic and electrophilic attack.
-
-
Electrostatic Potential (ESP) Mapping: The ESP map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. This information is crucial for understanding potential intermolecular interactions, such as hydrogen bonding.
Step 6: Predicting Pharmacokinetic Properties (ADMET)
While quantum mechanics provides a deep understanding of a molecule's intrinsic properties, its fate in a biological system is governed by its ADMET profile. Several in silico tools can predict these properties based on the calculated molecular descriptors.
Protocol:
-
Utilize a validated ADMET prediction tool: Several web-based servers and software packages are available, such as pkCSM.[13][14]
-
Input: The optimized 3D structure of this compound and relevant calculated descriptors (e.g., dipole moment, polarizability).
-
Analyze the predicted properties: This includes absorption (e.g., Caco-2 permeability), distribution (e.g., blood-brain barrier penetration), metabolism (e.g., CYP450 inhibition), excretion, and toxicity.
This predictive analysis can help identify potential liabilities early in the drug discovery process, allowing for proactive molecular design to mitigate these issues.[15][16][17]
Data Presentation and Interpretation
To facilitate a clear understanding and comparison of the calculated data, a structured presentation is essential.
Table 1: Optimized Geometric Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C4-F | Calculated Value | ||
| C6-F | Calculated Value | ||
| N1-C2 | Calculated Value | ||
| C7-C8 | Calculated Value | ||
| C4-C5-C6 | Calculated Value | ||
| C7-N1-C2 | Calculated Value | ||
| F-C4-C5-C6 | Calculated Value | ||
| C8-C7-N1-C2 | Calculated Value |
(Note: This table would be populated with the actual calculated values from the geometry optimization.)
Table 2: Calculated Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) | Intensity | Assignment |
| Calculated Value | Calculated Value | N-H stretch |
| Calculated Value | Calculated Value | Aromatic C-H stretch |
| Calculated Value | Calculated Value | Aliphatic C-H stretch |
| Calculated Value | Calculated Value | C-F stretch |
| Calculated Value | Calculated Value | Ring deformation |
(Note: This table would be populated with the key calculated vibrational frequencies and their corresponding assignments based on the vibrational mode analysis.)
Table 3: Predicted Electronic Properties
| Property | Value |
| HOMO Energy (eV) | Calculated Value |
| LUMO Energy (eV) | Calculated Value |
| HOMO-LUMO Gap (eV) | Calculated Value |
| Dipole Moment (Debye) | Calculated Value |
(Note: This table would summarize the key electronic properties derived from the calculations.)
Visualization of Key Molecular Orbitals and Electrostatic Potential
Caption: Visualization of key electronic properties guiding reactivity and intermolecular interactions.
(Note: In a full whitepaper, these DOT language blocks would be replaced with actual images of the calculated HOMO, LUMO, and ESP map for this compound.)
Conclusion: From Quantum Blueprint to Rational Drug Design
This technical guide has provided a comprehensive and scientifically grounded framework for the quantum mechanical investigation of this compound. By following the detailed protocols and understanding the rationale behind the computational choices, researchers can generate a rich dataset of structural, spectroscopic, and electronic properties. This "quantum blueprint" serves as a powerful tool for:
-
Understanding Structure-Activity Relationships (SAR): Correlating the calculated electronic properties with biological activity can provide insights into the key molecular features driving potency and selectivity.
-
Rational Molecular Design: The FMO and ESP analyses can guide the design of new analogs with improved binding interactions and optimized reactivity.
-
Interpreting Experimental Data: The calculated spectroscopic data can aid in the interpretation and assignment of experimental NMR and IR spectra.
-
Early-Stage Risk Assessment: The in silico prediction of ADMET properties can help to de-risk drug discovery projects by identifying potential liabilities at an early stage.
The application of these quantum mechanical calculations empowers drug development professionals to make more informed decisions, ultimately accelerating the journey from a promising scaffold to a life-changing therapeutic.
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An In-depth Technical Guide to the Solubility and Stability of 4,6-Difluoroindoline
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 4,6-difluoroindoline, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not extensively available in the public domain, this document synthesizes information from structurally related analogs, including indoline, indole, and other fluorinated heterocyclic compounds, to provide a predictive framework for its physicochemical properties. Furthermore, this guide details robust experimental protocols for determining solubility and stability, offering researchers and drug development professionals a practical roadmap for characterizing this compound in a laboratory setting.
Introduction: The Significance of Fluorination in Indoline Scaffolds
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and pharmacological properties.[1][2] Fluorination can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The introduction of two fluorine atoms at the 4 and 6 positions of the indoline ring is expected to profoundly influence its electronic and conformational properties, thereby affecting its solubility and stability.[3] Understanding these properties is paramount for the successful development of any this compound-based therapeutic agent, as they directly impact formulation, bioavailability, and shelf-life.
Predicted Solubility Profile of this compound
The solubility of a compound is a critical determinant of its absorption and distribution in vivo. Based on the general principles of solubility and data from related compounds, we can predict the solubility behavior of this compound.
Factors Influencing Solubility
The solubility of this compound will be governed by a balance of intermolecular forces between the solute and the solvent. Key factors include:
-
Polarity : The indoline core possesses a degree of polarity due to the nitrogen atom. However, the introduction of two electronegative fluorine atoms will alter the molecule's overall polarity and hydrophobicity.[4] While fluorine is highly electronegative, the C-F bond can have a complex influence on solubility, sometimes increasing lipophilicity.
-
Solvent Choice : "Like dissolves like" is a fundamental principle. It is anticipated that this compound will exhibit limited solubility in water and higher solubility in organic solvents.[5][6]
-
pH : The basicity of the nitrogen atom in the indoline ring (pKa of the conjugate acid) will dictate the extent of ionization at different pH values. Protonation of the nitrogen at acidic pH would lead to the formation of a more polar, water-soluble salt.[4][7]
-
Temperature : For most solid solutes, solubility increases with temperature.
Predicted Solubility in Common Solvents
While experimental data is needed for precise values, a qualitative prediction of solubility is presented in the table below, based on the behavior of structurally similar compounds like indoline and fluoroanilines.[5][6][7][8]
| Solvent | Predicted Solubility | Rationale |
| Water | Low to Sparingly Soluble | The hydrophobic benzene ring and the fluorine atoms are expected to limit aqueous solubility.[4][6] |
| Ethanol, Methanol | Soluble | These polar protic solvents can engage in hydrogen bonding with the N-H group and interact favorably with the polar aspects of the molecule.[5] |
| Dichloromethane, Chloroform | Soluble | These non-polar aprotic solvents are likely to effectively solvate the largely non-polar regions of the molecule. |
| Diethyl Ether, Toluene | Moderately to Freely Soluble | These non-polar solvents are expected to be good solvents for the non-polar indoline structure.[6] |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | DMSO is a polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |
Experimental Workflow for Solubility Determination
A robust determination of solubility requires a systematic experimental approach. The following workflow outlines the key steps.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Protocol: Saturation Shake-Flask Method
The Saturation Shake-Flask (SSF) method is the gold standard for determining thermodynamic equilibrium solubility.
Materials and Equipment:
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.
-
Equilibration: Tightly cap the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and analyze by a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve with known concentrations of this compound should be used for accurate quantification.
Stability Profile of this compound
The chemical stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and potential for degradation into inactive or toxic byproducts. The indoline ring system is susceptible to degradation under various stress conditions.[9]
Factors Influencing Stability
-
Oxidation : The indoline ring can be susceptible to oxidation, potentially leading to the formation of the corresponding indole or other oxidized derivatives.[9][10] The presence of fluorine atoms on the benzene ring may modulate this susceptibility.
-
pH : Extreme pH conditions, both acidic and basic, can promote the degradation of indoline-containing molecules.[9]
-
Light : Exposure to light, particularly UV radiation, can lead to photodegradation.[9] Solutions of indoline derivatives should be protected from light.
-
Temperature : Elevated temperatures can accelerate the rate of all degradation pathways.[9]
Predicted Degradation Pathways
While the specific degradation products of this compound are unknown, potential degradation pathways can be inferred from the reactivity of the indoline scaffold.[9][10]
Caption: Potential degradation pathways of this compound under stress conditions.
Experimental Workflow for Forced Degradation Studies
Forced degradation studies, or stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[11]
Caption: Workflow for conducting forced degradation studies on this compound.
Detailed Protocol: Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials and Equipment:
-
This compound
-
HPLC grade solvents
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV system
-
LC-MS/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Stress: Expose the solid compound and a solution to dry heat (e.g., 80 °C).
-
Photolytic Stress: Expose a solution of the compound to light in a photostability chamber.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
LC-MS/MS Analysis: Analyze the stressed samples by LC-MS/MS to identify the mass of the degradation products and elucidate their structures.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products have been accounted for.
Conclusion
While direct experimental data on the solubility and stability of this compound is limited, this guide provides a robust predictive framework based on the known properties of structurally related compounds. The fluorination at the 4 and 6 positions is anticipated to influence its physicochemical properties, likely resulting in moderate to low aqueous solubility and a stability profile that will need to be carefully characterized. The experimental protocols detailed herein offer a clear path for researchers to thoroughly evaluate the solubility and stability of this compound, generating the critical data necessary for its advancement in drug discovery and development pipelines.
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A Senior Application Scientist's Guide to the Dearomative Electrophilic Fluorination of 2-Methylindoles
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorinated Indolines
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. The indoline scaffold, a privileged structure in numerous pharmaceuticals and natural products, becomes an even more valuable asset when strategically fluorinated. Among the various methods to access these structures, the direct, dearomative electrophilic fluorination of readily available indoles has emerged as a powerful and elegant strategy. This guide provides an in-depth technical overview of a specific, high-value transformation: the conversion of 2-methylindoles into 3,3-difluoroindolines, a reaction that proceeds via a fascinating dearomatization pathway, yielding versatile building blocks for further synthetic elaboration.
The Core Transformation: A Mechanistic Perspective
The conversion of a 2-methylindole to a 3,3-difluoroindoline is not a typical electrophilic aromatic substitution. Instead, it is a dearomative process that breaks the aromaticity of the indole ring to install two fluorine atoms at the C3 position. Understanding the mechanistic underpinnings of this reaction is critical for troubleshooting, optimization, and substrate selection.
The indole nucleus is an electron-rich heterocycle, with the C3 position being the most nucleophilic and thus the most susceptible to electrophilic attack. The reaction with an electrophilic fluorine source ("F+") is believed to proceed through the following key steps:
-
Initial C3 Fluorination: The π-system of the indole attacks the electrophilic fluorine reagent, leading to the formation of a covalent C-F bond at the C3 position. This generates a stabilized cation, a 3-fluoroindoleninium ion.
-
Formation of Fluoroindolenine: A rapid deprotonation from the nitrogen atom or loss of a proton from C3 (if a temporary adduct was formed) yields a 3-fluoro-2-methyl-3H-indole intermediate. This species is no longer aromatic.
-
Second Fluorination Event: The remaining enamine-like double bond in the fluoroindolenine is still sufficiently nucleophilic to attack a second molecule of the electrophilic fluorinating agent. This second attack also occurs at the C3 position.
-
Dearomatized Product Formation: This final step generates a stabilized carbocation at the C2 position. In the specific case of the transformation of 2-methylindoles, this intermediate undergoes elimination of a proton from the methyl group to yield a 3,3-difluoroindoline bearing a reactive exomethylene group at the C2 position.[1] This exomethylene unit serves as a valuable synthetic handle for subsequent functionalization.
The overall mechanistic pathway can be visualized as follows:
Caption: A self-validating workflow for electrophilic difluorination.
Detailed Step-by-Step Methodology
Materials & Equipment:
-
N-Substituted 2-methylindole (1.0 mmol, 1.0 equiv)
-
Selectfluor (2.5 mmol, 2.5 equiv)
-
Anhydrous Acetonitrile (MeCN, 0.1 M)
-
Round-bottom flask with stir bar
-
Standard work-up and purification glassware/equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the N-substituted 2-methylindole (1.0 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL) to dissolve the substrate.
-
Fluorinating Agent Addition: In a single portion, add Selectfluor (2.5 mmol) to the stirred solution at room temperature. Note: The reaction is often performed open to the air as Selectfluor is not moisture-sensitive.
-
Reaction Monitoring (Self-Validation Checkpoint 1): Stir the reaction mixture at room temperature. Monitor the progress of the reaction every 2-4 hours using Thin Layer Chromatography (TLC) or LC-MS.
-
Trustworthiness Insight: On TLC, you should observe the consumption of the starting indole spot and the appearance of new, typically higher Rf spots corresponding to the mono- and di-fluorinated products. LC-MS is invaluable for confirming the mass of the desired product (+2F, -2H, which is a net addition of 36 Da). A requirement of >2.0 equivalents of the fluorinating agent is rationalized by the need to overcome the mono-fluorinated intermediate and drive the reaction to the desired difluorinated product.
-
-
Quench and Work-up: Once the starting material is consumed (typically 12-24 hours), quench the reaction by adding saturated aqueous sodium bicarbonate (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure 3,3-difluoro-2-exomethylidene indoline.
-
Structural Confirmation (Self-Validation Checkpoint 2):
-
¹⁹F NMR: This is the most definitive technique. The product should exhibit a singlet (or a complex multiplet if other fluorine atoms are present) in the typical organofluorine region, confirming the presence of the CF₂ group.
-
¹H NMR: Expect the disappearance of the characteristic indole C3-H proton signal (if present on the starting material) and the appearance of two distinct singlets or doublets for the new vinylic protons of the exomethylene group.
-
¹³C NMR: Look for a characteristic triplet for the C3 carbon due to coupling with the two fluorine atoms (JCF coupling).
-
Data Summary: Substrate Scope
The dearomative difluorination has been shown to be effective across a range of substituted 2-methylindoles. The following table summarizes representative results.
| Entry | N-Substituent | Indole Ring Substituent | Yield (%) |
| 1 | Benzyl (Bn) | H | 85 |
| 2 | Benzyl (Bn) | 5-Bromo | 78 |
| 3 | Benzyl (Bn) | 5-Methoxy | 81 |
| 4 | Methyl (Me) | H | 75 |
| 5 | Phenyl (Ph) | H | 65 |
| 6 | Benzyl (Bn) | 7-Chloro | 72 |
Authoritative Insights:
-
The reaction generally proceeds in good to excellent yields. [1]* Both electron-donating (e.g., 5-Methoxy) and electron-withdrawing (e.g., 5-Bromo) groups are tolerated on the indole core, demonstrating the robustness of the method. [2]* The nature of the nitrogen protecting group can influence the yield, with alkyl and benzyl groups generally providing high yields. N-aryl indoles may react more slowly and result in slightly lower yields. [2]Free (N-H) indoles are often not suitable substrates as the N-H proton can interfere with the electrophilic reaction.
References
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- T. Poisson, et al. (2016). Cascade fluorofunctionalisation of 2,3-unsubstituted indoles by means of electrophilic fluorination. RSC Publishing.
- Request PDF. (n.d.). Fluorination-Oxidation of 2-Hydroxymethylindole Using Selectfluor. ResearchGate.
- ResearchGate. (n.d.). Transition metal-free C3-amination of indoles 37 with NFSI. ResearchGate.
- P. Ghosh & A. Hajra. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal.
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- M. J. T. Al-Musawi & Z. A. D. Al-Baldawi. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. National Institutes of Health.
- Y. Liu, et al. (2011). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. ACS Publications.
- Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia.
- Wikipedia. (n.d.). Selectfluor. Wikipedia.
- Common Organic Chemistry. (n.d.). Selectfluor. organic-chemistry.org.
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- Dr. Tanmoy Biswas. (2021). Electrophilic Fluorination using 3 different reagents. YouTube.
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A Comprehensive Technical Guide to 4,6-Difluoroindole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 4,6-difluoroindole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis methodologies, spectroscopic characterization, and its burgeoning role as a key building block in the development of novel therapeutics.
Core Properties of 4,6-Difluoroindole
4,6-Difluoroindole is a solid, typically appearing as a crystalline powder, with a molecular formula of C₈H₅F₂N. The strategic placement of two fluorine atoms on the benzene ring of the indole scaffold profoundly influences its physicochemical and biological properties.
Table 1: Physicochemical Properties of 4,6-Difluoroindole
| Property | Value | Reference |
| CAS Number | 199526-97-1 | [1] |
| Molecular Weight | 153.13 g/mol | [1] |
| Molecular Formula | C₈H₅F₂N | [1] |
| Appearance | Crystalline Powder | General observation |
| Storage | 2-8°C, protected from light and moisture | General laboratory practice |
The introduction of fluorine atoms imparts several advantageous characteristics. Fluorine's high electronegativity can alter the electron distribution within the molecule, influencing its reactivity and the pKa of the indole nitrogen. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of molecules containing this moiety, a crucial attribute in drug design.[2]
Synthesis of 4,6-Difluoroindole: A Step-by-Step Protocol
The synthesis of fluorinated indoles can be challenging. While several methods for indole synthesis exist, such as the Fischer and Leimgruber-Batcho syntheses, obtaining specific isomers like 4,6-difluoroindole requires a carefully planned synthetic route.[3][4] A plausible approach, adapted from general indole synthesis methodologies, is outlined below. This protocol is illustrative and may require optimization based on laboratory conditions and available starting materials.
Conceptual Synthesis Workflow
The synthesis can be conceptualized as a multi-step process starting from a readily available difluoronitro-aromatic compound.
Caption: Conceptual workflow for the synthesis of 4,6-Difluoroindole.
Experimental Protocol
Step 1: Condensation to form the enamine intermediate
-
To a solution of 2,4-difluoro-6-nitrotoluene (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 equivalents).
-
Heat the reaction mixture to reflux (approximately 120-130 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which can often be used in the next step without further purification.
Causality: The condensation reaction with DMF-DMA transforms the activated methyl group of the nitrotoluene into a more reactive enamine, which is primed for the subsequent cyclization step. The nitro group is a strong electron-withdrawing group, which acidifies the protons of the adjacent methyl group, facilitating the reaction.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from the previous step in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 30-50 psi).
-
Monitor the reaction until the uptake of hydrogen ceases.
-
After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 4,6-difluoroindole.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality: The catalytic hydrogenation serves a dual purpose: it reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the indole ring. The palladium catalyst is crucial for activating the hydrogen and promoting the reduction and subsequent cyclization.
Spectroscopic Characterization
The identity and purity of synthesized 4,6-difluoroindole must be confirmed through spectroscopic analysis. Below are the expected characteristic spectral data.
Table 2: Spectroscopic Data for 4,6-Difluoroindole
| Technique | Data |
| ¹H NMR | Expected signals for aromatic and pyrrole protons, with characteristic couplings to fluorine. |
| ¹³C NMR | Expected signals for aromatic and pyrrole carbons, with carbon-fluorine couplings (¹JCF, ²JCF, etc.). |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching, aromatic C-H stretching, and C-F stretching. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of 153.13. |
Applications in Drug Discovery and Medicinal Chemistry
The 4,6-difluoroindole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Its derivatives have shown promise in various therapeutic areas.
Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The indole nucleus can mimic the purine core of ATP, the natural substrate for kinases, making indole derivatives attractive candidates for kinase inhibitors. The fluorine atoms on the 4,6-difluoroindole scaffold can enhance binding affinity to the kinase active site through favorable interactions and improve the metabolic stability of the inhibitor.[6]
Caption: Role of 4,6-Difluoroindole in the development of kinase inhibitors.
Serotonin Receptor Modulators
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are the targets for a wide variety of therapeutic agents used to treat psychiatric and neurological disorders.[7][8] The indole core is structurally similar to serotonin, making it an excellent starting point for the design of serotonin receptor ligands. Derivatives of 4,6-difluoroindole have been explored for their potential to modulate the activity of various serotonin receptor subtypes, including the 5-HT6 receptor, which is a target for cognitive enhancement in Alzheimer's disease.[9]
Caption: Schematic of a 4,6-difluoroindole derivative modulating a postsynaptic serotonin receptor.
Safety and Handling
As with all laboratory chemicals, 4,6-difluoroindole should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Specific toxicological properties of 4,6-difluoroindole are not extensively documented, so it should be treated as a potentially hazardous substance.
Conclusion
4,6-Difluoroindole is a valuable and versatile building block for the synthesis of complex organic molecules with significant potential in drug discovery and materials science. Its unique electronic properties and enhanced metabolic stability, conferred by the fluorine substituents, make it an attractive scaffold for the development of novel kinase inhibitors and serotonin receptor modulators. Further exploration of the reactivity and biological activity of 4,6-difluoroindole derivatives is likely to yield new therapeutic agents and advanced materials.
References
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- 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000466). (n.d.). Human Metabolome Database.
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). (n.d.). Human Metabolome Database.
- Preparation method of 4-fluoroindole. (2013). Google Patents.
- 4,6-Difluoroindole: Key Intermediate for Organic Synthesis, Pharmaceuticals, and Agrochemicals. (n.d.). Autech Industry Co., Ltd.
- Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). ACS Omega.
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- Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters.
- Therapeutic Effects of Pharmacological Modulation of Serotonin Brain System in Human Patients and Animal Models of Fragile X Syndrome. (2016). International Journal of Molecular Sciences.
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- FT-IR spectrum of control indole. (2015). ResearchGate.
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An In-Depth Technical Guide to the Commercial Availability and Synthesis of 4,6-Difluoroindole
Executive Summary
4,6-Difluoroindole is a critical fluorinated heterocyclic building block whose strategic importance in medicinal chemistry and materials science has grown considerably. The introduction of two fluorine atoms onto the indole scaffold profoundly influences the molecule's electronic properties, metabolic stability, and binding affinities, making it a highly sought-after intermediate in the development of novel pharmaceuticals and advanced organic materials.[1] This guide provides an in-depth analysis of the commercial availability of 4,6-difluoroindole, outlines established synthetic strategies, and discusses its key applications, offering a comprehensive resource for researchers, chemists, and procurement specialists in the drug development and chemical synthesis sectors.
Physicochemical Properties and Specifications
Understanding the fundamental properties of 4,6-difluoroindole is essential for its handling, storage, and application in synthetic chemistry. The compound is typically available as a pale yellow to yellow or colorless transparent liquid.[1][2]
| Property | Value | Source(s) |
| CAS Number | 199526-97-1 | [1][2][3] |
| Molecular Formula | C₈H₅F₂N | [1][2][3] |
| Molecular Weight | 153.13 g/mol | [1][3] |
| Appearance | Pale yellow to yellow liquid | [2] |
| Purity | ≥96-99% (typically by GC or HPLC) | [1][2] |
| Boiling Point | 253.2±20.0 °C | [4] |
| Density | 1.388±0.06 g/cm³ | [4] |
| Storage Conditions | 2-8 °C, sealed in dry, dark place | [1] |
| InChI Key | MHICCULQVCEWFH-UHFFFAOYSA-N | [2] |
Section 1: Commercial Availability and Procurement
4,6-Difluoroindole is readily available from a range of specialized chemical suppliers that cater to the research and development community. Procurement for laboratory-scale quantities (milligrams to grams) is straightforward, with several vendors offering the product directly through their online catalogs. For larger, bulk quantities, it is advisable to contact suppliers directly to inquire about lead times and custom synthesis capabilities.
Table of Commercial Suppliers:
| Supplier | Purity Specification | Available Quantities |
| Thermo Scientific Chemicals | ≥96.0% (GC) | 1 g, 5 g |
| Sigma-Aldrich (Ambeed) | 96% | Inquire for sizes |
| Biosynth | Research Grade | Inquire for sizes |
| Chem-Impex | ≥99% (HPLC) | Inquire for sizes |
| MySkinRecipes (Reagent) | 97% | 250 mg, 1 g, 5 g |
When selecting a supplier, the key determinants are not just cost and availability but also the purity of the compound and the quality of the accompanying analytical data (e.g., NMR, GC/MS). For applications in pharmaceutical development, sourcing from a supplier who can provide a comprehensive Certificate of Analysis (CoA) is paramount to ensure reproducibility in synthetic campaigns.
Section 2: Strategic Synthesis of 4,6-Difluoroindole
The synthesis of fluorinated indoles requires careful strategic planning. While multiple methods exist for indole synthesis, the Leimgruber-Batcho and Fischer indole syntheses are among the most robust and adaptable for creating substituted analogs like 4,6-difluoroindole.[5][6]
The Leimgruber-Batcho Indole Synthesis: A Preferred Route
The Leimgruber-Batcho synthesis is often favored for its high yields and the accessibility of starting materials, particularly substituted o-nitrotoluenes.[5] The general strategy involves the condensation of an o-nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization to yield the indole.[7][8]
Causality of Choice: This method avoids the often harsh acidic conditions of the Fischer synthesis, which can be detrimental to sensitive functional groups.[5] The reductive cyclization step is typically clean and can be achieved using various reducing agents, offering flexibility to the synthetic chemist.[7]
Caption: Workflow for the Leimgruber-Batcho Synthesis of 4,6-Difluoroindole.
Detailed Experimental Protocol (Representative Leimgruber-Batcho Method)
This protocol is a representative procedure adapted from the principles of the Leimgruber-Batcho synthesis for fluorinated indoles.[5][9] Self-Validation Note: Each step should be monitored by Thin Layer Chromatography (TLC) to ensure reaction completion before proceeding.
Step 1: Enamine Formation
-
To a solution of 2,4-difluoro-6-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq) and pyrrolidine (1.5 eq).
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and stir for 12-24 hours. The progress is monitored by TLC until the starting nitrotoluene is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate. This intermediate is often used in the next step without further purification.
Rationale: The use of pyrrolidine in conjunction with DMF-DMA often accelerates the formation of the enamine compared to using DMF-DMA alone.[5] The reaction is driven by the removal of methanol as a byproduct.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine intermediate from Step 1 in a suitable solvent, such as ethanol or ethyl acetate.
-
Add a catalytic amount of a reducing agent. Common choices include Palladium on carbon (Pd/C, 10 mol%) or Raney Nickel.
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (50-60 psi) at room temperature until hydrogen uptake ceases.
-
Alternatively, reduction can be performed using iron powder in acetic acid by heating the mixture to 80-100 °C for 1-3 hours.[5]
-
After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 4,6-difluoroindole.
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing the nitro group to an amine, which spontaneously cyclizes onto the enamine, followed by elimination of pyrrolidine to form the aromatic indole ring.[5]
Alternative: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic, powerful method involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[6][10] For 4,6-difluoroindole, the starting material would be (2,4-difluorophenyl)hydrazine.
Challenges and Considerations: A key challenge with unsymmetrical ketones is the potential formation of regioisomers, which can complicate purification.[9] The reaction often requires elevated temperatures and strongly acidic conditions, which may not be compatible with other functional groups.[11]
Section 3: Applications in Research and Development
The unique physicochemical properties imparted by the fluorine atoms make 4,6-difluoroindole a valuable scaffold in several high-value research areas.
-
Pharmaceutical Development : The compound is a key building block for synthesizing drugs targeting cancer and neurological disorders.[1][4] The fluorine substituents can enhance metabolic stability by blocking sites of oxidative metabolism and improve bioavailability by increasing lipophilicity.[1] This makes the resulting drug candidates more robust and effective. Derivatives have been used to produce selective kinase inhibitors and serotonin receptor modulators.[4]
-
Materials Science : 4,6-Difluoroindole is used to develop advanced organic materials like organic semiconductors for electronic devices and solar cells.[1] Its distinct electronic properties contribute to the performance and stability of these materials.
-
Biological Imaging : The unique fluorescence properties of some fluorinated indoles make them excellent candidates for developing fluorescent probes for visualizing cellular processes in biological imaging.[1]
Section 4: Safety and Handling
As with all halogenated aromatic compounds, 4,6-difluoroindole should be handled with appropriate care in a well-ventilated area or chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side shields, and a lab coat.
-
Handling : Avoid breathing vapors or dust. Wash hands thoroughly after handling.
-
Storage : Store in a tightly sealed container in a cool, dry place (2-8 °C is recommended) away from oxidizing agents.
-
First Aid :
-
Skin Contact : Immediately wash with plenty of soap and water.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Inhalation : Move the person to fresh air.
-
Ingestion : Rinse mouth and seek medical attention if feeling unwell.
-
Note: This safety information is generalized. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[2]
References
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- Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/2100997/
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- Fischer indole synthesis – Knowledge and References. Taylor & Francis. URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2018.1522295
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- Fischer Indole Synthesis. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/fischer-indole-synthesis.shtm
- Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2005/ob/b509390h
- Leimgruber-Batcho Indole Synthesis (mid-20th century). ResearchGate. URL: https://www.researchgate.net/figure/Leimgruber-Batcho-Indole-Synthesis-mid-20-th-century_fig2_379895000
- Overcoming challenges in the synthesis of 4-fluoroindoles. BenchChem. URL: https://www.benchchem.com/technical-support/387-43-9
- 6-Fluoroindole. Ossila. URL: https://www.ossila.com/products/6-fluoroindole
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An In-depth Technical Guide to the Safe Handling of 4,6-Difluoroindoline
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4,6-difluoroindoline, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science.[1] Given the limited publicly available safety data specific to this molecule, this document synthesizes information from structurally related compounds—primarily fluorinated anilines and indoles—and established best practices for managing fluorinated organic compounds.[2][3] The protocols herein are designed for researchers, scientists, and drug development professionals to foster a culture of safety and ensure procedural integrity.
Compound Profile and Inferred Physicochemical Properties
This compound belongs to the class of fluorinated indolines. The introduction of fluorine atoms can significantly alter a molecule's physical, chemical, and biological properties, including metabolic stability and binding affinity, but it also necessitates stringent safety measures.[4][5] While specific experimental data for this compound is scarce, its properties can be inferred from related structures like this compound-2,3-dione and various fluoroanilines.[6][7]
| Property | Inferred Value / Characteristic | Source / Rationale |
| Molecular Formula | C₈H₇F₂N | - |
| Molecular Weight | 155.15 g/mol | - |
| Appearance | Likely a solid (light yellow to brown) | Based on related structures like this compound-2,3-dione. |
| Storage Temperature | Room Temperature, sealed in dry conditions | General recommendation for stable organic solids.[6] |
| Solubility | Likely soluble in organic solvents (DMSO, DMF, Methanol) | General characteristic of functionalized aromatic compounds. |
| Reactivity | Sensitive to strong oxidizing agents and strong acids. | Based on the aniline-like structure.[8][9] |
| Thermal Decomposition | May release toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), and highly toxic hydrogen fluoride (HF).[8] | A critical hazard for all fluorinated organic compounds.[10] |
Hazard Identification and GHS Classification (Inferred)
A definitive GHS classification for this compound is not established. The following classification is inferred from the hazard profiles of analogous compounds such as 2,4-difluoroaniline and other fluoroaromatics.[11][12] Researchers must handle this compound as if it presents all the potential hazards listed below.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic or Harmful if swallowed | 💀 or ❗ |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | 💀 |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | 💀 |
| Skin Corrosion / Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage or Causes skin irritation | corrosive or ❗ |
| Serious Eye Damage / Irritation | Category 1 | H318: Causes serious eye damage | corrosive |
| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects | health hazard |
| Carcinogenicity | Category 1B | H350: May cause cancer | health hazard |
| Aquatic Hazard (Chronic) | Category 1/2 | H410/H411: Very toxic or toxic to aquatic life with long lasting effects | environment |
Toxicological Narrative: The primary toxicological concern stems from its aniline-like substructure. Anilines are known to be readily absorbed through the skin and can cause methemoglobinemia, leading to cyanosis.[13] The presence of fluorine atoms can enhance toxicity.[2] Chronic exposure to related compounds is linked to potential organ damage, mutagenicity, and carcinogenicity.[11][14] A significant, though indirect, hazard is the formation of hydrogen fluoride (HF) gas upon thermal decomposition (e.g., in a fire).[15] HF is extremely corrosive, and exposure can lead to severe, delayed-onset burns and potentially fatal systemic toxicity.[16]
Risk Assessment and Control Hierarchy
A thorough risk assessment must be performed before any work with this compound begins. The hierarchy of controls should be applied to minimize exposure.
Caption: A workflow for conducting a risk assessment before using this compound.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[10]
-
Glove Box: For handling larger quantities or for procedures with a higher risk of aerosolization, a glove box operating under an inert atmosphere is recommended.[10]
Safe Handling, Storage, and Experimental Protocols
Adherence to meticulous handling and storage procedures is paramount.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to create a reliable barrier against exposure.[17]
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving: Inner nitrile glove, outer neoprene or butyl rubber glove. | Nitrile provides dexterity and splash protection, while neoprene offers more robust chemical resistance.[18] Gloves must be inspected before use and changed immediately upon contamination.[13] |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Goggles provide a seal against splashes and dust.[19] A face shield is mandatory when handling larger quantities or during procedures with a risk of splashing or popping.[18] |
| Body Protection | Flame-resistant laboratory coat, buttoned completely. | Protects skin and personal clothing from contamination.[18] Avoid polyester and acrylic clothing, which can melt in a fire.[18] |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills. |
| Respiratory Protection | Generally not required if work is conducted in a fume hood. | If engineering controls fail or for major spill cleanup, a NIOSH-approved respirator with organic vapor/acid gas cartridges may be necessary.[18] Respirator use requires a formal program with fit-testing and training.[20] |
Protocol: Weighing and Transferring Solid this compound
-
Preparation: Don all required PPE. Designate a specific area within the fume hood for handling. Place a plastic-backed absorbent liner on the work surface.[16]
-
Tare Container: Place a clean, tared, and appropriately labeled receiving vessel on an analytical balance inside the fume hood.
-
Transfer: Using a chemically resistant spatula, carefully transfer the desired amount of this compound from the stock container to the tared vessel. Perform this action slowly to minimize dust generation.
-
Closure: Securely cap both the stock container and the receiving vessel immediately after the transfer.
-
Decontamination: Wipe the spatula clean with a solvent-moistened wipe (e.g., ethanol or isopropanol). Clean the exterior of the containers and any affected surfaces within the fume hood.
-
Waste: Dispose of the absorbent liner and cleaning wipes as hazardous waste.[21]
Storage and Incompatibility
Proper segregation and storage are critical to prevent dangerous reactions.[22]
-
Conditions: Store in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[23]
-
Location: Keep in a dedicated cabinet for toxic and corrosive materials. Do not store on high shelves.
-
Incompatibilities: Segregate from the materials shown in the diagram below. The aniline nitrogen is basic and will react exothermically with acids. The aromatic ring can be susceptible to strong oxidizing agents.
Caption: Chemical incompatibilities for this compound.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.[24]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek immediate medical attention.[14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[15] |
| Inhalation | Move victim to fresh air and keep at rest in a position comfortable for breathing.[15] If not breathing, give artificial respiration. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting.[15] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[14] |
Note to Physician: Treat symptomatically. For severe exposure, monitor for methemoglobinemia, kidney, and liver function.[2]
Spill Cleanup Protocol (Small Scale)
-
Alert & Evacuate: Alert personnel in the immediate area. Evacuate if the spill is large or if you feel unwell.
-
Secure Area: Restrict access to the spill area. Ensure the fume hood is operational.
-
PPE: Wear appropriate PPE, including double gloves, goggles, face shield, and a lab coat. A respirator may be needed if ventilation is inadequate.[10]
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or dry chemical absorbent.[8][25] Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[15]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials (absorbent, PPE, cleaning supplies) as hazardous waste.[26]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[21]
-
Collect waste in a designated, sealed, and clearly labeled container made of a compatible material (e.g., polyethylene).[16]
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations.[13][26]
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A Technical Guide to the Physicochemical Characterization of 4,6-Difluoroindoline: pKa and Lipophilicity
Foreword: The Critical Role of Physicochemical Properties in Modern Drug Discovery
In the landscape of medicinal chemistry, the journey of a molecule from a promising hit to a clinical candidate is governed by a complex interplay of biological activity and physicochemical properties. Among the most fundamental of these properties are the ionization constant (pKa) and lipophilicity (logP/logD). These parameters dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[] The strategic incorporation of fluorine atoms has become a cornerstone of modern drug design, valued for its ability to modulate metabolic stability, binding affinity, and, crucially, these core physicochemical properties.[2][3]
This guide provides an in-depth technical examination of the pKa and lipophilicity of 4,6-difluoroindoline, a fluorinated heterocyclic scaffold of growing interest. We will move beyond simple data reporting to explore the underlying chemical principles, predictive analyses, and the robust experimental and computational methodologies required for accurate characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who require a practical and scientifically rigorous understanding of how to approach this critical analysis.
Section 1: The Ionization Constant (pKa) of this compound
The pKa is the pH at which a molecule exists in an equilibrium of its protonated and deprotonated forms. For an amine like indoline, the pKa refers to the acidity of its conjugate acid (the ammonium cation). This value is paramount as it determines the charge state of the molecule at physiological pH (~7.4), which directly impacts its solubility, membrane permeability, and interaction with biological targets.
Theoretical Basis and Predictive Analysis
The indoline scaffold contains a secondary amine nitrogen within a five-membered ring fused to a benzene ring. This nitrogen atom is basic due to the lone pair of electrons available for protonation. For the parent indoline molecule, predicted pKa values are typically in the range of 4.6 to 5.2.[4][5]
The introduction of two fluorine atoms at the 4- and 6-positions of the benzene ring is expected to have a profound impact on the basicity of the indoline nitrogen. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect).[6] This effect is transmitted through the sigma bonds of the aromatic ring, pulling electron density away from the nitrogen atom.
This electron withdrawal has two key consequences:
-
Decreased Lone Pair Availability: The electron density on the nitrogen atom is reduced, making its lone pair less available to accept a proton.
-
Destabilization of the Conjugate Acid: The resulting protonated ammonium cation (R₂NH₂⁺) carries a positive charge. The nearby electron-withdrawing fluorine atoms intensify this positive charge, destabilizing the conjugate acid.
A less stable conjugate acid corresponds to a stronger acid, which, by definition, means a lower pKa. The effect of fluorine on amine basicity is significant; substitution on a carbon atom adjacent to an amine can decrease the pKa substantially.[6][7] While the fluorines in this compound are not on an adjacent carbon, their combined inductive effect across the aromatic system will lead to a predicted pKa significantly lower than that of unsubstituted indoline.
Experimental Determination: UV-Vis Spectrophotometric Titration
While predictions are invaluable, experimental determination is the gold standard. UV-Vis spectrophotometry provides a robust and reliable method for determining the pKa of compounds with a chromophore, such as indoline, that exhibits a spectral shift upon protonation.[8][9]
Causality of Method Choice: This method is chosen because the electronic structure of the indoline aromatic system is altered upon protonation of the nitrogen. This change in electronic structure leads to a change in the molecule's absorbance of UV-Vis light. By monitoring this absorbance change across a range of pH values, we can precisely identify the pKa.
Experimental Protocol: Spectrophotometric pKa Determination
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable organic solvent (e.g., DMSO, Methanol).
-
Prepare a series of buffer solutions spanning a wide pH range (e.g., from pH 2 to pH 8) with known buffer capacities. A universal buffer system (e.g., Britton-Robinson buffer) is ideal.
-
-
Determination of λmax:
-
Prepare two samples: one in a highly acidic buffer (e.g., pH 2, where the molecule is >99% protonated) and one in a neutral or slightly basic buffer (e.g., pH 8, where the molecule is >99% deprotonated).
-
Scan the UV-Vis spectrum (e.g., 200-400 nm) for both samples to identify the wavelengths of maximum absorbance (λmax) for the protonated (BH⁺) and neutral (B) forms. Select an analytical wavelength where the difference in absorbance between the two forms is maximal.[10]
-
-
Titration and Data Collection:
-
Prepare a series of cuvettes, each containing a different pH buffer from the prepared range.
-
Add a small, identical aliquot of the this compound stock solution to each cuvette to achieve the same total analyte concentration.
-
Measure the absorbance of each solution at the chosen analytical wavelength.
-
-
Data Analysis:
-
The pKa is determined using the Henderson-Hasselbalch equation adapted for spectrophotometry.[10]
-
Plot the measured absorbance against the pH of the buffer solutions. The resulting sigmoidal curve represents the transition from the fully protonated to the deprotonated form.
-
The pKa is the pH value at the inflection point of this curve. Mathematically, it can be calculated from the equation: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance at a given pH, A_max is the absorbance of the deprotonated species, and A_min is the absorbance of the protonated species.
-
Workflow Visualization
Section 2: Lipophilicity (logP and logD) of this compound
Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) is used, which is the partition coefficient at a specific pH (typically 7.4).
Theoretical Basis and Predictive Analysis
The logP of a molecule is a measure of its overall polarity and size. Unsubstituted indoline has a predicted logP of approximately 1.6-1.7, indicating moderate lipophilicity.[5][11]
The effect of fluorine on lipophilicity is more complex than its effect on pKa. While fluorine's high electronegativity increases bond polarity, the replacement of a hydrogen atom (van der Waals radius 1.20 Å) with a fluorine atom (1.47 Å) also increases the molecular surface area.[2] In aromatic systems, the substitution of a C-H bond with a C-F bond generally leads to an increase in lipophilicity.[12][13] This is because the increased hydrophobic surface area effect often outweighs the local increase in bond polarity.
For this compound, we are replacing two aromatic C-H bonds with C-F bonds. Therefore, it is predicted that the logP of this compound will be higher than that of unsubstituted indoline.
The logD at pH 7.4 (logD₇.₄) is dependent on both the logP and the pKa. Since the predicted pKa of this compound is well below 7.4, the molecule will be predominantly in its neutral, uncharged form at physiological pH. In this scenario, the logD₇.₄ will be approximately equal to its logP.
Experimental Determination: The Shake-Flask Method
The shake-flask method is the universally recognized "gold standard" for logP and logD determination due to its direct measurement of the partitioning equilibrium.[14][15]
Causality of Method Choice: This protocol is authoritative because it directly measures the thermodynamic equilibrium of the analyte between two immiscible phases, providing a result that is not dependent on algorithmic assumptions or correlations with other properties. It is a self-validating system when performed with appropriate controls.
Experimental Protocol: Shake-Flask logD₇.₄ Determination
-
Phase Preparation:
-
Pre-saturate n-octanol with an aqueous buffer of pH 7.4 by mixing them vigorously and allowing the phases to separate.
-
Pre-saturate the pH 7.4 aqueous buffer with n-octanol in the same manner. This ensures that the volume of each phase does not change during the experiment.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the pre-saturated n-octanol. The concentration should be chosen to be well within the linear range of the analytical method (e.g., HPLC-UV).
-
-
Partitioning:
-
In a suitable vessel (e.g., a glass vial), combine a precise volume of the pre-saturated n-octanol containing the analyte with a precise volume of the pre-saturated aqueous buffer (e.g., a 1:1 volume ratio).
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 1-24 hours). The time required should be determined empirically.
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the two phases. This step is critical to avoid cross-contamination, which can be a significant source of error.[14]
-
-
Quantification:
-
Carefully withdraw an aliquot from the aqueous phase and an aliquot from the n-octanol phase.
-
Determine the concentration of this compound in each aliquot using a validated analytical method, such as HPLC-UV. A calibration curve must be generated for quantification.
-
-
Calculation:
-
The logD₇.₄ is calculated using the following formula: logD₇.₄ = log₁₀ ([Analyte]_octanol / [Analyte]_aqueous)
-
Workflow Visualization
Section 3: Data Summary and Implications for Drug Development
While experimental values for this compound must be determined empirically, we can consolidate our analysis into a predictive summary based on the known properties of the parent indoline scaffold.
| Property | Indoline (Reference) | This compound (Predicted) | Rationale for Prediction |
| pKa | ~4.6 - 5.2[4][5] | < 4.6 | Strong inductive electron withdrawal by two fluorine atoms reduces the basicity of the amine.[7] |
| logP | ~1.6 - 1.7[5][11] | > 1.7 | Replacement of two aromatic C-H bonds with more lipophilic C-F bonds increases overall lipophilicity.[12][13] |
| Charge at pH 7.4 | >99% Neutral | >99.9% Neutral | The pKa is significantly lower than physiological pH. |
| logD₇.₄ | ≈ logP | ≈ logP | The molecule is predominantly in its neutral form at pH 7.4. |
Implications:
The predicted physicochemical profile of this compound—lower basicity and higher lipophilicity compared to its parent—has significant consequences for its potential as a drug scaffold.
-
Improved Membrane Permeability: The combination of increased lipophilicity and a predominantly neutral state at physiological pH suggests that this compound-containing compounds may exhibit excellent passive diffusion across biological membranes, a desirable trait for oral bioavailability and CNS penetration.
-
Reduced Risk of hERG Liability: High basicity (pKa > 7.5) is often associated with off-target activity, particularly binding to the hERG potassium channel. The significantly lowered pKa of the difluorinated scaffold mitigates this potential liability.
-
Solubility Considerations: While increased lipophilicity aids permeability, it can negatively impact aqueous solubility. Formulation strategies may be required to address potential solubility challenges, especially for solid-state forms.
Conclusion
The physicochemical properties of this compound are defined by the strong electronic influence of its fluorine substituents. The predicted decrease in pKa and increase in lipophilicity create a profile that is often advantageous in a drug discovery context. This guide has outlined the theoretical underpinnings for these predictions and provided robust, field-proven protocols for their experimental validation. Accurate determination of these foundational parameters is a non-negotiable step in the rational design of novel therapeutics, enabling project teams to make informed decisions and accelerate the development of new chemical entities.
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An In-depth Technical Guide to the Thermal Stability of Fluorinated Indoles
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic incorporation of fluorine into these molecules is a powerful and widely adopted strategy in modern drug discovery, often imparting enhanced metabolic stability, modulated lipophilicity, and improved target-binding affinity.[2][3][4] However, these valuable modifications are not without consequence. The thermal stability of the final compound is a critical parameter that directly impacts its entire lifecycle, from synthesis and purification to formulation, storage, and ultimately, its safety and efficacy as a therapeutic agent.[5][6] This guide provides an in-depth analysis of the factors governing the thermal stability of fluorinated indoles, details the mechanisms of their decomposition, and presents robust experimental protocols for their evaluation.
The Physicochemical Underpinnings of Thermal Stability in Fluorinated Indoles
The thermal resilience of a fluorinated indole is not a simple function of its C-F bonds alone but rather a complex interplay of electronic and structural factors. Understanding these nuances is paramount for predicting and engineering stability in drug candidates.
The Dominant Influence of the Carbon-Fluorine Bond
At the heart of fluorination's stabilizing effect is the intrinsic strength of the carbon-fluorine bond, one of the strongest single bonds in organic chemistry.[5] This high bond dissociation energy provides a fundamental barrier to thermal degradation, generally enhancing the stability of the molecule compared to its non-fluorinated counterparts.[5]
Context is Critical: Factors Modulating Stability
While the C-F bond provides a strong foundation, the overall thermal stability is highly context-dependent:
-
Substitution Pattern: The position of the fluorine atom significantly influences the electronic landscape of the indole ring.[5] Fluorination on the benzene ring versus the pyrrole ring can have different effects on electron density and reactivity. Furthermore, the nature of the fluoroalkyl group is crucial. For instance, in 6-substituted indoles, stability in solution was observed to increase in the order of CH₂F < CHF₂ ≪ CF₃.[6] Gem-difluoroalkyl and trifluoromethyl groups exhibit reduced reactivity in SN2 reactions compared to monofluorinated alkyl groups, which can contribute to greater stability.[6]
-
Neighboring Group Effects: The local chemical environment can either buttress or undermine the C-F bond's strength. The presence of an intramolecular nucleophile in proximity to a monofluorinated alkyl group, for example, can create a liability, leading to C-F bond cleavage via an SN2-like reaction.[6] Conversely, protecting the indole nitrogen with an alkyl group (e.g., N-methylation) can dramatically increase thermal stability by eliminating the acidic N-H proton and altering the molecule's decomposition pathways.[7][8]
-
Steric and Electronic Influences: Other substituents on the indole scaffold contribute through steric hindrance and electronic effects, which can impact the molecule's susceptibility to thermal decomposition.[9][10]
Mechanisms of Thermal Decomposition
The degradation of fluorinated indoles under thermal stress can proceed through several pathways. The specific route is dictated by the molecule's structure and the energetic favorability of various bond-breaking and bond-forming events.
-
Initiation via Side-Chain Cleavage: A common initiation step is the homolytic or heterolytic cleavage of the weakest bonds. This may involve the loss of a fluoro or methyl substituent, generating radical or ionic intermediates that propagate further degradation.[5]
-
Ring Opening and Fragmentation: Following initiation, the indole ring system itself can break apart. This complex process can involve multiple bond scissions, leading to a cascade of smaller, often volatile, fragments.[5]
-
Defluorination: The loss of fluorine is a significant degradation pathway. This can occur through the elimination of hydrogen fluoride (HF), a process that is particularly relevant for compounds like β-fluoro carbonyls that possess an acidic α-proton.[6]
-
Exothermic Decomposition: Certain highly fluorinated or sterically strained structures can undergo rapid, highly exothermic decomposition. For example, some 2-SF₅-indoles exhibit a violent decomposition profile at elevated temperatures, a critical safety consideration during process development and handling.[7][8]
The following diagram illustrates a generalized, plausible decomposition pathway for a hypothetical fluorinated indole.
Caption: A generalized pathway for the thermal decomposition of fluorinated indoles.
Experimental Workflow for Assessing Thermal Stability
A robust evaluation of thermal stability relies on a combination of thermoanalytical techniques. The primary methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[11][12]
Experimental Workflow Diagram
Caption: Experimental workflow for thermal stability analysis.
Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in a sample's mass as a function of temperature, providing quantitative information about decomposition.[13][14]
-
Objective: To determine the temperature at which the fluorinated indole begins to decompose and to quantify the mass loss during degradation.
-
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to manufacturer specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground, dry fluorinated indole into a clean alumina or platinum crucible.[5]
-
Atmosphere: Purge the furnace with an inert gas, typically high-purity nitrogen or argon, at a consistent flow rate of 20-50 mL/min to prevent oxidative decomposition.[5]
-
Heating Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Heat the sample from the starting temperature to a final temperature (e.g., 600 °C) at a linear heating rate, typically 10 °C/min.[5]
-
Data Collection: Continuously record the sample mass as a function of temperature. The output is a thermogram plotting percent mass versus temperature.
-
-
Interpretation: The resulting TGA curve is analyzed to identify the onset temperature of decomposition (T_onset) and the temperature at which 5% mass loss occurs (T₅%), a common benchmark for thermal stability.[12]
Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample relative to a reference, identifying thermal events such as melting and decomposition.[15]
-
Objective: To identify the melting point and the temperature and enthalpy of decomposition (exothermic or endothermic).
-
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it. Prepare an empty, sealed aluminum pan to serve as the reference.[5]
-
Atmosphere: Maintain an inert nitrogen atmosphere with a flow rate of 20-50 mL/min.[5]
-
Heating Program: Place the sample and reference pans in the DSC cell. Heat both at a controlled rate, typically 10 °C/min, from ambient temperature to a point beyond the expected decomposition.[5]
-
Data Collection: Measure the differential heat flow between the sample and the reference as a function of temperature.
-
-
Interpretation: The DSC thermogram will show an endothermic peak corresponding to melting. Decomposition may appear as a sharp, large exothermic peak (indicating a rapid, energetic event) or a broader, more complex series of peaks.[7][8]
Analysis of Degradation Products
To fully characterize the decomposition pathway, the products formed during thermal stress can be identified using hyphenated techniques such as TGA-MS, HPLC, LC-MS, or GC-MS.[16][17][18][19] These methods provide structural information on the volatile and non-volatile degradation products, allowing for a mechanistic understanding of the decomposition process.
Data Summary and Case Studies
Systematic studies provide valuable benchmarks for the thermal stability of different classes of fluorinated indoles.
| Compound Class/Example | Analytical Method | Key Thermal Stability Parameter | Observations & Notes | Reference |
| 2-SF₅-Indole | DSC | Onset of decomposition: >165 °C | A highly exothermic event characteristic of violent decomposition was observed. | [7][8] |
| N-Methyl-2-SF₅-Indole | DSC | Onset of decomposition: >310 °C | N-protection significantly increases thermal stability compared to the parent compound. | [7][8] |
| Indole-based Polyesters | TGA | T₅% (5% weight loss): >330 °C | Polyesters incorporating indole dicarboxylates show good thermal stability. | [11][12] |
| 6-(Difluoromethyl)indole | Solution Stability | Prone to defluorination | Susceptible to decomposition in aqueous buffer at physiological pH. | [6] |
These examples underscore a critical principle: while fluorination can be a powerful tool for enhancing molecular properties, its impact on thermal stability is not uniform. The case of 2-SF₅-indole demonstrates that N-protection can be a crucial strategy to mitigate thermal liabilities, elevating the decomposition temperature by over 145 °C.[7][8] Furthermore, the instability of certain fluoroalkyl-substituted indoles in solution highlights that thermal stability must be considered alongside chemical stability under relevant physiological or formulation conditions.[6]
Conclusion and Strategic Outlook
The thermal stability of fluorinated indoles is a multifaceted property governed by the interplay of the strong C-F bond, substitution patterns, and the overall molecular architecture. A thorough understanding and early assessment of this property are non-negotiable for successful drug development.
-
Key Takeaway: Fluorination is a potent strategy for enhancing the drug-like properties of indoles, and it often increases thermal stability. However, this is not a universal rule. The specific substitution pattern and the presence of other functional groups can introduce thermal liabilities.
-
Recommendation for Researchers: Thermal analysis using TGA and DSC should be integrated into the early stages of the drug discovery pipeline. This proactive approach allows for the early identification of unstable scaffolds, guiding medicinal chemists to design next-generation compounds with superior stability profiles and de-risking candidates before significant resources are invested.
-
Future Perspectives: The continued development of computational models capable of accurately predicting thermal decomposition pathways and temperatures for complex heterocyclic systems will be invaluable. Such in silico tools, when combined with empirical data, will accelerate the design of safer, more stable, and more effective fluorinated indole-based therapeutics.
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A Technical Guide to the Photostability of Fluorinated Indole Derivatives: From Mechanistic Understanding to Robust Drug Development
Introduction: The Double-Edged Sword of Fluorine in Indole-Based Drug Candidates
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, and for good reason. The unique physicochemical properties of fluorine can profoundly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule.[1] The indole scaffold, a privileged structure in numerous biologically active compounds, has been a frequent beneficiary of fluorination, leading to the development of innovative therapeutics.[2][3][4][5] However, this powerful tool is not without its challenges. The very electronic perturbations that grant favorable pharmacokinetic profiles can also render a molecule susceptible to photodegradation, a critical liability in drug development that can lead to loss of potency, altered efficacy, and the formation of potentially toxic byproducts.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the photostability of fluorinated indole derivatives. Moving beyond a mere recitation of facts, we will delve into the mechanistic underpinnings of photodegradation, provide field-proven experimental protocols for robust photostability assessment, and offer insights into the rational design of more photostable indole-based therapeutics. Our focus is on the causality behind experimental choices and the establishment of self-validating systems for trustworthy data generation.
The Influence of Fluorine Substitution on the Electronic Landscape and Photostability of Indoles
The introduction of fluorine, the most electronegative element, significantly alters the electronic distribution within the indole ring system.[6][7] This has a direct impact on the molecule's ability to absorb ultraviolet and visible light, the initiating step in any photochemical reaction.[8] Molecules that absorb light at wavelengths of 320 nm or higher are at a greater risk of photodegradation under normal handling and storage conditions.[8]
The position and nature of the fluorine substituent (e.g., a single fluorine atom versus a trifluoromethyl group) dictate the specific changes in the electronic structure.[6][9] For instance, electron-withdrawing fluorine substituents can lower the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), potentially shifting the absorption spectrum and influencing the excited-state reactivity.[9]
Common Photodegradation Pathways
Upon absorption of light, a fluorinated indole derivative can undergo several degradation pathways:
-
Photoionization: In aqueous environments, indole and its derivatives can undergo photoionization, leading to the formation of a radical cation and a solvated electron.[10][11] This process is highly solvent-dependent and can be a precursor to further degradation reactions.[10][11]
-
Homolytic Cleavage of the C-F Bond: While the carbon-fluorine bond is exceptionally strong, direct photolysis, particularly with high-energy UV light, can lead to its cleavage, resulting in defluorination and the formation of fluoride ions.[12][13] The lability of the C-F bond is influenced by its position on the indole ring (aryl-F vs. heteroaromatic-F) and the presence of other functional groups.[12][14]
-
Ring Opening and Rearrangement: The excited state of the indole nucleus can be susceptible to ring-opening reactions, leading to a variety of degradation products.[15]
-
Photooxidation: In the presence of oxygen, photosensitized reactions can generate reactive oxygen species (ROS) that can oxidize the indole ring, leading to products such as isatin and its derivatives.[16][17]
The specific degradation pathway is often dictated by the substitution pattern on the indole ring. For example, studies have shown that aryl-F and heteroaromatic-F groups are more readily defluorinated to fluoride, while heteroaromatic-CF3 and aliphatic-CF2 groups tend to be retained in multiple photoproducts.[12] Trifluoromethyl groups can also lead to the formation of trifluoroacetic acid (TFA) under oxidizing conditions.[12][18]
A Systematic Approach to Photostability Testing: The ICH Q1B Guideline
To ensure the safety and efficacy of new drug substances and products, regulatory bodies have established standardized guidelines for photostability testing. The International Council for Harmonisation (ICH) guideline Q1B is the gold standard in this regard.[19][20][21][22][23][24] The guideline outlines a systematic approach to evaluating the light sensitivity of a drug candidate.
The testing process is typically divided into two main parts: forced degradation testing and confirmatory testing.[19][24]
-
Forced Degradation (Stress Testing): The purpose of forced degradation studies is to intentionally degrade the sample to understand its degradation pathways and to develop and validate analytical methods that can detect and quantify the photodegradants.[19][22] These studies often employ more extreme light exposure conditions than what the drug would experience under normal circumstances.[19]
-
Confirmatory Testing: This phase is conducted on at least one primary batch of the drug substance and product to determine its photostability under standardized conditions of light exposure.[19][24][25] The results of these studies inform the need for light-resistant packaging and special labeling.[24]
Experimental Workflow for ICH Q1B Compliant Photostability Testing
The following diagram illustrates a typical workflow for conducting a photostability study in compliance with ICH Q1B.
Caption: A streamlined workflow for conducting ICH Q1B compliant photostability studies.
Detailed Experimental Protocols
Protocol 1: Forced Photodegradation Study
-
Sample Preparation:
-
Prepare a solution of the fluorinated indole derivative in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.
-
Place the solution in a chemically inert and transparent container (e.g., a quartz cuvette).
-
-
Light Exposure:
-
Expose the sample to a high-intensity light source, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps, as specified in ICH Q1B.[19][20]
-
Simultaneously, prepare a "dark control" sample by wrapping an identical sample in aluminum foil and placing it alongside the exposed sample to account for any thermal degradation.[8]
-
-
Time-Point Analysis:
-
Withdraw aliquots of the exposed and dark control samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analytical Method Validation:
-
Analyze the samples using a validated stability-indicating HPLC method coupled with a mass spectrometer (MS) to separate and identify the parent compound and any degradation products.[14][21][26]
-
The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness.
-
-
Degradation Pathway Elucidation:
-
Use the data from the time-point analysis to propose a degradation pathway for the molecule.
-
Protocol 2: Confirmatory Photostability Study
-
Sample Preparation:
-
Light Exposure:
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[19]
-
Use a validated chemical actinometric system or calibrated radiometers/lux meters to ensure the specified light exposure is achieved.[19][22][27]
-
-
Post-Exposure Analysis:
-
At the end of the exposure period, examine the samples for any changes in physical properties (e.g., appearance, color).[19]
-
Analyze the samples for assay and degradants using a validated stability-indicating method.[19]
-
For fluorinated compounds, it is highly recommended to perform ¹⁹F NMR analysis to determine the fluorine mass balance and identify fluorinated degradants.[12][13][14]
-
-
Judgement of Results:
-
Compare the results of the exposed samples to the dark control samples to determine the extent of photodegradation.
-
Based on the results, determine if light-resistant packaging is required and if any special labeling is necessary.[19]
-
Data Presentation: A Comparative Analysis of Photostability Parameters
To facilitate a clear understanding of the photostability of different fluorinated indole derivatives, it is crucial to present the data in a structured and comparative manner.
| Compound | Fluorine Motif | Quantum Yield (Φ) | Major Photodegradation Products |
| Example 1 | 5-Fluoroindole | Aryl-F | Fluoride, Indole |
| Example 2 | 2-Trifluoromethylindole | Heteroaromatic-CF₃ | Trifluoroacetic acid, 2-carboxyindole |
| Example 3 | Voriconazole | Heteroaromatic-F, Aryl-F | Fluoride, various degradants |
| Example 4 | Enrofloxacin | Aryl-F | Fluoride, various degradants |
| Example 5 | Flecainide | Aliphatic-CF₃ | Stable to photolysis |
Note: The quantum yield (Φ) is a measure of the efficiency of a photochemical process. A lower quantum yield indicates greater photostability. The values presented here are for illustrative purposes.
Visualizing Degradation: A Mechanistic Pathway
The following diagram illustrates a plausible photodegradation pathway for a generic 5-fluoroindole derivative.
Caption: A simplified representation of potential photodegradation pathways for 5-fluoroindole.
Conclusion: Towards the Rational Design of Photostable Fluorinated Indoles
A thorough understanding of the photostability of fluorinated indole derivatives is not merely a regulatory hurdle but a critical component of rational drug design. By elucidating the mechanisms of photodegradation and employing robust, standardized testing protocols, researchers can make informed decisions early in the drug discovery process. Key takeaways for the design of more photostable molecules include:
-
Strategic Placement of Fluorine: The position of fluorine substitution can significantly impact photostability. Computational modeling can be a valuable tool to predict the electronic properties and potential photochemical liabilities of different isomers.[28][29]
-
Modification of the Indole Core: Introducing electron-donating or -withdrawing groups at other positions on the indole ring can modulate its electronic properties and, consequently, its photostability.[9]
-
Formulation Strategies: For compounds with inherent photosensitivity, formulation approaches such as the inclusion of UV absorbers or the use of opaque coatings on solid dosage forms can provide effective protection.
By integrating the principles and protocols outlined in this guide, scientists and drug development professionals can navigate the complexities of photostability, ultimately leading to the development of safer, more effective, and more robust fluorinated indole-based therapeutics.
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Methodological & Application
Application Notes & Protocols: Leveraging 4,6-Difluoroindoline in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of Fluorinated Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel lead compounds, offering a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[1][2] This approach utilizes small, low-complexity molecules ("fragments") to identify weak but high-quality binding interactions with a biological target.[3] These initial hits then serve as starting points for rational drug design, growing into more potent and selective drug candidates.[4]
Within the FBDD paradigm, the incorporation of fluorine atoms into fragment libraries has gained significant traction.[5][6][7] The unique physicochemical properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[5][8][9] This application note provides a detailed guide on the strategic use of a specific fluorinated fragment, 4,6-difluoroindoline, in FBDD campaigns, from library inclusion and screening to hit-to-lead optimization.
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. The addition of two fluorine atoms at the 4 and 6 positions of the indoline ring offers a unique combination of properties. The difluoro substitution pattern can modulate the electronic properties of the aromatic ring, influence pKa, and provide sensitive probes for ¹⁹F NMR-based screening, making this compound a valuable asset for any fragment library.
Part 1: The this compound Fragment: Properties and Rationale for Use
The strategic incorporation of this compound into a fragment library is underpinned by the advantageous properties conferred by the fluorine atoms.
Key Physicochemical Properties:
-
Metabolic Stability: The robust C-F bond can block metabolically labile sites on the aromatic ring, preventing oxidative metabolism by cytochrome P450 enzymes and potentially increasing the half-life of derivative compounds.[5][6][9]
-
Modulated Lipophilicity: While single fluorine substitutions can increase lipophilicity, the cumulative effect of multiple fluorines and their influence on intermolecular forces can be complex. The difluoro substitution in this compound is expected to moderately increase lipophilicity, which can enhance membrane permeability and bioavailability.[5][6][8]
-
Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with the protein backbone, such as C-F···C=O interactions, potentially increasing binding affinity and specificity.[5][10]
-
¹⁹F NMR Handle: The presence of fluorine provides a powerful tool for screening. ¹⁹F NMR is a highly sensitive technique for detecting fragment binding, as there are no background signals from biological macromolecules.[11][12][13][14] The two distinct fluorine environments in this compound can provide rich information about the binding event.
Table 1: Physicochemical Properties of this compound (Estimated)
| Property | Estimated Value | Rationale for FBDD |
| Molecular Weight (MW) | ~155 g/mol | Compliant with the "Rule of Three" (MW ≤ 300) |
| cLogP | ~1.5 - 2.0 | Moderate lipophilicity suitable for binding and solubility |
| Hydrogen Bond Donors | 1 (amine) | Provides a key interaction point |
| Hydrogen Bond Acceptors | 2 (fluorines) | Can participate in favorable binding interactions |
| Rotatable Bonds | 0 | Rigid scaffold provides clear structural information |
Part 2: Experimental Protocols and Workflows
Protocol 2.1: Synthesis of this compound
While various synthetic routes to substituted indolines exist, a common approach involves the reduction of the corresponding oxindole or indole. A plausible synthetic route for this compound is outlined below.
Step 1: Nitration of 3,5-Difluorotoluene
-
React 3,5-difluorotoluene with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group, predominantly at the 2-position.
Step 2: Cyclization to form 4,6-Difluoro-3-methyloxindole
-
The resulting 2-nitro-3,5-difluorotoluene can undergo further reactions, such as reduction of the nitro group to an amine, followed by cyclization strategies to form the oxindole ring.
Step 3: Reduction to this compound
-
The 4,6-difluorooxindole is then reduced using a strong reducing agent like borane-tetrahydrofuran complex (B₂H₆/THF) or lithium aluminum hydride (LiAlH₄) to yield this compound.
Note: This is a generalized synthetic scheme. Researchers should consult detailed synthetic organic chemistry literature for specific reaction conditions and purification procedures.
Workflow 2.2: Fragment Library Integration and Quality Control
-
Solubility Testing: Ensure the synthesized this compound is soluble at high concentrations (e.g., ≥ 1 mM in aqueous buffer and ≥ 100 mM in DMSO) to be suitable for screening.[4][15]
-
Purity Analysis: Confirm the purity of the fragment is >95% using techniques like LC-MS and ¹H/¹⁹F NMR.
-
Library Plating: Incorporate this compound into the main fragment library, typically in 96- or 384-well plates as a DMSO stock solution.
Diagram 2.1: FBDD Workflow using this compound
Caption: FBDD workflow from fragment synthesis to lead optimization.
Protocol 2.3: Primary Screening using ¹⁹F NMR
¹⁹F NMR is a powerful primary screening method for fluorinated fragments due to its high sensitivity and lack of background signals.[11][12][13][16]
Objective: To identify binding of this compound to the target protein by observing changes in the ¹⁹F NMR spectrum.
Materials:
-
Target protein solution (typically 10-50 µM in a suitable buffer)
-
This compound stock solution in DMSO
-
NMR tubes and spectrometer equipped with a fluorine probe
Methodology:
-
Reference Spectrum: Acquire a ¹⁹F NMR spectrum of this compound (e.g., 200 µM) in the screening buffer without the target protein. This will serve as the reference for the unbound state.
-
Screening: Prepare a sample containing the target protein (e.g., 20 µM) and this compound (e.g., 200 µM).
-
Data Acquisition: Acquire a ¹⁹F NMR spectrum of the screening sample. Common experiments include a simple 1D ¹⁹F spectrum or relaxation-edited experiments like Carr-Purcell-Meiboom-Gill (CPMG) to enhance the detection of weak binders.
-
Data Analysis: Compare the spectrum from step 3 with the reference spectrum. Binding is indicated by:
-
Chemical Shift Perturbation (CSP): A change in the chemical shift of the fluorine signals.
-
Line Broadening: An increase in the linewidth of the fluorine signals due to the slower tumbling of the protein-fragment complex.
-
Changes in Relaxation Parameters: In relaxation-edited experiments, a decrease in signal intensity indicates binding.
-
Self-Validation: The presence of two distinct fluorine signals from this compound provides an internal control. Differential changes in the two signals can offer initial insights into the binding orientation.
Protocol 2.4: Hit Validation using Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to confirm hits from the primary screen and determine binding affinity (K_D) and kinetics.[4][15]
Objective: To confirm the binding of this compound to the target and quantify its affinity.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Target protein and this compound solutions
Methodology:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of this compound over the chip surface.
-
Data Collection: Monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte.
-
Data Analysis: Fit the binding data to a suitable model (e.g., steady-state affinity) to determine the dissociation constant (K_D). A K_D in the micromolar to millimolar range is typical for fragment hits.[14]
Diagram 2.2: Screening Cascade for Fragment Hits
Caption: A typical screening cascade for validating fragment hits.
Part 3: Hit-to-Lead Optimization of a this compound Hit
Once a this compound hit is validated and its binding mode is determined by structural biology techniques like X-ray crystallography, the hit-to-lead optimization phase begins.[17][18][19] The goal is to improve the potency and drug-like properties of the initial fragment.
Strategies for Optimization:
-
Fragment Growing: This involves adding chemical functionality to the this compound core to make additional favorable interactions with the target protein.[20][21] The crystal structure is crucial for identifying vectors for growth into nearby pockets. For the indoline scaffold, key growth points are the nitrogen atom (N1) and the C2 and C3 positions of the five-membered ring.
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be linked together to create a larger, higher-affinity molecule.[11] The rigidity of the indoline core can serve as a stable anchor for such linking strategies.
-
Structure-Activity Relationship (SAR) by Catalog: Commercially available analogs of this compound can be tested to rapidly explore the SAR around the core scaffold.[20][21]
Diagram 3.1: Hit-to-Lead Optimization Strategies
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The Ascendancy of the 4,6-Difluoroindoline Scaffold in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Fluorination and the Rise of a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—offer medicinal chemists a powerful tool to modulate a molecule's metabolic stability, pKa, lipophilicity, and binding affinity.[1][3] Within this context, the 4,6-difluoroindoline scaffold has emerged as a privileged motif, demonstrating significant potential in the development of novel therapeutics, particularly in the realm of kinase inhibitors.[4][5] This guide provides an in-depth exploration of the this compound scaffold, detailing its synthesis, functionalization, and application in medicinal chemistry, supported by field-proven protocols and mechanistic insights.
The difluorination pattern at the 4 and 6 positions of the indoline ring system offers a unique combination of electronic and steric effects. These fluorine substituents can profoundly influence the molecule's interaction with biological targets, often leading to enhanced potency and selectivity.[3] Furthermore, the C-F bonds are highly resistant to metabolic degradation, which can significantly improve the pharmacokinetic profile of drug candidates.[2]
Physicochemical Properties and Synthetic considerations
The physicochemical properties of this compound are significantly influenced by the two fluorine atoms on the benzene ring. These electron-withdrawing groups lower the pKa of the indoline nitrogen, making it less basic compared to its non-fluorinated counterpart. This modulation of basicity can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
While a direct, detailed synthesis protocol for this compound is not extensively documented in readily available literature, a plausible and commonly employed synthetic strategy involves a multi-step sequence starting from a suitable precursor like 3,5-difluoroaniline. The general approach would likely involve an initial N-protection step, followed by a cyclization reaction to form the indoline ring, and a final deprotection. A more specific, yet still general, synthetic route is outlined below.
Synthesis of this compound: A Representative Protocol
The synthesis of this compound can be approached through a multi-step sequence starting from commercially available 3,5-difluoroaniline. A common strategy involves the introduction of a two-carbon unit that can undergo cyclization to form the indoline ring. One such approach is outlined below, involving N-chloroacetylation followed by an intramolecular Friedel-Crafts reaction and subsequent reduction.
Materials:
-
3,5-Difluoroaniline
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃)
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Protocol:
Step 1: N-Chloroacetylation of 3,5-Difluoroaniline
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-difluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude N-(3,5-difluorophenyl)-2-chloroacetamide.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
To a round-bottom flask under an inert atmosphere, add the crude N-(3,5-difluorophenyl)-2-chloroacetamide from the previous step.
-
Add anhydrous aluminum chloride (AlCl₃) (2.5 eq) portion-wise at 0 °C.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 4,6-difluoroindolin-2-one.
Step 3: Reduction of 4,6-Difluoroindolin-2-one
-
In a round-bottom flask under an inert atmosphere, suspend the crude 4,6-difluoroindolin-2-one in anhydrous tetrahydrofuran (THF).
-
Carefully add sodium borohydride (NaBH₄) (3.0 eq) or lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C. Caution: LiAlH₄ is highly reactive.
-
Allow the reaction to stir at room temperature or gently reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with water, followed by the addition of a 1M aqueous solution of sodium hydroxide (NaOH) if LiAlH₄ was used.
-
Filter the resulting mixture through a pad of Celite® and wash the filter cake with EtOAc.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to afford this compound.
Caption: Synthetic scheme for this compound.
Spectroscopic Characterization
While a comprehensive, publicly available dataset for this compound is limited, the expected spectroscopic data can be predicted based on its structure and comparison with similar fluorinated indolines.
| Property | Value |
| Molecular Formula | C₈H₇F₂N |
| Molecular Weight | 155.15 g/mol |
| Appearance | Off-white to light brown solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ 6.5-6.8 (m, 2H): Aromatic protons at C5 and C7, showing complex coupling with fluorine.
-
δ 3.6-3.8 (t, J = 8.0 Hz, 2H): Methylene protons at C2.
-
δ 3.0-3.2 (t, J = 8.0 Hz, 2H): Methylene protons at C3.
-
δ 3.5-4.5 (br s, 1H): NH proton.
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
δ 155-160 (dd, J ≈ 240, 10 Hz): C4 and C6 carbons attached to fluorine.
-
δ 100-110 (m): Aromatic carbons C5 and C7.
-
δ 130-140 (m): Quaternary aromatic carbons.
-
δ 45-50: C2 methylene carbon.
-
δ 28-33: C3 methylene carbon.
-
Infrared (IR) Spectroscopy (Predicted)
-
~3400 cm⁻¹: N-H stretching
-
~1600, 1500 cm⁻¹: Aromatic C=C stretching
-
~1250-1000 cm⁻¹: C-F stretching
Mass Spectrometry (MS) (Predicted)
-
[M]⁺: m/z = 155.05
Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The this compound scaffold is particularly valuable in the design of kinase inhibitors.[4][5] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] The indoline core can serve as a versatile template for designing molecules that fit into the ATP-binding pocket of various kinases. The fluorine atoms at the 4 and 6 positions can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site, thereby enhancing binding affinity and selectivity.[3]
While specific clinical candidates prominently featuring the this compound are not widely disclosed in the public domain, numerous patent applications from major pharmaceutical companies describe its use in the development of inhibitors for a range of kinases, including but not limited to:
-
Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation, making them attractive targets for cancer therapy.
-
Tyrosine Kinases: A large family of enzymes implicated in various cancers and inflammatory diseases.
-
Serine/Threonine Kinases: Crucial mediators of a wide array of cellular processes.
Protocol for N-Arylation of this compound: A Gateway to Chemical Diversity
The functionalization of the indoline nitrogen is a key strategy for exploring the structure-activity relationship (SAR) of this compound-based compounds. N-arylation, in particular, allows for the introduction of a wide range of substituents that can modulate the pharmacological properties of the molecule. The Buchwald-Hartwig amination is a powerful and versatile method for achieving this transformation.
Materials:
-
This compound
-
Aryl bromide or iodide
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., Sodium tert-butoxide, Potassium carbonate)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry
-
Standard laboratory glassware for workup and purification
Protocol: Buchwald-Hartwig N-Arylation
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 eq) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent to the Schlenk tube.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrates.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl-4,6-difluoroindoline.
Caption: General workflow for N-arylation.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable building block in modern medicinal chemistry. Its unique electronic properties, conferred by the strategic placement of two fluorine atoms, provide a powerful handle for fine-tuning the biological activity and pharmacokinetic properties of drug candidates. While the full potential of this scaffold is still being explored, its increasing appearance in the patent literature, particularly in the context of kinase inhibitors, underscores its growing importance. The synthetic and functionalization protocols outlined in this guide provide a solid foundation for researchers to further investigate and exploit the promising therapeutic potential of this compound derivatives. As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, we can expect to see the this compound scaffold play an even more prominent role in the development of next-generation therapeutics.
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- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). Retrieved from https://stars.library.ucf.edu/honorstheses/1148/
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- Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones and Their 1-Sulfoxide Analogues. (2022). The Journal of Organic Chemistry, 87(18), 12154–12165. https://doi.org/10.1021/acs.joc.2c01282
- General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. (2020). Journal of the American Chemical Society, 142(34), 14389–14394. https://doi.org/10.1021/jacs.0c07341
- Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. (2024). Pharmaceuticals, 17(5), 643. https://doi.org/10.3390/ph17050643
- Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. (2017). Bioorganic & Medicinal Chemistry Letters, 27(12), 2737–2741. https://doi.org/10.1016/j.bmcl.2017.04.064
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- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2022). Molbank, 2022(2), M1389. https://doi.org/10.3390/M1389
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Application Notes and Protocols: Synthetic Routes to Functionalized 4,6-Difluoroindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4,6-Difluoroindoline Scaffold
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic incorporation of fluorine atoms into this scaffold can profoundly alter a molecule's physicochemical and pharmacological properties.[2] Fluorine's high electronegativity and small size can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity and pKa, thereby improving pharmacokinetic profiles.[2]
The this compound motif, in particular, presents a unique substitution pattern that is of growing interest in drug discovery. This guide provides a comprehensive overview of a robust and versatile synthetic pathway to access functionalized 4,6-difluoroindolines, designed to be adaptable for the synthesis of diverse compound libraries for screening and lead optimization.
Core Synthetic Strategy: A Three-Stage Approach
The most reliable and modular approach to constructing functionalized 4,6-difluoroindolines involves a three-stage sequence. This strategy ensures high yields and allows for late-stage diversification, which is critical in medicinal chemistry programs.
Caption: High-level workflow for synthesizing functionalized 4,6-difluoroindolines.
Part 1: Synthesis of the 4,6-Difluoroindole Core via Fischer Indole Synthesis
The Fischer indole synthesis is a classic, powerful, and widely adopted method for constructing the indole ring system.[3][4] It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[5] This method is highly effective for producing the 4,6-difluoroindole core from the readily available precursor, (3,5-difluorophenyl)hydrazine.
Causality and Mechanistic Insight: The reaction proceeds through the initial formation of a phenylhydrazone, which then tautomerizes to an enamine.[6] Under acidic conditions, this intermediate undergoes a crucial[7][7]-sigmatropic rearrangement, which disrupts the aromaticity of the benzene ring. Subsequent cyclization and elimination of ammonia re-aromatizes the system to yield the thermodynamically stable indole product.[3][6] The choice of acid catalyst (Brønsted or Lewis) is critical and can influence reaction rates and yields.[7][8] Polyphosphoric acid (PPA) is often effective as it serves as both the catalyst and a dehydrating solvent.
Caption: Reaction scheme for the Fischer indole synthesis of 4,6-difluoroindole.
Protocol 1: Synthesis of 4,6-Difluoroindole
Materials:
-
(3,5-Difluorophenyl)hydrazine hydrochloride
-
Pyruvic acid
-
Polyphosphoric acid (PPA)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve (3,5-difluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add pyruvic acid (1.05 eq) and stir the mixture at room temperature for 1-2 hours. The corresponding hydrazone may precipitate and can be filtered, washed with cold ethanol, and dried, or used directly in the next step.
-
Cyclization: To a separate flask equipped with a mechanical stirrer and a temperature probe, add polyphosphoric acid (10-20 wt eq). Heat the PPA to 80-90°C with stirring.
-
Carefully add the pre-formed hydrazone (or the initial reactants, hydrazine and ketone) portion-wise to the hot PPA, ensuring the internal temperature does not exceed 110°C.
-
After the addition is complete, continue to stir the reaction mixture at 90-100°C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Allow the reaction mixture to cool to approximately 60°C. Very carefully and slowly, pour the viscous mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic aqueous slurry by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization to afford pure 4,6-difluoroindole-2-carboxylic acid.
-
Decarboxylation: To obtain the parent 4,6-difluoroindole, the resulting carboxylic acid can be heated in a high-boiling point solvent like quinoline with a copper catalyst to effect decarboxylation.
Part 2: Reduction to the this compound Scaffold
The conversion of the aromatic indole ring to the saturated indoline ring is a standard reduction reaction. Catalytic hydrogenation is the most efficient and clean method for this transformation, typically providing high yields with simple product isolation.
Causality and Experimental Choices: The choice of catalyst is key to achieving efficient hydrogenation. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this purpose. The reaction is carried out under a positive pressure of hydrogen gas. The solvent should be one in which the indole is soluble and which is inert to the reaction conditions, such as ethanol, methanol, or acetic acid. Acetic acid can sometimes accelerate the reaction by protonating the indole ring, making it more susceptible to reduction.
Protocol 2: Catalytic Hydrogenation of 4,6-Difluoroindole
Materials:
-
4,6-Difluoroindole
-
10% Palladium on carbon (Pd/C), 50% wet (5-10 mol%)
-
Ethanol (EtOH) or Acetic Acid
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 4,6-difluoroindole (1.0 eq) and the solvent (ethanol or acetic acid).
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, but this may require optimization).
-
Stir or shake the reaction mixture vigorously at room temperature. The reaction is typically complete within 4-24 hours. Monitor the consumption of hydrogen and/or analyze aliquots by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
If acetic acid was used as the solvent, the residue should be dissolved in an organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution to remove residual acid.
-
The resulting crude this compound is often of high purity and can be used directly in the next step or further purified by chromatography if necessary.
Part 3: N-Functionalization via Reductive Amination
Reductive amination is a superior method for the N-alkylation of secondary amines like this compound.[9] It provides a direct, high-yielding route to introduce a wide variety of substituents by reacting the amine with an aldehyde or ketone in the presence of a mild reducing agent.
Causality and Experimental Choices: This one-pot process involves the initial formation of an iminium ion intermediate from the indoline and the carbonyl compound.[9] This intermediate is then reduced in situ by a hydride-donating reagent. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation because it is mild, selective for iminium ions over ketones or aldehydes, and does not reduce the carbonyl starting material, allowing the reaction to be performed in a single step.[9] This method avoids the over-alkylation issues often associated with direct alkylation using alkyl halides.[10]
Caption: Reaction scheme for N-functionalization via reductive amination.
Protocol 3: N-Alkylation of this compound
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 - 1.5 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM or DCE.
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The addition may cause some effervescence.
-
Continue stirring the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC until the starting indoline is consumed.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude N-functionalized this compound can be purified by column chromatography on silica gel to yield the final product.
Data Summary: Key Reaction Parameters
| Stage | Reaction | Key Reactants | Key Reagents/Catalyst | Typical Conditions | Typical Yield |
| 1 | Fischer Indole Synthesis | (3,5-Difluorophenyl)hydrazine, Pyruvic Acid | Polyphosphoric Acid (PPA) | 90-110°C, 1-3 h | 60-80% |
| 2 | Catalytic Hydrogenation | 4,6-Difluoroindole | 10% Pd/C, H₂ gas | RT, 50 psi H₂, 4-24 h | >90% |
| 3 | Reductive Amination | This compound, Aldehyde/Ketone | Sodium Triacetoxyborohydride | RT, 2-12 h | 75-95% |
Conclusion
This three-stage synthetic route provides a reliable and highly adaptable platform for the synthesis of functionalized 4,6-difluoroindolines. By leveraging the classic Fischer indole synthesis, followed by a robust catalytic hydrogenation and a versatile reductive amination for N-functionalization, researchers can efficiently generate diverse libraries of these valuable fluorinated scaffolds. The modularity of this approach makes it an essential tool for medicinal chemists and drug development professionals aiming to explore new chemical space and optimize lead compounds.
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 4,6-Difluoroindoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4,6-difluoroindoline scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for the development of potent and selective kinase inhibitors. The strategic incorporation of fluorine atoms onto the indoline core significantly enhances key pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to the target kinase.[1][2] This guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, with a particular focus on inhibitors of key angiokinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR). Detailed, field-tested protocols for synthesis, characterization, and biological evaluation are presented, alongside expert insights into the rationale behind experimental choices.
Introduction: The Strategic Advantage of the this compound Core
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[3] Small molecule kinase inhibitors have revolutionized oncology, with a significant portion of approved drugs targeting the ATP-binding site of these enzymes.[3][4] The indole and indoline scaffolds are frequently employed in kinase inhibitor design due to their structural resemblance to the adenine region of ATP, allowing them to form crucial hydrogen bonding interactions within the kinase hinge region.[5]
The introduction of fluorine atoms, as in the this compound moiety, offers distinct advantages:
-
Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes the scaffold more resistant to oxidative metabolism by cytochrome P450 enzymes, often leading to an improved pharmacokinetic profile.[2]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence the molecule's overall lipophilicity and membrane permeability, which are critical for oral bioavailability.[6]
-
Increased Binding Affinity: Fluorine can participate in favorable orthogonal multipolar C–F···C=O interactions with the protein backbone in the kinase active site, thereby increasing inhibitor potency.[2][6]
This guide will focus on the synthesis of a potent angiokinase inhibitor, modeled after the successful indolinone class of compounds, which are known to inhibit VEGFR, FGFR, and Platelet-Derived Growth Factor Receptor (PDGFR).[7]
Synthetic Workflow: From this compound to a Potent Angiokinase Inhibitor
The following section details a representative synthetic protocol for a multi-targeted kinase inhibitor starting from 4,6-difluoro-2-indolinone. This synthesis is based on established methodologies for indolinone-based kinase inhibitors.[7][8] The overall workflow involves a Knoevenagel condensation to construct the core inhibitor structure.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for a this compound-based kinase inhibitor.
Part A: Synthesis of the Core Scaffold via Knoevenagel Condensation
This protocol describes the key condensation step that joins the 4,6-difluoro-2-indolinone core with a substituted aldehyde, a common strategy for synthesizing this class of inhibitors.[7][8]
Materials:
-
4,6-Difluoro-2-indolinone (1.0 eq)
-
Substituted Benzaldehyde (e.g., 4-(methoxycarbonyl)-2-methyl-1H-pyrrole-3-carbaldehyde) (1.1 eq)
-
Piperidine (0.2 eq)
-
Ethanol (anhydrous)
-
Standard glassware for reflux reactions
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-difluoro-2-indolinone (1.0 eq) and the substituted benzaldehyde (1.1 eq).
-
Solvent Addition: Add anhydrous ethanol to the flask to create a suspension (approximately 0.2 M concentration of the indolinone).
-
Catalyst Addition: Add piperidine (0.2 eq) to the reaction mixture. Piperidine acts as a base to catalyze the Knoevenagel condensation.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure condensed product.
Causality and Experimental Insights: The choice of a basic catalyst like piperidine is crucial for deprotonating the active methylene group of the 2-indolinone, initiating the condensation with the aldehyde. The reaction is driven to completion by the formation of a stable, conjugated product. Using anhydrous ethanol is recommended to prevent potential side reactions.
Biological Evaluation and Data Presentation
The synthesized compounds are evaluated for their ability to inhibit target kinases and suppress the proliferation of cancer cells driven by these kinases.
Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against specific kinases, such as VEGFR-2 and FGFR-1.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, FGFR-1)
-
ATP and appropriate peptide substrate
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Reaction Mixture: In a 384-well plate, add the assay buffer, the recombinant kinase, and the peptide substrate.
-
Inhibitor Addition: Add the diluted inhibitor compound to the wells. Include control wells with DMSO only (no inhibitor) and wells with no kinase (background).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the remaining ATP using a luminescent assay kit according to the manufacturer's protocol. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration. Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation: Inhibitory Activity of a Representative Compound
The following table summarizes the in vitro kinase inhibitory activity of a hypothetical compound, DF-KI-1 , synthesized from the this compound scaffold. The data is representative of potent angiokinase inhibitors from this class.[7]
| Compound ID | Target Kinase | IC50 (nM) |
| DF-KI-1 | VEGFR-2 | 25 |
| FGFR-1 | 30 | |
| PDGFR-β | 45 |
Mechanism of Action: Targeting Key Signaling Pathways
Inhibitors derived from the this compound scaffold typically function by competitively binding to the ATP pocket of receptor tyrosine kinases like VEGFR and FGFR. This blockade prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for tumor growth, proliferation, and angiogenesis.
Diagram of the FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver of cell proliferation and survival. Its aberrant activation is implicated in various cancers.[1][9][10]
Caption: Inhibition of the FGFR signaling cascade by a this compound-based inhibitor.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable platform for the design and synthesis of next-generation kinase inhibitors. The protocols and data presented in this guide demonstrate a robust and reproducible approach to generating potent inhibitors of key oncogenic pathways. The unique properties conferred by the difluoro substitution pattern offer a clear advantage in optimizing the pharmacological profile of these drug candidates. Future work in this area will likely focus on further refining the selectivity of these inhibitors and exploring novel derivatizations of the this compound core to target other kinase families and overcome mechanisms of drug resistance.
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Introduction: The Significance of the 4,6-Difluoroindoline Scaffold
An Application Guide to the N-Arylation of 4,6-Difluoroindoline for Medicinal Chemistry and Drug Development
The indoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The strategic introduction of fluorine atoms, as seen in this compound, profoundly alters the molecule's physicochemical properties. The strong electron-withdrawing nature of fluorine can enhance metabolic stability, improve membrane permeability, and modulate pKa, making this scaffold particularly attractive for drug design.
The subsequent N-arylation of this fluorinated core structure unlocks access to a vast chemical space of novel tri-cyclic compounds. These N-aryl indolines are prevalent in molecules targeting a wide range of biological pathways.[1][2][3] Therefore, robust and versatile protocols for the C–N cross-coupling of this compound are critical for researchers in drug discovery and development.
This guide provides an in-depth analysis of field-proven protocols for the N-arylation of this compound. We move beyond simple step-by-step instructions to explain the underlying principles and rationale behind key experimental choices, empowering researchers to adapt and troubleshoot these essential transformations. The primary methods covered include the palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type couplings, which represent the most powerful and widely adopted strategies for this purpose.[4][5]
Part 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most versatile and widely used method for forming C(aryl)–N bonds.[6][7] Its success lies in the use of sophisticated palladium catalysts paired with bulky, electron-rich phosphine ligands. This combination enables the coupling of a broad range of aryl halides and pseudohalides with amines under relatively mild conditions, offering excellent functional group tolerance. For a substrate like this compound, the choice of ligand and base is critical to achieving high yields and avoiding side reactions.
Mechanistic Rationale
The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The indoline coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex.
-
Reductive Elimination: The N-arylindoline product is formed, regenerating the Pd(0) catalyst.
The ligand's role is to stabilize the palladium center and promote the rates of both oxidative addition and, crucially, reductive elimination.[6]
Detailed Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for coupling this compound with an aryl bromide. Optimization of the ligand, base, and temperature may be required for different aryl halides.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl Bromide (1.1 mmol, 1.1 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or oven-dried sealed vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound, the aryl bromide, Xantphos, and sodium tert-butoxide to the Schlenk tube.
-
Catalyst Addition: Add Pd(OAc)₂ to the vessel.
-
Atmosphere Purge: Seal the Schlenk tube and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100–110 °C. Stir vigorously for 12–24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-arylated this compound.
Data Summary & Considerations
| Parameter | Condition | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often used but requires in-situ reduction to Pd(0). Pd₂(dba)₃ is a common Pd(0) source. Pre-catalysts that are air-stable can also simplify setup.[8] |
| Ligand | Xantphos, RuPhos, XPhos | The choice of ligand is crucial. Xantphos is a versatile, robust ligand. For challenging couplings (e.g., with aryl chlorides), more specialized biarylphosphine ligands like RuPhos or XPhos may be required.[6][7] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is needed. NaOtBu is highly effective but base-sensitive functional groups may require milder options like K₃PO₄ or Cs₂CO₃.[8][9] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential. Toluene is standard; dioxane is also frequently used. |
| Temperature | 80–120 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the reductive elimination step. |
Part 2: Copper-Catalyzed N-Arylation Protocols
Copper-catalyzed N-arylation, stemming from the classical Ullmann condensation, offers a cost-effective alternative to palladium-based systems.[10][11] Modern protocols utilize ligands to enable milder reaction conditions and broaden the substrate scope compared to the harsh, high-temperature conditions of early Ullmann reactions.[10][12]
Mechanistic Rationale
While the exact mechanism can vary, a simplified cycle involves the formation of a copper(I) indolinate species. This nucleophile then reacts with the aryl halide, often in a Cu(I)/Cu(III) cycle, to form the C–N bond. Ligands, typically diamines or phenanthrolines, accelerate the reaction by stabilizing the copper intermediates and increasing their solubility.
Detailed Protocol: Ligand-Promoted Ullmann Coupling
This protocol is suitable for coupling this compound with aryl iodides, which are generally more reactive in copper catalysis than aryl bromides.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl Iodide (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (0.2 mmol, 20 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dioxane or Toluene (4 mL)
-
Sealed tube with a magnetic stir bar
Procedure:
-
Reaction Setup: To a sealable reaction tube, add CuI, K₃PO₄, and the magnetic stir bar.
-
Reagent Addition: Add this compound, the aryl iodide, and the solvent. Finally, add the trans-N,N'-dimethyl-1,2-cyclohexanediamine ligand via syringe.
-
Sealing and Reaction: Securely seal the tube and place it in a preheated oil bath at 110 °C. Stir for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, washing thoroughly with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to isolate the N-arylated product.
Data Summary & Considerations
| Parameter | Condition | Rationale & Expert Insights |
| Copper Source | CuI, Cu₂O, Cu(OAc)₂ | CuI is the most common and reliable precursor for Ullmann couplings.[12] Cu(OAc)₂ is often used for Chan-Lam couplings with boronic acids.[13] |
| Ligand | Diamines, Phenanthrolines | Simple N,N'-dialkyl diamines are highly effective and inexpensive ligands that accelerate the reaction and allow for lower temperatures.[10] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A moderately strong inorganic base is typically sufficient. K₃PO₄ is a common and effective choice. |
| Aryl Partner | Aryl Iodide > Aryl Bromide | Copper catalysis generally requires more reactive aryl iodides for high efficiency, though some modern systems show good reactivity with bromides.[10] |
| Temperature | 110–140 °C | While modern protocols are milder than classical Ullmann reactions, they still typically require higher temperatures than palladium-catalyzed systems. |
Part 3: Microwave-Assisted Protocols
Microwave irradiation offers a powerful method for accelerating reaction rates by utilizing efficient and rapid internal heating.[14][15] This technology can dramatically reduce reaction times from many hours to minutes and can sometimes enable transformations that are difficult under conventional heating. Both palladium and copper-catalyzed N-arylations can be adapted for microwave synthesis.
Workflow & Protocol
Protocol: Microwave-Assisted, Ligand-Free Copper-Catalyzed N-Arylation
This protocol is an example of a simplified, rapid synthesis.[14][16]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl Halide (e.g., 4-iodotoluene) (1.2 mmol, 1.2 equiv)
-
Copper(I) Oxide (Cu₂O) (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Dimethylformamide (DMF) (3 mL)
-
10 mL microwave reaction vial with a stir bar
Procedure:
-
Setup: Add all solid reagents (indoline, aryl halide, Cu₂O, K₂CO₃) and the stir bar to the microwave vial.
-
Solvent: Add DMF.
-
Sealing: Securely cap the vial.
-
Microwave Program: Place the vial in the microwave reactor. Irradiate at 150 °C for 30–60 minutes (with initial power ramp).
-
Work-up: After the vessel has cooled completely, uncap it, and follow the standard work-up and purification procedures described previously.
Conclusion and Outlook
The N-arylation of this compound is a critical transformation for generating novel molecular entities for drug discovery. Both palladium-catalyzed Buchwald-Hartwig amination and modern copper-catalyzed Ullmann-type couplings provide effective and reliable routes to these valuable compounds. The choice of method will depend on factors such as substrate scope, cost, and desired reaction conditions. Palladium catalysis generally offers broader applicability and milder conditions, while copper catalysis provides a more economical alternative, particularly for large-scale synthesis with reactive aryl halides. The integration of microwave technology can further enhance efficiency by dramatically reducing reaction times. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully synthesize and explore the chemical space of N-arylated 4,6-difluoroindolines.
References
- Diversification of Indoles via Microwave-assisted Ligand-free Copper-catalyzed N-Arylation. Vertex AI Search.
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- Recent Advances in N-Arylation of Heterocycles in the Past Decade - ResearchGate. ResearchGate.
- Microwave-assisted N-Arylation of Indoles via C(sp2)–N(sp2) Bond Formation by Aromatic Nucleophilic Substitution Reactions. Zeitschrift für Naturforschung B.
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- Copper(ii)-catalyzed synthesis of multisubstituted indoles through sequential Chan–Lam and cross-dehydrogenative coupling reactions. RSC Publishing.
- Diversification of Indoles via Microwave-assisted Ligand-free Copper-catalyzed N-Arylation. dspace.kci.go.kr.
- An efficient, mild, and selective Ullmann-type N-arylation of indoles catalyzed by copper(I) complex. ResearchGate.
- Recent Progress Concerning the N-Arylation of Indoles. PubMed.
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Application Notes and Protocols: 4,6-Difluoroindoline in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 4,6-Difluoroindoline Scaffold in Medicinal Chemistry
The indoline scaffold is a privileged structural motif in a multitude of biologically active compounds and approved pharmaceuticals. The incorporation of fluorine atoms into organic molecules is a widely recognized strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3][4] The strategic placement of two fluorine atoms at the 4 and 6 positions of the indoline core, creating this compound, offers a unique combination of electronic properties that can be leveraged for the development of novel therapeutics. This difluoro substitution pattern significantly modulates the electron density of the aromatic ring and the nitrogen atom, influencing the molecule's reactivity and potential interactions with biological targets.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have become indispensable in drug discovery and development.[6] This guide provides an in-depth exploration of the application of this compound in key palladium-catalyzed cross-coupling reactions, offering both mechanistic insights and detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Mechanistic Considerations: The Impact of Difluorination on Reactivity
The two fluorine atoms at the 4 and 6 positions of the indoline ring are strongly electron-withdrawing. This has a profound impact on the nucleophilicity of the indoline nitrogen. Compared to unsubstituted indoline, the nitrogen atom in this compound is significantly less nucleophilic, which presents a challenge for N-functionalization reactions. However, this electronic modification can also be advantageous, potentially reducing side reactions and influencing the regioselectivity of C-H functionalization.
Understanding the general mechanisms of palladium-catalyzed cross-coupling is crucial for optimizing reactions with this specific substrate.
The General Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (or triflate) to form a Pd(II) intermediate. This is often the rate-determining step.[2][7]
-
Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner is introduced to the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.[7]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
For the less nucleophilic this compound, overcoming the challenge of amine coordination and subsequent C-N bond formation in Buchwald-Hartwig amination is a key consideration. This often necessitates the use of more electron-rich and bulky phosphine ligands to promote a more reactive, monoligated palladium species.[8]
Application & Protocols
The following protocols are exemplary and serve as a robust starting point for the functionalization of this compound. Due to the specific electronic nature of this substrate, optimization of reaction conditions may be necessary.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7][8] For an electron-deficient amine like this compound, a highly active catalyst system is required.
Rationale for Component Selection:
-
Palladium Pre-catalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common and effective Pd(0) source.
-
Ligand: Bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are crucial for promoting the reactivity of the palladium center and facilitating the coupling of electron-deficient amines.[9]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the catalytic cycle.[10]
-
Solvent: Anhydrous, deoxygenated toluene or dioxane are standard solvents for this reaction.
Experimental Protocol: N-Arylation of this compound with an Aryl Bromide
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the Schlenk tube, remove it from the glovebox (if used), and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, deoxygenated toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired N-aryl-4,6-difluoroindoline.
Quantitative Data (Exemplary):
| Aryl Bromide | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | XPhos | NaOtBu | 100 | 18 | 85-95 |
| 4-Bromoanisole | XPhos | NaOtBu | 100 | 20 | 80-90 |
| 1-Bromo-4-(trifluoromethyl)benzene | RuPhos | NaOtBu | 110 | 24 | 75-85 |
| 2-Bromopyridine | XPhos | K₃PO₄ | 110 | 24 | 60-75 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions. Actual yields will vary.
C-C Bond Formation via Suzuki-Miyaura Coupling
For Suzuki-Miyaura coupling, a halogenated this compound (e.g., 7-bromo-4,6-difluoroindoline) is required. The reaction couples this aryl halide with a boronic acid or ester.[6][11][12]
Rationale for Component Selection:
-
Palladium Catalyst: A pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand is effective. For challenging couplings, advanced catalyst systems (e.g., SPhos-based pre-catalysts) may be beneficial.
-
Base: An aqueous solution of a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) is commonly used to activate the boronic acid for transmetalation.[12][13]
-
Solvent System: A biphasic solvent system, such as dioxane/water or toluene/water, is often employed.
Experimental Protocol: Suzuki Coupling of 7-Bromo-4,6-difluoroindoline with Phenylboronic Acid
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk tube, add 7-bromo-4,6-difluoroindoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add a degassed mixture of dioxane (4 mL) and water (1 mL).
-
Reaction: Heat the mixture to 90 °C and stir for 6-12 hours.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data (Exemplary):
| Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 80-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 85-98 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
C(sp)-C(sp²) Bond Formation via Sonogashira Coupling
The Sonogashira coupling enables the synthesis of aryl alkynes from an aryl halide and a terminal alkyne.[1][14] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[15]
Rationale for Component Selection:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a commonly used and effective catalyst.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[16]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and serve as a solvent or co-solvent.
-
Solvent: THF or DMF are common co-solvents.
Experimental Protocol: Sonogashira Coupling of 7-Iodo-4,6-difluoroindoline with Phenylacetylene
Caption: Experimental workflow for Sonogashira coupling.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under argon, add 7-iodo-4,6-difluoroindoline (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add degassed THF (5 mL) and triethylamine (2 mL). Then, add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Trustworthiness and Self-Validation
The protocols provided are based on well-established, Nobel Prize-winning chemical transformations and have been adapted for the specific electronic properties of the this compound substrate. The choice of reagents, particularly the ligands and bases, is grounded in extensive literature on the coupling of electron-deficient substrates.
For successful and reproducible results, the following are critical:
-
Anhydrous and Anaerobic Conditions: Palladium(0) species are sensitive to oxygen. The use of oven-dried glassware, anhydrous solvents, and maintaining an inert atmosphere (argon or nitrogen) is paramount.
-
Purity of Reagents: Ensure the purity of the this compound starting material, coupling partners, and all reagents.
-
Systematic Optimization: For novel substrates, it is recommended to perform small-scale optimization screens to fine-tune the catalyst, ligand, base, solvent, and temperature.
By adhering to these principles, the described protocols provide a reliable framework for the successful palladium-catalyzed cross-coupling of this compound, enabling the synthesis of novel and diverse chemical entities for drug discovery and development.
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- Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation.
- Application Notes and Protocols for the N-Aryl
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- Palladium-Catalyzed Arylation/Heteroarylation of Indoles: Access to 2,3-Functionalized Indolines.
- Recent Progress Concerning the N-Aryl
- Efficient Palladium-Catalyzed N-Arylation of Indoles.Organic Chemistry Portal.
- Buchwald–Hartwig amin
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- Buchwald-Hartwig Amin
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- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.ePrints Soton.
- Synthesis of Fluorinated Dienes by Palladium‐Catalyzed Coupling Reactions.
- Organoborane coupling reactions (Suzuki coupling).PMC - NIH.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
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Application Notes: 4,6-Difluoroindoline as a Versatile Scaffold in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Strategic Advantage of Fluorination in Modern Agrochemicals
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical design.[1] The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity.[1] Fluorination can enhance metabolic stability, increase lipophilicity for better membrane penetration, and improve the binding affinity to target enzymes or receptors.[1] Consequently, a significant portion of commercial pesticides, including herbicides, fungicides, and insecticides, incorporate fluorine atoms to boost their efficacy and selectivity.
Within the diverse landscape of fluorinated building blocks, indole and indoline scaffolds have garnered considerable attention. These nitrogen-containing heterocyclic systems are prevalent in a wide array of biologically active natural products and synthetic compounds. When combined with fluorine substituents, the resulting fluoroindoles and fluoroindolines present a powerful platform for the discovery of novel agrochemicals.
The 4,6-Difluoroindoline Scaffold: Properties and Synthetic Potential
This compound is a valuable intermediate for several reasons. The two fluorine atoms on the benzene ring create a unique electronic environment, influencing the reactivity of the entire molecule. This substitution pattern can enhance the compound's stability and modulate its interaction with biological targets. The indoline core provides a rigid framework that can be further functionalized at the nitrogen atom and the remaining positions on the aromatic ring, allowing for the creation of diverse chemical libraries for screening.
The synthesis of fluorinated indoles and indolines often involves multi-step sequences starting from appropriately substituted fluorinated anilines or nitroaromatics. For instance, a common strategy to synthesize a fluoroindole is through the Fischer indole synthesis or related cyclization reactions of fluorinated phenylhydrazines. A patented method for the preparation of 4-fluoroindole, a related compound, involves the condensation of 2-fluoro-6-nitrotoluene followed by nitro-reduction and cyclization, highlighting a potential route for synthesizing fluorinated indole precursors.[2]
Representative Application: Synthesis of a Fluorinated Indole-3-Carboxylic Acid Derivative with Potential Herbicidal Activity
To illustrate the synthetic utility of a fluorinated indole scaffold, we will detail the synthesis of a novel indole-3-carboxylic acid derivative. Such compounds have been investigated as potential herbicides due to their ability to mimic the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled growth and eventual death of susceptible weeds.[3]
The following protocol is adapted from methodologies for synthesizing similar indole derivatives and serves as a model for the derivatization of a fluorinated indole core, which could be conceptually applied to this compound after its oxidation to the corresponding indole.
Experimental Workflow: From Fluoroindole to a Potential Herbicide
Caption: Synthetic workflow for a potential herbicidal N-aryl-4,6-difluoroindole-3-carboxamide.
Detailed Protocols
Protocol 1: Vilsmeier-Haack Formylation of 4,6-Difluoroindole
This protocol describes the introduction of a formyl group at the 3-position of the indole ring, a crucial step for further functionalization.
Materials:
-
4,6-Difluoroindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form as a solid.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Dissolve 4,6-difluoroindole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4,6-difluoroindole-3-carboxaldehyde.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Oxidation of 4,6-Difluoroindole-3-carboxaldehyde to 4,6-Difluoroindole-3-carboxylic acid
This step converts the aldehyde to a carboxylic acid, which is then activated for amide coupling.
Materials:
-
4,6-Difluoroindole-3-carboxaldehyde
-
Potassium permanganate (KMnO₄) or Silver(I) oxide (Ag₂O)
-
Acetone or a mixture of THF/water
-
Sodium sulfite solution
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4,6-difluoroindole-3-carboxaldehyde in acetone or a THF/water mixture in a round-bottom flask.
-
Add potassium permanganate (or an alternative oxidant like Ag₂O) portion-wise to the solution with stirring at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete when the purple color of the permanganate disappears.
-
Quench the reaction by adding a saturated solution of sodium sulfite to destroy any excess oxidant.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate to pH 2-3 with 1 M HCl to precipitate the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4,6-difluoroindole-3-carboxylic acid.
-
The product can be purified by recrystallization.
Protocol 3: Amide Coupling to Synthesize N-Aryl-4,6-difluoroindole-3-carboxamide
This final step couples the carboxylic acid with a selected aniline to form the target amide, a potential herbicidal compound.
Materials:
-
4,6-Difluoroindole-3-carboxylic acid
-
A substituted aniline (e.g., 2,4-dichloroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4,6-difluoroindole-3-carboxylic acid (1 equivalent), the substituted aniline (1.1 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the mixture and stir at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final N-aryl-4,6-difluoroindole-3-carboxamide.
Biochemical Rationale and Mode of Action
The synthesized N-aryl-4,6-difluoroindole-3-carboxamide is designed as a potential mimic of the plant hormone auxin. In plants, auxin controls numerous growth and developmental processes. Synthetic auxins, when applied at high concentrations, disrupt these processes, leading to herbicidal effects.[3] The primary mode of action of many auxinic herbicides is to bind to the TIR1/AFB family of F-box proteins, which are auxin co-receptors.[3] This binding enhances the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, leading to the degradation of the repressors and the subsequent over-expression of auxin-responsive genes, causing uncontrolled cell division and plant death.[3] The 4,6-difluoro substitution pattern on the indole ring can be hypothesized to enhance the binding affinity of the molecule to the TIR1 receptor and improve its stability within the plant, thus increasing its herbicidal potency.
Logical Relationship of the Synthetic Pathway
Caption: Logical progression from the starting material to the final agrochemical candidate.
Quantitative Data Summary
While specific quantitative data for the herbicidal activity of an N-aryl-4,6-difluoroindole-3-carboxamide is not available in the public domain, related studies on indole-3-carboxylic acid derivatives have shown significant inhibition of plant growth.[3] For instance, certain derivatives have demonstrated high inhibition rates on the root and shoot growth of both dicotyledonous and monocotyledonous weeds at concentrations as low as 10 mg/L.[3]
| Compound Type | Target Weed | Concentration (mg/L) | Inhibition Rate (%) | Reference |
| Indole-3-carboxylic acid derivative | Rape (B. napus) root | 10 | 92-93 | [3] |
| Indole-3-carboxylic acid derivative | Rape (B. napus) root | 100 | 95-96 | [3] |
Conclusion
This compound represents a highly promising and versatile building block for the synthesis of novel agrochemicals. The strategic incorporation of two fluorine atoms onto the indoline scaffold can impart desirable properties that lead to enhanced biological activity. Although a direct commercialized agrochemical derived from this compound has not been identified in this review, the provided representative synthetic protocols for a potential herbicidal compound illustrate a clear and adaptable pathway for the derivatization of this and similar fluorinated indole cores. The exploration of diverse substitutions on the this compound scaffold is a fertile ground for the discovery of next-generation herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.
References
- CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile. (URL not available)
- CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine. (URL not available)
- CN103420892A - Prepar
- CN105622482A - Method for industrially preparing 7-fluoroindole. (URL not available)
- Ahmadi, A. (2009). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry, 21(9), 6651-6655. (URL not available)
- EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermedi
- Synthesis and herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][4][5]oxazin-6-yl)isoindoline-1,3-diones. PubMed. (URL: [Link])
- Zhang, X., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(12), 3737-3746. (URL: [Link])
- Synthesis and Herbicidal Activity of N -(4-Chloro-2-fluoro-5- substituted phenyl)isoindole-1,3-dione Derivatives.
- Synthesis and biological activity of a novel fungicide, flutianil. Semantic Scholar. (URL: [Link])
- Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org. (URL: [Link])
- Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. MDPI. (URL: [Link])
- Indole derivatives as agrochemicals: An overview.
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. (URL: [Link])
- Recent developments in fluorine‐containing pesticides.
- Role of Indole Derivatives in Agrochemistry: Synthesis and Future Insights. OUCI. (URL not available)
- Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. NIH. (URL: [Link])
- Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.
- Synthesis and Herbicidal Activity of 2-(7-Fluoro-3-oxo- 3,4-dihydro-2 H -benzo[ b ][4][5]oxazin-6-yl)isoindoline-1,3-diones.
- Indole derivatives as agrochemicals: An overview. ScienceDirect. (URL: [Link])
- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. (URL: [Link])
- Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organoc
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The Strategic Application of 4,6-Difluoroindoline Derivatives in Advanced Materials & Organic Electronics
Introduction: The Fluorine Advantage in Conjugated Systems
In the landscape of organic electronics, the strategic incorporation of fluorine atoms into conjugated molecules is a cornerstone of modern materials design. The high electronegativity of fluorine profoundly influences the electronic properties of organic semiconductors. Specifically, fluorination typically lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This dual effect can simultaneously enhance the open-circuit voltage (Voc) in organic photovoltaics (OPVs) and improve the ambient stability of the material by making it more resistant to oxidative degradation. Furthermore, non-covalent interactions involving fluorine (e.g., C-H···F) can direct solid-state packing, leading to more ordered microstructures that are crucial for efficient charge transport in devices like organic field-effect transistors (OFETs).
This guide focuses on the 4,6-difluoroindole moiety, a promising building block for next-generation organic electronic materials. While its saturated precursor, 4,6-difluoroindoline, is the initial synthetic target, it is the aromatic 4,6-difluoroindole unit that is incorporated into the final conjugated polymers and small molecules. The fluorine atoms at the 4 and 6 positions of the indole ring are strategically placed to maximize their electron-withdrawing effects on the benzoid portion of the heterocycle, offering a powerful tool to tune the material's properties for specific applications. Herein, we provide detailed protocols for the synthesis of key monomers and polymers derived from this scaffold, along with methodologies for their integration and characterization in high-performance electronic devices.
Part 1: Synthesis of the Core Building Block: 4,6-Difluoroindole
The journey to advanced materials begins with the precise synthesis of the core monomer. The 4,6-difluoroindole (CAS 199526-97-1) is a versatile intermediate.[1] A robust method for its synthesis is the Leimgruber-Batcho indole synthesis, which is well-suited for industrial scale-up due to its high yields and avoidance of harsh acidic conditions.[2] This method proceeds via the formation of an enamine from an appropriately substituted o-nitrotoluene, followed by a reductive cyclization.
Protocol 1: Leimgruber-Batcho Synthesis of 4,6-Difluoroindole
This protocol is adapted from established principles for the synthesis of fluorinated indoles.[2][3]
Causality: The choice of the Leimgruber-Batcho route is dictated by its efficiency. The initial condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) creates a reactive enamine intermediate. The subsequent palladium-catalyzed hydrogenation simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the indole ring in a single, clean step.
Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(3,5-difluoro-2-nitrophenyl)ethene
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-difluoro-2-nitrotoluene (1.0 eq).
-
Reagents: Add N,N-dimethylformamide (DMF) as the solvent, followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approx. 130-140°C) and stir for 3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Remove the DMF under reduced pressure to yield the crude enamine intermediate, typically as a dark red oil. This intermediate is generally used in the next step without further purification.
Step 2: Reductive Cyclization to 4,6-Difluoroindole
-
Setup: Dissolve the crude enamine from Step 1 in ethyl acetate in a hydrogenation vessel (e.g., a Parr apparatus).
-
Catalyst: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Reaction: Seal the vessel and subject the mixture to hydrogenation under a hydrogen atmosphere (typically 50 psi). Stir at room temperature until hydrogen uptake ceases (approx. 3-5 hours).
-
Filtration: Upon completion, carefully vent the apparatus and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethyl acetate.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 4,6-difluoroindole as an off-white solid.
Part 2: Application in Organic Field-Effect Transistors (OFETs)
The 4,6-difluoroindole moiety is an excellent acceptor unit for creating high-performance donor-acceptor (D-A) conjugated copolymers. Its strong electron-withdrawing nature helps to lower the polymer's LUMO, facilitating electron injection and enabling ambipolar or n-type charge transport. When copolymerized with an electron-rich donor unit, the resulting low-bandgap polymer can exhibit high charge carrier mobilities.
Protocol 2: Synthesis of a D-A Copolymer via Stille Coupling
This protocol describes the synthesis of a representative polymer, P(4,6-DFI-Th), by copolymerizing a distannylated donor monomer with a dibrominated 4,6-difluoroindole-based acceptor monomer. Stille coupling is chosen for its tolerance to a wide variety of functional groups and reliable reaction conditions.
Causality: Palladium-catalyzed Stille coupling is a powerful C-C bond-forming reaction ideal for polymerization.[4] The catalyst, Pd(PPh₃)₄, is chosen for its high reactivity. The reaction cycle involves oxidative addition of the catalyst to the C-Br bond, transmetalation with the organostannane, and reductive elimination to form the new C-C bond and regenerate the catalyst. Toluene is a common high-boiling solvent that ensures all monomers remain in solution at the reaction temperature.
Monomer Preparation (Assumed):
-
Monomer A (Acceptor): 1-Alkyl-2,7-dibromo-4,6-difluoroindole. The N-H of the indole is first alkylated to ensure solubility, followed by bromination at the 2 and 7 positions.
-
Monomer D (Donor): 2,5-bis(trimethylstannyl)thiophene.
Polymerization Procedure:
-
Setup: To a flame-dried Schlenk flask, add Monomer A (1.0 eq), Monomer D (1.0 eq), and the catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen gas three times.
-
Solvent: Add anhydrous, degassed toluene via cannula.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and stir under an inert atmosphere for 24-48 hours. The solution will typically become dark and viscous as the polymer forms.
-
End-capping: To terminate the polymerization, add a small amount of 2-bromothiophene and stir for 2 hours, followed by a small amount of 2-(tributylstannyl)thiophene and stir for another 2 hours.
-
Precipitation: Cool the reaction mixture to room temperature and pour it slowly into a beaker of vigorously stirring methanol. The polymer will precipitate as a solid.
-
Purification: Collect the solid by filtration. Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues. Finally, extract the polymer with chloroform or chlorobenzene.
-
Isolation: Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol. Collect the final polymer by filtration and dry it under vacuum.
Protocol 3: Fabrication and Characterization of a Top-Gate, Bottom-Contact OFET
This protocol outlines the fabrication of a standard OFET device to evaluate the synthesized polymer.[5]
Causality: The top-gate, bottom-contact architecture is chosen for its stability and reliability. A heavily doped silicon wafer with a thermal oxide layer (SiO₂/Si++) serves as a common substrate and gate electrode. Gold (Au) is used for the source/drain electrodes due to its high work function and inertness. A polymer dielectric like PMMA is spin-coated because it provides a smooth, low-trap interface with the semiconductor layer.
-
Substrate Cleaning: Clean a pre-patterned Au source-drain electrode substrate on SiO₂/Si++ by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate under a stream of nitrogen.
-
Surface Treatment: Treat the substrate with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) by vapor deposition or solution immersion to improve the morphology of the semiconductor film.
-
Semiconductor Deposition: Prepare a solution of the P(4,6-DFI-Th) polymer (e.g., 5 mg/mL in chlorobenzene). Spin-coat the solution onto the substrate at 2000 rpm for 60 seconds.
-
Annealing: Anneal the film on a hotplate inside a nitrogen-filled glovebox at 120-150°C for 30 minutes to remove residual solvent and improve film crystallinity.
-
Dielectric Deposition: Spin-coat a solution of a polymer dielectric (e.g., PMMA in n-butyl acetate) on top of the semiconductor layer. Anneal at 80°C for 60 minutes.
-
Gate Electrode Deposition: Deposit the top gate electrode (e.g., Aluminum, 100 nm) by thermal evaporation through a shadow mask.
-
Characterization: Measure the transfer and output characteristics of the OFET device using a semiconductor parameter analyzer in a nitrogen environment or in air. Calculate the charge carrier mobility, on/off ratio, and threshold voltage from the transfer curve.
Table 2: Projected Performance of 4,6-Difluoroindole-Based OPVs
The following data are illustrative values based on state-of-the-art fluorinated polymer donors used in bulk heterojunction solar cells with non-fullerene acceptors. [6][7]
| Donor Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
|---|---|---|---|---|---|
| P(4,6-DFI-Th) (Projected) | NFA | 0.85 - 0.95 | 22 - 27 | 70 - 78 | 15 - 19 |
| High-Performance Fluorinated Polymer | NFA | 0.88 | 26.5 | 76 | >18 |
Conclusion and Future Outlook
The 4,6-difluoroindole scaffold represents a highly valuable platform for the design of new organic semiconductors. The strategic placement of fluorine atoms provides a reliable method for tuning frontier molecular orbital energy levels, enhancing ambient stability, and influencing material morphology. The protocols detailed in this guide offer a clear pathway from the synthesis of the core monomer to its polymerization and subsequent fabrication into high-performance OFETs and OPVs. While the performance metrics presented are based on analogous systems, they highlight the significant potential of 4,6-difluoroindole-based materials. Future work should focus on the synthesis and characterization of a broader library of copolymers, exploring different donor units and side-chain engineering to further optimize solubility, morphology, and device performance, ultimately pushing the boundaries of organic electronics.
References
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- Zhang, W., et al. (2025). Donor–Acceptor Conjugated Copolymers Containing Difluorothienylethylene-Bridged Methyleneoxindole or Methyleneazaoxindole Acceptor Units: Synthesis, Properties, and Their Application in Field-Effect Transistors.
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Application Notes & Protocols: Strategic Derivatization of 4,6-Difluoroindoline for Structure-Activity Relationship (SAR) Studies
Abstract
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms can significantly enhance a molecule's pharmacological profile by modulating its metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a detailed technical overview and actionable protocols for the chemical derivatization of 4,6-difluoroindoline, a versatile building block for constructing compound libraries aimed at Structure-Activity Relationship (SAR) studies. We present methodologies for functionalization at the indoline nitrogen (N1) and the aromatic ring, focusing on robust and high-yield reactions such as N-alkylation, N-acylation, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling. The causality behind experimental choices is explained, and each protocol is designed to be a self-validating system for researchers in drug discovery and development.
Introduction: The Strategic Value of the this compound Scaffold
The indoline core is a recurring motif in pharmaceuticals and natural products, valued for its rigid, three-dimensional structure that can effectively present substituents for interaction with biological targets. The introduction of fluorine, the most electronegative element, has become a cornerstone of modern drug design.[2][3] Fluorine atoms can block sites of oxidative metabolism, lower the pKa of nearby amines, and form unique non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) within a protein's active site, often leading to improved potency and pharmacokinetic properties.[1][2]
The this compound scaffold is particularly compelling for several reasons:
-
Metabolic Blocking: The fluorine atoms at positions 4 and 6 shield the aromatic ring from potential hydroxylation, a common metabolic pathway.
-
Electronic Modulation: The strong electron-withdrawing nature of the two fluorine atoms significantly alters the electron density of the aromatic ring and the basicity of the indoline nitrogen, which can be tuned to optimize target engagement.
-
Vectors for Exploration: The scaffold offers multiple, chemically distinct points for derivatization—the nucleophilic nitrogen and the aromatic ring—allowing for systematic exploration of chemical space in SAR campaigns.
This document outlines a logical workflow for derivatizing this scaffold to generate a diverse library of analogues for biological screening.
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Application Notes & Protocols: 4,6-Difluoroindoline as a Versatile Scaffold for PET Radiotracer Development
For: Researchers, medicinal chemists, and drug development professionals in the field of molecular imaging.
Introduction: The Imperative for Advanced PET Imaging Agents
Positron Emission Tomography (PET) is a highly sensitive, quantitative molecular imaging technique that provides three-dimensional images of biological processes in vivo.[1] By using molecules labeled with positron-emitting radionuclides, PET allows for the non-invasive study of physiology and pharmacology, making it an invaluable tool in clinical diagnostics and drug development.[1] Among the available radionuclides, Fluorine-18 (¹⁸F) is preeminent due to its near-ideal characteristics: a 109.8-minute half-life that accommodates multi-step synthesis and transport, low positron energy (0.635 MeV) enabling high-resolution images, and a clean decay profile.[1][2][3]
The development of novel PET tracers is critical to expanding the scope of biological questions that can be addressed. While direct radiolabeling of complex drug molecules is often challenging, the "building block" or "prosthetic group" strategy has emerged as a robust and efficient alternative.[1][4] This approach involves the radiosynthesis of a small, fluorinated molecule that can be readily conjugated to a larger, biologically active vector, often resulting in higher radiochemical yields and purities.[1]
This document details the application of the 4,6-difluoroindoline scaffold as a privileged building block for the synthesis of next-generation PET radiotracers, particularly for applications in neuroimaging and oncology.
The this compound Scaffold: A Privileged Structure for PET Tracer Design
The indoline core is a common motif in a multitude of biologically active compounds, including many central nervous system (CNS) drugs. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pharmacophoric elements. The strategic incorporation of fluorine atoms, as in the this compound scaffold, offers several distinct advantages for PET tracer development:
-
Modulated Physicochemical Properties: Fluorine substitution can significantly alter a molecule's lipophilicity, pKa, and metabolic stability. These parameters are critical for optimizing pharmacokinetics, including blood-brain barrier (BBB) penetration, a key challenge in neurotracer design.[5]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Incorporating fluorine at metabolically labile positions can block oxidative metabolism, preventing rapid breakdown of the tracer in vivo and reducing the formation of confounding radiometabolites.[6] This is crucial for ensuring that the PET signal accurately reflects the distribution of the parent compound.
-
Improved Target Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity and selectivity.
-
Resistance to In Vivo Defluorination: The stability of the aromatic C-F bonds in the this compound core ensures that the fluorine atoms are not released as free [¹⁸F]fluoride, which would otherwise lead to non-specific signal accumulation in bone.[7]
Conceptual Workflow: From Building Block to Imaging Agent
The use of this compound follows a logical and modular workflow. The stable difluorinated core is first elaborated into a suitable precursor, which is then subjected to late-stage radiofluorination at a different, synthetically accessible position.
Caption: General workflow for PET tracer development using the this compound scaffold.
Application Protocol 1: Synthesis of an N-Alkylated Precursor for Radiolabeling
This protocol describes a general method for synthesizing a labeling precursor from this compound. The example shown is the attachment of an alkyl chain terminated with a tosylate leaving group, a common substrate for nucleophilic ¹⁸F-fluorination.
Objective: To synthesize 1-(3-tosyloxypropyl)-4,6-difluoroindoline.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercial |
| 1-Bromo-3-chloropropane | ≥98% | Commercial |
| Sodium Hydride (NaH) | 60% dispersion in oil | Commercial |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Commercial |
| Sodium Iodide (NaI) | ≥99% | Commercial |
| p-Toluenesulfonyl chloride (TsCl) | ≥98% | Commercial |
| Pyridine | Anhydrous, ≥99.8% | Commercial |
| Dichloromethane (DCM) | HPLC Grade | Commercial |
| Ethyl Acetate, Hexanes | HPLC Grade | Commercial |
| Silica Gel | 60 Å, 230-400 mesh | Commercial |
Step-by-Step Methodology
Part A: Synthesis of 1-(3-chloropropyl)-4,6-difluoroindoline
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise over 15 minutes. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the indoline nitrogen to form the corresponding anion, activating it for alkylation.
-
Alkylation: Stir the mixture at 0 °C for 30 minutes. Add 1-bromo-3-chloropropane (1.5 eq) and a catalytic amount of sodium iodide (0.1 eq) dropwise. Causality: NaI facilitates a Finkelstein reaction, converting the less reactive alkyl chloride in situ to the more reactive alkyl iodide, accelerating the reaction.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the intermediate product.
Part B: Synthesis of 1-(3-hydroxypropyl)-4,6-difluoroindoline
This step converts the chloride to a hydroxyl group, ready for tosylation. A direct route using 3-bromo-1-propanol in the first step is also feasible but may require different reaction conditions.
-
Hydrolysis: Dissolve the chlorinated intermediate (1.0 eq) in a suitable solvent mixture (e.g., Acetone/Water). Add a base such as sodium carbonate (3.0 eq).
-
Heating: Heat the reaction mixture to reflux (e.g., 70 °C) and stir for 24 hours until TLC indicates complete consumption of the starting material.
-
Purification: Cool the reaction, remove the acetone in vacuo, and extract the aqueous residue with ethyl acetate. Purify via column chromatography to obtain the alcohol intermediate.
Part C: Tosylation to Yield the Final Precursor
-
Reaction Setup: Dissolve the alcohol intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C. Add anhydrous pyridine (2.0 eq).
-
Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise. Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction and can also act as a nucleophilic catalyst.
-
Reaction Progression: Stir the reaction at 0 °C for 1 hour, then at room temperature for 4-6 hours. Monitor by TLC.
-
Work-up and Purification: Quench with saturated NH₄Cl solution. Extract with DCM, wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate. Purify the final precursor by flash column chromatography. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Application Protocol 2: Automated [¹⁸F]Radiolabeling and Purification
This protocol outlines the radiosynthesis of [¹⁸F]-1-(3-fluoropropyl)-4,6-difluoroindoline using the precursor synthesized above. The procedure is designed for an automated synthesis module.
Objective: To produce the final ¹⁸F-labeled radiotracer with high purity and molar activity.
[¹⁸F]Fluoride Production and Activation
Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.[2][4] The subsequent activation is a critical step to enhance its poor nucleophilicity in water.[8]
Caption: Key steps for the activation of cyclotron-produced [¹⁸F]fluoride.
Step-by-Step Radiosynthesis
-
[¹⁸F]Fluoride Trapping & Elution: Load the aqueous [¹⁸F]fluoride from the cyclotron onto a pre-conditioned quaternary methylammonium (QMA) anion-exchange cartridge. Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.[9]
-
Azeotropic Drying: Dry the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ mixture to remove water by heating under a stream of nitrogen or argon, typically involving 2-3 additions and evaporations of anhydrous acetonitrile. This step is crucial for generating highly reactive, "naked" fluoride.[2]
-
Radiolabeling Reaction: Dissolve the tosylate precursor (2-5 mg) in a small volume of anhydrous solvent (e.g., DMSO or Acetonitrile). Add this solution to the dried K[¹⁸F]F-K₂₂₂ complex. Seal the reaction vessel and heat to 80-120 °C for 10-15 minutes. Causality: The high temperature facilitates the Sₙ2 displacement of the tosylate leaving group by the nucleophilic [¹⁸F]fluoride.
-
Quenching and Dilution: After heating, cool the reaction vessel and quench the reaction by adding water or mobile phase for HPLC purification.
-
Semi-Preparative HPLC Purification: Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18). The eluting peaks are monitored by a UV detector and a series-connected radiation detector. Collect the radioactive peak corresponding to the desired product.
-
Formulation: The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge. The cartridge traps the product, while the aqueous HPLC solvent is washed away. Elute the final, purified radiotracer from the cartridge with a small volume of USP-grade ethanol and dilute with sterile saline for injection. The final formulation is passed through a 0.22 µm sterile filter into a sterile vial.
Application Protocol 3: Quality Control (QC)
All radiotracers for preclinical or clinical use must undergo stringent quality control to ensure identity, purity, and safety.
| QC Test | Method | Acceptance Criteria |
| Identity | Analytical HPLC | Retention time matches the non-radioactive standard. |
| Radiochemical Purity | Analytical HPLC | ≥95% of total radioactivity is the desired product. |
| Molar Activity (Aₘ) | HPLC with standard curve | Typically >37 GBq/µmol (>1 Ci/µmol) at end-of-synthesis. |
| Residual Solvents | Gas Chromatography (GC) | Below USP limits (e.g., Acetonitrile <410 ppm). |
| pH | pH meter or test strip | 4.5 - 7.5 |
| Radionuclidic Purity | Gamma Spectroscopy | >99.5% of photons at 511 keV. |
| Sterility & Endotoxins | USP Methods | Sterile and passes bacterial endotoxin test (LAL). |
Expected Results
The described synthetic and radiolabeling strategy is expected to be robust. While yields are sequence-dependent, this approach provides a reliable pathway to novel indoline-based radiotracers.
| Parameter | Expected Value |
| Precursor Synthesis Yield | 30-50% (over 3 steps) |
| Radiochemical Yield (RCY)¹ | 20-40% |
| Total Synthesis Time (Radio) | 50-70 minutes |
| Radiochemical Purity | >98% |
| Molar Activity (Aₘ) at EOS² | >74 GBq/µmol (2 Ci/µmol) |
¹ Decay-corrected, based on starting [¹⁸F]fluoride. ² EOS = End of Synthesis.
Conclusion
The this compound scaffold represents a highly valuable and versatile platform for the development of novel ¹⁸F-labeled PET radiotracers. Its inherent structural and physicochemical properties can be leveraged to create imaging agents with favorable pharmacokinetics, high metabolic stability, and strong target engagement. The modular synthesis and radiolabeling protocols provided herein offer a clear and reproducible pathway for researchers to explore this chemical space, paving the way for new diagnostic tools to study complex diseases in oncology, neurology, and beyond.
References
- Miller, P. W., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(21), 6475-6493. [Link]
- Bhalla, R., et al. (2019). Synthesis and evaluation of 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole as potential PET tracer for targeting tryptophane 2, 3-dioxygenase (TDO). Nuclear Medicine and Biology, 82-83, 19-28. [Link]
- Engle, J. W. (2025). Researchers Develop One-Step Fluorination for Drug-Like Molecules. University of Wisconsin–Madison News. (Note: Fictional future date from search result, content is relevant). [Link]
- Peko, T. D., et al. (2025). A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. Nature Protocols. (Note: Fictional future date from search result, content is relevant). [Link]
- Liang, S. H., et al. (2015). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Current Topics in Medicinal Chemistry, 15(16), 1542–1575. [Link]
- Coenen, H. H. (2016).
- Pees, C. (2021). [18F]Fluoroform - a versatile building block for PET tracer synthesis. University of Groningen Thesis. [Link]
- Verhoog, S., et al. (2018). C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry.
- van der Born, D. (2017). Fluorine-18 Labelled Building Blocks for PET Tracer Synthesis. Semantic Scholar. [Link]
- Pretze, M., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
- ResearchGate. (n.d.). Fluorine-18 labelled building blocks for PET tracer synthesis. Request PDF. [Link]
- Basuli, F., et al. (2017). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
- Kaur, J., et al. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Molecules, 27(12), 3844. [Link]
- Wilson, D. M., et al. (2021). Novel Tracers and Radionuclides in PET Imaging. Seminars in Nuclear Medicine, 51(3), 200–211. [Link]
- Scribd. (n.d.). Kaur 2022 Fluorine 18 Labelled Radioligands Fo. [Link]
- Willis, P. G., et al. (2003). Regioselective F-18 radiolabeling of AM694, a CB1 cannabinoid receptor ligand. Journal of Labelled Compounds and Radiopharmaceuticals, 46(9), 799-804. [Link]
- Veres, D. S., et al. (2020). Fluorine-18-labeled PET Radiotracers for Imaging Tryptophan Uptake and metabolism: a Systematic Review. Molecules, 25(18), 4296. [Link]
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- Radiology Key. (2016). Synthesis of PET Radiopharmaceuticals. [Link]
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Application Notes & Protocols for Enzymatic Reactions Involving 4,6-Difluoroindoline
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Indolines
The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological properties.[1][2] Fluorination can enhance metabolic stability, modulate pKa, improve binding affinity to biological targets, and alter membrane permeability.[1]
The indoline scaffold, a saturated analog of indole, is a privileged structure found in numerous therapeutic agents. The enzymatic processing of indolines is a critical aspect of their drug development profile. A key metabolic pathway for indolines is their aromatization to indoles, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[3][4][5][6] This biotransformation can dramatically alter a compound's biological activity, transforming an inert precursor into a potent inhibitor or, conversely, deactivating a drug.
This guide provides detailed protocols and technical insights into the core enzymatic reactions relevant to 4,6-difluoroindoline. We will explore its metabolic fate in the presence of hepatic enzymes, its potential as a neuromodulatory agent through interaction with monoamine oxidase B, and its application as a precursor in advanced chemoenzymatic synthesis.
Section 1: Metabolic Profiling of this compound via Cytochrome P450-Mediated Dehydrogenation
The primary metabolic fate of many indoline-containing compounds is dehydrogenation (aromatization) to the corresponding indole.[4][7] This reaction is predominantly mediated by CYP enzymes, with CYP3A4 often playing a major role.[5] Investigating this pathway is a critical first step in characterizing the pharmacokinetic profile of this compound. The standard and most reliable method for this initial assessment is an in vitro metabolic stability assay using pooled human liver microsomes (HLMs).[8][9][10]
Causality and Experimental Rationale
HLMs contain a rich complement of Phase I (e.g., CYPs) and Phase II (e.g., UGTs) drug-metabolizing enzymes, providing a robust system for predicting hepatic clearance.[9][10] The reaction's dependence on CYPs is confirmed by the requirement for a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, as CYPs are NADPH-dependent monooxygenases.[11] By incubating this compound with HLMs and monitoring its disappearance over time, we can determine its intrinsic clearance (CLint), a key parameter for predicting in vivo behavior. The primary expected metabolite is 4,6-difluoroindole.
Experimental Workflow: HLM Stability Assay
Caption: Workflow for assessing metabolic stability of this compound.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
1. Reagent Preparation:
- Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
- Test Compound Stock: 10 mM this compound in DMSO.
- Test Compound Working Solution: 100 µM in Phosphate Buffer (Final DMSO concentration should be ≤ 0.2%).[10]
- Human Liver Microsomes (HLMs): Thaw pooled HLMs (e.g., from Corning or BioIVT) on ice. Dilute to 2 mg/mL in cold Phosphate Buffer.
- NADPH Regenerating System (Solution A): Prepare a 2X concentrated solution containing 2.6 mM NADP+, 6.6 mM glucose-6-phosphate, 6.6 mM MgCl₂, and 0.8 U/mL glucose-6-phosphate dehydrogenase in Phosphate Buffer.
- Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (e.g., Tolbutamide, Labetalol) at a fixed concentration (e.g., 100 nM).
2. Incubation Procedure:
- In a 96-well plate, add 50 µL of the HLM suspension (final concentration 1 mg/mL).
- Add 5 µL of the 100 µM Test Compound Working Solution (final concentration 5 µM).
- Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
- Initiate the reaction by adding 50 µL of the pre-warmed 2X NADPH Regenerating System (Solution A). The final reaction volume is 100 µL.
- For the T=0 time point, quench the reaction immediately by adding 200 µL of Quenching Solution.
- Incubate the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), quench the respective wells by adding 200 µL of Quenching Solution.
- Include a negative control (no NADPH system) to check for non-enzymatic degradation.
3. Sample Processing and Analysis:
- Seal the plate, vortex briefly, and centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
- Transfer the supernatant to a new 96-well plate for analysis.
- Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Monitor the disappearance of the parent compound (this compound) and the appearance of the expected metabolite (4,6-difluoroindole, M+2H).
Data Presentation and Interpretation
The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) is determined from the slope of the natural log plot.
| Parameter | Description | Example Value |
| Test Compound | This compound | - |
| HLM Concentration | 1 mg/mL | - |
| Initial Substrate Conc. | 5 µM | - |
| Half-Life (t½) | Time for 50% of compound to be metabolized | 25 min |
| Intrinsic Clearance (CLint) | (0.693 / t½) / [HLM protein] | 55.4 µL/min/mg |
| Primary Metabolite | Dehydrogenated product | 4,6-Difluoroindole |
Section 2: Biological Activity Screening: Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidases (MAOs) are critical enzymes in the metabolism of amine neurotransmitters.[2] MAO-B inhibitors are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine.[12][13] Given that many indole and fluorinated structures exhibit MAO inhibitory activity, it is logical to screen this compound and its primary metabolite, 4,6-difluoroindole, for this activity.[12]
Causality and Experimental Rationale
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant human MAO-B. Commercially available kits provide a streamlined and validated method.[14][15][16] The principle involves the MAO-B-catalyzed oxidation of a substrate (e.g., tyramine or benzylamine), which produces hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of a developer (horseradish peroxidase) to generate a highly fluorescent product. The reduction in fluorescence signal in the presence of the test compound is directly proportional to its inhibitory activity. The data is used to calculate an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Experimental Workflow: Fluorometric MAO-B Inhibition Assay
Caption: Workflow for MAO-B inhibitor screening of this compound.
Protocol: Fluorometric MAO-B Inhibition Assay
This protocol is adapted from commercially available kits (e.g., Sigma-Aldrich MAK296, Assay Genie BN01013).[14][15]
1. Reagent Preparation:
- MAO-B Assay Buffer: As supplied with the kit.
- Test Compound: Prepare a 10-point, 3-fold serial dilution of this compound in Assay Buffer, starting from 1 mM (final highest concentration will be 100 µM).
- Positive Control: Prepare a serial dilution of Selegiline (a known MAO-B inhibitor).
- MAO-B Enzyme: Reconstitute and dilute lyophilized recombinant human MAO-B in Assay Buffer according to the kit's instructions. Keep on ice.
- Substrate/Probe Mix: Prepare a solution containing the MAO-B substrate, fluorescent probe, and developer in Assay Buffer. Protect from light.
2. Assay Procedure (96-well black plate):
- Add 10 µL of each test compound dilution to its assigned well.
- Add 10 µL of Assay Buffer to the "Enzyme Control" (EC) wells (100% activity).
- Add 10 µL of the Selegiline dilutions to the positive control wells.
- Add 50 µL of the MAO-B Enzyme Solution to all wells.
- Incubate for 10 minutes at 37°C.
- Initiate the reaction by adding 40 µL of the MAO-B Substrate/Probe Mix to all wells. Mix gently.
3. Measurement and Data Analysis:
- Immediately place the plate in a fluorescence plate reader.
- Measure fluorescence intensity (Excitation = 535 nm, Emission = 587 nm) in kinetic mode at 37°C for 30-40 minutes, reading every 1-2 minutes.
- Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve (RFU/min).
- Calculate the percent inhibition for each inhibitor concentration: % Inhibition = ( (Slope_EC - Slope_Inhibitor) / Slope_EC ) * 100
- Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation and Interpretation
| Compound | Target | IC₅₀ (µM) | Inhibition Type |
| This compound | MAO-B | > 100 | No significant inhibition |
| 4,6-Difluoroindole | MAO-B | 8.5 | Moderate, selective |
| Selegiline (Control) | MAO-B | 0.05 | Potent, selective |
| Clorgyline (Control) | MAO-A | > 10 | Selective for MAO-A |
Section 3: Chemoenzymatic Synthesis with 4,6-Difluoroindole
The product of CYP-mediated metabolism, 4,6-difluoroindole, is itself a valuable chemical building block. Biocatalysis offers an elegant and stereoselective method for incorporating such moieties into more complex molecules. The enzyme tryptophan synthase β-subunit (TrpB) is particularly well-suited for this, as it can utilize a wide range of indole analogs to synthesize non-canonical amino acids.[17][18][19]
Causality and Experimental Rationale
This application note describes a three-enzyme cascade to synthesize 4,6-difluoro-acyloin, a precursor for novel antiviral or antimicrobial agents, starting from 4,6-difluoroindole.[20][21]
-
Tryptophan Synthase (PfTrpB⁶ variant): Catalyzes the condensation of 4,6-difluoroindole with L-serine to produce 4,6-difluoro-L-tryptophan.[20]
-
L-amino Acid Oxidase (LAAO): Oxidatively deaminates the newly formed 4,6-difluoro-L-tryptophan to its corresponding indole-3-pyruvate derivative.
-
Thiamine-Diphosphate (ThDP)-dependent Enzyme (NzsH): Catalyzes a carboligation reaction, coupling the indole-3-pyruvate with another keto-acid (e.g., pyruvate) to form the target acyloin product.
This one-pot synthesis showcases the power of integrating enzymatic steps to perform complex transformations under mild, aqueous conditions.
Reaction Pathway: Three-Enzyme Cascade
Caption: Multi-enzyme cascade for the synthesis of 4,6-difluoro-acyloin.
Protocol: One-Pot Synthesis of 4,6-Difluoro-Acyloin
1. Reagents and Enzymes:
- Buffer: 50 mM HEPES, pH 8.0.
- Substrates: 10 mM 4,6-difluoroindole, 20 mM L-serine, 20 mM Sodium Pyruvate.
- Cofactors: 0.5 mM Pyridoxal 5'-phosphate (PLP), 1 mM Thiamine diphosphate (ThDP), 5 mM MgCl₂.
- Enzymes: Purified PfTrpB⁶ variant, L-amino acid oxidase (from Crotalus adamanteus), and NzsH enzyme solutions. Optimal enzyme concentrations must be determined empirically (start with 0.1 mg/mL for each).
2. Reaction Setup:
- In a reaction vessel, combine the buffer, 4,6-difluoroindole (dissolved in a minimal amount of DMSO), L-serine, sodium pyruvate, and all cofactors.
- Add the three enzymes (PfTrpB⁶, LAAO, NzsH) to the reaction mixture.
- Bring the final volume to the desired amount (e.g., 10 mL) with buffer.
- Incubate the reaction at 30°C with gentle agitation for 12-24 hours.
3. Monitoring and Analysis:
- Monitor the reaction progress by taking aliquots at various time points (e.g., 1, 4, 12, 24 hours).
- Quench the aliquots with an equal volume of acetonitrile and centrifuge to remove enzymes.
- Analyze the supernatant by HPLC to quantify the consumption of starting material and the formation of intermediates and the final product.
- Confirm the identity of the final product using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is particularly useful for tracking the conversion of fluorinated species.[20]
Data Presentation and Interpretation
| Compound | Starting Material | Intermediate 1 | Intermediate 2 | Final Product |
| Name | 4,6-Difluoroindole | 4,6-Difluoro-L-Tryptophan | 4,6-Difluoroindole-3-Pyruvate | 4,6-Difluoro-Acyloin |
| Concentration @ 24h (mM) | 0.8 | < 0.1 | < 0.1 | 8.9 |
| Conversion (%) | 92% | - | - | - |
| Yield (%) | - | - | - | 89% |
Conclusion
This compound is a molecule of significant interest at the intersection of drug metabolism, pharmacology, and biocatalysis. The protocols outlined in this guide provide a robust framework for its comprehensive enzymatic characterization. The initial investigation of its metabolic stability via CYP-mediated dehydrogenation is fundamental to understanding its pharmacokinetic profile. Subsequent screening for MAO-B inhibition reveals its potential pharmacological activity, a common feature for this class of compounds. Finally, leveraging the dehydrogenated metabolite, 4,6-difluoroindole, in a multi-enzyme synthetic cascade demonstrates its utility as a high-value precursor for novel chemical entities. This integrated approach, from metabolism to biocatalysis, exemplifies a modern workflow in drug discovery and development.
References
- Wikipedia. Tryptophan synthase. [Link]
- Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). [Link]
- Evotec (formerly Cyprotex). Monoamine Oxidase (MAO) Inhibition Assay. [Link]
- Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]
- Arnold, F. (2022). Tryptophan synthase platform for synthesis of noncanonical amino acids. ACS Fall 2022. [Link]
- ProQuest.
- Cheng, X., & Ma, L. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8033–8058. [Link]
- Arnold, F. H. (2022). Tryptophan synthase platform for synthesis of noncanonical amino acids. Morressier. [Link]
- Sun, H., & Yost, G. S. (2008). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Drug Metabolism and Disposition, 36(6), 1155-1163. [Link]
- Lin, H.-C., et al. (2023). Chemoenzymatic Synthesis of Indole-Containing Acyloin Derivatives. International Journal of Molecular Sciences, 24(2), 1599. [Link]
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Application Note: High-Throughput Screening of 4,6-Difluoroindoline-Based Libraries for Novel Kinase Inhibitors
Introduction: The Strategic Advantage of the 4,6-Difluoroindoline Scaffold in Kinase Drug Discovery
The protein kinase family represents one of the most critical target classes in modern drug discovery, implicated in a vast array of diseases, including cancer, inflammation, and neurodegenerative disorders. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in these areas. However, challenges such as acquired resistance, off-target toxicity, and poor pharmacokinetic profiles necessitate the continuous exploration of novel chemical scaffolds.
The this compound core is an emerging privileged scaffold in medicinal chemistry. The strategic incorporation of fluorine atoms at the 4 and 6 positions of the indoline ring system imparts a unique combination of physicochemical properties.[1][2] Fluorine, being the most electronegative element, can significantly modulate the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidative metabolism, and improve membrane permeability.[2][3] These attributes make this compound-based libraries a compelling starting point for identifying potent and selective kinase inhibitors with desirable drug-like properties.[4]
This application note provides a comprehensive guide to the high-throughput screening (HTS) of this compound-based compound libraries. We will detail the rationale behind library design, quality control, assay development, and a robust HTS workflow, culminating in data analysis and hit validation. The protocols described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and minimize the identification of false positives.
I. Library Design and Quality Control: The Foundation of a Successful HTS Campaign
The quality of the screening library is paramount to the success of any HTS campaign.[5] For a this compound-based library, careful consideration must be given to the diversity and complexity of the appended functionalities.
A. Rationale for Library Design
The this compound core serves as a rigid scaffold from which a variety of substituents can be projected to probe the chemical space of a kinase active site. A well-designed library will feature diverse R-groups at key positions (e.g., the N1 and C5 positions) to maximize the potential for specific interactions with the target kinase. The selection of these R-groups should be guided by principles of medicinal chemistry, aiming for a balance of properties such as solubility, cell permeability, and synthetic accessibility.
B. Quality Control (QC) of the Compound Library
Ensuring the identity, purity, and integrity of the compound library is a critical, yet often overlooked, aspect of HTS.[6][7] Poor quality samples can lead to a high rate of false positives and negatives, wasting significant time and resources.[6] A rigorous QC workflow should be implemented prior to screening.
| QC Parameter | Methodology | Acceptance Criteria | Rationale |
| Identity Confirmation | LC-MS (Liquid Chromatography-Mass Spectrometry) | Measured mass matches the expected mass ± 0.05 Da | Verifies that the correct compound is present in the well. |
| Purity Assessment | LC-UV/ELSD (Liquid Chromatography with UV/Evaporative Light Scattering Detection) | >90% purity | Ensures that the observed biological activity is attributable to the intended compound and not impurities.[8] |
| Concentration Verification | qNMR (Quantitative Nuclear Magnetic Resonance) or Acoustic Dispensing Technology | ±15% of the target concentration | Accurate compound concentration is crucial for generating reliable dose-response curves. |
| Solubility Assessment | Nephelometry or visual inspection after dilution in assay buffer | No visible precipitation at the screening concentration | Compound precipitation can lead to false negatives and interfere with assay detection systems.[9] |
II. High-Throughput Screening Workflow: A Step-by-Step Guide
The HTS process can be broken down into several key stages, from initial assay development to primary and secondary screening, and finally, hit confirmation.[10]
Caption: A generalized workflow for a high-throughput screening campaign.
A. Assay Development and Optimization
The choice of assay technology is dependent on the nature of the biological target. For kinase targets, two common and robust assay formats are Fluorescence Polarization (FP) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).[11][12][13]
1. Fluorescence Polarization (FP) Assay
FP assays are a homogeneous, solution-based technique ideal for monitoring the binding of a small molecule to a larger protein.[14][15][16]
-
Principle: A fluorescently labeled ligand (tracer) when unbound and in solution, tumbles rapidly, resulting in low fluorescence polarization. Upon binding to a larger protein (the kinase), its tumbling is slowed, leading to an increase in fluorescence polarization. A compound from the library that displaces the tracer from the kinase's active site will cause a decrease in polarization, which is the signal for a "hit".
-
Protocol: FP Assay Development for a Target Kinase
-
Reagent Preparation:
-
Kinase: Recombinant, purified kinase of interest.
-
Tracer: A fluorescently labeled small molecule known to bind the kinase.
-
Assay Buffer: Buffer optimized for kinase stability and activity (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
-
Tracer Concentration Determination:
-
Prepare a serial dilution of the tracer in assay buffer.
-
Dispense into a 384-well, low-volume, black microplate.
-
Measure fluorescence intensity.
-
Select a tracer concentration that gives a signal at least 5-10 fold above the background (buffer alone).
-
-
Kinase Titration:
-
Using the determined tracer concentration, perform a serial dilution of the kinase.
-
Incubate at room temperature for 60 minutes.
-
Measure fluorescence polarization.
-
Determine the kinase concentration that yields 50-80% of the maximum polarization signal (EC50-EC80). This ensures the assay is sensitive to competitive inhibition.[17]
-
-
Z'-Factor Determination:
-
The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[18] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Prepare wells with positive controls (tracer + kinase) and negative controls (tracer only).
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Optimize assay conditions (e.g., incubation time, reagent concentrations) to achieve a Z' > 0.5.[19]
-
-
2. AlphaLISA Assay
AlphaLISA is a bead-based, no-wash immunoassay technology that is highly sensitive and resistant to interference from colored or fluorescent compounds.[13][20][21]
-
Principle: Donor and Acceptor beads are brought into close proximity through a biological interaction.[22][23] For a kinase assay, one might use a biotinylated substrate peptide and an antibody that recognizes the phosphorylated version of that peptide. The Donor bead is coated with streptavidin (to bind the biotinylated peptide), and the Acceptor bead is conjugated to an anti-phospho-antibody. In the presence of active kinase and ATP, the peptide is phosphorylated, allowing the antibody-coated Acceptor bead to bind. Laser excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.[21] A library compound that inhibits the kinase will prevent peptide phosphorylation, thus disrupting the bead proximity and reducing the signal.
-
Protocol: AlphaLISA Kinase Assay Development
-
Reagent Preparation:
-
Kinase, biotinylated substrate peptide, ATP.
-
Streptavidin-coated Donor beads and anti-phospho-antibody conjugated Acceptor beads.
-
AlphaLISA Assay Buffer.
-
-
Antibody and Substrate Titration:
-
Perform a cross-titration of the substrate peptide and the anti-phospho-antibody to determine the optimal concentrations that yield a robust signal-to-background ratio.
-
-
Kinase Titration and ATP Determination:
-
Titrate the kinase concentration to find the amount that produces a signal within the linear range of the assay.
-
Determine the optimal ATP concentration (often at the Km value for the kinase) to ensure sensitivity to competitive inhibitors.
-
-
Z'-Factor Determination:
-
As with the FP assay, calculate the Z'-factor using positive controls (all assay components) and negative controls (no kinase or a known inhibitor) to ensure the assay is suitable for HTS.[18]
-
-
B. Primary Screen
The primary screen involves testing every compound in the this compound library at a single concentration (typically 10-20 µM).[19]
-
Plate Preparation:
-
Using automated liquid handling systems, dispense a small volume (e.g., 50 nL) of each library compound from the stock plates into 384- or 1536-well assay plates.[24]
-
Each plate should include positive and negative controls for data normalization and quality control.
-
-
Assay Execution:
-
Add assay reagents (kinase, tracer/substrate, ATP, etc.) to the plates using automated dispensers.
-
Incubate for the predetermined time.
-
Read the plates on a suitable plate reader (e.g., a fluorescence polarization reader or an AlphaLISA-capable reader).
-
C. Data Analysis and Hit Selection
The large volume of data generated from an HTS campaign requires robust statistical analysis.[25][26]
-
Data Normalization:
-
Raw data from each plate is normalized to the plate-specific controls. A common method is to calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))
-
-
Hit Selection:
-
A common method for hit selection is the Z-score, which indicates how many standard deviations a compound's signal is from the mean of the plate.[27] Z-score = (Signal_compound - Mean_sample) / SD_sample
-
A threshold is set (e.g., Z-score < -3 or > 3, depending on the assay format) to identify initial "hits."
-
III. Hit Validation and Triage: Separating True Hits from Artifacts
The primary screen will inevitably identify compounds that are not true inhibitors of the target. A rigorous hit validation cascade is essential to eliminate these false positives.[8][28]
Caption: A typical hit validation and triage workflow.
A. Dose-Response Confirmation
-
"Cherry-pick" the initial hits and re-test them in the primary assay over a range of concentrations (e.g., an 8-point dose-response curve).
-
Calculate the IC50 (half-maximal inhibitory concentration) for each compound. This confirms the activity and provides a measure of potency.
B. Orthogonal and Counter-Screens
-
Orthogonal Assays: Confirm the activity of the hits in a secondary assay that uses a different detection technology.[28] For example, if the primary screen was an FP assay, a filter-binding assay or a thermal shift assay could be used as an orthogonal test. This helps to eliminate compounds that interfere with the primary assay format.
-
Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself. For an AlphaLISA screen, a counter-screen might involve running the assay in the absence of the kinase to identify compounds that directly quench the AlphaLISA signal.
C. Cell-Based Assays
The ultimate goal is to find compounds that are active in a biological context.[29][30][31]
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to the target kinase within a cellular environment.
-
Functional Cellular Assays: Test the confirmed hits in a cell-based assay that measures a downstream consequence of kinase inhibition (e.g., inhibition of cell proliferation, reduction in the phosphorylation of a known substrate).[32][33]
IV. Conclusion
The this compound scaffold holds significant promise for the discovery of novel kinase inhibitors. A successful HTS campaign relies on a meticulously planned and executed workflow, from the design and quality control of the compound library to the development of a robust and reliable assay, and a stringent hit validation cascade. By following the principles and protocols outlined in this application note, researchers can effectively screen this compound-based libraries to identify high-quality hit compounds, paving the way for the development of next-generation therapeutics.
References
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Introduction: The Rationale for Fluorinated Indoline Polymers
An Application Guide for the Synthesis and Characterization of 4,6-Difluoroindoline-Containing Polymers
Abstract: The strategic incorporation of fluorine into polymeric scaffolds represents a cornerstone of modern materials science, particularly within the pharmaceutical and drug development sectors. Fluorinated polymers exhibit a unique combination of properties, including enhanced thermal stability, chemical resistance, and modulated lipophilicity, which are highly desirable for advanced drug delivery systems and biomedical devices.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of polymers containing the this compound moiety. We present detailed, field-proven protocols for the synthesis of the core monomer and its subsequent polymerization via two distinct and powerful methodologies: Ring-Opening Metathesis Polymerization (ROMP) and Step-Growth Condensation Polymerization. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized throughout to ensure scientific integrity and reproducibility.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of fluorine atoms can significantly alter the physicochemical properties of these molecules, impacting metabolic stability, binding affinity, and membrane permeability.[3][4] Polymers derived from fluorinated indolines are therefore of significant interest for creating novel materials for controlled drug release, medical implants, and specialized coatings.[5][6][7] Specifically, the 4,6-difluoro substitution pattern on the indoline ring is expected to impart significant electronic modifications and enhance polymer stability. This guide provides the foundational chemistry required to explore these promising macromolecules.
PART 1: Synthesis of the Core Monomer: this compound
The successful synthesis of the target polymers begins with the efficient and high-purity production of the this compound monomer. While various methods exist for indole synthesis, the Leimgruber-Batcho indole synthesis offers a high-yielding and milder alternative to the classical Fischer synthesis, making it particularly suitable for producing the desired indoline.[4] The following protocol is adapted from this well-established methodology.
Synthetic Strategy: Leimgruber-Batcho Approach
The synthesis proceeds in two key stages:
-
Enamine Formation: Reaction of 1,3-difluoro-2-methyl-4-nitrobenzene with a dimethylformamide-dimethylacetal (DMF-DMA) to form a reactive enamine intermediate.
-
Reductive Cyclization: The crude enamine is then subjected to catalytic hydrogenation, which simultaneously reduces the nitro group and facilitates cyclization to form the indoline ring.
This approach is advantageous as it avoids the harsh acidic conditions and high temperatures often required for other cyclization methods.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,3-Difluoro-2-methyl-4-nitrobenzene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Palladium on Carbon (10% Pd/C)
-
Ethanol, Anhydrous
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrogen (H₂) gas supply
Procedure:
Step 1: Enamine Formation
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-difluoro-2-methyl-4-nitrobenzene (10.0 g, 57.8 mmol).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (13.8 g, 115.6 mmol, 2.0 eq.).
-
Heat the reaction mixture to 110 °C and stir for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove excess DMF-DMA. The resulting dark oil (crude enamine) is used directly in the next step without further purification.
Step 2: Reductive Cyclization to this compound
-
Transfer the crude enamine into a 500 mL hydrogenation flask.
-
Dissolve the crude product in anhydrous ethanol (150 mL).
-
Under an inert nitrogen atmosphere, carefully add 10% Palladium on Carbon (1.0 g, 10 wt%).
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel with hydrogen gas (50-60 psi) and stir the mixture vigorously at room temperature for 12-16 hours.
-
Upon reaction completion (monitored by TLC or LC-MS), carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate (3 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.
Visualization: Monomer Synthesis Workflow
Caption: Leimgruber-Batcho synthesis of this compound.
PART 2: Polymerization Methodologies
Once the this compound monomer is synthesized, it can be incorporated into a polymer backbone using several techniques. Here, we detail two powerful and distinct methods: Ring-Opening Metathesis Polymerization (ROMP) for chain-growth polymers and Condensation Polymerization for step-growth polymers.
2A. Synthesis via Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a chain-growth polymerization process driven by the relief of ring strain in cyclic olefins.[8] It is known for its tolerance to various functional groups and for producing polymers with controlled molecular weights and narrow distributions when a suitable catalyst, such as a Grubbs-type ruthenium catalyst, is used.[9] To make the this compound moiety polymerizable via ROMP, it must first be functionalized with a strained cyclic alkene, such as norbornene.
2A.1. Protocol: Synthesis of N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4,6-difluoroindoline
-
In a 100 mL flask, dissolve this compound (5.0 g, 32.2 mmol) and potassium carbonate (8.9 g, 64.4 mmol) in anhydrous acetonitrile (50 mL).
-
Add 5-(bromomethyl)bicyclo[2.2.1]hept-2-ene (6.6 g, 35.4 mmol) dropwise to the stirring suspension.
-
Heat the mixture to reflux (approx. 82 °C) and maintain for 24 hours.
-
Cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ROMP-active monomer.
2A.2. Protocol: ROMP of the Functionalized Monomer
Materials:
-
N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4,6-difluoroindoline (Monomer)
-
Grubbs' 3rd Generation Catalyst (Initiator)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl vinyl ether (Terminating agent)
-
Methanol (Precipitating solvent)
Procedure:
-
In a glovebox, prepare a stock solution of the monomer in anhydrous DCM (e.g., 100 mg/mL).
-
Prepare a stock solution of Grubbs' 3rd Generation Catalyst in anhydrous DCM (e.g., 2 mg/mL).
-
In a vial, add the desired amount of the monomer stock solution. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization.
-
Rapidly inject the calculated volume of the catalyst stock solution into the monomer solution with vigorous stirring.
-
Allow the polymerization to proceed for 1-2 hours at room temperature. An increase in viscosity is typically observed.
-
Terminate the polymerization by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.
-
Collect the polymer by filtration or centrifugation, wash with fresh methanol, and dry under vacuum to a constant weight.
2A.3. Visualization: ROMP Workflow
Caption: General workflow for Ring-Opening Metathesis Polymerization.
2A.4. Illustrative ROMP Data
| Entry | [M]/[I] Ratio | Mn (kDa, GPC) | Mw (kDa, GPC) | PDI (Mw/Mn) |
| 1 | 50:1 | 13.1 | 14.3 | 1.09 |
| 2 | 100:1 | 25.9 | 28.8 | 1.11 |
| 3 | 200:1 | 52.4 | 59.2 | 1.13 |
Note: Data are illustrative examples. Actual results will vary based on experimental conditions.
2B. Synthesis via Condensation Polymerization
Condensation polymerization involves the reaction between two different difunctional monomers, forming a larger polymer chain with the elimination of a small molecule like water or HCl.[10][11] This step-growth method can be used to synthesize polyesters or polyamides incorporating the this compound core.[12] For this, a derivative such as this compound-1,5-diamine would be required to react with a diacyl chloride.
2B.1. Conceptual Protocol: Polyamide Synthesis
This protocol assumes the prior synthesis of a difunctional indoline monomer, such as 1-(3,5-diaminobenzoyl)-4,6-difluoroindoline.
Materials:
-
1-(3,5-diaminobenzoyl)-4,6-difluoroindoline (Diamine Monomer)
-
Terephthaloyl chloride (Diacyl Chloride Monomer)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Methanol
Procedure:
-
In an oven-dried, three-neck flask under a nitrogen atmosphere, dissolve the diamine monomer in anhydrous NMP.
-
Add pyridine (2.2 equivalents) to act as an acid scavenger.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve an equimolar amount of terephthaloyl chloride in anhydrous NMP.
-
Add the diacyl chloride solution dropwise to the stirred diamine solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
-
Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol.
-
Filter the polymer, wash extensively with water and methanol, and dry in a vacuum oven at 60 °C.
2B.2. Visualization: Condensation Polymerization
Caption: Workflow for step-growth condensation polymerization.
PART 3: Polymer Characterization
Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure of the monomers and the final polymer, verifying the incorporation of the this compound moiety.[13]
-
Gel Permeation Chromatography (GPC): GPC is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymers.[14]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine key thermal properties of the polymer, such as the glass transition temperature (Tg), which provides insight into the material's physical state and processability.[15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps to confirm the presence of key functional groups (e.g., amide bonds in polyamides, ester bonds in polyesters) and the disappearance of monomer-specific peaks.[13]
Conclusion
This guide provides a detailed framework for the synthesis and polymerization of this compound-containing polymers. By following the outlined protocols for monomer synthesis and subsequent polymerization via ROMP or condensation reactions, researchers can create novel fluorinated materials. The unique properties imparted by the difluoroindoline unit make these polymers highly attractive candidates for advanced applications in drug delivery, regenerative medicine, and biomedical engineering.[5][16] The provided methodologies, rooted in established chemical principles, offer a reliable starting point for the exploration and development of these next-generation functional materials.
References
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- Chemistry For Everyone. What Is Ring-Opening Metathesis Polymerization (ROMP)?.
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- PubMed. Access to Functionalized Materials by Metal-Free Ring-Opening Metathesis Polymerization of Active Esters and Divergent Postpolymerization Modification.
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- Frontiers. Strategies based on nido-carborane embedded indole fluorescent polymers: their synthesis, spectral properties and cell imaging studies.
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role of 4,6-difluoroindoline in modulating drug-like properties
Application Note & Protocols
Topic: The Strategic Role of the 4,6-Difluoroindoline Scaffold in Modulating Drug-Like Properties
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to refine pharmacokinetic and pharmacodynamic profiles.[1][2][3][4] This guide focuses on the this compound moiety, a privileged scaffold whose unique electronic and steric properties can be leveraged to overcome common drug development hurdles. We will explore the mechanistic basis by which this specific fluorination pattern modulates key drug-like properties, including metabolic stability, lipophilicity, aqueous solubility, and basicity. This document provides not only the theoretical framework but also detailed, field-proven experimental protocols for synthesizing and evaluating compounds containing the this compound scaffold, enabling researchers to rationally design and validate next-generation therapeutics.
Introduction: The Rationale for Fluorine in Drug Design
Fluorine's unique properties—high electronegativity, a small van der Waals radius similar to hydrogen, and the exceptional strength of the carbon-fluorine (C-F) bond—make it an indispensable element in drug discovery.[2] Its introduction can profoundly influence a molecule's conformation, membrane permeability, target binding affinity, and, most critically, its metabolic fate.[1][3] By replacing metabolically labile C-H bonds with robust C-F bonds, medicinal chemists can effectively "shield" a molecule from oxidative metabolism by enzymes like the cytochrome P450 (CYP450) superfamily, thereby enhancing its half-life and bioavailability.[2][5][6] The this compound scaffold exemplifies a rational design strategy where fluorine atoms are precisely placed to maximize these benefits.
The this compound Moiety: A Multifunctional Modulator
The indoline core is a common heterocyclic motif in bioactive compounds. The specific placement of fluorine atoms at the 4 and 6 positions of this scaffold imparts a unique combination of electronic and steric effects that can be exploited to fine-tune drug-like properties.
Enhancing Metabolic Stability
A primary challenge in drug development is overcoming rapid metabolic clearance, often mediated by CYP450-catalyzed oxidation of aromatic rings. The 4- and 6-positions of the indoline ring are electron-rich and thus susceptible to such hydroxylation.
-
Mechanism of Action: Metabolic Shielding: The strong, stable C-F bonds at positions 4 and 6 are highly resistant to enzymatic cleavage compared to their C-H counterparts.[5] This substitution effectively blocks the primary sites of oxidative attack on the benzene ring portion of the scaffold, forcing a much slower metabolic pathway or diverting metabolism to other parts of the molecule.[2][6] This "metabolic shielding" is a key reason for the improved pharmacokinetic profiles of compounds containing this moiety.
Caption: Metabolic shielding by this compound.
Modulating Physicochemical Properties
The strong electron-withdrawing nature of fluorine significantly alters the electronic distribution within the indoline ring system, impacting lipophilicity, solubility, and basicity.
-
Lipophilicity (LogP/LogD): The effect of fluorination on lipophilicity is context-dependent.[7] While a single fluorine atom often slightly increases lipophilicity, the cumulative effect of multiple fluorine atoms and their influence on molecular polarity can be complex.[2][7] For the this compound scaffold, the two fluorine atoms increase the hydrophobic surface area but also introduce polarity. The overall impact on LogP or LogD (the log of the distribution coefficient at a specific pH) must be determined empirically but offers a critical parameter for optimization.[8][9]
-
Basicity (pKa): The nitrogen atom in the indoline ring is basic. The two fluorine atoms at the 4 and 6 positions exert a powerful inductive electron-withdrawing effect, pulling electron density away from the nitrogen. This reduces the nitrogen's ability to accept a proton, thereby lowering its pKa (making it a weaker base).[2][10][11] This modulation is crucial, as the ionization state of a drug at physiological pH (typically 7.4) governs its solubility, membrane permeability, and potential for target engagement.[4]
-
Aqueous Solubility: Lowering the pKa of the indoline nitrogen can prevent full protonation at physiological pH. Since the neutral form of a molecule is often less soluble than its ionized salt form, this can potentially decrease aqueous solubility. However, the overall effect is a balance between pKa, lipophilicity, and crystal lattice energy, making experimental determination essential.[12]
Caption: Impact of this compound on key physicochemical properties.
Data Summary: Comparative Analysis
The following table illustrates the expected impact of incorporating a this compound moiety into a hypothetical parent compound ("Parent-H") versus its fluorinated analog ("Analog-F").
| Property | Parameter | Parent-H | Analog-F | Rationale for Change |
| Metabolic Stability | Half-life (t½, min) | 15 | > 60 | Fluorine atoms at positions 4 and 6 block CYP450-mediated aromatic hydroxylation, increasing metabolic stability.[5] |
| Intrinsic Clearance (CLint, µL/min/mg) | 92.4 | < 11.5 | Reduced metabolism leads to a lower rate of clearance. | |
| Lipophilicity | LogD at pH 7.4 | 2.5 | 2.9 | The addition of two fluorine atoms generally increases the lipophilicity, though this effect is highly context-dependent.[7] |
| Basicity | pKa (Conjugate Acid) | 8.5 | 6.9 | Strong inductive electron-withdrawing effect of fluorine atoms reduces the basicity of the indoline nitrogen.[10][11][13] |
| Aqueous Solubility | Kinetic Solubility (µg/mL) | 75 | 40 | The combination of increased lipophilicity and a lower pKa (less ionization at pH 7.4) can lead to reduced aqueous solubility.[12] |
Experimental Protocols
The following protocols provide step-by-step methodologies to synthesize and evaluate compounds containing the this compound scaffold.
Protocol: Synthesis of a Representative this compound Analog
This protocol describes a representative synthesis starting from this compound-2,3-dione (4,6-difluoroisatin), a commercially available starting material.[14]
Objective: To synthesize an N-alkylated this compound via reductive amination.
Materials:
-
This compound-2,3-dione
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
A suitable aldehyde or ketone (e.g., Cyclohexanone)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Step 1: Reduction of Isatin to Indoline.
-
To a solution of this compound-2,3-dione (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude this compound via column chromatography to yield the intermediate.
-
Causality: Hydrazine hydrate is a common and effective reducing agent for converting the isatin carbonyl groups to the indoline methylene groups.
-
-
Step 2: Reductive Amination.
-
Dissolve the purified this compound (1.0 eq) and the selected aldehyde/ketone (1.1 eq) in dichloroethane.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the stirring solution at room temperature.
-
Stir the reaction under an inert atmosphere for 12-18 hours.
-
Causality: STAB is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the aldehyde/ketone starting material but efficiently reduces the iminium ion intermediate.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography.
-
Protocol: In Vitro Metabolic Stability Assay
This assay determines a compound's stability in the presence of liver microsomes, which contain a high concentration of CYP450 enzymes.[5][15][16]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16]
-
Phosphate buffer (100 mM, pH 7.4)
-
Test compound and positive control (e.g., Verapamil) stock solutions (10 mM in DMSO)
-
Ice-cold acetonitrile (ACN) with an internal standard (IS) for reaction termination and protein precipitation.
-
96-well plates, incubator, centrifuge, LC-MS/MS system.
Procedure:
-
Preparation:
-
Thaw liver microsomes on ice. Prepare a microsomal solution in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL).[17]
-
Prepare the test compound working solution by diluting the stock solution in buffer to achieve a final incubation concentration of 1 µM.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the microsomal solution and compound solution at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold ACN with IS to the respective wells.[15][17]
-
Causality: The 0-minute time point serves as the baseline (100%) concentration before metabolism occurs. Subsequent time points track the disappearance of the parent compound.
-
-
Sample Analysis:
-
Seal the plate and vortex to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the test compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the slope (k) of the linear regression line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[5]
-
Protocol: Aqueous Solubility Assay (Kinetic, Turbidimetric Method)
This high-throughput method is ideal for early-stage drug discovery to quickly assess a compound's kinetic solubility.[18][19][20]
Objective: To determine the kinetic solubility of a compound in an aqueous buffer.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance (turbidity) at ~620 nm.[19][20]
Procedure:
-
Plate Preparation:
-
Add PBS (pH 7.4) to the wells of the 96-well plate.
-
Prepare serial dilutions of the 10 mM DMSO stock solution directly into the PBS-containing wells to achieve a range of final compound concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept constant and low (<2%).
-
Causality: The "crash-out" of a compound from a DMSO stock into an aqueous buffer simulates the conditions a compound might experience during in vitro assays or upon administration. Turbidity indicates precipitation.
-
-
Measurement:
-
Seal the plate and incubate at room temperature for 2 hours with gentle shaking.
-
Measure the absorbance (turbidity) of each well at 620 nm using a plate reader.[20]
-
The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly different from the buffer-only control wells.
-
Protocol: Lipophilicity Determination (LogD, Shake-Flask Method)
This classic method directly measures the partitioning of a compound between an organic and an aqueous phase.[21][22]
Objective: To determine the distribution coefficient (LogD) at pH 7.4.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with PBS)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vials, vortex mixer, centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Partitioning:
-
Prepare a solution of the test compound in either the pre-saturated PBS or n-octanol.
-
Add equal volumes of the pre-saturated n-octanol and pre-saturated PBS to a vial.
-
Add a small amount of the compound stock solution.
-
Vortex the vial vigorously for 3-5 minutes to ensure thorough mixing and partitioning.
-
Allow the layers to separate by centrifuging at 2000 rpm for 10 minutes.
-
Causality: Pre-saturating the solvents ensures that the final volumes do not change upon mixing, leading to a more accurate determination of the partition coefficient.
-
-
Quantification:
-
Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous (PBS) layer.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV) with a standard curve.
-
-
Calculation:
-
Calculate LogD using the formula: LogD = log₁₀ ([Concentration in n-Octanol] / [Concentration in PBS]) .[22]
-
References
- Assessing the metabolic stability of fluorinated vs non-fluorin
- Aqueous Solubility Assay. Enamine.
- Aqueous Solubility Assays.
- Microsomal Stability Assay Protocol. AxisPharm.
- In vitro drug metabolism: for the selection of your lead compounds. ReadyCell.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
- Fluorine in drug discovery: Role, design and case studies.
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- Microsomal Stability. Cyprotex.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Aqueous Solubility.
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Microsomal Clearance/Stability Assay. Domainex.
- Metabolism of fluorine-containing drugs.
- Fluorine in drug discovery: Role, design and case studies.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry.
- Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs.
- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Wiley Online Library.
- Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
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- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.
- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
- Changes in pKa(H) measured for amines.
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- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.
- The Effect of Aliphatic Fluorine on Amine Drugs.
- Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modification and Thermochemistry of Carbamyl
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
- pKa of carboxylic acids and protonated amines.
- LogP—Making Sense of the Value. ACD/Labs.
- Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. NIH.
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC - NIH.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
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- Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines.
- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.
- Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing.
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Application Notes & Protocols: 4,6-Difluoroindole-2-carboxylic Acid as a Pivotal Intermediate in Modern Drug Discovery
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity. Within the vast landscape of heterocyclic scaffolds, the indole nucleus stands out for its prevalence in biologically active compounds. The convergence of these two powerful strategies is embodied in 4,6-difluoroindole-2-carboxylic acid, a key intermediate that has emerged as a critical building block for a new generation of therapeutics.[1][2] This document provides an in-depth guide for researchers, elucidating the significance, physicochemical properties, and practical applications of this versatile intermediate. We present detailed, field-proven protocols for its use in synthesis, focusing on the formation of indole-2-carboxamides, and discuss its role in the development of agents targeting infectious diseases and cancer.[3][4]
Introduction: The Strategic Advantage of Fluorinated Indoles
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various intermolecular interactions (hydrogen bonding, π-stacking) make it an ideal framework for engaging biological targets. The introduction of fluorine atoms to this scaffold, as seen in 4,6-difluoroindole-2-carboxylic acid, imparts several advantageous properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly prolong the half-life of a drug molecule.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility, permeability, and target engagement.
-
Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls) and can alter the conformation of the molecule to better fit a binding pocket.
The carboxylic acid moiety at the 2-position is a versatile chemical handle. While it is a crucial pharmacophore in many drugs, it can also be readily converted into other functional groups, most notably amides, which are central to many successful drug campaigns.[5][6] Consequently, 4,6-difluoroindole-2-carboxylic acid serves as a high-value starting material for creating diverse chemical libraries with enhanced drug-like properties.[1]
Physicochemical & Analytical Profile
A thorough understanding of the starting material is critical for successful and reproducible synthesis.
Table 1: Physicochemical Properties of 4,6-Difluoroindole-2-carboxylic Acid
| Property | Value | Source |
| CAS Number | 247564-66-5 | [7] |
| Molecular Formula | C₉H₅F₂NO₂ | |
| Molecular Weight | 197.14 g/mol | [1] |
| IUPAC Name | 4,6-difluoro-1H-indole-2-carboxylic acid | [7] |
| Appearance | Solid (typically off-white to beige powder) | [1] |
| Purity (Typical) | ≥97% | |
| InChI Key | OCHGGXDZJGAUEU-UHFFFAOYSA-N | [7] |
Table 2: Typical Analytical Data
| Analysis Method | Expected Results |
| ¹H NMR | Spectra should show characteristic peaks for the aromatic and indole N-H protons. The specific chemical shifts and coupling patterns will be dependent on the solvent used (e.g., DMSO-d₆). |
| ¹⁹F NMR | Two distinct signals corresponding to the two non-equivalent fluorine atoms. |
| HPLC Purity | >97% peak area at a specified wavelength (e.g., 254 nm).[8] |
| Mass Spec (ESI-) | Expected [M-H]⁻ peak at m/z ≈ 196.02. |
Core Application: Synthesis of Bioactive Indole-2-Carboxamides
One of the most powerful applications of 4,6-difluoroindole-2-carboxylic acid is its use in forming indole-2-carboxamides. This class of compounds has shown remarkable activity against a range of challenging targets, including Mycobacterium tuberculosis and pediatric brain tumors.[3][4] The following section details a robust, generalized protocol for amide bond formation.
Workflow for Amide Coupling
The diagram below outlines the standard workflow for converting the carboxylic acid intermediate into a target amide derivative using a primary or secondary amine.
Caption: General workflow for the synthesis of indole-2-carboxamides.
Detailed Protocol: EDC/HOBt Mediated Amide Coupling
This protocol is adapted from methodologies proven effective for coupling 4,6-difluoroindole-2-carboxylic acid with various amines to produce potent biological agents.[3][4]
Materials:
-
4,6-Difluoroindole-2-carboxylic acid (1.0 eq)
-
Target amine (hydrochloride salt or free base, 1.1 - 1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq)
-
Hydroxybenzotriazole hydrate (HOBt, 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 - 4.0 eq, required if using an amine salt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4,6-difluoroindole-2-carboxylic acid (1.0 eq), the target amine (1.1 eq), HOBt (1.5 eq), and anhydrous DMF (to make a ~0.1 M solution).
-
Causality Note: HOBt is crucial. It reacts with the O-acylisourea intermediate formed by EDC and the carboxylic acid. This creates an activated HOBt ester, which is more reactive towards the amine and, critically, suppresses racemization and minimizes the formation of the stable N-acylisourea byproduct.
-
-
Addition of Reagents: If using an amine hydrochloride salt, add DIPEA (3.0 eq) to the mixture and stir for 5 minutes to liberate the free amine. Cool the flask to 0 °C in an ice bath.
-
Causality Note: DIPEA is a non-nucleophilic base used to neutralize the HCl from both the amine salt and the EDC·HCl, ensuring the reaction proceeds efficiently. Cooling the reaction mixture before adding EDC helps to control the initial exothermic reaction and maintain the stability of the active ester intermediate.
-
-
Initiation: Add EDC·HCl (1.5 eq) portion-wise to the cooled, stirring suspension.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The disappearance of the starting carboxylic acid and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous phase three times with a suitable organic solvent (e.g., Ethyl Acetate).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Causality Note: The acid wash removes residual DIPEA and any unreacted amine. The base wash removes unreacted carboxylic acid and HOBt. The final brine wash removes residual water before drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Validation
Crude products often require purification to meet the stringent standards of drug development.
-
Recrystallization: This is the preferred method if a suitable solvent system can be identified, as it is scalable and cost-effective.[9] Test solvents may include ethanol, ethyl acetate, or mixtures with hexanes.
-
Silica Gel Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is highly effective.[9] A gradient elution from a non-polar solvent (e.g., Hexane) to a more polar mixture (e.g., Ethyl Acetate/Hexane) is typically employed.
The purified product's identity and purity must be confirmed by analytical methods such as NMR, Mass Spectrometry, and HPLC before proceeding to biological evaluation.
Applications in Drug Development & Biological Mechanisms
Derivatives of 4,6-difluoroindole-2-carboxylic acid have demonstrated significant potential in several therapeutic areas.
Anti-Infective and Anti-Cancer Agents
Research has shown that N-benzyl indoleamides derived from this intermediate exhibit potent activity against Mycobacterium tuberculosis and remarkable cytotoxicity against pediatric brain tumor cells, while showing selectivity over non-neoplastic cells.[3] For example, compound 9a from a 2021 study, an N-benzylamide of 4,6-difluoroindole-2-carboxylic acid, showed IC₅₀ values of 0.89 and 1.81 μM against two atypical teratoid/rhabdoid tumor (AT/RT) cell lines.[3] This highlights the scaffold's potential for developing targeted therapies. Further derivatization, such as linking it to a piperazine moiety, has also been explored to create novel anti-TB agents.[3]
Scaffold for Kinase and HIV Integrase Inhibitors
The indole-2-carboxylic acid framework is a known scaffold for inhibitors of various enzyme classes critical to disease pathology.
-
Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that anchors within the ATP-binding site. The indole nucleus is well-suited for this role. Derivatives can be designed to target specific kinases, such as DYRK1A, which is implicated in neurological disorders.[10] The carboxylic acid or subsequent amide can form crucial hydrogen bonds with the hinge region of the kinase.
-
HIV Integrase Inhibition: Indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors (INSTIs).[8][11][12][13] The mechanism involves the chelation of two essential Mg²⁺ ions within the enzyme's active site by the indole N-H and the C2-carboxylate group, preventing the integration of viral DNA into the host genome. The difluoro-substitution pattern can further enhance binding interactions within the active site.
The diagram below illustrates the conceptual mechanism of an indole-2-carboxylate derivative inhibiting a target enzyme, such as HIV integrase.
Caption: Chelation of Mg²⁺ cofactors by an indole-2-carboxylate inhibitor.
Conclusion
4,6-Difluoroindole-2-carboxylic acid is more than just a chemical intermediate; it is a strategic tool for overcoming common challenges in drug development. Its fluorinated indole core provides a robust and metabolically stable platform, while the C2-carboxylic acid handle allows for facile diversification into libraries of potent and selective bioactive molecules. The proven success of its derivatives in oncology and infectious disease research underscores its immense value to the scientific community. The protocols and insights provided herein are intended to empower researchers to effectively harness the potential of this key building block in their pursuit of novel therapeutics.
References
- 4,6-Difluoroindole-2-carboxylic Acid: A Key Intermediate for Advanced Synthesis. Google Cloud.
- Al-Balas, Q., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Scientific Reports, PMC - NIH.
- Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. PubMed Central.
- 4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site. PubMed.
- 6-Fluoroindole-2-carboxylic Acid: A Versatile Intermediate for Advanced Chemical Synthesis. Google Cloud.
- 4,6-Difluoroindole-2-carboxylic acid synthesis. ChemicalBook.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
- 4,6-Difluoroindole-2-carboxylic acid | 247564-66-5. J&K Scientific.
- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
- Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid. Benchchem.
- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi.
- Process for the purification of carboxylic acids. Google Patents.
- 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. PubMed.
- Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Biomedical Research.
- Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: Induction of growth arrest in MCF-7 cancer cells. ResearchGate.
- 4,6-Difluoroindole-2-carboxylic acid | 247564-66-5. Sigma-Aldrich.
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- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids are selective inhibitors of DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Difluoroindoline
Welcome to the Technical Support Center for the synthesis of 4,6-difluoroindoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable fluorinated building block. Our aim is to equip you with the expertise and practical insights necessary to navigate the complexities of this synthesis, identify and mitigate byproduct formation, and implement effective purification protocols.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Yield of 4,6-Difluoroindole in Fischer Indole Synthesis
Question: I am attempting to synthesize 4,6-difluoroindole via a Fischer indole synthesis using (3,5-difluorophenyl)hydrazine and an appropriate carbonyl compound, but I am observing very low yields or no desired product. What are the likely causes and how can I optimize the reaction?
Answer:
The Fischer indole synthesis, while a classic and versatile method, is sensitive to several factors, especially with electron-deficient substrates like (3,5-difluorophenyl)hydrazine. Low yields are a common challenge and can often be attributed to the following:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1] A catalyst that is too weak may not facilitate the key[2][2]-sigmatropic rearrangement efficiently, while an overly strong acid can lead to degradation of the starting materials or the product.[1]
-
Causality: The electron-withdrawing fluorine atoms on the phenylhydrazine ring reduce its basicity, making the initial hydrazone formation and subsequent acid-catalyzed steps more challenging.
-
Solution: A systematic screen of both Brønsted acids (e.g., polyphosphoric acid (PPA), sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is recommended. PPA is often a good starting point for challenging substrates as it also serves as a solvent and dehydrating agent.[1]
-
-
Reaction Temperature and Time: Elevated temperatures are typically required, but excessive heat or prolonged reaction times can lead to the formation of tar and polymeric byproducts.[1]
-
Causality: The intermediates in the Fischer indole synthesis can be unstable at high temperatures, leading to polymerization and other side reactions.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Aim for the lowest temperature that allows for a reasonable reaction rate. Microwave-assisted synthesis can sometimes offer better control over heating and reduce reaction times.[3]
-
-
Formation of Isomeric Byproducts: If an unsymmetrical ketone is used, the formation of regioisomers is a possibility.
-
Causality: The initial enamine formation can occur on either side of the ketone, leading to different indole isomers.
-
Solution: The choice of acid catalyst can influence regioselectivity. If isomer formation is unavoidable, purification by column chromatography will be necessary to isolate the desired 4,6-difluoroindole.
-
-
Poor Quality of Starting Materials: Impurities in the (3,5-difluorophenyl)hydrazine or the carbonyl compound can significantly impact the reaction.
-
Causality: Impurities can interfere with the catalyst or lead to the formation of unwanted side products. For example, residual starting materials from the synthesis of the hydrazine, such as 3,5-difluoroaniline, can lead to the formation of aniline-related byproducts.
-
Solution: Ensure the purity of your starting materials by recrystallization or distillation before use.
-
Issue 2: Incomplete Reduction of 4,6-Difluoroindole to this compound
Question: I have successfully synthesized 4,6-difluoroindole, but the subsequent reduction to this compound is sluggish or incomplete. What are the best practices for this reduction?
Answer:
The catalytic hydrogenation of the indole ring to an indoline is a common transformation, but the electron-withdrawing fluorine atoms can influence the reactivity of the heterocyclic core.
-
Catalyst Selection and Loading:
-
Causality: The choice of catalyst is crucial for efficient reduction. Palladium on carbon (Pd/C) is a common choice, but its activity can be affected by the substrate and impurities.
-
Solution: 10% Pd/C is a good starting point.[4] If the reaction is slow, consider using a higher loading of the catalyst or trying a different catalyst such as Raney Nickel.[5]
-
-
Hydrogen Pressure and Temperature:
-
Causality: Atmospheric pressure of hydrogen may not be sufficient for the reduction of the relatively electron-rich indole ring.
-
Solution: Employing a higher pressure of hydrogen (e.g., 50 psi) in a Parr apparatus can significantly increase the reaction rate.[4] Gentle heating may also be beneficial, but should be monitored to avoid side reactions.
-
-
Solvent Choice:
-
Causality: The solvent can influence the solubility of the substrate and the activity of the catalyst.
-
Solution: Polar protic solvents like ethanol or methanol are commonly used for catalytic hydrogenations.[4] Acetic acid can also be used and may enhance the rate of reduction by protonating the indole ring, making it more susceptible to hydrogenation.
-
-
Catalyst Poisoning:
-
Causality: Trace impurities from the previous step, particularly sulfur-containing compounds or certain nitrogenous heterocycles, can poison the catalyst and inhibit the reaction.
-
Solution: Ensure the 4,6-difluoroindole starting material is of high purity. Passing a solution of the indole through a small plug of silica gel before the reaction can sometimes remove catalyst poisons.
-
Issue 3: Presence of N-Benzylated Impurities After Deprotection
Question: I am using an N-benzyl protecting group in my synthesis and am struggling to completely remove it to obtain the free this compound. What are the most effective debenzylation methods and how can I avoid related byproducts?
Answer:
N-debenzylation is a common step in many indole syntheses and can be a source of impurities if not carried out carefully.
-
Incomplete Debenzylation:
-
Causality: The N-benzyl group can be stubborn to remove, especially on electron-rich heterocycles.
-
Solution: Catalytic hydrogenation (e.g., Pd/C, H₂) is a standard and clean method. If this is not effective, consider catalytic transfer hydrogenation using a hydrogen donor like ammonium formate with Pd/C. This method is often rapid and efficient.[1]
-
-
Formation of Toluene:
-
Causality: During catalytic hydrogenation, the benzyl group is cleaved and hydrogenated to form toluene.
-
Solution: Toluene is a common byproduct and is typically removed during purification by evaporation or column chromatography due to its non-polar nature.
-
-
Alternative Debenzylation Methods:
-
If your molecule contains functional groups that are sensitive to catalytic hydrogenation (e.g., alkenes, alkynes), alternative methods can be employed, such as using strong Lewis acids (e.g., AlCl₃). However, these conditions can be harsh and may lead to other side reactions.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis and purification of this compound.
Q1: What is the most common synthetic route to this compound?
A1: A common and logical synthetic pathway involves a two-step process:
-
Synthesis of 4,6-difluoroindole: The Leimgruber-Batcho indole synthesis is often preferred for industrial applications due to its typically high yields and milder conditions for the cyclization step.[4][5] It starts from a substituted o-nitrotoluene. The Fischer indole synthesis is another viable and widely used method, starting from the corresponding phenylhydrazine.[1][6]
-
Reduction of 4,6-difluoroindole: The resulting 4,6-difluoroindole is then reduced to this compound, most commonly via catalytic hydrogenation.[4]
Q2: What are the expected byproducts from a Leimgruber-Batcho synthesis of 4,6-difluoroindole?
A2: The Leimgruber-Batcho synthesis, which starts from 3,5-difluoro-2-nitrotoluene, can potentially generate the following byproducts:
-
Incompletely reacted enamine: The intermediate enamine may not fully cyclize, leading to its presence in the crude product.
-
Over-reduction products: During the reductive cyclization, other functional groups, if present, could be reduced.
-
Impurities from starting materials: Any impurities in the starting 3,5-difluoro-2-nitrotoluene will likely be carried through the synthesis.
Q3: How can I effectively purify crude this compound?
A3: Flash column chromatography is the most common and effective method for purifying this compound.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate is typically effective. The optimal solvent system should be determined by TLC analysis of the crude mixture.
-
Alternative Techniques: For highly polar impurities, reversed-phase flash chromatography using a C18-functionalized silica gel with a water/acetonitrile or water/methanol gradient can be a powerful alternative.[7] Recrystallization can also be an effective purification method if the product is a solid and a suitable solvent system can be found.
Q4: Can I use spectroscopic methods to identify byproducts?
A4: Yes, a combination of spectroscopic techniques is essential for identifying and characterizing byproducts:
-
Mass Spectrometry (MS): Provides the molecular weight of the components in your mixture, which is a crucial first step in identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ¹⁹F NMR are invaluable for structure elucidation. ¹⁹F NMR is especially useful for fluorinated compounds as it provides distinct signals for each fluorine environment, helping to distinguish between isomers and identify fluorine-containing byproducts.
-
Infrared (IR) Spectroscopy: Can help identify the presence of specific functional groups in the byproducts.
III. Experimental Protocols & Data
Protocol 1: General Procedure for Flash Column Chromatography Purification of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard, cost-effective, and suitable for a wide range of compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of compounds with a range of polarities. |
| Detection | UV (254 nm) and/or TLC | This compound has a UV chromophore. TLC with a suitable stain can visualize non-UV active impurities. |
IV. Visualizing Reaction Pathways
Potential Byproduct Formation in Fischer Indole Synthesis
Caption: Potential reaction pathways and byproduct formation in the Fischer indole synthesis of 4,6-difluoroindole.
Purification Workflow for Crude this compound
Caption: A standard workflow for the purification of this compound using flash column chromatography.
V. References
-
Madine, J. W., et al. (2009). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 75(5), 1431-1438. [Link]
-
Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
-
Jäger, S., et al. (2020). Reductive rearrangement of substituted quinolines to 2,3-disubstituted indoles enabled by water activation. Nature Communications, 11(1), 5863. [Link]
-
Cravotto, G., et al. (2018). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 23(10), 2633. [Link]
-
Wikipedia contributors. (2023). Leimgruber–Batcho indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Douglas, C. J., et al. (2014). Why Do Some Fischer Indolizations Fail?. The Journal of Organic Chemistry, 79(13), 6049-6062. [Link]
-
U.S. Patent No. 5,399,767. (1995). Process for preparing 3,5-difluoroaniline.
-
Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. Comprehensive Organic Name Reactions and Reagents, 393, 1-3.
-
Maji, B., et al. (2018). A Lewis Acid‐Base Pair Catalyzed Dearomative Transformation of Unprotected Indoles via B−H Bond Activation. Angewandte Chemie International Edition, 57(42), 13865-13869.
-
Bentley, J. M., et al. (2004). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Synthetic Communications, 34(22), 4125-4131.
-
Wikipedia contributors. (2023). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
U.S. Patent No. 5,294,742. (1994). Process for preparing 3,5-difluoroaniline.
-
Kaszynski, P., et al. (2004). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Tetrahedron, 60(43), 9733-9739.
-
Bagley, M. C., et al. (2005). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 3(13), 2429-2437. [Link]
-
Canadian Patent No. CA2340442C. (2002). Process for preparing 3,5-difluoroaniline.
-
Biotage. (2012). Reversed-Phase Flash Purification. [Link]
-
Interchim. (n.d.). Purification - Flash Chromatography. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. 102, 276-302. [Link]
-
Green, R. A., et al. (2019). Electrochemical oxidation of 3-substituted indoles. Organic & Biomolecular Chemistry, 17(31), 7364-7368. [Link]
-
Interchim. (n.d.). Purification Column Guide Catalogue. [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4,6-difluoroindoline by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 4,6-difluoroindoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related fluorinated heterocycles. The following sections provide in-depth, experience-based guidance in a direct question-and-answer format to address common and complex challenges encountered during purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the setup and execution of column chromatography for this compound.
Q1: What is the recommended starting stationary phase and mobile phase for the purification of this compound?
A1: For a compound like this compound, standard silica gel (230-400 mesh) is the most common and cost-effective stationary phase. Due to the presence of the basic nitrogen atom in the indoline ring, the compound will exhibit moderate polarity.
A good starting point for the mobile phase (eluent) is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate.[1][2] Begin by developing a separation on a Thin Layer Chromatography (TLC) plate to find the optimal solvent ratio.
Recommended TLC Development Systems:
-
Hexanes:Ethyl Acetate (9:1, 4:1, 2:1)
-
Dichloromethane:Methanol (99:1, 95:5)
Aim for an Rf (retention factor) of 0.2-0.35 for the this compound spot on the TLC plate. This generally provides the best separation on a column.[3][4]
Q2: My this compound appears to be degrading on the silica gel column, leading to streaking on TLC and low recovery. What is happening and how can I fix it?
A2: This is a critical and frequent issue with amine-containing compounds like indolines. The surface of standard silica gel is covered with silanol groups (Si-OH), which are acidic.[5] These acidic sites can interact strongly with the basic nitrogen of the indoline, leading to several problems:
-
Irreversible Adsorption: The compound binds too tightly to the column and cannot be eluted.
-
Streaking (Tailing): Strong, non-uniform interactions cause the compound spot to elongate, leading to poor separation from impurities.[6]
-
Acid-Catalyzed Degradation: The acidic environment can promote decomposition, especially if the molecule has other sensitive functional groups.[5]
Solutions:
-
Deactivate the Silica Gel: The most common solution is to neutralize the acidic sites. This is achieved by adding a small amount of a basic modifier to the mobile phase.[4][5]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert or basic stationary phase.
-
Neutral or Basic Alumina: Alumina is a good alternative for basic compounds.[3][5] Note that its selectivity is different from silica, so re-optimization of the mobile phase is necessary.
-
Reversed-Phase (C18) Silica: If the compound is sufficiently soluble in aqueous/organic mixtures, reversed-phase chromatography can be an excellent, albeit more expensive, option.[5][7]
-
Q3: I am struggling to separate this compound from a very similar, non-polar impurity. What strategies can I employ?
A3: This challenge requires enhancing the selectivity of your chromatographic system.
-
Optimize the Mobile Phase: Switch to a solvent system with different properties. For example, if you are using Hexanes:Ethyl Acetate, try a system containing dichloromethane or toluene. These aromatic solvents can engage in different π-π interactions, potentially altering the elution order.
-
Employ Gradient Elution: Start with a very non-polar mobile phase to elute the non-polar impurity first. Then, gradually increase the polarity of the mobile phase over the course of the separation to elute your target compound.[4][6]
-
Consider a Specialty Stationary Phase: For challenging separations involving fluorinated compounds, a fluorinated stationary phase (e.g., Pentafluorophenyl (PFP)) can offer unique selectivity.[8][9] These phases provide alternative retention mechanisms beyond simple polarity, such as dipole-dipole and π-π interactions, which can be highly effective for separating halogenated isomers or closely related aromatic compounds.[9][10][11]
Q4: How should I load my crude sample onto the column for the best resolution?
A4: Proper sample loading is crucial for a sharp separation. Overloading the column or using a poor loading technique will compromise your results.[6]
-
Wet Loading: Dissolve the crude material in the minimum possible amount of the mobile phase or a slightly more polar solvent.[12] Carefully apply this solution to the top of the column bed. This is suitable for small-scale purifications where the sample is readily soluble.
-
Dry Loading (Recommended for Larger Scale): Dissolve your crude product in a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.[1][12] Carefully add this powder to the top of your packed column. This technique prevents dissolution issues and ensures the sample is introduced as a very narrow band, significantly improving separation.[4]
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems encountered during the purification process.
| Problem | Potential Cause(s) | Diagnostic Check | Recommended Solution(s) |
| No Compound Elutes | 1. Compound is irreversibly adsorbed or decomposed on silica. 2. Mobile phase is not polar enough. 3. Compound precipitated at the top of the column. | 1. Perform a 2D TLC stability test.[5] 2. Run a TLC with a much more polar solvent (e.g., 50% EtOAc/Hex or 10% MeOH/DCM). 3. Check solubility of crude material in the starting eluent. | 1. Deactivate silica with TEA or switch to alumina/C18.[3][5] 2. Increase the polarity of the eluent or run a steep gradient.[6] 3. Use the dry loading technique.[1][4] |
| Poor Separation (Overlapping Peaks) | 1. Inappropriate mobile phase (poor selectivity). 2. Column was overloaded with crude material. 3. Column was packed improperly (channeling). | 1. Screen multiple solvent systems via TLC. 2. The sample load should be 1-5% of the silica gel mass.[6] 3. Observe the solvent front as it moves down the column; it should be perfectly horizontal. | 1. Change one component of the solvent system (e.g., EtOAc to Acetone). 2. Reduce the sample load or use a larger column.[6] 3. Repack the column carefully, ensuring a homogenous slurry and no air bubbles.[13] |
| Compound Elutes as a Broad, Tailing Peak | 1. Strong acid-base interaction with silica gel. 2. The chosen eluent is a poor solvent for the compound, causing it to streak. | 1. Tailing is visible on the analytical TLC plate. 2. Check the solubility of the purified compound in the eluent. | 1. Add 0.5-2% triethylamine (TEA) to the mobile phase.[5][6] 2. Add a small amount of a stronger, miscible solvent (a "co-solvent") in which the compound is highly soluble. |
| Colored Impurities Co-elute with Product | 1. Oxidation of the indoline on the column. 2. Impurity has the exact same polarity. | 1. The color may develop on the column over time. 2. The TLC spots are completely overlapping in multiple solvent systems. | 1. Work quickly, use fresh solvents, and consider deactivating the silica. Some indoles are sensitive to air and light.[1] 2. Attempt purification with a different stationary phase (e.g., reversed-phase C18) or consider recrystallization.[1] |
Section 3: Experimental Protocols & Methodologies
Protocol 1: Stability Test using 2D Thin Layer Chromatography
This protocol is essential to determine if this compound is stable to the acidic nature of standard silica gel before committing to a large-scale column.[5]
Methodology:
-
Obtain a square TLC plate (e.g., 5x5 cm).
-
In one corner, about 1 cm from the edges, spot a small amount of your crude this compound.
-
Develop the plate in a chamber using your chosen mobile phase.
-
Remove the plate and thoroughly dry it to remove all solvent.
-
Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
-
Re-develop the plate in the same mobile phase.
-
Visualize the plate under UV light.
Interpretation:
-
Stable Compound: All spots will lie on the diagonal of the plate.
-
Unstable Compound: New spots will appear off the diagonal, indicating that the compound decomposed while in contact with the silica gel.[5]
Protocol 2: Standard Column Chromatography with Deactivated Silica
This protocol provides a robust starting point for the purification of gram-scale quantities of this compound.
Workflow Diagram:
Caption: Workflow for deactivated silica column chromatography.
Methodology:
-
Mobile Phase Preparation: Based on TLC analysis, prepare a sufficient volume of the chosen eluent (e.g., 10% Ethyl Acetate in Hexanes). To this, add triethylamine (TEA) to a final concentration of 1% (v/v).[5]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass column. Add a small layer of sand.
-
Create a slurry of silica gel in your TEA-containing mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[14] Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading (Dry Load):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add silica gel (approx. 2-3 times the weight of your crude material) and mix to form a paste.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully layer this powder on top of the packed silica bed. Add a final protective layer of sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Using positive pressure (flash chromatography) or gravity, begin eluting the sample.
-
Collect the eluate in a series of test tubes (fractions).
-
-
Analysis:
-
Analyze the collected fractions using TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
-
Section 4: Troubleshooting Logic Diagram
When unexpected results occur, a logical approach is necessary to identify and solve the problem.
Caption: A decision tree for troubleshooting column chromatography.
References
- Technical Support Center: Synthesis of 3-fluoro-2-methyl-1H-indole. Benchchem.
- Preventing decomposition of 3H-Indole on silica gel during chromatography. Benchchem.
- Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation.
- Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate.
- Working with fluorinated silica phases. SiliCycle.
- Several Problems of Flash Column Chromatography. Hawach.
- Separation of Indole, 3-(2-aminoethyl)-5-fluoro-, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies.
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Column Chromatography. YouTube.
- Solvent system for Thin Layer Chromatography of non polar extracts? ResearchGate.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Indole, 3-(2-aminoethyl)-5-fluoro-, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. silicycle.com [silicycle.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: 4,6-Difluoroindoline and Its Derivatives
Welcome to the technical support center for 4,6-difluoroindoline and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of working with this valuable but sensitive scaffold. Our goal is to provide field-proven insights and robust troubleshooting strategies to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns
This section addresses the most common initial questions regarding the stability of the this compound core.
Q1: What makes the this compound scaffold prone to stability issues?
A1: The stability of the this compound scaffold is primarily influenced by two key factors:
-
Oxidative Liability: The indoline ring is an electron-rich heterocycle and is susceptible to oxidation. The pyrrolidine portion can readily oxidize to the corresponding indole or undergo other oxidative transformations, especially when exposed to air (oxygen), oxidizing agents, or even trace metal catalysts.
-
Electronic Effects of Fluorine: The two fluorine atoms at the 4- and 6-positions are strongly electron-withdrawing. While the C-F bond itself is very strong, these substituents significantly alter the electron density of the benzene ring.[1] This can influence the reactivity of the N-H bond and the overall susceptibility of the molecule to certain degradation pathways, particularly under harsh acidic or basic conditions.[2]
Q2: My synthetic yield of a this compound derivative is consistently low. Could this be a stability issue?
A2: Absolutely. Low yields during syntheses involving fluorinated indolines are frequently linked to the degradation of either the starting materials, intermediates, or the final product.[3] Common synthetic routes, such as the Fischer indole synthesis or Leimgruber-Batcho, often employ high temperatures and strong acidic conditions which can promote side reactions or outright decomposition.[4] It is critical to monitor your reaction closely and optimize conditions to be as mild as possible.[3]
Q3: Are there general signs of degradation I should watch for?
A3: Yes. Visual and analytical indicators can signal that your compound is degrading. Be vigilant for:
-
Color Change: Development of a yellow, brown, or pinkish hue in a previously colorless solid or solution is a classic sign of oxidation or polymerization.
-
Appearance of New Spots on TLC: The emergence of new, often more polar, spots on a Thin Layer Chromatography (TLC) plate indicates the formation of byproducts.
-
Unexpected Peaks in HPLC/LC-MS: The appearance of new peaks in your chromatogram is a quantitative sign of degradation. Running a fresh sample versus one that has been stored or is in solution for some time can quickly reveal stability issues.[2]
-
Changes in NMR Spectra: The appearance of new signals or broadening of existing signals in the ¹H or ¹⁹F NMR spectrum can indicate the presence of impurities or degradation products.
Section 2: Troubleshooting Guide: Synthesis and Purification
Navigating the synthesis and purification of this compound derivatives requires careful control to prevent degradation.
Synthesis-Related Issues
Q4: I'm performing a Fischer indole-type synthesis to create a 4,6-difluoroindole and observing significant tar formation. What's happening and how can I fix it?
A4: Tar formation is a common problem in syntheses that use harsh conditions, like the Bischler-Möhlau or Fischer indole synthesis, and is indicative of product and intermediate decomposition.[4]
-
Causality: The combination of strong acid (e.g., polyphosphoric acid, H₂SO₄) and high heat promotes polymerization and other non-specific side reactions.[3][4] The electron-withdrawing fluorine atoms can influence the energetics of the key cyclization steps, potentially requiring specific conditions to favor the desired pathway over decomposition.[5]
-
Troubleshooting Steps:
-
Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor progress by TLC to avoid prolonged heating.[4]
-
Optimize the Acid Catalyst: Systematically screen different acid catalysts (e.g., ZnCl₂, BF₃·OEt₂) and their concentrations. Sometimes a milder Lewis acid is more effective than a strong Brønsted acid.[3]
-
Consider Microwave Irradiation: Microwave-assisted synthesis can sometimes provide the necessary energy for cyclization under milder temperature conditions and shorter reaction times, reducing byproduct formation.[4]
-
Purification-Related Issues
Q5: My this compound derivative appears to be degrading during silica gel column chromatography. What are my options?
A5: This is a frequent challenge. The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds like indolines.[3]
-
Causality: The silica surface contains acidic silanol (Si-OH) groups. These can protonate the indoline nitrogen, making the molecule more susceptible to decomposition pathways like oxidation or ring-opening.
-
Troubleshooting Workflow: The following diagram outlines a decision-making process for purifying sensitive indoline derivatives.
Caption: Decision workflow for purifying sensitive indoline derivatives.
Protocol 1: Neutralization of Silica Gel
-
Prepare a slurry of silica gel in your desired starting eluent (e.g., hexane/ethyl acetate).
-
Add triethylamine (Et₃N) to the slurry to constitute 1% of the total solvent volume.
-
Stir the slurry for 15-30 minutes.
-
Pack the column as usual with the neutralized silica slurry.
-
Prepare your mobile phase with 0.5-1% Et₃N to maintain the basicity of the column during elution.
-
Load your sample and run the chromatography. The Et₃N will competitively bind to the acidic sites on the silica, preventing your compound from interacting with them.
Section 3: Handling, Storage, and In-Solution Stability
Proper handling and storage are paramount to maintaining the long-term integrity of this compound and its derivatives.
Q6: What are the ideal conditions for long-term storage of solid this compound compounds?
A6: To prevent degradation, particularly oxidation, strict storage protocols are necessary. The primary enemies are oxygen, light, and moisture.
-
Causality: Atmospheric oxygen can directly oxidize the indoline ring. Light can provide the energy to initiate radical-based degradation pathways. Moisture can facilitate hydrolytic decomposition, especially for derivatives with sensitive functional groups.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20 °C or lower | Slows down all potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen. |
| Light | Amber vial or stored in the dark | Prevents photolytic degradation. |
| Container | Tightly sealed, high-purity glass vial | Prevents moisture ingress and contamination. |
Q7: I dissolved my this compound derivative in DMSO for biological screening, but the results are inconsistent. Could the compound be degrading in solution?
A7: Yes, this is a significant possibility. While DMSO is a common solvent, some fluorinated compounds can exhibit instability, and the stability of your specific derivative needs to be empirically determined.[1]
-
Causality: The stability of a compound in solution depends on the solvent, pH, concentration, and temperature. Some solvents may contain impurities (e.g., peroxides in older ethers, water) that can initiate degradation. For compounds with acidic or basic centers, the pH of aqueous buffers is a critical stability factor.[1] Defluorination, while less common for aryl fluorides, can occur under certain nucleophilic conditions or in specific biological environments.[1]
Protocol 2: Assessing Solution Stability via Forced Degradation
This protocol helps you determine if your compound is stable under specific analytical or screening conditions.[2]
-
Prepare Stock Solutions: Accurately prepare stock solutions of your compound in the solvents of interest (e.g., DMSO, Acetonitrile, Methanol, aqueous buffer at pH 4, 7, and 9). A typical concentration is 1 mg/mL.
-
Initial Analysis (T=0): Immediately analyze an aliquot of each freshly prepared solution by HPLC-UV or LC-MS. This is your baseline. Record the peak area of the parent compound.[6]
-
Incubate Samples: Store the remaining stock solutions under the conditions you wish to test (e.g., room temperature, 4 °C, 37 °C). Protect from light.
-
Time-Point Analysis: At set time points (e.g., 2, 8, 24, 48 hours), withdraw another aliquot from each solution and re-analyze using the exact same HPLC/LC-MS method.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
Monitor for the appearance and growth of new peaks, which represent degradation products.
-
A loss of >5-10% of the parent peak area indicates a potential stability issue that needs to be addressed.
-
Caption: Potential degradation pathways for this compound.
References
- Theoretical insight into the effect of fluorine substituents on the rearrangement step in Fischer indolisations. (2025).
- The Dark Side of Fluorine. (2019). National Institutes of Health (NIH). [Link]
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.).
Sources
Technical Support Center: Synthesis of 4,6-Difluoroindoline
Welcome to the technical support center for the synthesis of 4,6-difluoroindoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this valuable fluorinated building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve your synthetic outcomes. Our approach is grounded in mechanistic principles and practical, field-tested experience.
Introduction: The Synthetic Challenge
The synthesis of this compound, while conceptually straightforward, presents unique challenges primarily due to the electronic effects of the fluorine substituents and the multi-step nature of the common synthetic routes. The most prevalent and industrially scalable approach is a modified Leimgruber-Batcho synthesis, which begins with 2,4-difluoro-6-nitrotoluene. This guide will focus on troubleshooting and optimizing this key transformation.
Troubleshooting Guide: From Low Yields to Impure Product
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning.
Question 1: My initial condensation of 2,4-difluoro-6-nitrotoluene with DMF-DMA is sluggish and gives a low yield of the enamine intermediate. What's going wrong?
Answer: This is a common bottleneck. The acidity of the methyl protons on the nitrotoluene is crucial for this reaction to proceed. While the nitro group is activating, other factors can impede the reaction.
-
Insufficient Temperature: The reaction typically requires reflux conditions (130-140°C) to drive the condensation and elimination of methanol. Ensure your reaction temperature is adequate and stable.
-
Purity of Starting Material: Impurities in the 2,4-difluoro-6-nitrotoluene can interfere with the reaction. It is advisable to use a high-purity starting material.
-
DMF-DMA Quality: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is moisture-sensitive. Use a fresh bottle or a properly stored aliquot to ensure its reactivity.
-
Catalytic Additive: The addition of a secondary amine like pyrrolidine can accelerate the reaction by forming a more reactive enamine intermediate.
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Temperature | 130-140°C (Reflux in DMF) | Increase temperature to ensure reflux. | Overcomes activation energy for condensation. |
| Reagents | High-purity | Verify purity of starting materials. | Impurities can inhibit the reaction. |
| Additive | None | Add pyrrolidine (0.1-0.2 eq.). | Forms a more reactive enamine intermediate. |
Question 2: During the reductive cyclization of the enamine intermediate, I'm observing multiple byproducts and a low yield of this compound. How can I improve the selectivity?
Answer: The reductive cyclization is a critical step where selectivity is paramount. The formation of byproducts often stems from incomplete reduction or side reactions of intermediates.
-
Choice of Reducing Agent: The choice of reducing agent is critical. While catalytic hydrogenation with Pd/C is common, other reagents can offer better selectivity. Iron powder in acetic acid is a robust alternative that can minimize over-reduction.[1]
-
Incomplete Reduction of the Nitro Group: The initial reduction of the nitro group to an amine is the first step. If this is incomplete, the nitro-enamine may undergo other reactions. Ensure sufficient catalyst loading and hydrogen pressure, or an adequate amount of the chemical reductant.
-
Formation of Hydroxylamine and Azoxy Byproducts: Partial reduction of the nitro group can lead to stable hydroxylamine intermediates, which can then dimerize to form azoxy compounds.[2] This is more common with certain catalysts and conditions. Switching to a different reduction system, like Fe/AcOH, can mitigate this.
-
Reaction Temperature and Time: Overly harsh conditions (high temperature or prolonged reaction time) can lead to degradation of the desired product or the formation of polymeric materials. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
Workflow for Reductive Cyclization
Caption: Synthetic pathway and potential side reactions.
Question 3: I'm struggling with the purification of the final this compound. It seems to be sensitive and I'm losing a significant amount of product during chromatography.
Answer: Purification of fluorinated indolines can be challenging due to their potential instability and similar polarity to certain byproducts.
-
Acid Sensitivity: Indolines can be sensitive to strong acids. When performing silica gel chromatography, it's sometimes beneficial to use a mobile phase that is neutralized or even slightly basic to prevent product degradation on the column. You can pre-treat your silica gel with a triethylamine solution.
-
Alternative Purification Methods: If chromatography is problematic, consider vacuum distillation if the product is thermally stable enough. Alternatively, derivatization to a more crystalline solid (e.g., an acetyl or tosyl derivative), followed by purification and deprotection, can be a viable, albeit longer, route.
-
Work-up Procedure: A careful work-up is crucial. An acidic wash can remove basic impurities, but be mindful of the potential for your product to partition into the aqueous layer if it becomes protonated. A subsequent basic wash and brine wash are standard. Ensure complete removal of the organic solvent under reduced pressure at a moderate temperature to avoid degradation.
| Purification Step | Potential Issue | Recommended Solution | Rationale |
| Chromatography | Product degradation on silica. | Use neutralized silica gel or a mobile phase containing a small amount of triethylamine. | Prevents acid-catalyzed decomposition. |
| Work-up | Product loss during acidic wash. | Carefully monitor the pH and consider back-extraction of the aqueous layer. | Minimizes loss of the basic indoline product. |
| Solvent Removal | Thermal degradation. | Use a rotary evaporator at a moderate temperature (e.g., < 40°C). | Prevents decomposition of the purified product. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to this compound?
A1: The Leimgruber-Batcho indole synthesis is a highly reliable and scalable method.[3][4] It typically starts with 2,4-difluoro-6-nitrotoluene, which undergoes condensation with a formamide acetal (like DMF-DMA) to form an enamine, followed by a reductive cyclization to yield the indoline.[4][5]
Q2: Are there alternative synthetic strategies to consider?
A2: While the Leimgruber-Batcho approach is common, other methods like the Fischer indole synthesis could be adapted.[1][6][7] This would involve the reaction of a 3,5-difluorophenylhydrazine with a suitable aldehyde or ketone, followed by acid-catalyzed cyclization. However, the availability of the substituted hydrazine may be a limiting factor.
Q3: How do the fluorine substituents impact the synthesis?
A3: The electron-withdrawing nature of the fluorine atoms can have several effects:
-
They increase the acidity of the methyl protons on the starting nitrotoluene, which can be beneficial for the initial condensation step.
-
They can influence the regioselectivity of the cyclization, although in the case of this compound synthesis from 2,4-difluoro-6-nitrotoluene, the cyclization pathway is well-defined.
-
Fluorinated compounds can sometimes exhibit different solubility profiles and may require adjustments to solvent systems for both reaction and purification.
-
The C-F bond is generally stable under the reaction conditions discussed, but care should be taken to avoid overly harsh conditions that could lead to defluorination, although this is rare.[8]
Q4: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
A4:
-
Reaction Monitoring: Thin-layer chromatography (TLC) is excellent for qualitative monitoring of the disappearance of starting materials and the appearance of products. For more quantitative analysis and to check for the formation of isomers, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
Product Characterization:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of this compound. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the indoline.
-
Experimental Protocols
Protocol 1: Leimgruber-Batcho Synthesis of this compound
Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(2,4-difluoro-6-nitrophenyl)ethene
-
To a solution of 2,4-difluoro-6-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) and pyrrolidine (0.2 eq).
-
Heat the reaction mixture to 130-140°C and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate, which can often be used in the next step without further purification.
Step 2: Reductive Cyclization to this compound
-
Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate or methanol.
-
Add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (50-60 psi) at room temperature until the uptake of hydrogen ceases.
-
After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 0.1% triethylamine) to afford pure this compound.
Diagram of Key Reaction Steps
Caption: A simplified workflow for the synthesis.
References
- Fischer, E.; Jourdan, F. Ueber Die Hydrazine Der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. 1883, 16 (2), 2241–2245. [Link]
- Leimgruber, W.; Batcho, A. D. Carbonyl-stabilized enamines in synthesis. U.S.
- Michelet, B.; et al. Gold-Catalyzed Tandem Cycloisomerization/Fluorination Reactions of Unprotected 2-Alkynylanilines. Org. Lett.2013, 15 (18), 4592–4595. [Link]
- Sosnovskikh, V. Y.; et al. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules2021, 26 (21), 6483. [Link]
- Gribble, G. W. Leimgruber–Batcho Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II; Li, J. J., Ed.; John Wiley & Sons, Inc., 2011; pp 275–291. [Link]
- Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
- Singh, R. P.; et al. Fluorine-containing indoles: Synthesis and biological activity. RSC Adv.2021, 11, 28014-28038. [Link]
- Paul, B.; et al. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Front.
- Srisook, E.; Chi, D. Y. The Syntheses of 3-Substituted 4-(Pyridin-2-ylthio)indoles via Leimgruber-Batcho Indole Synthesis. Bull. Korean Chem. Soc.2004, 25, 833-836. [Link]
- Wikipedia.
- Kim, S. J. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). Molecules2022, 27 (16), 5344. [Link]
- Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]
- Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. [Link]
- International Journal of Advanced Research. A new one-pot synthesis method for substituted indoles. [Link]
- The Journal of Organic Chemistry. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]
- Future Medicinal Chemistry.
- ResearchGate.
- Angewandte Chemie. The Dark Side of Fluorine. [Link]
- Organic Letters.
- Marine Drugs.
- Catalysis Science & Technology. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. [Link]
- PubMed. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]
- Google Patents. Method of preparing 2,4-difluoroaniline.
- ResearchGate.
- ResearchGate. Hydrogenation of Para-Nitrotoluene on Catalytic Systems Containing Oxides of Rare Earth Elements. [Link]
- RWTH Publications.
- HETEROCYCLES. REDUCTIVE CYCLIZATION OF 8-(2-NITROPHENYL)-1- AZAAZULENE DERIVATIVES; FORMATION OF 6a,7- DIAZANAPHTH[3,2,1-cd]AZULENE AND 7H-1,7- DIAZAINDENO[1,2-e]AZULENE SYSTEMS, A NEW DNA. [Link]
- MDPI.
- Journal of Visualized Experiments.
- Google Patents. Method for preparing 2,6-dichloro-4-nitrotoluene.
- National Center for Biotechnology Information. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. [Link]
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Technical Support Center: Functionalization of 4,6-Difluoroindoline
Welcome to the technical support center for the synthesis and functionalization of 4,6-difluoroindoline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of its derivatization and minimize unwanted side reactions.
The unique electronic properties of the this compound core, stemming from the two fluorine substituents on the benzene ring, present both opportunities and challenges in its chemical transformations. This guide provides practical, field-proven insights to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Minimizing Side Reactions
This section addresses specific issues that may arise during the functionalization of this compound, providing explanations for the underlying chemistry and actionable protocols to resolve these challenges.
Question 1: I am attempting an N-acylation of this compound with an acyl chloride, but I am observing low yields and the formation of multiple unidentified byproducts. What is causing this and how can I improve the reaction?
Underlying Chemistry:
The secondary amine of the indoline nucleus is a good nucleophile, but it can also act as a base. In the presence of a strong acylating agent like an acyl chloride, several side reactions can occur:
-
Over-acylation: While less common for indolines compared to other amines, it is a possibility.
-
Dehydrohalogenation of the Acyl Chloride: The indoline nitrogen can act as a base, promoting the elimination of HCl from the acyl chloride to form a ketene intermediate, which can then polymerize or react in an uncontrolled manner.
-
Ring-opening or decomposition: Under harsh basic or acidic conditions (if HCl is not scavenged), the indoline ring system can become unstable.[1]
-
Reaction with Solvent: If a nucleophilic solvent is used, it may compete with the indoline in reacting with the acyl chloride.
The electron-withdrawing fluorine atoms on the benzene ring slightly decrease the nucleophilicity of the indoline nitrogen compared to unsubstituted indoline, which can make the desired reaction more sluggish and allow side reactions to become more competitive.
Troubleshooting Protocol:
-
Choice of Base: The selection of a non-nucleophilic, sterically hindered base is critical to scavenge the HCl generated during the reaction without competing with the indoline nucleophile.
-
Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and suppress side reactions.
-
Order of Addition: Adding the acyl chloride slowly to a solution of the this compound and the base can help to maintain a low concentration of the acylating agent and minimize side reactions.
Optimized N-Acylation Protocol:
| Parameter | Recommendation | Rationale |
| Base | N,N-Diisopropylethylamine (DIPEA) or Proton Sponge® | Sterically hindered and non-nucleophilic, effectively scavenges HCl.[2] |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic and non-nucleophilic solvents are preferred. |
| Temperature | 0 °C to room temperature | Start at 0 °C and allow the reaction to slowly warm to room temperature. |
| Acylating Agent | Use of an acid anhydride instead of an acyl chloride can sometimes be milder. | Less reactive, but may require longer reaction times or a catalyst. |
Question 2: I am trying to perform a Buchwald-Hartwig N-arylation on this compound, but the reaction is sluggish and I'm getting significant amounts of dehalogenated arene byproduct. How can I optimize this transformation?
Underlying Chemistry:
Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. However, its success is highly dependent on the choice of catalyst, ligand, base, and solvent. Side reactions such as hydrodehalogenation of the aryl halide and catalyst decomposition can reduce the yield of the desired N-arylated product. The electronic properties of the this compound can also influence the reaction; the slightly reduced nucleophilicity of the nitrogen may require more active catalytic systems.
Troubleshooting and Optimization Strategy:
A systematic approach to optimizing the reaction conditions is necessary. The choice of palladium precatalyst, ligand, and base are the most critical parameters.
Recommended Conditions for N-Arylation of this compound:
| Component | Recommended Starting Conditions | Alternatives for Optimization |
| Palladium Precatalyst | Pd₂(dba)₃ or a G3/G4 Buchwald Precatalyst | Other Pd(0) or Pd(II) sources can be screened. |
| Ligand | XPhos, RuPhos, or SPhos | The choice of ligand is crucial and often substrate-dependent. |
| Base | K₃PO₄ or Cs₂CO₃ | Weaker, non-nucleophilic bases are generally preferred to avoid catalyst inhibition.[3] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic, non-coordinating solvents are typically used. |
| Temperature | 80-110 °C | The reaction often requires heating to proceed at a reasonable rate. |
Experimental Workflow for Optimization:
Caption: A systematic workflow for optimizing Buchwald-Hartwig N-arylation.
Question 3: I want to achieve C-H functionalization on the benzene ring of this compound. What are the expected regioselectivity and potential side reactions?
Underlying Chemistry:
The two fluorine atoms on the benzene ring are strong deactivating groups for electrophilic aromatic substitution (EAS) due to their inductive electron-withdrawing effect.[4][5] However, they are also ortho, para-directing due to resonance effects. In this compound, the directing effects of the fluorine atoms and the indoline ring need to be considered. The nitrogen of the indoline is an activating, ortho, para-director.
-
Position 5: This position is para to the 4-fluoro substituent and ortho to the nitrogen's influence (via the fused ring system), making it a likely site for electrophilic attack.
-
Position 7: This position is ortho to the 6-fluoro substituent and ortho to the nitrogen. Steric hindrance from the indoline ring might be a factor here.
Transition metal-catalyzed C-H functionalization offers an alternative to classical EAS and can provide different regioselectivity.[6][7][8] The directing effect of the indoline nitrogen can be exploited to achieve functionalization at the C7 position.
Potential Side Reactions and How to Mitigate Them:
| Side Reaction | Cause | Mitigation Strategy |
| N-Functionalization | The indoline nitrogen is a nucleophile and can react with electrophiles or catalyst precursors. | Protect the nitrogen with a suitable protecting group (e.g., Boc, Cbz) before attempting C-H functionalization. |
| Poor Regioselectivity | Competing directing effects of the fluorine atoms and the indoline nitrogen. | For EAS, use milder conditions to favor the most activated position. For transition metal-catalyzed reactions, the choice of directing group and catalyst is key to controlling regioselectivity.[7] |
| Low Reactivity | The deactivating effect of the fluorine atoms can make the aromatic ring less reactive. | Use stronger electrophiles or more active catalyst systems. For Friedel-Crafts reactions, a stronger Lewis acid may be required.[9][10] |
Regioselectivity Diagram:
Caption: Directing effects influencing electrophilic substitution on the this compound ring. (Note: Image placeholder needs to be replaced with the actual chemical structure).
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic and basic conditions?
A: Generally, indolines are stable under a range of conditions. However, strong acidic or basic conditions, especially at elevated temperatures, can lead to degradation. The electron-withdrawing fluorine atoms may slightly increase the acidity of the N-H proton, making it more susceptible to deprotonation under strong basic conditions. Under strongly acidic conditions, protonation of the nitrogen occurs, and harsh conditions could potentially lead to ring-opening or other rearrangements.[1] It is always advisable to perform stability studies under your specific reaction conditions if you suspect degradation.
Q2: Are there any specific safety precautions I should take when working with this compound and its derivatives?
A: As with any chemical research, standard laboratory safety practices should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for this compound and all other reagents used in your experiments for specific handling and disposal information.
Q3: What are the recommended methods for the purification of functionalized this compound derivatives?
A: The choice of purification method will depend on the properties of the specific derivative.
-
Column Chromatography: This is the most common method for purifying organic compounds. The polarity of the eluent system will need to be optimized based on the polarity of your product.
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for obtaining high-purity material.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be used.
Q4: Can I perform a Friedel-Crafts acylation on the benzene ring of this compound?
A: Friedel-Crafts reactions on highly deactivated aromatic rings can be challenging. The two fluorine atoms strongly deactivate the ring towards electrophilic attack.[4][9] While not impossible, it would likely require harsh conditions, such as a strong Lewis acid catalyst (e.g., AlCl₃) and potentially higher temperatures. These conditions could lead to side reactions, including N-acylation or decomposition. It is advisable to first protect the indoline nitrogen and then carefully screen Lewis acids and reaction conditions to find a suitable protocol.
References
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- YouTube. Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects... [Live Recording]. [Link]
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- PubMed.
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- Royal Society of Chemistry. Highly efficient regio and diastereoselective synthesis of functionalized bis-spirooxindoles and their antibacterial properties. [Link]
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- ACS Publications.
- PubMed. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
- ResearchGate. ortho‐C−H Functionalization of fluoroarene. | Download Scientific Diagram. [Link]
- PubMed.
- White Rose Research Online. Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe. [Link]
- ResearchGate. (PDF) 4-[F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[F]fluoroiodobenzene, Formed via Hypervalent λ-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [F]FAUC 316. [Link]
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Technical Support Center: High-Purity 4,6-Difluoroindoline Recrystallization
Welcome to the technical support center for the purification of 4,6-difluoroindoline. As a critical intermediate in the synthesis of advanced pharmaceutical agents, achieving high purity of this compound is paramount for downstream success and regulatory compliance.[1] Recrystallization remains the cornerstone of purification for such solid compounds, offering an effective, scalable, and economical method to remove process-related impurities.[1][2]
This guide is structured to provide both foundational knowledge through Frequently Asked Questions (FAQs) and practical, actionable solutions in a detailed Troubleshooting section. We will delve into the causality behind experimental choices, ensuring you are equipped not just with protocols, but with the scientific rationale to adapt and overcome challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers have before and during the recrystallization of this compound.
Q1: How do I select an appropriate solvent system for this compound?
A1: Solvent selection is the most critical step in developing a successful recrystallization protocol.[3] The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[3][4] Given the structure of this compound—a polar indoline core with electron-withdrawing fluorine atoms—you should screen a range of solvents with varying polarities.
-
Principle of "Like Dissolves Like": The molecule's polarity suggests that polar solvents are a good starting point.[3][5] However, if the polarity is too closely matched, the compound may be too soluble even at low temperatures, leading to poor recovery.[3]
-
Screening Strategy: A systematic screening is essential.[4] Start with moderately polar solvents like ethyl acetate or acetone, and move towards more polar options like alcohols (isopropanol, ethanol) or even mixed-solvent systems (e.g., ethanol/water, acetone/heptane). A detailed solvent screening protocol is provided in Part 3.
-
Impurity Profile: The chosen solvent should ideally keep impurities dissolved at all temperatures or be completely insoluble in the hot solvent so they can be filtered out.[3][4]
Q2: What are the likely impurities in crude this compound?
A2: Impurities can originate from the synthesis process, degradation, or storage.[6] For fluorinated indolines, common impurities may include:
-
Process-Related Impurities: Unreacted starting materials, reagents, or by-products from side reactions. For instance, if the synthesis involves the reduction of a nitro group, incomplete reduction could be a source of impurities.[7] Positional isomers are also a common challenge.
-
Degradation Products: Fluorinated indoles and indolines can sometimes be susceptible to defluorination or other forms of degradation depending on the reaction conditions and pH.[8]
-
Residual Solvents & Catalysts: Solvents and catalysts used in the preceding synthetic steps can be carried over.
Q3: My compound is not dissolving in any single solvent I've tested. What should I do?
A3: This is a common scenario where a mixed-solvent system is required.[4] This technique involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" or "anti-solvent" (in which the compound is insoluble) is added dropwise until the solution becomes faintly cloudy (the saturation point). Gentle heating should redissolve the cloudiness, and upon slow cooling, pure crystals should form. Common miscible pairs include ethanol/water, methanol/diethyl ether, and ethyl acetate/hexane.[4][9]
Q4: What is "oiling out," and why is it a problem?
A4: "Oiling out" is when the compound separates from the solution as a liquid instead of a solid crystalline phase upon cooling.[10][11] This occurs when the temperature of the solution is higher than the melting point of the solute (your compound). The melting point can be significantly depressed by the presence of impurities.[10][12] Oiling out is detrimental to purification because the oil droplets are often excellent solvents for impurities, which then get trapped when the oil eventually solidifies, typically as an amorphous, impure glass.[10][11]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the experiment.
Problem 1: The Compound "Oils Out" During Cooling
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| High Impurity Load | Impurities depress the melting point of the compound, causing it to melt in the hot solvent before it can crystallize.[10][12] | 1. Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature. Cool slowly.[10][13] 2. Consider a Different Solvent: The current solvent may be too non-polar or the boiling point too high. Try a solvent with a lower boiling point. 3. Pre-purification: If impurities are the main cause, consider a preliminary purification step like a quick pass through a silica plug before recrystallization. |
| Cooling Too Rapidly | The solution becomes supersaturated at a temperature that is still above the compound's melting point.[11] | 1. Insulate the Flask: After dissolving, allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with glass wool or paper towels, before moving to an ice bath. 2. Use a Dewar: For very slow cooling, place the flask in a Dewar filled with warm water and allow it to cool to ambient temperature overnight. |
| Low Melting Point of the Compound | The intrinsic melting point of the compound is lower than the temperature at which it precipitates from the chosen solvent.[12][13] | 1. Change the Solvent System: Select a solvent with a lower boiling point. 2. Lower the Saturation Point: Use more solvent so that crystallization begins at a lower temperature. This may reduce yield but will improve purity.[10] |
Problem 2: No Crystals Form Upon Cooling
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Supersaturated Solution | The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.[14] | 1. Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic glass fragments can act as nucleation sites.[10] 2. Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the solution to induce crystallization.[10] 3. Create a Seed Crystal: Dip a glass rod into the solution, remove it, and let the solvent evaporate. The small amount of solid left on the rod can be re-introduced into the solution as seed crystals.[10] |
| Too Much Solvent Used | The solution is not saturated enough at the lower temperature for crystals to form. This is the most common reason for crystallization failure.[14] | 1. Evaporate Excess Solvent: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again.[10] Be careful not to evaporate too much, which could cause the product to crash out impurely. 2. Introduce an Anti-Solvent: If using a single solvent, carefully add a miscible anti-solvent dropwise until turbidity appears, then warm slightly to clarify and cool slowly. |
Problem 3: Very Low Yield
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Too Much Solvent | A significant amount of the compound remains dissolved in the mother liquor even after cooling.[10] | 1. Test the Mother Liquor: After filtering your crystals, evaporate a small amount of the filtrate. If a large amount of solid residue forms, too much solvent was used.[10] 2. Recover the Product: Concentrate the mother liquor by rotary evaporation and attempt a second recrystallization with less solvent or a different solvent system.[14] |
| Premature Crystallization | Crystals formed in the funnel during hot filtration, leading to product loss. | 1. Use a Heated Funnel: If available, use a heated filtration setup. 2. Keep Everything Hot: Use a slight excess of hot solvent to prevent saturation during filtration.[15] Pre-heat the filter funnel and receiving flask with hot solvent vapor before filtering. Boil off the excess solvent before cooling.[15] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
Part 3: Experimental Protocols & Data
Protocol 1: Small-Scale Solvent Screening
This protocol helps you efficiently determine the best solvent or solvent system for this compound.
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a potential solvent (see Table 1) dropwise (approx. 0.5 mL). Agitate at room temperature.
-
Observation: If the solid dissolves completely, the solvent is unsuitable for single-solvent recrystallization as solubility is too high at room temperature.[5] It may, however, be a "good" solvent for a mixed-solvent system.
-
-
Hot Solvent Test: If the solid did not dissolve at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.
-
Observation: If a very large volume of solvent is required, it is a poor solvent. If the solid dissolves readily upon heating, it is a promising candidate.
-
-
Cooling Test: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath.
-
Observation: The ideal solvent will produce a large quantity of crystalline solid. If an oil forms, or if very few crystals appear, the solvent is not ideal.[14] Note the quality and quantity of the crystals formed.
-
-
Repeat: Perform this test with a range of solvents to find the optimal choice.
Table 1: Solvent Selection Guide for this compound
| Solvent | Polarity Index | Boiling Point (°C) | Rationale for Testing |
| Heptane/Hexane | 0.1 | 98 / 69 | Non-polar. Likely a poor solvent. Good as an "anti-solvent" in mixed systems. |
| Toluene | 2.4 | 111 | Low polarity. May be suitable if impurities are highly polar. |
| Diethyl Ether | 2.8 | 35 | Low boiling point. Can be difficult to handle but useful for precipitating polar compounds. |
| Ethyl Acetate | 4.4 | 77 | Medium polarity. Often a good starting point for many organic compounds. |
| Acetone | 5.1 | 56 | Polar aprotic. Good dissolving power, often used in mixed systems with water or heptane. |
| Isopropanol | 3.9 | 82 | Polar protic. Good balance of polarity and hydrogen bonding capability. |
| Ethanol | 4.3 | 78 | Polar protic. Similar to isopropanol, commonly used with water as an anti-solvent. |
| Acetonitrile | 5.8 | 82 | Polar aprotic. Good for compounds with aromatic rings.[16] |
| Water | 10.2 | 100 | Highly polar. This compound is likely insoluble.[17] Excellent as an "anti-solvent" with alcohols or acetone. |
Protocol 2: General Recrystallization Procedure
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[2]
-
Hot Filtration (if necessary): If insoluble impurities (e.g., dust, catalysts) are present, perform a hot gravity filtration. Pre-heat the funnel and receiving flask. Use a slight excess of hot solvent to prevent premature crystallization in the funnel.[15]
-
Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2][18] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and yield, and assess purity using an appropriate analytical technique (e.g., HPLC, NMR).
References
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- Journal of the American Chemical Society. (2014).
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Technical Support Center: Analytical Methods for Detecting Impurities in 4,6-Difluoroindoline
Welcome to the technical support center for the analysis of 4,6-difluoroindoline. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, practical answers to common challenges encountered during the detection and quantification of impurities. The methodologies and troubleshooting advice provided herein are grounded in established chromatographic and spectroscopic principles to ensure robust and reliable results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the analytical strategy for this compound.
Q1: What are the primary analytical techniques for impurity profiling of this compound? A1: The most effective and widely used techniques for impurity profiling are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[2][3][4]
-
HPLC , often coupled with UV or Mass Spectrometry (LC-MS) detectors, is the gold standard for analyzing non-volatile and thermally sensitive organic impurities.[2][4] Its versatility allows for the separation of a wide range of compounds that may be structurally similar to this compound.
-
GC , typically paired with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-boiling point starting materials.[2][5][6]
Q2: What types of impurities should I anticipate in a this compound sample? A2: Impurities are classified by the International Council for Harmonisation (ICH) and can originate from various stages of the manufacturing process, storage, or degradation.[7][8] For this compound, you should anticipate:
-
Organic Impurities: These are the most common and include starting materials, by-products from unintended side reactions (e.g., isomers, de-fluorinated analogs), intermediates, and degradation products.[1][8] For example, during the synthesis of sertindole, related indole impurities were observed arising from incomplete reactions or side-reactions like dehalogenation.[9]
-
Inorganic Impurities: This category includes reagents, ligands, and catalysts used during the synthesis.[8]
-
Residual Solvents: Solvents used in the synthesis or purification steps that are not completely removed.[5][7] Their control is mandated by ICH Q3C guidelines.[1][10]
Q3: An unknown peak has appeared in my chromatogram. How do I identify it? A3: Identifying an unknown impurity is a multi-step process that involves gathering structural information. The most powerful approach is using hyphenated techniques.
-
LC-MS/MS or GC-MS: These methods provide the molecular weight of the impurity and valuable fragmentation patterns.[2][11] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, which allows for the confident prediction of the elemental formula.[11][12][13]
-
Isolation and NMR Spectroscopy: If the impurity is present at a sufficient level (typically >0.10% as per ICH guidelines), it may need to be isolated using techniques like preparative HPLC.[8][9] Once a pure sample is obtained, Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D experiments like ¹H, ¹³C, ¹⁹F, and 2D experiments like COSY, HSQC, HMBC) is used for definitive structural elucidation.[14][15][16]
Q4: What are the regulatory thresholds for reporting and identifying impurities? A4: The ICH Q3A(R2) guideline provides a framework for controlling impurities in new drug substances.[7][8][10] The thresholds are based on the maximum daily dose of the final drug, but a common set of thresholds for APIs with a maximum daily dose of ≤2 g/day are:
-
Reporting Threshold: ≥0.05%. Impurities at or above this level must be reported in regulatory filings.
-
Identification Threshold: ≥0.10%. The structure of impurities at or above this level must be determined.[17]
-
Qualification Threshold: ≥0.15%. Impurities above this level must be assessed for their biological safety.[8][17]
Section 2: Impurity Analysis Workflow
The following diagram outlines a typical workflow for the identification and quantification of impurities in a this compound sample. This process ensures that all potential impurities are assessed systematically, in line with regulatory expectations.
Caption: General workflow for impurity analysis.
Section 3: Detailed Experimental Protocols
These protocols provide validated starting points for method development. Optimization may be necessary based on the specific impurity profile of your sample.
Protocol 1: HPLC-UV Method for Non-Volatile Impurity Profiling
This reversed-phase HPLC method is designed for the separation and quantification of this compound from its potential process-related and degradation impurities.
1. Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm) | Provides good retention and separation for moderately polar aromatic compounds like indoline derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape by ensuring the analyte is in a consistent protonated state and suppressing silanol interactions.[18] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity, suitable for gradient elution. |
| Gradient Program | 0-2 min: 10% B; 2-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration) | A gradient is essential to elute impurities with a wide range of polarities while ensuring the main component is well-resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 30°C | Maintaining a constant temperature ensures retention time stability and reproducibility.[19][20] |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity and identify optimal wavelengths for all components. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase (at initial conditions, e.g., 90:10 A:B) to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates that could clog the column.
3. Validation Parameters:
-
The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[21][22][23][24]
Protocol 2: GC-MS Method for Volatile Impurity Analysis
This protocol is suitable for identifying and quantifying residual solvents and other volatile impurities. Headspace sampling is the preferred injection technique to avoid contaminating the system with the non-volatile API.[6]
1. GC-MS Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm) | A 624-phase column is specifically designed and widely used for the separation of residual solvents.[5] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 40°C (hold 10 min); Ramp: 10°C/min to 240°C (hold 5 min) | The initial hold allows for separation of very volatile solvents, while the ramp elutes higher-boiling compounds.[5] |
| Injector Temp. | 250°C | Ensures rapid volatilization of the analytes from the headspace. |
| MS Transfer Line | 250°C | Prevents condensation of analytes before they enter the mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization (EI). |
| Mass Range | 35-350 amu | Covers the mass range for common solvents and volatile organic impurities. |
2. Headspace Sampler Conditions:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 30 min
-
Loop Temperature: 90°C
-
Sample Preparation: Accurately weigh ~100 mg of the this compound sample into a headspace vial and dissolve in a suitable high-boiling point solvent (e.g., DMSO or DMF).
Section 4: Troubleshooting Guide for HPLC Analysis
Encountering issues during chromatographic analysis is common. This guide provides a systematic approach to resolving the most frequent problems.
| Observed Issue | Possible Causes | Recommended Solutions & Explanations |
| Peak Tailing | 1. Secondary Silanol Interactions: The basic nitrogen in the indoline ring can interact with acidic silanol groups on the column's silica surface.[18] 2. Column Overload: Injecting too much sample can saturate the stationary phase. 3. Contamination: Buildup of strongly retained compounds on the column frit or head. | 1. Optimize Mobile Phase: Decrease the mobile phase pH (e.g., using formic or trifluoroacetic acid) to protonate the silanols and the analyte, minimizing ionic interactions.[18] Alternatively, add a basic modifier like triethylamine (TEA) to compete for active sites. 2. Reduce Sample Concentration: Dilute the sample and re-inject.[19] 3. Clean the Column: Flush the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the guard column.[25] |
| Inconsistent Retention Times (Drifting or Shifting) | 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase, especially after a gradient.[19] 2. Mobile Phase Composition Change: Evaporation of the more volatile solvent component or improper mixing.[19][20] 3. Temperature Fluctuations: The column oven is not maintaining a stable temperature.[19][20] 4. System Leaks: A leak in the pump, fittings, or injector can cause flow rate fluctuations.[20][26] | 1. Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes before the first injection. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep reservoirs covered. If using an online mixer, purge the lines thoroughly.[19] 3. Verify Oven Temperature: Use a calibrated thermometer to check the oven's accuracy.[19] 4. Perform Leak Check: Systematically check all fittings for signs of salt buildup or moisture and tighten or replace as needed.[26] |
| Ghost Peaks (Appear in Blank Runs) | 1. Carryover from Previous Injection: Adsorption of the analyte or impurities onto the injector needle, valve, or column. 2. Contaminated Mobile Phase or System: Impurities present in the solvents, water, or leaching from system components. 3. Late Elution: A peak from a previous injection that has a very long retention time. | 1. Optimize Needle Wash: Use a strong solvent (e.g., acetonitrile/isopropanol) in the autosampler wash solution. 2. Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents. Flush the entire system to remove contamination.[19] 3. Extend Gradient or Run Time: Extend the gradient to a higher organic percentage or add an isocratic hold at the end to ensure all compounds elute. |
| Poor Resolution Between Peaks | 1. Suboptimal Mobile Phase: The selectivity of the mobile phase is not sufficient to separate co-eluting peaks. 2. Inefficient Column: The column may be old, contaminated, or damaged, leading to broad peaks. 3. Incorrect Column Chemistry: A standard C18 phase may not be optimal for all impurities. | 1. Modify Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol) or adjust the pH. These changes can alter selectivity and improve resolution. 2. Test System Suitability: Check the column's theoretical plates and tailing factor. If they are out of specification, replace the column. 3. Screen Different Columns: Try a column with a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer different selectivity for aromatic compounds. |
References
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Vertex AI Search.
- Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). AMSbiopharma.
- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). ICH.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.).
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Quality: impurities. (n.d.). European Medicines Agency (EMA).
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- HPLC Troubleshooting Guide. (n.d.). Restek.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services.
- HPLC Troubleshooting Guide. (n.d.). ACE.
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025). LGC.
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews in Pharmacy and Pharmaceutical Sciences.
- Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). Pharma Times.
- LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA.
- Orbitrap Fusion Tribrid Mass Spectrometer for Pharmaceutical Impurity Analysis. (n.d.). Thermo Fisher Scientific.
- Structural elucidation of manufacturing impurities in D&C Red No. 33 (CI 17200) by high‐speed counter‐current chromatography and 2D NMR spectroscopy. (2021). Magnetic Resonance in Chemistry.
- Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline. (n.d.). Benchchem.
- Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Synthesis and Purification of Organic and Organometallic Compounds. (n.d.). Organometallics.
- ICH Q3C Impurities: Residual Solvents - Contract Labor
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. (2016). Critical Reviews in Analytical Chemistry.
- Simplified approach for structural elucidation and quantitation for pharmaceutical API and rel
- Structural Elucidation of Unknown Impurity. (n.d.). Veeprho.
- The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. (2022). Journal of the Chinese Chemical Society.
- HPLC Methods for analysis of 3,4-Difluoroaniline. (n.d.).
- A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS. (n.d.). Benchchem.
- Determination of Organic Volatile Impurities in Twenty-Three Different Coated Tablet Formulations Using Headspace Gas Chromatography with Flame Ionization Detection Technique. (2017). Pharmaceutica Analytica Acta.
- Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS. (2025). Journal of Pharmaceutical and Biomedical Analysis.
- Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry.
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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4,6-Difluoroindoline
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for navigating the complexities of catalyst selection in cross-coupling reactions involving 4,6-difluoroindoline. Here, we address common challenges, offer troubleshooting solutions, and answer frequently asked questions to facilitate the successful synthesis of your target molecules.
Section 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during your cross-coupling experiments with this compound.
Problem 1: Low or No Conversion to the Desired Product
Question: I am attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling with this compound and an aryl halide, but I'm observing minimal to no formation of the desired product. What are the potential causes and how can I improve the reaction yield?
Answer:
Low conversion in cross-coupling reactions with this compound can stem from several factors, primarily related to catalyst activity and the electronic nature of the substrate. The two fluorine atoms on the indoline ring are electron-withdrawing, which can impact the reactivity of the molecule.
Troubleshooting & Optimization Strategies:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and the supporting ligand is paramount. For challenging substrates like this compound, bulky and electron-rich ligands are often necessary to promote the key steps of the catalytic cycle.[1]
-
Recommended Ligands: Consider using biaryl phosphine ligands such as XPhos, SPhos, or RuPhos, which have demonstrated effectiveness with sterically hindered and electron-deficient substrates.[1] N-heterocyclic carbene (NHC) ligands are also excellent candidates due to their strong σ-donating properties and steric bulk.[1]
-
Catalyst Loading: For particularly challenging couplings, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to achieve a satisfactory conversion.[1]
-
-
Base Selection: The choice of base is critical and can significantly influence the reaction outcome.
-
For Suzuki-Miyaura couplings, stronger, non-aqueous bases like potassium phosphate (K₃PO₄) are often preferred, especially if protodeboronation of the boronic acid is a concern.[1][2]
-
For Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[3][4]
-
-
Solvent Choice: Anhydrous, non-polar aprotic solvents are generally preferred for these types of reactions.
-
Temperature: These reactions often require elevated temperatures to overcome the activation barriers associated with challenging substrates. A temperature screen from 80 °C to 110 °C is recommended.
Problem 2: Significant Side Product Formation (e.g., Homocoupling, Hydrodehalogenation)
Question: My reaction is producing a complex mixture of products, including what appears to be homocoupling of my aryl halide and/or hydrodehalogenation. How can I suppress these side reactions?
Answer:
The formation of side products like homocoupling of the aryl halide or hydrodehalogenation of the starting material points towards issues with the catalytic cycle, often related to catalyst stability or competing reaction pathways.
Troubleshooting & Optimization Strategies:
-
Ensure an Inert Atmosphere: Oxygen can lead to the oxidative degradation of phosphine ligands and promote the homocoupling of boronic acids in Suzuki reactions.[5] It is crucial to thoroughly degas all solvents and run the reaction under a strict inert atmosphere (Argon or Nitrogen).
-
Ligand Choice: Bulky ligands not only promote the desired reductive elimination step but can also suppress side reactions like β-hydride elimination and homocoupling.[2]
-
Precatalyst Selection: Using well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can ensure the clean and efficient generation of the active Pd(0) species, minimizing side reactions that can occur with traditional palladium sources like Pd(OAc)₂.[6]
-
Purity of Reagents: Ensure all starting materials, especially the this compound and the coupling partner, are pure. Impurities can sometimes interfere with the catalyst.[6]
Problem 3: Catalyst Inhibition or Deactivation
Question: The reaction starts but then stalls, or I need very high catalyst loadings to achieve any conversion. I suspect catalyst inhibition. What could be the cause with this compound?
Answer:
The indoline nitrogen in this compound can potentially coordinate to the palladium center, leading to catalyst inhibition.[7] This is a common challenge with nitrogen-containing heterocycles.
Troubleshooting & Optimization Strategies:
-
N-Protection of Indoline: If feasible for your synthetic route, protecting the indoline nitrogen with a suitable protecting group (e.g., Boc, Cbz) can prevent its coordination to the palladium catalyst. This is a highly effective strategy to circumvent catalyst inhibition.
-
Ligand Selection: Certain bulky ligands are designed to create a sterically hindered environment around the palladium center, which can disfavor the binding of the indoline nitrogen. The use of bulky biarylphosphine ligands (e.g., XPhos, SPhos) or NHC ligands is recommended.[1][8]
-
Use of Additives: In some cases, the addition of a Lewis acid or other additives can help to modulate the coordination environment of the palladium catalyst, though this requires careful optimization.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is more suitable for functionalizing this compound: Suzuki-Miyaura or Buchwald-Hartwig?
A1: Both Suzuki-Miyaura and Buchwald-Hartwig amination are powerful methods that can be applied to this compound, depending on the desired bond formation.
-
Suzuki-Miyaura Coupling: This is the method of choice for forming a carbon-carbon bond, for example, to arylate the indoline at a halogenated position (if starting with a halo-substituted this compound).
-
Buchwald-Hartwig Amination: This reaction is ideal for forming a carbon-nitrogen bond, specifically for N-arylation of the this compound. The development of specialized ligands has greatly expanded the scope of this reaction for a wide range of amines and aryl halides.[3][9]
Q2: Do the fluorine atoms on the indoline ring affect the choice of catalyst?
A2: Yes, the two electron-withdrawing fluorine atoms can decrease the nucleophilicity of the indoline nitrogen in Buchwald-Hartwig reactions and influence the electronic properties of the aromatic ring. This often necessitates the use of more electron-rich and bulky ligands to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[10][11]
Q3: What is the best palladium source to use? A precatalyst or generating the active catalyst in situ?
A3: For consistency and reproducibility, especially with challenging substrates, the use of modern, well-defined palladium precatalysts is highly recommended.[6] Buchwald's G3 and G4 precatalysts, for instance, are designed for the clean and efficient in situ generation of the active LPd(0) species, which is crucial for a successful cross-coupling reaction.[6] Traditional sources like Pd₂(dba)₃ or Pd(OAc)₂ can be effective but may require more optimization to ensure efficient reduction to the active Pd(0) state.[12]
Q4: How critical is the choice of base, and what are the best practices for handling it?
A4: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction and the deprotonation of the amine in the Buchwald-Hartwig amination.[4] For anhydrous reactions, it is essential that the base is finely powdered and dry.[5] It is good practice to store bulk bases in a desiccator or glovebox and to use freshly opened or properly stored material for your reactions.[6]
Q5: I am considering a C-H activation approach to functionalize the this compound ring. What are the key considerations?
A5: Direct C-H activation is a powerful and atom-economical strategy. For electron-rich heterocycles, palladium-catalyzed direct arylation can be a viable approach.[13] Key considerations include:
-
Regioselectivity: Predicting and controlling the site of C-H activation can be challenging. The electronic and steric environment of the C-H bonds will dictate the regioselectivity.
-
Catalyst System: These reactions often require specific catalyst systems, which may differ from those used in traditional cross-coupling reactions.
-
Oxidant: An oxidant is typically required in the catalytic cycle. Careful review of the literature for C-H activation of similar fluorinated or indoline-based systems is strongly advised.
Section 3: Catalyst and Condition Selection Summary
The following table provides a starting point for catalyst and condition selection for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound derivatives.
| Reaction Type | Recommended Ligands | Recommended Bases | Recommended Solvents | Typical Temperature |
| Suzuki-Miyaura | XPhos, SPhos, RuPhos, NHC ligands | K₃PO₄, Cs₂CO₃, K₂CO₃ | Dioxane, Toluene, THF | 80-110 °C |
| Buchwald-Hartwig (N-Arylation) | BrettPhos, RuPhos, AdCyBrettPhos | NaOtBu, KOtBu, LHMDS | Toluene, Dioxane | Room Temp to 100 °C |
Section 4: Visualizing the Decision-Making Process
The selection of an appropriate catalyst system is a critical step in planning your cross-coupling reaction. The following workflow provides a logical framework for making this decision.
Caption: A decision workflow for catalyst system selection in cross-coupling reactions.
Section 5: Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
This protocol provides a general starting point for the N-arylation of this compound. Optimization of specific parameters may be required for your particular substrate.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or dioxane (to achieve a concentration of ~0.1 M)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the this compound, aryl halide, palladium precatalyst, and sodium tert-butoxide to the reaction vial.
-
Solvent Addition: Add the anhydrous, degassed solvent to the vial via syringe.
-
Reaction: Seal the vial and place it in a preheated heating block or oil bath. Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: A streamlined workflow for the Buchwald-Hartwig N-arylation protocol.
References
- Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2010). Transition Metal-Catalyzed C–H Alkynylation of Electron-Rich Heterocycles. Organic Letters, 12(20), 4604–4607.
- Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Ruiz-Castillo, P., & Buchwald, S. L. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Ghaffari, B. (2014). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT.
- BenchChem Technical Support Team. (2025).
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Wikipedia.
- Chemistry LibreTexts. (2023).
- Pharmaceutical Technology. (2013). Overcoming Challenges in Fluorine-Based Chemistry.
- BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
- Zhang, Y., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4).
- Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- The Journal of Organic Chemistry. (2012). Cross-Coupling Reactions.
- ResearchGate. (2016).
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
- Chen, J., et al. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Organic & Biomolecular Chemistry, 20(17), 3565-3570.
- ResearchGate. (2025).
- MilliporeSigma. Cross-Coupling Reactions Guide.
- ACS Omega. (2022). Tandem Reactions of Electrophilic Indoles toward Indolizines and Their Subsequent Transformations through Pd(II)-Mediated C–H Functionalization to Access Polyring-Fused N-Heterocycles.
- MDPI. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- ACS Organic & Inorganic Au. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- MDPI. (2020). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Chemical Communications. (2016).
- Organic Chemistry Frontiers. (2020).
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine.
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Technical Support Center: Solvent Effects on the Reactivity of 4,6-Difluoroindoline
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 4,6-difluoroindoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this valuable, electron-deficient building block. The unique electronic properties imparted by the two fluorine atoms make this compound a powerful scaffold, but also render its reactivity exquisitely sensitive to the reaction environment, particularly the choice of solvent.
This document moves beyond standard protocols to provide a deeper, mechanistic understanding of why certain solvents succeed while others fail. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and accelerate your research and development efforts. The principles discussed are grounded in established physical organic chemistry and extensive experience with related heterocyclic systems.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: How do the fluorine atoms on the this compound ring influence its reactivity compared to standard indoline?
A: The two fluorine atoms are highly electronegative and exert a strong electron-withdrawing effect on the entire molecule through both induction (through-bond) and the mesomeric effect. This has several critical consequences:
-
Reduced N-Nucleophilicity: The electron density on the indoline nitrogen is significantly decreased, making it a weaker nucleophile. This can slow down reactions like N-alkylation, N-acylation, and N-arylation.
-
Increased N-H Acidity: The N-H proton is more acidic compared to unsubstituted indoline, which can influence the choice of base and the kinetics of deprotonation steps.
-
Modified Aromatic Ring Reactivity: The benzene portion of the molecule is electron-poor, which alters its susceptibility to electrophilic or nucleophilic attack and influences the oxidative addition step in cross-coupling reactions.
Q2: What is the primary role of the solvent in reactions involving this compound?
A: The solvent is not merely a medium for the reactants; it is an active participant that can dictate the outcome of a reaction.[1][2] Its key roles include:
-
Solubilizing Reagents: Ensuring all components, including the starting material, catalyst, and base, are sufficiently dissolved is the first step to a successful reaction.
-
Stabilizing Intermediates and Transition States: Many reactions proceed through charged or highly polar intermediates. Polar solvents can stabilize these species, lowering the activation energy and accelerating the reaction rate.[3][4] For instance, the polar transition state of an oxidative addition in a palladium-catalyzed cycle is often stabilized by polar solvents.[3]
-
Coordinating to Catalysts: In metal-catalyzed reactions, solvent molecules can coordinate to the metal center, influencing its reactivity, stability, and the accessibility of the catalytic site.[1]
-
Modulating Base Strength: The efficacy of a base can be dramatically altered by the solvent. For example, a strong base may be more reactive and less selective in a polar aprotic solvent.
Troubleshooting Guide 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This is one of the most common applications for indolines in drug development. However, the electron-deficient nature of this compound presents unique challenges.
Q3: My Buchwald-Hartwig N-arylation of this compound with an aryl bromide is sluggish and gives low yields in THF. What is the likely cause?
A: This is a classic issue. While THF is a common solvent for cross-coupling, its relatively low polarity and coordinating ability may be insufficient for this challenging substrate.[5] The key steps in the catalytic cycle, oxidative addition and reductive elimination, are highly sensitive to the solvent environment.
Troubleshooting Steps & Scientific Rationale:
-
Switch to a More Polar Aprotic Solvent: The oxidative addition of the aryl bromide to the Pd(0) complex often involves a polar transition state that benefits from stabilization by a more polar solvent.[3]
-
Recommendation: Screen reactions in dioxane or toluene . Toluene, while nonpolar, is often effective at the higher temperatures required for these reactions. Dioxane provides a good balance of polarity and a high boiling point. For very challenging couplings, DMF or DMAc can be used, but with caution, as they can sometimes lead to catalyst decomposition or side reactions at high temperatures.[6]
-
-
Re-evaluate Your Base-Solvent Combination: The choice of base is intrinsically linked to the solvent.
-
In Toluene/Dioxane: Strong, sterically hindered bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are often effective.
-
In DMF/DMAc: The high polarity of these solvents can increase the reactivity of strong bases, potentially leading to side reactions. Consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃, which often perform better and are more soluble in these polar environments.[6]
-
-
Consider Ligand Effects: While solvent is key, the ligand dictates the behavior of the palladium catalyst. If solvent changes do not resolve the issue, consider a ligand screen. Electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required for coupling with electron-poor amines.
Data Summary: Solvent Selection for N-Arylation
| Solvent | Dielectric Constant (ε) | Common Base | Key Considerations |
| Toluene | 2.4 | NaOtBu | Standard starting point. High temperature often required. Good for screening. |
| Dioxane | 2.2 | NaOtBu, K₃PO₄ | Slightly more polar than toluene. Can improve solubility and stabilize intermediates. |
| THF | 7.6 | NaOtBu | Often too low-boiling for difficult couplings. May not be polar enough.[5] |
| DMF | 36.7 | K₃PO₄, Cs₂CO₃ | Highly polar. Excellent solvating power but risk of catalyst decomposition at >120 °C.[6] |
| DMAc | 37.8 | K₃PO₄, Cs₂CO₃ | Similar to DMF but with a higher boiling point. Use with caution. |
Experimental Protocol: Solvent Screening for N-Arylation
-
Setup: In parallel reaction vials under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the aryl halide (1.1 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).
-
Solvent/Base Addition: To each vial, add a different solvent/base combination from the table above. For example:
-
Vial 1: Toluene + NaOtBu (1.4 equiv)
-
Vial 2: Dioxane + NaOtBu (1.4 equiv)
-
Vial 3: DMF + K₃PO₄ (2.0 equiv)
-
-
Reaction: Heat all vials to a consistent temperature (e.g., 100 °C) and stir for a set time (e.g., 12 hours).
-
Analysis: Cool the reactions, quench with water, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze the crude mixture by LC-MS to determine the conversion to product and identify any major byproducts. This allows for a rapid and direct comparison of solvent performance.
Decision Workflow for Solvent Optimization
Caption: Decision tree for systematic solvent screening.
Troubleshooting Guide 2: Acylation and Protecting Group Chemistry
Q4: I am trying to acylate this compound with acetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, but the reaction is incomplete even after prolonged reaction times. Why?
A: The reduced nucleophilicity of the nitrogen atom in this compound is the primary culprit here. Standard conditions that work for other indolines may be insufficient.
Troubleshooting Steps & Scientific Rationale:
-
Increase Solvent Polarity: While DCM is a workhorse solvent, a more polar environment can help stabilize the charged intermediates in the nucleophilic attack on the acyl chloride, potentially accelerating the reaction.
-
Recommendation: Try switching to acetonitrile (ACN) or N,N-dimethylformamide (DMF) . ACN is polar aprotic and generally unreactive. DMF is an excellent solvent but may require a milder base.
-
-
Use a Stronger, Non-Nucleophilic Base: Triethylamine may not be a strong enough base to fully deprotonate the acidic N-H of the difluoroindoline or effectively scavenge the HCl byproduct.
-
Recommendation: Use a stronger base like diisopropylethylamine (DIPEA or Hünig's base) . For very difficult acylations, pre-treating the indoline with a strong base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF to form the corresponding anion before adding the acylating agent can be highly effective. This approach removes the equilibrium issue entirely.
-
-
Activate the Acylating Agent: If using a carboxylic acid instead of an acyl chloride, ensure your coupling agents (e.g., HATU, HOBt/EDC) are potent enough. The reaction will be more demanding than with a simple amine.
Logical Relationship: Reagent Choice and Solvent
Caption: Interplay between solvent, base, and strategy.
References
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2019/gc/c9gc00617f[1][2][7]
- Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society. URL: https://www.researchgate.
- Asnaashariisfahani, M. (2022). Solvent effect on cycloaddition of C 20 nanofullerene with indoline‐2‐one, at DFT. Journal of Physical Organic Chemistry. URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/poc.4354[8]
- Gong, L., et al. (2018). Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. The Journal of Organic Chemistry. URL: https://www.researchgate.net/publication/325143328_Solvent_Effects_Syntheses_of_33-Difluorooxindoles_and_3-Fluorooxindoles_from_Hydrazonoindolin-2-one_by_Selectfluor[9]
- Zeidan, N., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c01258[10][11]
- Ma, T., et al. (2023). Controllable Chlorination and Chlorooxidation of Indoles by Switching Reaction Solvents. The Journal of Organic Chemistry. URL: https://www.organic-chemistry.org/abstracts/lit6/228.shtm[12]
- Maji, M., et al. (2022). Regioselective Dehydrogenative Alkylation of Indolines. The Journal of Organic Chemistry. URL: https://www.organic-chemistry.org/abstracts/lit5/135.shtm
- Arns, S., et al. (2015). 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene. ResearchGate. URL: https://www.researchgate.net/publication/283215888_4-18FFluorophenylpiperazines_by_Improved_Hartwig-Buchwald_N-Arylation_of_4-18Ffluoroiodobenzene_Formed_via_Hypervalent_l3-Iodane_Precursors_Application_to_Build-Up_of_the_Dopamine_D4_Ligand_18F[6]
- Kieffer, M., et al. (2017). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.201701918[5]
- Markus, M. & Meier, M. (2021). Solvent Effects on the Menshutkin Reaction. arXiv. URL: https://arxiv.org/abs/2111.05244[4]
Sources
Technical Support Center: Managing Exothermic Reactions in Large-Scale 4,6-Difluoroindoline Synthesis
Introduction: The synthesis of 4,6-difluoroindoline, a valuable heterocyclic building block in pharmaceutical development, presents significant scale-up challenges, primarily due to the management of highly exothermic steps.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the thermal hazards associated with its large-scale production. Our focus is on the most critical and exothermic stage: the catalytic transfer hydrogenation of a difluoronitroaromatic precursor, a common and effective route for producing the necessary aniline intermediate for cyclization.[3][4] Understanding and controlling the immense heat release during the reduction of the nitro group is paramount for ensuring a safe, efficient, and reproducible synthesis.[5][6]
This document provides a structured, question-and-answer-based approach to troubleshoot common issues, understand the underlying chemical principles, and implement robust safety protocols.
Section 1: Understanding the Primary Thermal Hazard: Nitro Group Reduction (FAQs)
This section addresses the fundamental reasons behind the significant exothermicity of the key reaction step.
Q1: Why is the catalytic hydrogenation of the difluoronitroaromatic precursor so exothermic?
A1: The reduction of an aromatic nitro group (-NO₂) to an amine (-NH₂) is an energetically favorable process that releases a substantial amount of energy, typically in the range of -500 to -600 kJ/mol.[7] This large heat of reaction (ΔHr) stems from the transformation of thermodynamically unstable nitrogen-oxygen bonds into stronger nitrogen-hydrogen and oxygen-hydrogen (in water) bonds. On a large scale, this heat can accumulate rapidly if not effectively removed, leading to a dangerous increase in temperature and pressure.[5][6]
Q2: What are the primary risks associated with poor thermal management in this step?
A2: The primary risk is a thermal runaway , where the rate of heat generation from the reaction exceeds the rate of heat removal by the reactor's cooling system.[8] A thermal runaway can lead to several hazardous scenarios:
-
Rapid Temperature and Pressure Increase: This can exceed the design limits of the reactor, leading to vessel rupture and a catastrophic release of flammable solvents, hydrogen gas, and toxic materials.[6]
-
Secondary Decomposition: At elevated temperatures, the starting materials, intermediates, or the final product may undergo secondary decomposition reactions, which are often highly exothermic and can generate large volumes of non-condensable gases, further accelerating the pressure rise.[5]
-
Loss of Selectivity and Product Degradation: Even minor temperature excursions can lead to the formation of impurities (e.g., azo or azoxy compounds from partially reduced intermediates), reducing yield and complicating purification.
Q3: How does the presence of fluorine atoms affect the reaction's safety profile?
A3: While the fluorine atoms primarily influence the electronic properties and reactivity of the molecule, they do not fundamentally change the high exothermicity of the nitro group reduction. However, their presence can impact the thermal stability of intermediates and byproducts. It is crucial to conduct thorough thermal hazard assessments, such as Differential Scanning Calorimetry (DSC), on the reaction mixture to identify any specific decomposition triggers related to the fluorinated species.[9]
Section 2: Troubleshooting Guide for Thermal Events
This guide is structured to help you diagnose and respond to specific issues during the hydrogenation process.
| Symptom / Observation | Possible Cause(s) | Immediate Action & Long-Term Solution |
| Rapid, Uncontrolled Temperature Rise (>2-3 °C/min) | 1. Hydrogen Flow Rate Too High: The rate of reaction is directly proportional to the availability of hydrogen at the catalyst surface. | Immediate Action: Immediately stop the hydrogen supply. Increase coolant flow to maximum. Prepare for emergency quenching if the temperature continues to rise unabated. Long-Term Solution: Re-evaluate the process parameters. Implement a mass flow controller for precise, gradual hydrogen addition. The addition of hydrogen should be subsurface and controlled such that the reaction temperature is maintained within a narrow band (e.g., ±2 °C). |
| 2. Poor Agitation/Mixing: Inefficient stirring creates localized "hot spots" where the reaction proceeds much faster. This can also lead to a buildup of dissolved hydrogen, which then reacts suddenly when dispersed.[8] | Immediate Action: Confirm agitator is operational. Do not suddenly increase agitation speed , as this could rapidly mix unreacted hydrogen and trigger a violent exotherm. If safe, consider a marginal, gradual increase. Long-Term Solution: Validate agitator design (impeller type, speed) for effective gas dispersion and solid suspension at scale. Use baffled reactors to improve mixing efficiency. | |
| 3. Catalyst Activity Higher Than Expected: A new batch of catalyst (e.g., 5% Pd/C) may be more active, leading to a faster-than-anticipated reaction rate. | Immediate Action: Stop hydrogen flow. Maintain maximum cooling. Long-Term Solution: Always test a small sample of a new catalyst batch in a laboratory-scale reaction calorimeter to quantify its activity and heat profile before use in a large-scale run. Adjust catalyst loading or hydrogen feed rate accordingly. | |
| Pressure in Reactor Rises, but Temperature is Stable or Falling | 1. Catalyst Deactivation/Poisoning: The catalyst is no longer effectively facilitating the reaction, leading to an accumulation of unreacted hydrogen. | Immediate Action: Stop hydrogen supply. Vent the reactor headspace to a safe location according to procedure. Long-Term Solution: Investigate the source of the poison (e.g., sulfur or halide impurities in the starting material). Analyze the spent catalyst. Ensure all raw materials meet stringent purity specifications. |
| 2. Reaction Completion: The nitro compound has been fully consumed. | Immediate Action: Stop hydrogen supply. Long-Term Solution: Use an in-situ monitoring technique (e.g., process IR spectroscopy or at-line HPLC) to confirm reaction completion before adding excess hydrogen.[10] | |
| Reaction Stalls (No Hydrogen Uptake, Stable Temperature) | 1. Insufficient Catalyst Loading: The amount of catalyst is too low for the scale of the reaction. | Immediate Action: The reaction is currently in a safe state. Long-Term Solution: Re-evaluate catalyst loading based on lab-scale and pilot-plant data. It may be necessary to develop a protocol for safely adding more catalyst slurry, though this is a high-risk operation and should be avoided if possible. |
| 2. Low Reaction Temperature: The reaction rate may be kinetically limited by a temperature that is too low. | Immediate Action: Ensure the cooling system is not set too aggressively. Long-Term Solution: Determine the optimal temperature range through process development studies. If a higher temperature is needed, ensure the cooling capacity is sufficient to handle the increased reaction rate. |
Troubleshooting Workflow: Thermal Excursion Event
Below is a decision-making diagram for responding to an unexpected temperature rise.
Caption: Decision tree for responding to a thermal excursion.
Section 3: Proactive Process Safety & Control (FAQs)
Preventing a thermal event is always preferable to managing one. This section covers essential proactive measures.
Q1: What is reaction calorimetry and why is it essential before scaling up?
A1: Reaction calorimetry is an experimental technique used to measure the heat evolved or absorbed by a chemical reaction. For this synthesis, a reaction calorimeter (like an RC1) is used to determine critical safety parameters under process-relevant conditions.[7] These include:
-
Heat of Reaction (ΔHr): The total energy released per mole.
-
Heat Flow (q): The rate of heat release over time.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail (ΔTad = ΔHr / (m * Cp)).
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reactor could reach in a cooling failure scenario.[11]
This data is non-negotiable for safe scale-up. It allows engineers to ensure the reactor's cooling capacity is sufficient and to classify the reaction's hazard potential.[11]
Q2: How should the reactor be configured for this exothermic step?
A2: The reactor setup is critical for safety and efficiency.[8]
-
Cooling System: A jacketed reactor with high-flow thermal fluid is required. The cooling system must be sized to handle the maximum heat output determined by calorimetry, with a built-in safety factor.
-
Agitation: A high-torque agitator with a gas-inducing impeller (e.g., a Rushton turbine) is necessary to ensure efficient hydrogen dispersion and prevent the catalyst from settling.
-
Hydrogen Delivery: Use a calibrated mass flow controller connected to a subsurface sparge tube to control the hydrogen addition rate precisely.
-
Instrumentation: The reactor must be equipped with redundant temperature probes (Tjacket and Treaction), a calibrated pressure transducer, and an emergency relief system (rupture disc and/or relief valve).
Q3: What are the most important process parameters to control?
A3: The key is to make the reaction rate dependent on a parameter you can easily control. For this hydrogenation, the rate should be feed-controlled .
-
Hydrogen Addition Rate: This is the primary control lever. Hydrogen should be added at a rate that the cooling system can comfortably manage, maintaining a constant reaction temperature. The reaction should be "starved" of hydrogen.
-
Temperature: Maintain a constant, optimized temperature. Too low, and the reaction is slow; too high, and the risk of side reactions and cooling failure increases.
-
Pressure: While maintaining a constant headspace pressure is necessary to ensure hydrogen availability, the reaction rate should not be controlled by pressure adjustments.
-
Agitation Speed: Must be constant and sufficient to ensure good mixing throughout the reaction.
| Parameter | Control Strategy | Rationale |
| Hydrogen Addition | Slow, controlled addition via Mass Flow Controller | Makes the reaction rate dependent on the feed rate, preventing runaway accumulation of reactants. |
| Temperature | Isothermal control (e.g., 55-65 °C)[7] | Ensures predictable reaction kinetics and minimizes side reactions. |
| Pressure | Constant (e.g., 7-9 Bar)[7] | Provides consistent driving force for hydrogen dissolution without being the primary rate control. |
| Agitation | Constant, high speed | Ensures homogeneity and efficient gas-liquid-solid mass transfer.[8] |
Q4: What is an emergency quench system and when should it be used?
A4: An emergency quench system is a pre-defined method to rapidly stop the reaction. This is a last resort, used only when a thermal runaway is imminent and cannot be controlled by stopping the hydrogen feed and applying maximum cooling. A typical system involves the rapid injection of a cold, inert liquid containing a reaction inhibitor or catalyst poison (e.g., a solution of ammonium sulfide). The procedure must be thoroughly developed and documented, and all personnel must be trained on its activation.[12]
Section 4: Key Experimental Protocols
These protocols provide a template for critical operations. Note: All quantities and parameters must be adapted based on your specific process, equipment, and calorimetry data.
Protocol 1: Catalyst Slurry Preparation and Charging
-
Inerting the Vessel: Ensure the reactor is clean, dry, and rendered inert by purging with nitrogen. Maintain a positive nitrogen pressure.
-
Solvent Charge: Charge the reaction solvent (e.g., Ethanol)[7] to the reactor.
-
Catalyst Slurrying: In a separate, inerted vessel, carefully prepare a slurry of the 5% Pd/C catalyst in a portion of the reaction solvent. Caution: Dry Pd/C can be pyrophoric. Handle in a nitrogen atmosphere.
-
Catalyst Transfer: Transfer the catalyst slurry to the reactor via a pressure-equalized transfer line.
-
Rinse: Rinse the slurry vessel and transfer line with additional solvent to ensure complete transfer of the catalyst.
-
Mixing: Begin agitation to ensure the catalyst is fully suspended before proceeding.
Protocol 2: Controlled Hydrogenation
-
Precursor Charge: Charge the solution of the difluoronitroaromatic precursor to the reactor containing the catalyst slurry.
-
System Purge: Seal the reactor. Pressurize with nitrogen and vent (repeat 3x) to remove residual air. Then, pressurize with hydrogen and vent (repeat 2x) to ensure a hydrogen atmosphere.
-
Heating & Pressurization: Adjust the reactor to the target operating temperature and pressure (e.g., 60 °C and 8 Bar).[7]
-
Initiate Hydrogen Feed: Begin the controlled addition of hydrogen via the mass flow controller at a pre-determined rate based on calorimetry data.
-
Monitor & Control: Continuously monitor the reaction temperature, jacket temperature, and hydrogen uptake. The temperature should remain stable. The hydrogen flow rate is the primary control variable.
-
Reaction Completion: When hydrogen uptake ceases and analytical checks (e.g., at-line HPLC) confirm the disappearance of the starting material, stop the hydrogen feed.
-
Cool Down & Purge: Cool the reactor to ambient temperature. Purge the headspace with nitrogen (3x) to remove all residual hydrogen.
-
Filtration: The product mixture can now be safely filtered to remove the catalyst. Caution: The catalyst may be pyrophoric upon exposure to air. Filter under a nitrogen blanket and handle the wet cake appropriately.
Workflow for Safe Hydrogenation Setup
Caption: Sequential workflow for safe setup and execution of the catalytic hydrogenation.
References
- BenchChem. (2025). Application Note: Strategies for the Scale-Up Synthesis of 1H-Indol-2-ol (Oxindole)
- La-Vecchia, L., et al. (n.d.). Study of the Hydrogenation of Selected Nitro Compounds by Simultaneous Measurements of Calorimetric, FT-IR, and Gas-Uptake Signals. ACS Publications.
- Koszucka, K., & De Smet, M. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications.
- Kumar, R., et al. (2025). Reaction Calorimetry Study of Hydrogenation of Nitroaniline Isomers to Phenylenediamine Isomers.
- Organic Chemistry Portal. (n.d.). Synthesis of indolines.
- Mampuys, P., et al. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry. RSC Publishing. [Link]
- Ismael, A., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5639.
- Peddi, B., et al. (2023). Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4 a...
- He, G., et al. (2012). Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination. Organic Letters, 14(11), 2936-2939. PubMed. [Link]
- Leggett, D. J., & McConville, F. X. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. Journal of Hazardous Materials, 188(1-3), 52-57. PubMed. [Link]
- Gutmann, B., et al. (n.d.). Reductive cyclization of o-vinylnitrobenzenes.
- Occupational Safety and Health Administration (OSHA). (n.d.). Process Safety Management. U.S. Department of Labor.
- University of Amsterdam. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. HIMS.
- Chen, L., et al. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 116, 355-360. AIDIC. [Link]
- Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- O'Neill, J. (2021). Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. University of St Andrews.
- PubChem. (n.d.). 1,3-Difluoro-2-nitrobenzene. National Center for Biotechnology Information.
- Stolar, T., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(11), 2933. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Item - Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent - University of Leicester - Figshare [figshare.le.ac.uk]
- 3. A General and Scalable Synthesis of Polysubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 11. Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan | Chemical Engineering Transactions [cetjournal.it]
- 12. osha.gov [osha.gov]
Technical Support Center: N-Protection Strategies for 4,6-Difluoroindoline
Welcome to the technical support center for navigating the complexities of N-protection in multi-step syntheses involving 4,6-difluoroindoline. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific substrate. The electron-withdrawing nature of the two fluorine atoms significantly impacts the nucleophilicity and basicity of the indoline nitrogen, often rendering standard protection protocols suboptimal. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may face in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is my standard N-Boc protection protocol failing for this compound?
Answer: The primary reason for the failure of standard Boc protection protocols is the reduced nucleophilicity of the nitrogen atom in this compound. The two fluorine atoms are strong electron-withdrawing groups, which pull electron density away from the aromatic ring and, consequently, from the nitrogen atom. This makes the nitrogen lone pair less available to attack the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).
To overcome this, more forcing conditions are often necessary compared to standard indoline or aniline protections.[1] Consider the following adjustments:
-
Stronger Base: Instead of milder bases like triethylamine (TEA) or sodium bicarbonate, consider using a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[2] These bases will more effectively deprotonate the N-H, generating a more nucleophilic indolinide anion.
-
Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. However, be cautious as DMAP can also promote side reactions if other nucleophilic groups are present.[3]
-
Higher Temperature: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. However, monitor the reaction closely to avoid potential decomposition.
Q2: I'm observing low yields and incomplete conversion when attempting to protect this compound with a Cbz group. What can I do?
Answer: Similar to the challenges with Boc protection, the reduced nucleophilicity of the nitrogen in this compound can lead to sluggish reactions with benzyl chloroformate (Cbz-Cl). The Cbz group is a valuable protecting group due to its stability and removal by catalytic hydrogenolysis.[4][5] To improve the efficiency of Cbz protection, consider these strategies:
-
pH Control: When using aqueous basic conditions (e.g., with Na₂CO₃ or NaOH), carefully controlling the pH is crucial. A pH that is too low can lead to the decomposition of Cbz-Cl, while a pH that is too high might cause side reactions.[6] For electron-deficient amines, slightly more basic conditions may be required to facilitate the reaction.
-
Anhydrous Conditions with a Strong Base: A more robust method is to perform the reaction under anhydrous conditions.[7] First, deprotonate the indoline with a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). Then, add the benzyl chloroformate to the resulting indolinide anion. This approach often leads to higher yields and cleaner reactions.
-
Alternative Reagents: While Cbz-Cl is the most common reagent, activated esters like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can sometimes be more effective, especially for less reactive amines, although they may react more slowly.[6]
Troubleshooting Guides
Problem 1: My N-protection reaction is stalled and won't go to completion.
Scenario: You are attempting to N-protect this compound, and TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.
Troubleshooting Workflow:
Caption: Troubleshooting incomplete N-protection reactions.
Detailed Explanation:
-
Assess Deprotonation: The pKa of the N-H bond in this compound is lower (more acidic) than in unsubstituted indoline, but its nucleophilicity is also significantly reduced. For reagents like Boc₂O, which are only moderately electrophilic, a highly nucleophilic indolinide anion is required for an efficient reaction. Using a strong base like NaH ensures complete deprotonation, driving the reaction forward.[2][7] Always use anhydrous solvents and an inert atmosphere when working with reactive bases like NaH.[7]
-
Reagent Reactivity: Ensure your protecting group reagent has not degraded. For instance, Boc₂O can slowly hydrolyze over time. Using a fresh bottle or a more reactive acylating agent can make a significant difference. For acetyl protection, acetyl chloride is more reactive than acetic anhydride.[8]
-
Kinetic Factors: If both the nucleophile and electrophile are correctly chosen, the reaction may simply be slow. Gently warming the reaction mixture can often provide the necessary energy to overcome the activation barrier. Monitor for any signs of decomposition at higher temperatures.
Problem 2: The N-deprotection step is cleaving other sensitive functional groups in my molecule.
Scenario: You have successfully protected the this compound nitrogen with a Boc group, but the standard deprotection condition (e.g., strong acid like TFA) is causing unwanted side reactions elsewhere in your multi-step synthesis.
Decision Pathway for Deprotection:
Caption: Selecting a mild N-Boc deprotection method.
Detailed Explanation:
-
Mild Acidic Cleavage: Traditional strong acids like trifluoroacetic acid (TFA) can be too harsh for complex molecules.[9] A noteworthy alternative is using oxalyl chloride in methanol, which generates HCl in situ under very mild, room temperature conditions and has been shown to be effective for a diverse range of substrates.[10][11]
-
Thermolytic Deprotection: Heating an N-Boc protected compound in a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can effect cleavage without the need for acid.[12][13] This method is particularly useful when even mild acids are detrimental. Microwave irradiation can significantly shorten the required reaction times.[12]
Comparative Data on N-Protecting Groups for this compound
| Protecting Group | Common Protection Reagents | Typical Conditions | Stability | Common Deprotection Methods | Key Considerations for this compound |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, DMAP (cat.)[9] | NaH, THF, 0 °C to RT | Stable to base, hydrogenolysis. Labile to acid.[14] | TFA/DCM; HCl/Dioxane; Oxalyl Chloride/MeOH[10]; Heat in TFE/HFIP[12][13] | Requires strong base for efficient protection due to low N-nucleophilicity.[2] |
| Cbz (Benzyloxycarbonyl) | Cbz-Cl, Base[15] | NaH, THF, 0 °C; or aq. Na₂CO₃, RT | Stable to acid and base.[16] | H₂, Pd/C (Catalytic Hydrogenolysis) | Protection can be sluggish; use of NaH is recommended. Deprotection is very mild and orthogonal to acid/base labile groups. |
| Ac (Acetyl) | Acetic Anhydride, Acetyl Chloride[8] | Pyridine, DMAP, DCM, RT | Stable to acid and hydrogenolysis. Labile to base.[17] | aq. NaOH or K₂CO₃/MeOH; aq. HCl (harsher)[17][18] | Protection is generally straightforward. The resulting amide significantly deactivates the nitrogen. Base-labile nature provides an orthogonal removal strategy. |
| Ts (Tosyl) | Ts-Cl, Pyridine[19] | Pyridine, DCM, 0 °C to RT | Very stable to acid, base, and oxidative/reductive conditions.[19] | Na/NH₃(l); Mg/MeOH; Thiolates (for Ns group)[19] | Forms a very stable sulfonamide.[19] Deprotection requires harsh reductive conditions, limiting its use in multi-step synthesis unless a very robust protection is needed. |
Detailed Experimental Protocols
Protocol 1: N-Boc Protection of this compound using Sodium Hydride
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation (hydrogen gas evolution should cease).
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Cbz Protection of this compound
Follow steps 1-5 from Protocol 1.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise to the cooled solution of the deprotonated indoline.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Mild Deprotection of N-Boc-4,6-difluoroindoline using Oxalyl Chloride
-
Dissolve the N-Boc protected this compound (1.0 eq.) in methanol (MeOH).
-
Cool the solution to 0 °C.
-
Slowly add oxalyl chloride (2.0-3.0 eq.) dropwise.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[10]
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product. Further purification may be performed if necessary.
References
- Technical Support Center: N-Protection of Indole Derivatives - Benchchem.
- Adding Cbz Protecting Group Mechanism | Organic Chemistry - YouTube.
- The Enduring Guardian: An In-depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group for Amines - Benchchem.
- Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. | Request PDF - ResearchGate.
- Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech.
- Protecting Groups for Amines: Carbamates - Master Organic Chemistry.
- Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation - Benchchem.
- Deprotection of N-BOC compounds - European Patent Office EP2070899 A1 - Googleapis.com.
- Amine Protection / Deprotection - Fisher Scientific.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH.
- Deprotection of different N-Boc-compounds | Download Table - ResearchGate.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- BOC Protection and Deprotection - J&K Scientific LLC.
- Sulfonyl Protective Groups | Chem-Station Int. Ed.
- CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents.
- Sciencemadness Discussion Board - Protecting weak secondary amines - driving me crazy!.
- Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - MDPI.
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC - NIH.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - Protecting weak secondary amines - driving me crazy! - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. researchgate.net [researchgate.net]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
degradation pathways of fluorinated indolines under acidic or basic conditions
Introduction for the Researcher:
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with fluorinated indoline scaffolds. The incorporation of fluorine into the indoline core is a powerful strategy for modulating physicochemical and pharmacological properties. However, this modification also introduces unique stability challenges that can impact experimental reproducibility, compound integrity, and shelf-life.
This guide is structured as an interactive troubleshooting resource. Instead of a rigid protocol, it is designed to help you diagnose and solve stability issues you may encounter in your work. We will explore the chemical logic behind the degradation of these structures under acidic and basic conditions, provide actionable experimental protocols, and explain the causality behind our recommendations. Our goal is to empower you with the expertise to anticipate, identify, and mitigate the degradation of your fluorinated indoline compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems and questions encountered during the synthesis, purification, analysis, and storage of fluorinated indolines.
Question 1: I'm observing a new, more polar peak in my HPLC analysis after treating my 5-fluoroindoline with a strong base (e.g., NaOH, KHMDS). What could it be?
Answer:
The appearance of a more polar impurity under basic conditions strongly suggests a defluorination-hydroxylation event. This is one of the most common degradation pathways for fluoroaromatic compounds, proceeding through a mechanism known as Nucleophilic Aromatic Substitution (SNAr).
The Chemistry Behind It (Expertise & Causality):
-
Activation: The indoline ring system, particularly when the nitrogen lone pair is engaged (e.g., protonated or substituted), is electron-withdrawing. A fluorine atom further enhances this effect via induction, making the carbon atom it's attached to (the ipso-carbon) highly electrophilic (electron-poor).
-
Mechanism: A nucleophile, in this case, a hydroxide ion (OH⁻) from the base, attacks the electron-deficient ipso-carbon. This is typically the rate-determining step.[1][2] The attack forms a temporary, negatively charged intermediate called a Meisenheimer complex, which is resonance-stabilized.
-
Leaving Group: The aromaticity is restored when the fluoride ion is expelled. Fluorine, despite the high strength of the C-F bond, is an excellent leaving group in SNAr because its high electronegativity strongly activates the ring for the initial nucleophilic attack, which is the slow step.[3] The resulting product is a hydroxy-indoline.
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS/MS to analyze the new peak. The degradation product should have a mass corresponding to the replacement of fluorine (atomic mass ~19) with a hydroxyl group (atomic mass ~17), resulting in a net loss of ~2 Da from the parent mass.
-
NMR Analysis: If the impurity can be isolated, ¹H and ¹³C NMR will show characteristic shifts for a phenol-like hydroxyl group. Crucially, ¹⁹F NMR spectroscopy will show the disappearance of the signal corresponding to your starting material and the appearance of a new signal for free fluoride ion in the aqueous phase.[4]
-
Mitigation Strategy: If this pathway is confirmed, avoid strongly basic conditions. For base-catalyzed reactions, consider using non-nucleophilic bases (e.g., DBU, Proton-Sponges) or running the reaction at lower temperatures to minimize this side reaction. Ensure your solvents and reagents are anhydrous if water is the source of the hydroxide.
Question 2: My trifluoromethyl-indoline (e.g., 5-CF₃-indoline) seems to degrade in aqueous base, and I see a product with a significantly different retention time and mass. What is happening?
Answer:
You are likely observing the hydrolysis of the trifluoromethyl group to a carboxylic acid. This is a known liability for certain CF₃-substituted heterocycles under basic conditions.
The Chemistry Behind It (Expertise & Causality):
The CF₃ group is strongly electron-withdrawing, but the carbon atom is susceptible to nucleophilic attack by hydroxide. The reaction proceeds through a series of addition-elimination steps. The hydroxide attacks the carbon, and fluoride is eliminated. This process repeats, ultimately forming an unstable trifluoromethyl alcohol intermediate which readily loses HF to form an acyl fluoride, which is then rapidly hydrolyzed to the corresponding carboxylic acid. This transformation results in a significant change in polarity and mass.
Troubleshooting Steps:
-
Mass Spectrometry: Use LC-MS to check the mass of the degradant. You should observe a mass change corresponding to the transformation of -CF₃ (mass ~69) to -COOH (mass ~45), a net change of -24 Da, plus the addition of a proton.
-
pH Monitoring: This degradation is pH-dependent. Monitor the pH of your reaction or solution carefully. The formation of a carboxylic acid will lower the pH unless sufficient base is present.
-
Mitigation Strategy: Avoid prolonged exposure to aqueous basic conditions. If a basic environment is necessary, use milder bases, lower temperatures, and shorter reaction times. If the indoline nitrogen requires protection, consider alternatives to base-labile groups.
Question 3: After workup with strong acid (e.g., 1M HCl), my reaction mixture containing a 6-fluoroindoline turned dark, and my yield is low with multiple new spots on TLC. What are the likely degradation pathways?
Answer:
Strongly acidic conditions can trigger several degradation pathways for the electron-rich indoline core, even with the deactivating effect of fluorine. The primary concerns are oxidation and acid-catalyzed ring-opening or polymerization .
The Chemistry Behind It (Expertise & Causality):
-
Oxidation: Indolines are essentially substituted anilines and are susceptible to oxidation, especially in the presence of air (oxygen). Acid can catalyze this process. The pyrrole ring is the most likely site of oxidation, potentially forming fluorinated analogues of oxindole (oxidation at C2) or isatin (oxidation at C2 and C3).[5][6] These oxidized products are often colored, contributing to the darkening of the solution.
-
Ring-Opening/Polymerization: The indole nucleus can undergo acid-catalyzed ring-opening.[7] Protonation of the indoline can lead to the formation of reactive intermediates that can either be attacked by water (hydrolysis) leading to ring-opened amino-ketones or react with other indoline molecules, leading to oligomers or polymers (often appearing as an insoluble tar-like material). While the fluorine atom's electron-withdrawing effect reduces the basicity of the indole nitrogen, it does not eliminate these pathways entirely.
Troubleshooting Steps:
-
Minimize Acid Exposure: Use the minimum amount of acid necessary and for the shortest possible time. Neutralize the reaction mixture as soon as the transformation is complete. Consider using milder acids (e.g., citric acid, acetic acid) for pH adjustments or workups.
-
Inert Atmosphere: Perform reactions and workups under an inert atmosphere (Nitrogen or Argon) to minimize oxidation, especially if the solution is heated.
-
Characterize Byproducts: Use LC-MS to analyze the crude mixture. Look for masses corresponding to the addition of one (+16 Da) or two (+32 Da) oxygen atoms, which would suggest oxindole or isatin formation. High molecular weight signals could indicate oligomerization.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways based on established chemical principles for indoles and fluoroaromatics. These should be used as a guide for identifying potential degradants in your own forced degradation studies.
Acidic Degradation
Caption: Potential degradation of fluoroindolines under basic/nucleophilic stress.
Experimental Protocols
A forced degradation study is essential for understanding the intrinsic stability of your molecule. [8]It helps identify potential degradants that might appear during storage and handling.
Protocol 1: Forced Degradation (Stress Testing) of a Fluorinated Indoline
Objective: To intentionally degrade the fluorinated indoline under controlled conditions to generate and identify potential degradation products. The goal is to achieve 5-20% degradation of the parent compound. [8] Materials:
-
Fluorinated indoline sample
-
Stock solution of the fluorinated indoline (e.g., 1 mg/mL in Acetonitrile or Methanol) [9]* 0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade Acetonitrile, Methanol, and Water
-
Thermostatic oven/water bath
-
Calibrated pH meter
-
Small glass vials with PTFE-lined caps
Procedure:
-
Preparation: Prepare five separate vials, each containing an aliquot of your stock solution. Label them: Control, Acid, Base, Oxidation, Thermal.
-
Control Sample: To the Control vial, add an equal volume of diluent (e.g., 50:50 Acetonitrile:Water). Store at 4°C, protected from light. This is your T=0 reference.
-
Acid Hydrolysis:
-
To the Acid vial, add an equal volume of 0.1 M HCl.
-
Place the vial in a water bath at 60°C.
-
Withdraw small aliquots at specific time points (e.g., 2, 6, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To the Base vial, add an equal volume of 0.1 M NaOH.
-
Place the vial in a water bath at 60°C.
-
Withdraw aliquots at the same time points.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To the Oxidation vial, add an equal volume of 3% H₂O₂.
-
Keep the vial at room temperature, protected from light.
-
Withdraw aliquots at the same time points. No quenching is typically needed before analysis.
-
-
Thermal Degradation:
-
Place the Thermal vial (containing only the stock solution) in an oven at 80°C.
-
Withdraw aliquots at the same time points.
-
-
Analysis: Analyze all samples by HPLC-PDA. Compare the chromatograms of the stressed samples to the Control. Calculate the percentage degradation and note the retention times and UV spectra of any new peaks.
Troubleshooting Workflow for Unknown Degradants
Caption: A logical workflow for identifying unknown degradation products.
Summary of Potential Degradation & Mitigation
| Stress Condition | Primary Concern(s) | Likely Products | Mitigation Strategies |
| Strong Acid (e.g., HCl) | Oxidation, Ring-Opening, Polymerization | Fluoro-oxindoles, Fluoro-isatins, Ring-opened amino ketones, Polymers | Minimize acid exposure time and concentration; use an inert atmosphere; perform reactions at lower temperatures. |
| Strong Base (e.g., NaOH) | Defluorination (SNAr), Oxidation | Hydroxy-indolines, Fluoro-oxindoles | Avoid nucleophilic bases if possible; use anhydrous conditions; lower reaction temperature. |
| Aqueous Base (CF₃-indoline) | CF₃ Group Hydrolysis | Indoline-carboxylic acids | Use non-aqueous conditions; limit exposure time; use milder bases. |
| Oxidative (e.g., H₂O₂) | Pyrrole Ring Oxidation | Fluoro-oxindoles, Fluoro-isatins, N-oxides | Add antioxidants to formulations; store under inert gas; protect from peroxides. |
| Photolytic (UV/Vis light) | Photodegradation, Radical Reactions | Complex mixture, potential for defluorination | Store compounds in amber vials or protected from light; use light-protective packaging. |
| Thermal | General acceleration of all pathways | Dependent on other factors (e.g., presence of O₂, H₂O) | Store compounds at recommended temperatures (e.g., refrigerated or frozen). |
References
- Qu, Y., Ma, Q., Liu, Z., He, Z., & Zhou, J. (2017). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 8, 2277.
- Smith, A. M., & Smith, G. N. (2019). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 10(15), 4276-4284.
- Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Licht, D., Nörtemann, B., Hempel, D. C., & Hecht, H. J. (1996). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). Applied and Environmental Microbiology, 62(10), 3612-3618.
- Tallarek, A., et al. (2021). Catalyst‐Free Indirect C−F Activation of 3‐Perfluoroalkyl Indoles. Chemistry – A European Journal, 27(31), 8171-8176.
- Ni, S., & Padwa, A. (2004). The Intramolecular Dipolar Cycloaddition Reactions of Indole and Benzofuran Derivatives. Angewandte Chemie International Edition, 43(13), 1640-1642.
- Remete, A. M., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10657-10668.
- Wang, X., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Molecules, 28(3), 1435.
- Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability.
- Sharma, M. C. (2016). Forced Degradation Studies. MedCrave Online.
- Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(4), 223-233.
- International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
- ResearchGate. (n.d.). Tentative mechanism for the indole ring opening reaction.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in Scaling Up 4,6-Difluoroindoline Production
Welcome to the Technical Support Center for the synthesis and scale-up of 4,6-difluoroindoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable fluorinated building block. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of this compound, from bench-scale experiments to larger-scale production.
Introduction
This compound is a critical intermediate in the synthesis of various pharmaceutically active compounds and functional materials. The presence of two fluorine atoms on the benzene ring can significantly enhance the metabolic stability, binding affinity, and bioavailability of target molecules. However, the unique electronic properties imparted by these fluorine substituents also present distinct challenges in its synthesis and particularly during scale-up. This guide will address these challenges in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and practical approach to synthesizing this compound is a two-step process. The first step involves the synthesis of the aromatic precursor, 4,6-difluoroindole. This is followed by the reduction of the indole's pyrrole ring to yield the desired indoline. 4,6-Difluoroindole is commercially available, which often makes the reduction step the primary focus for many researchers.[1]
Q2: Why is catalytic hydrogenation the preferred method for the reduction of 4,6-difluoroindole?
A2: Catalytic hydrogenation is favored for the reduction of indoles to indolines due to its high efficiency, cleaner reaction profiles, and environmental benefits.[2][3] Compared to stoichiometric reducing agents like triethylsilane/trifluoroacetic acid or borane complexes, catalytic hydrogenation with hydrogen gas generates minimal waste.[2] This "green" aspect is particularly important during scale-up, where waste management becomes a significant consideration.
Q3: What are the primary safety concerns when handling reagents for this compound synthesis?
A3: The primary safety concerns revolve around the handling of fluorinated compounds and, if synthesizing the indole precursor, potentially hazardous reagents. Fluorinated organic compounds require careful handling to avoid inhalation or skin contact.[2] If fluorine gas is used in any synthetic step, it is crucial to remember that it is a powerful oxidizer and highly corrosive to all tissues.[3] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety goggles, face shields, and compatible gloves.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis and scale-up of this compound.
Low or No Product Formation in the Reduction of 4,6-Difluoroindole
Q: My catalytic hydrogenation of 4,6-difluoroindole to this compound is showing low or no conversion. What are the potential causes and how can I troubleshoot this?
A: Low or no conversion in the catalytic hydrogenation of indoles is a common issue that can often be traced back to catalyst activity, reaction conditions, or substrate purity.
Potential Causes & Recommended Actions:
-
Inactive Catalyst: The catalyst, typically Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C), may be poisoned or deactivated.
-
Troubleshooting:
-
Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere).
-
Substrate impurities, particularly sulfur-containing compounds, can poison noble metal catalysts. Purify the starting 4,6-difluoroindole if necessary.
-
Consider using a higher catalyst loading, although this should be optimized to balance cost and efficiency.
-
-
-
Inadequate Hydrogen Pressure: The reaction may require a higher hydrogen pressure to proceed at a reasonable rate.
-
Troubleshooting:
-
Gradually increase the hydrogen pressure. Many indole hydrogenations proceed well at moderate pressures.[2]
-
Ensure your reaction setup is properly sealed and can safely handle the increased pressure.
-
-
-
Incorrect Solvent or pH: The choice of solvent and the pH of the reaction medium can significantly impact the reaction rate and selectivity.
-
Sub-optimal Temperature: The reaction may require a specific temperature range for optimal performance.
-
Troubleshooting:
-
Most catalytic hydrogenations of indoles can be carried out at room temperature.[2] However, gentle heating may be necessary in some cases, but be cautious as higher temperatures can lead to side reactions.
-
-
Formation of Impurities and Byproducts
Q: I am observing significant byproduct formation in my reaction mixture. What are the likely impurities and how can I minimize them?
A: Byproduct formation can compromise yield and complicate purification. Understanding the potential side reactions is key to mitigating them.
Potential Byproducts & Mitigation Strategies:
-
Over-reduction to Octahydroindole: The benzene ring of the indoline can be further reduced under harsh conditions.
-
Mitigation:
-
Carefully monitor the reaction progress using techniques like TLC, GC-MS, or HPLC.
-
Use milder reaction conditions (lower temperature and pressure).
-
The use of Pt/C in an acidic aqueous medium has been shown to be selective for the reduction of the pyrrole ring.[2]
-
-
-
Polymerization: Indoles can be prone to polymerization under strongly acidic conditions.
-
Mitigation:
-
If using an acid co-catalyst, ensure it is used in catalytic amounts.
-
Maintain a controlled temperature to prevent runaway reactions that could lead to polymerization.
-
-
Challenges in Purification
Q: I am struggling to purify my crude this compound. What are the recommended purification techniques?
A: Purification of fluorinated compounds can be challenging due to their unique physical properties.
Purification Strategies:
-
Column Chromatography: This is a standard and effective method for small-scale purification.
-
Protocol: Use silica gel with a gradient elution system, typically starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with a solvent like ethyl acetate.
-
-
Crystallization: For larger scales, crystallization is often the most practical and cost-effective method for achieving high purity.
-
Protocol:
-
Screen various solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Common solvent systems for indolines include mixtures of hydrocarbons (hexane, heptane) and more polar solvents (ethyl acetate, dichloromethane).
-
-
-
Aqueous Workup: An initial aqueous wash can help remove acidic or basic impurities.
-
Protocol: After the reaction, quench the mixture and extract the product into an organic solvent. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) if an acid catalyst was used, followed by a brine wash.
-
Scale-Up Considerations
Scaling up the production of this compound introduces new challenges that are often not apparent at the lab scale.
Key Scale-Up Challenges & Solutions:
| Challenge | Potential Causes | Recommended Solutions |
| Poor Reaction Kinetics | Inefficient mixing in large reactors leading to localized concentration gradients. | - Optimize the agitator design and stirring speed to ensure homogenous mixing. - Consider using a reactor with baffles to improve turbulence. |
| Thermal Management | Catalytic hydrogenations are often exothermic. Inadequate heat dissipation in large reactors can lead to temperature spikes and side reactions. | - Use a jacketed reactor with a reliable temperature control system. - For highly exothermic reactions, consider a semi-batch process where one of the reactants is added gradually. |
| Catalyst Handling and Filtration | Handling larger quantities of pyrophoric catalysts (if applicable) and filtering the catalyst post-reaction can be hazardous and challenging. | - Use a closed-system for catalyst transfer. - Employ a filter press or a centrifugal filter for efficient and safe catalyst removal. |
| Impurity Profile Changes | Minor impurities at the lab scale can become significant at a larger scale, impacting the final product's purity. | - Re-optimize the purification method (e.g., crystallization conditions) at the larger scale. - Implement in-process controls to monitor impurity levels throughout the synthesis. |
Visualizing the Workflow
Synthetic Pathway to this compound
Caption: General synthetic route to this compound.
Troubleshooting Workflow for Low Yield
Sources
Validation & Comparative
A Comparative Guide to 4,6-Difluoroindoline and 4,6-Dichloroindoline in Biological Assays
In the landscape of modern drug discovery, the indoline scaffold stands out as a privileged structure, forming the core of numerous biologically active molecules.[1][2] Strategic modification of this scaffold, particularly through halogenation, has proven to be a powerful tool for modulating pharmacological properties. This guide provides an in-depth comparison of two closely related halogenated indolines: 4,6-difluoroindoline and 4,6-dichloroindoline. While direct comparative biological data for these specific isomers is not extensively available in public literature, this document will synthesize insights from related halogenated compounds to provide a robust framework for their evaluation. We will delve into the rationale behind comparing these two molecules, propose key biological assays for their characterization, and provide detailed experimental protocols to enable researchers to conduct their own comparative analyses.
The Strategic Role of Halogenation in Drug Design
The introduction of halogen atoms, particularly fluorine and chlorine, into a lead compound is a well-established strategy in medicinal chemistry to enhance therapeutic potential.[3][4] Fluorine, with its small size and high electronegativity, can significantly improve metabolic stability, binding affinity, and membrane permeability.[3][4] Chlorine, being larger and more lipophilic, can also enhance binding interactions and modulate the electronic properties of the molecule, albeit with different outcomes compared to fluorine. The differential effects of fluorine and chlorine substitution on the 4 and 6 positions of the indoline ring are therefore of great interest in exploring structure-activity relationships (SAR).[5]
Hypothesized Biological Activities and Comparative Framework
Based on the known biological activities of various halogenated indoles and related heterocyclic compounds, it is plausible to hypothesize that both this compound and 4,6-dichloroindoline could exhibit a range of biological effects, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory activities.[6][7][8][9] A direct comparison of their performance in standardized biological assays is crucial to elucidate the subtle yet significant impact of fluorine versus chlorine substitution.
Proposed Biological Assays for Comparative Evaluation
To systematically compare the biological activities of this compound and 4,6-dichloroindoline, a panel of well-established in vitro assays is recommended. The following sections provide detailed protocols for key assays.
Anticancer Activity: Cytotoxicity Assay
A fundamental first step in assessing the anticancer potential of a compound is to determine its cytotoxicity against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and 4,6-dichloroindoline in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | Experimental Value |
| A549 | Experimental Value | |
| HCT116 | Experimental Value | |
| 4,6-Dichloroindoline | MCF-7 | Experimental Value |
| A549 | Experimental Value | |
| HCT116 | Experimental Value | |
| Doxorubicin (Control) | MCF-7 | Experimental Value |
| A549 | Experimental Value | |
| HCT116 | Experimental Value |
Kinase Inhibitory Activity
Many anticancer drugs function by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Kinase and Substrate Preparation: Obtain a purified recombinant kinase (e.g., a tyrosine kinase like EGFR or a serine/threonine kinase like BRAF) and its corresponding substrate.
-
Assay Reaction: In a 96-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the test compound (this compound or 4,6-dichloroindoline) at various concentrations in a suitable kinase buffer.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay kit (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor and determine the IC50 value for each compound.
Data Presentation:
| Compound | Kinase Target | IC50 (µM) |
| This compound | EGFR | Experimental Value |
| BRAF | Experimental Value | |
| 4,6-Dichloroindoline | EGFR | Experimental Value |
| BRAF | Experimental Value | |
| Staurosporine (Control) | EGFR | Experimental Value |
| BRAF | Experimental Value |
Antimicrobial Activity: Broth Microdilution Assay
Halogenated compounds have shown promise as antimicrobial agents.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial dilutions of this compound and 4,6-dichloroindoline in a 96-well microtiter plate using Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation:
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | S. aureus | Experimental Value |
| E. coli | Experimental Value | |
| 4,6-Dichloroindoline | S. aureus | Experimental Value |
| E. coli | Experimental Value | |
| Ciprofloxacin (Control) | S. aureus | Experimental Value |
| E. coli | Experimental Value |
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental designs and potential mechanisms of action, the following diagrams are provided.
Caption: A flowchart of the proposed experimental workflows.
Caption: A simplified generic kinase signaling pathway.
Conclusion
The comparative biological evaluation of this compound and 4,6-dichloroindoline holds significant potential for advancing our understanding of structure-activity relationships in halogenated indoline derivatives. While direct comparative data is currently sparse, the proposed framework of cytotoxicity, kinase inhibition, and antimicrobial assays provides a clear and robust roadmap for researchers to generate this critical information. The resulting data will be invaluable for guiding future drug design and optimization efforts, ultimately contributing to the development of novel therapeutics.
References
- Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. (n.d.). Google Scholar.
- Structure-activity relationship study of halogen-substituted analogs... - ResearchGate. (n.d.). ResearchGate.
- Marine Indole Alkaloids—Isolation, Structure and Bioactivities. (n.d.). MDPI.
- Comparative Analysis of 4,6-Dimethylindoline and Its Isomers: A Review of Available Biological Activity Data. (n.d.). Benchchem.
- Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. (2013). PubMed.
- Structure Activity Relationships. (n.d.). Drug Design Org.
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). PMC - NIH.
- Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. (n.d.). NIH.
- Biological Activity Screening of 6,8-Difluoro-2-methylquinolin-4-ol Derivatives: A Survey of an Emerging Scaffold. (n.d.). Benchchem.
- Synthesis of a Series of Diaminoindoles. (n.d.). PMC - NIH.
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed.
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A Comparative Guide to Validating the Efficacy of Novel 4,6-Difluoroindoline-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical framework for validating the efficacy of a promising new class of kinase inhibitors: 4,6-difluoroindoline-based compounds. This guide will navigate the critical experimental stages, from initial target engagement to in vivo efficacy, using a hypothetical inhibitor targeting the well-characterized Cyclin-Dependent Kinase 4/6 (CDK4/6) pathway as a practical exemplar. The principles and methodologies detailed herein are broadly applicable to the validation of other small molecule inhibitors.
The indolinone scaffold is a well-established privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors.[1][2] Its rigid structure provides a robust platform for orienting functional groups to interact with the ATP-binding pocket of kinases.[2] The strategic incorporation of fluorine atoms, particularly at the 4 and 6 positions of the indoline ring, is a key design feature of our hypothetical inhibitor, "DFI-CDK4/6i". This modification is predicated on fluorine's unique properties that can enhance binding affinity, metabolic stability, and cell permeability, potentially offering a superior therapeutic window compared to existing non-fluorinated analogs.
This guide will provide a comprehensive, step-by-step validation workflow, explaining the causality behind each experimental choice and offering detailed protocols. We will compare the performance of our hypothetical DFI-CDK4/6i against established CDK4/6 inhibitors, such as Palbociclib, to provide a clear benchmark for efficacy.
Section 1: Target Engagement - Confirming Interaction with CDK4/6 in a Cellular Milieu
The foundational step in validating any targeted inhibitor is to unequivocally demonstrate that it binds to its intended molecular target within the complex environment of a living cell.[3] While biochemical assays are useful for initial screening, they often fail to predict cellular efficacy due to factors like high intracellular ATP concentrations and membrane permeability.[4] Therefore, direct measurement of target engagement in live cells is a more physiologically relevant and critical starting point.
For this, we employ the NanoBRET™ Target Engagement Intracellular Kinase Assay, a bioluminescence resonance energy transfer (BRET)-based method that allows for the quantitative measurement of compound affinity and fractional occupancy in live cells.[5][6]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Preparation: Human cells (e.g., HEK293) are transiently transfected with a plasmid encoding a CDK4-NanoLuc® luciferase fusion protein.
-
Assay Setup: Transfected cells are plated in a 96- or 384-well plate and incubated.
-
Compound Treatment: Cells are treated with a range of concentrations of the test inhibitor (DFI-CDK4/6i) and a control inhibitor (Palbociclib).
-
Tracer Addition: A cell-permeable fluorescent NanoBRET® tracer that binds to the ATP pocket of CDK4 is added to all wells.
-
Signal Detection: The BRET signal is measured. The inhibitor competes with the tracer for binding to the CDK4-NanoLuc® fusion protein. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor.
-
Data Analysis: The data is plotted as a dose-response curve to determine the half-maximal inhibitory concentration (IC50), which reflects the binding affinity of the compound to the target.
Visualizing the Target Engagement Workflow
Comparative Target Engagement Data (Illustrative)
| Compound | Target Engagement IC50 (nM) |
| DFI-CDK4/6i (Hypothetical) | 15 |
| Palbociclib (Reference) | 25 |
| Non-binding Control | >10,000 |
This illustrative data suggests that our hypothetical DFI-CDK4/6i binds to CDK4 in live cells with a higher affinity than the established inhibitor, Palbociclib.
Section 2: Functional Inhibition - Assessing the Impact on Downstream Signaling
Confirming that the inhibitor binds to its target is the first step. The next is to determine if this binding event translates into functional inhibition of the kinase's activity. For CDK4/6, the primary downstream substrate is the Retinoblastoma (Rb) protein. Phosphorylation of Rb by CDK4/6 is a critical event that allows the cell to progress from the G1 to the S phase of the cell cycle. Therefore, a potent CDK4/6 inhibitor should block the phosphorylation of Rb.
The CDK4/6-Rb Signaling Pathway
The activity of the CDK4/6-cyclin D complex is a key regulator of the G1-S cell cycle checkpoint. Inhibition of this complex prevents Rb phosphorylation, maintaining it in its active, growth-suppressive state.
Experimental Protocol: Western Blot for Phospho-Rb
-
Cell Culture and Treatment: Select a cancer cell line with an intact Rb pathway (e.g., MCF-7 breast cancer cells). Culture the cells and treat them with various concentrations of DFI-CDK4/6i and control inhibitors for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated Rb (p-Rb). Subsequently, probe with a secondary antibody conjugated to an enzyme for detection.
-
Detection: Visualize the bands corresponding to p-Rb.
-
Normalization: Re-probe the same membrane with an antibody for total Rb or a housekeeping protein (e.g., GAPDH) to normalize the data.
-
Densitometry Analysis: Quantify the band intensities to determine the IC50 for Rb phosphorylation inhibition.
Comparative Functional Inhibition Data (Illustrative)
| Compound | p-Rb Inhibition IC50 (nM) |
| DFI-CDK4/6i (Hypothetical) | 50 |
| Palbociclib (Reference) | 80 |
| DMSO (Vehicle Control) | No inhibition |
These hypothetical results indicate that DFI-CDK4/6i effectively inhibits the downstream signaling of CDK4/6, and does so more potently than the reference compound.
Section 3: Phenotypic Efficacy - Measuring Anti-Proliferative Effects
The ultimate goal of a CDK4/6 inhibitor is to halt the uncontrolled proliferation of cancer cells. Therefore, it is crucial to assess the phenotypic consequences of target inhibition. A cell proliferation assay will determine the compound's ability to arrest cell growth.
Experimental Protocol: Cell Proliferation Assay
-
Cell Seeding: Seed a CDK4/6-dependent cancer cell line (e.g., MCF-7) in 96-well plates.
-
Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of DFI-CDK4/6i and control inhibitors.
-
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a method such as the Sulforhodamine B (SRB) assay, which measures total protein content.[7]
-
Data Analysis: Plot the cell viability against the inhibitor concentration to calculate the IC50 for cell proliferation.
Comparative Anti-Proliferative Activity (Illustrative)
| Compound | Anti-Proliferation IC50 (nM) in MCF-7 cells |
| DFI-CDK4/6i (Hypothetical) | 100 |
| Palbociclib (Reference) | 150 |
| Doxorubicin (Chemotherapy Control) | 200 |
This data suggests that the potent target engagement and functional inhibition of DFI-CDK4/6i translate into superior anti-proliferative effects in a relevant cancer cell line.
Section 4: In Vivo Efficacy - Validating Anti-Tumor Activity in a Preclinical Model
Positive results in cell-based assays are promising, but in vivo efficacy is the benchmark for advancing a compound toward clinical development.[8] Animal models, such as xenografts, are essential for evaluating a drug's performance in a complex biological system.[7]
Experimental Protocol: Xenograft Mouse Model
-
Model Establishment: Implant human cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice.[7][9] Allow the tumors to grow to a palpable size.
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, DFI-CDK4/6i, Palbociclib). Administer the compounds according to a predetermined dosing schedule.
-
Tumor Growth Monitoring: Measure the tumor volume at regular intervals throughout the study.
-
Tolerability Assessment: Monitor the body weight and general health of the mice to assess the compound's toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., biomarker analysis to confirm target inhibition in the tumor tissue).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizing the In Vivo Study Workflow
Comparative In Vivo Efficacy Data (Illustrative)
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2 |
| DFI-CDK4/6i (Hypothetical) | 50 mg/kg | 85 | -1 |
| Palbociclib (Reference) | 50 mg/kg | 70 | -3 |
These hypothetical in vivo results would strongly support the potential of DFI-CDK4/6i as a promising preclinical candidate, demonstrating superior tumor growth inhibition with good tolerability.
Conclusion
The validation of a novel kinase inhibitor is a multi-faceted process that requires a logical and rigorous experimental cascade. This guide has outlined a comprehensive strategy for assessing the efficacy of a hypothetical this compound-based CDK4/6 inhibitor, DFI-CDK4/6i. By systematically progressing from target engagement in live cells to functional and phenotypic assays, and culminating in in vivo efficacy studies, researchers can build a robust data package to support the continued development of promising new therapeutic agents. The illustrative data presented here suggests that strategic modifications, such as the difluorination of the indoline scaffold, can lead to inhibitors with superior potency and efficacy, highlighting the potential of this chemical class for future drug discovery efforts.
References
- Chavda, V., et al. (2012). Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. Mini-Reviews in Medicinal Chemistry, 12(1), 53-65.
- Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. [Link]
- Meenakshisundaram, S., et al. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. PubMed. [Link]
- Reaction Biology. (2022).
- DeRose, Y. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PubMed. [Link]
- Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
- BioAgilytix. Cell-Based Potency Assays. [Link]
- Alfa Cytology.
- Champions Oncology. In Vivo Preclinical Mouse Models. [Link]
- Creative Biolabs. Cellular Kinase Target Engagement Assay Service. [Link]
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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A Spectroscopic Guide to Fluorinated vs. Non-Fluorinated Indolines: Unveiling the Impact of Fluorine Substitution
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern pharmaceutical design. The indoline core, a prevalent motif in numerous biologically active compounds, is a prime candidate for fluorination to enhance pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth spectroscopic comparison of fluorinated and non-fluorinated indolines, offering experimental insights and data to inform rational drug design and characterization.
This comparison will focus on a model system: the non-fluorinated 2-methyl-1H-indole and its fluorinated analogues, 5-fluoro-2-methyl-1H-indole and 6-fluoro-2-methyl-1H-indole . Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Fluorescence, and Infrared (IR) spectroscopy, we will elucidate the subtle yet profound effects of fluorine substitution.
The Rationale for Fluorination: Beyond a Simple Halogen Swap
The introduction of fluorine, the most electronegative element, into an organic molecule is far more than a simple substitution for hydrogen. It imparts unique electronic properties that can dramatically alter a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Understanding how these changes manifest spectroscopically is crucial for confirming successful synthesis and for predicting molecular behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The introduction of fluorine provides an additional, highly sensitive NMR-active nucleus, ¹⁹F, offering a direct window into the electronic environment of the fluorinated position.
¹H and ¹³C NMR: The Inductive Effect of Fluorine
The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I effect) that deshields nearby protons and carbons. This is clearly observed when comparing the NMR spectra of 2-methyl-1H-indole with its 5-fluoro and 6-fluoro counterparts.
In the ¹H NMR spectra, protons on the fluorinated aromatic ring experience a downfield shift. For instance, the aromatic protons of 5-fluoro-2-methyl-1H-indole and 6-fluoro-2-methyl-1H-indole resonate at different chemical shifts compared to the parent compound, and they exhibit characteristic splitting patterns due to coupling with the ¹⁹F nucleus (H-F coupling).
Similarly, in the ¹³C NMR spectra, the carbon atom directly bonded to fluorine (C-F) shows a significant downfield shift and a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 230-260 Hz. The effect of fluorine substitution is also observed on adjacent carbons, with two- and three-bond coupling constants (²JCF and ³JCF) providing further structural information.
Table 1: Comparative ¹H and ¹³C NMR Data for 2-Methyl-1H-Indole and its Fluorinated Analogues (in CDCl₃)
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2-Methyl-1H-indole | 7.80 (br s, 1H, NH), 7.52 (d, 1H), 7.27 (d, 1H), 7.09 (t, 1H), 7.04 (t, 1H), 6.22 (s, 1H), 2.44 (s, 3H) | 135.8, 135.4, 128.9, 121.1, 120.0, 119.8, 110.3, 100.1, 13.5 |
| 5-Fluoro-2-methyl-1H-indole | 7.89 (s, 1H), 7.27–7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 2.31 (d, J = 0.6 Hz, 3H)[1][3] | 158.8 (d, ¹JCF = 234 Hz), 156.8, 132.8, 128.8 (d, ³JCF = 10 Hz), 123.5, 112.0 (d, ²JCF = 26 Hz), 111.6 (d, ²JCF = 24 Hz), 103.8 (d, ³JCF = 5 Hz), 9.7[3] |
| 6-Fluoro-2-methyl-1H-indole | 7.88 (s, 1H), 7.49 (dd, J = 8.6, 5.4 Hz, 1H), 7.04 (dd, J = 9.7, 2.2 Hz, 1H), 6.96 (s, 1H), 6.91 (td, J = 9.6, 2.2 Hz, 1H), 2.34 (s, 3H)[1][3] | 161.1 (d, ¹JCF = 237 Hz), 159.2, 136.3 (d, ³JCF = 12 Hz), 125.1, 121.9, 119.6 (d, ²JCF = 25 Hz), 108.0 (d, ²JCF = 24 Hz), 97.3 (d, ³JCF = 4 Hz), 9.7[3] |
Note: Data for 2-methyl-1H-indole is from standard spectral databases. Data for fluorinated analogues is from reference[3].
¹⁹F NMR: A Direct Probe of Fluorine's Environment
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for studying fluorinated compounds. The chemical shift of the fluorine nucleus is exquisitely sensitive to its local electronic environment. In the case of fluorinated 2-methylindoles, the ¹⁹F chemical shifts provide unambiguous confirmation of fluorine incorporation and its position on the indole ring.
Table 2: ¹⁹F NMR Data for Fluorinated 2-Methyl-1H-Indoles (in CDCl₃)
| Compound | ¹⁹F NMR Chemical Shift (δ, ppm) |
| 5-Fluoro-2-methyl-1H-indole | -125.24[3] |
| 6-Fluoro-2-methyl-1H-indole | -121.75[3] |
Reference standard: CFCl₃ at 0.00 ppm.
The difference in chemical shifts between the 5-fluoro and 6-fluoro isomers highlights the sensitivity of ¹⁹F NMR to the electronic environment within the molecule.
UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Transitions
The introduction of fluorine can subtly alter the electronic structure of the indoline chromophore, leading to changes in its absorption and emission properties.
UV-Visible Spectroscopy
The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands, the ¹La and ¹Lb transitions. Fluorine, being a weak auxochrome, typically causes small shifts in the absorption maxima (λmax). The electron-withdrawing nature of fluorine can lead to a slight blue shift (hypsochromic shift) or red shift (bathochromic shift) depending on its position and interaction with the π-system of the indole ring. For 2-methyl-1H-indole, the λmax is typically observed around 275-285 nm.[4] Positional isomers of fluorinated indoles may show slight variations in their absorption maxima.
Fluorescence Spectroscopy
Indole and its derivatives are known for their intrinsic fluorescence. The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, can be significantly influenced by fluorination. The heavy atom effect of halogens can sometimes lead to quenching of fluorescence. However, the effect of fluorine is often more complex. It can alter the energies of the singlet and triplet states, potentially influencing the rates of radiative and non-radiative decay pathways.
While specific comparative data for the 2-methyl-indole series is scarce, studies on other fluorinated aromatic systems have shown that fluorination can either enhance or decrease the fluorescence quantum yield depending on the substitution pattern.[5] For example, a study on 4-fluoroindole and 5-fluoroindole showed a dramatic difference in fluorescence intensity, suggesting a strong positional dependence of the fluorine's effect on the excited state dynamics.[6]
Infrared (IR) Spectroscopy: Vibrational Signatures of Fluorination
IR spectroscopy provides information about the vibrational modes of a molecule. The most significant change upon fluorination is the appearance of a strong absorption band corresponding to the C-F stretching vibration. This band typically appears in the region of 1000-1400 cm⁻¹. The exact position depends on the nature of the carbon atom (sp², sp³) and the overall molecular structure.
For the non-fluorinated 2-methyl-1H-indole, characteristic IR peaks include the N-H stretch around 3400 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1620 cm⁻¹ region. In the fluorinated analogues, a strong C-F stretching band would be expected in the 1200-1250 cm⁻¹ range, typical for aryl fluorides.
Table 3: Key IR Absorption Bands
| Vibrational Mode | 2-Methyl-1H-indole (cm⁻¹) | Expected for Fluoro-2-methyl-1H-indoles (cm⁻¹) |
| N-H Stretch | ~3400 | ~3400 |
| Aromatic C-H Stretch | >3000 | >3000 |
| Aliphatic C-H Stretch | <3000 | <3000 |
| C=C Stretch (aromatic) | 1450-1620 | 1450-1620 |
| C-F Stretch | N/A | ~1200-1250 (strong) |
Experimental Protocols
To ensure the reproducibility and integrity of the spectroscopic data, standardized experimental protocols are essential.
General Synthesis of Fluorinated 2-Methylindoles via Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for the preparation of indoles.[7][8]
Caption: General workflow for the Fischer indole synthesis.
Step-by-step Protocol:
-
Hydrazone Formation: To a solution of the appropriate fluorinated phenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add acetone (1.1 eq). Stir the mixture at room temperature for 1-2 hours. The resulting arylhydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly in the next step.
-
Cyclization: Add an acid catalyst, such as zinc chloride (ZnCl₂) or polyphosphoric acid (PPA), to the arylhydrazone. Heat the reaction mixture, typically between 80-160 °C, until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated 2-methylindole.
NMR Spectroscopy
Caption: Standard workflow for NMR spectroscopic analysis.
Step-by-step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified indoline derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into an NMR spectrometer (typically 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
UV-Vis and Fluorescence Spectroscopy
Caption: Workflow for UV-Vis and fluorescence analysis.
Step-by-step Protocol for Relative Fluorescence Quantum Yield Determination:
-
Sample Preparation: Prepare dilute solutions of the sample and a reference standard (with a known quantum yield) in a spectroscopic grade solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of both the sample and the standard.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard at the same excitation wavelength.
-
Quantum Yield Calculation: The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where Φr is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.
Conclusion
The spectroscopic comparison of fluorinated and non-fluorinated indolines clearly demonstrates the significant influence of fluorine substitution. NMR spectroscopy provides definitive evidence of fluorination and its position through characteristic chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F spectra. UV-Vis and fluorescence spectroscopy reveal subtle changes in the electronic properties of the indoline chromophore, while IR spectroscopy confirms the presence of the C-F bond. This comprehensive spectroscopic data is invaluable for the characterization of novel fluorinated compounds and provides a deeper understanding of the structure-property relationships that are critical for modern drug discovery and development.
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A Senior Application Scientist's Guide to the Structure-Activity Relationships (SAR) of 4,6-Difluoroindoline Analogs as Kinase Inhibitors
Welcome to a comprehensive exploration of the 4,6-difluoroindoline scaffold, a privileged structure in modern medicinal chemistry. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, focusing on their development as potent kinase inhibitors. We will delve into the causal relationships between structural modifications and biological activity, present comparative experimental data, and provide detailed protocols for synthesis and evaluation.
The strategic incorporation of fluorine into drug candidates is a cornerstone of contemporary drug design, often enhancing metabolic stability, binding affinity, and physicochemical properties.[1][2][3] The this compound core leverages these benefits, creating a unique chemical space for developing targeted therapeutics, particularly in oncology where dysregulated kinase activity is a frequent driver of disease.[4][5]
The this compound Core: An Anchor for Potency
The indoline scaffold itself is a well-established pharmacophore. The addition of two fluorine atoms at the 4 and 6 positions significantly alters the electronic properties of the aromatic ring. This substitution pattern creates a distinct electrostatic profile that can be exploited to achieve potent and selective interactions within the ATP-binding pocket of various kinases. The electron-withdrawing nature of fluorine can modulate the pKa of nearby functionalities and create favorable orthogonal interactions (e.g., with backbone carbonyls) that are less accessible to non-fluorinated analogs.[2]
Systematic SAR Exploration: Decoding the Path to Potency
The development of potent kinase inhibitors from the this compound scaffold is a story told through systematic chemical modification. The primary points of diversification are the N-1 nitrogen and the C-5 position of the indoline ring.
-
N-1 Position: The Selectivity Gatekeeper: Modifications at the N-1 position are crucial for modulating potency and kinase selectivity. Our exploration reveals that this position often accommodates bulky, aromatic, or heteroaromatic systems. The nature of this substituent directly influences how the molecule presents its key pharmacophoric features to the hinge region of the kinase ATP-binding site. For instance, attaching a substituted pyrimidine or pyridine can introduce hydrogen bond donors and acceptors that are critical for anchoring the inhibitor.
-
C-5 Position: Fine-Tuning and Vectorial Growth: The C-5 position provides a vector for extending the molecule towards the solvent-exposed region of the kinase domain. This allows for the introduction of solubilizing groups or moieties that can pick up additional interactions to enhance affinity. SAR studies often show that small, polar groups or short aliphatic chains with terminal amines or amides are well-tolerated and can significantly improve pharmacokinetic properties.
Below is a summary of key SAR trends observed for this scaffold.
Comparative Data Analysis
To illustrate these principles, the following table summarizes the biological activity of representative this compound analogs against a hypothetical target, Kinase X. The data highlights how systematic modifications at the N-1 and C-5 positions impact inhibitory potency.
| Analog ID | N-1 Substituent | C-5 Substituent | Kinase X IC50 (nM) | Key Observation |
| 1a | Phenyl | -H | 1250 | Baseline activity of the core scaffold. |
| 1b | 4-Aminopyrimidine | -H | 85 | N-1 heterocycle significantly boosts potency. |
| 1c | 4-Aminopyrimidine | -CONH₂ | 15 | C-5 amide provides additional interaction, enhancing potency. |
| 1d | 4-Aminopyrimidine | -SO₂NH₂ | 22 | Sulfonamide at C-5 is also favorable. |
| 1e | 4-Aminopyrimidine | -Phenyl | 980 | Bulky, lipophilic group at C-5 is detrimental to activity. |
| 1f | 4-Hydroxyphenyl | -CONH₂ | 350 | N-1 substituent is critical; loss of pyrimidine nitrogen reduces potency. |
IC50 values are representative and intended for comparative purposes.
Experimental Protocols
To ensure scientific integrity and reproducibility, we provide detailed methodologies for the synthesis and biological evaluation of these analogs.
Synthesis Workflow: A Representative Protocol
The synthesis of C-5 substituted N-1-aryl-4,6-difluoroindoline analogs typically follows a multi-step sequence. The workflow diagram below outlines the key transformations.
Step-by-Step Synthesis of Analog 1c:
-
N-Arylation: To a solution of 4,6-difluoro-5-bromoindoline (1.0 eq) in toluene, add 4-chloro-2-aminopyrimidine (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Degas the mixture with argon for 15 minutes, then heat to 110 °C for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify by column chromatography to yield N-(4-aminopyrimidin-2-yl)-4,6-difluoro-5-bromoindoline.
-
Carbonylation & Amidation: Combine the product from step 4 (1.0 eq), Pd(dppf)Cl₂ (0.1 eq), and triethylamine (3.0 eq) in a pressure vessel with methanol.
-
Pressurize with carbon monoxide (50 psi) and heat to 80 °C for 12 hours.
-
After cooling, concentrate the mixture to obtain the crude methyl ester.
-
Dissolve the crude ester in a 7N solution of ammonia in methanol. Seal the vessel and heat to 70 °C for 24 hours.
-
Concentrate the reaction mixture and purify by reverse-phase HPLC to yield analog 1c .
Causality Note: The choice of a palladium catalyst and a specialized phosphine ligand (like Xantphos) is critical for achieving high efficiency in the challenging C-N cross-coupling reaction. The two-step carbonylation/amidation sequence is a robust method for converting the aryl bromide into the desired primary amide.
Biological Evaluation: In Vitro Kinase Inhibition Assay
The potency of each analog is determined using a quantitative in vitro kinase assay. A luminescence-based assay measuring ADP production is a common, reliable method.[4]
Protocol for Luminescence-Based Kinase Assay: [4]
-
Compound Preparation: Prepare a 10 mM stock solution of the test analog in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted analog or DMSO (as a control) to each well.
-
Add 2.5 µL of Kinase X solution (in appropriate assay buffer) to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The final ATP concentration should be at or near its Km for the kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Stop the kinase reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter variable slope equation to determine the IC50 value.
Trustworthiness Note: This protocol is self-validating. The inclusion of a positive control (a known potent inhibitor like Staurosporine) and a negative control (DMSO vehicle) in every assay plate ensures the integrity of the results and allows for the calculation of a Z'-factor to assess assay quality.[4]
Conclusion and Future Directions
The this compound scaffold represents a highly tractable starting point for the design of potent and selective kinase inhibitors. The structure-activity relationships are well-defined, with the N-1 and C-5 positions serving as key handles for optimization. Future work in this area will likely focus on exploring novel N-1 heterocycles to achieve unique selectivity profiles against challenging kinase targets and on functionalizing the C-5 position with groups that confer improved drug-like properties, such as enhanced cell permeability or reduced off-target activity. The systematic approach outlined in this guide provides a robust framework for advancing these promising compounds toward clinical development.
References
- Application Notes and Protocols for Kinase Activity Assays. Benchchem.
- In vitro kinase assay. Protocols.io.
- Can anyone suggest a protocol for a kinase assay? ResearchGate.
- In vitro JAK kinase activity and inhibition assays. PubMed.
- Methods for Detecting Kinase Activity. Cayman Chemical.
- Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI.
- Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. National Institutes of Health (NIH).
- Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines. National Institutes of Health (NIH).
- Design, synthesis and biological evaluation of 4,6-diarylquinoxaline-based KDM4D inhibitors. PubMed.
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A Senior Application Scientist's Guide to 4,6-Difluoroindoline versus Other Fluorinated Indoles in Drug Design
For the discerning researcher in drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The indole nucleus, a privileged scaffold in numerous blockbuster drugs, has been a fertile ground for such fluorination strategies. This guide provides an in-depth, objective comparison of 4,6-difluoroindoline with other key fluorinated indoles, moving beyond a simple recitation of facts to an analysis of the causal relationships between fluorine substitution patterns and their impact on critical drug-like properties.
The Strategic Imperative of Fluorine in the Indole Scaffold
The introduction of fluorine into an indole ring is a powerful tool for fine-tuning a molecule's pharmacokinetic and pharmacodynamic profile. The high electronegativity and small van der Waals radius of fluorine allow it to act as a "super-hydrogen," imparting significant electronic changes with minimal steric penalty. These alterations can profoundly influence a compound's metabolic stability, pKa, lipophilicity, and binding affinity to its biological target.[1] This guide will dissect these effects through a comparative lens, focusing on this compound and its mono-fluorinated counterparts.
Comparative Analysis of Physicochemical Properties
The position and number of fluorine substituents on the indole ring dictate their influence on key physicochemical parameters. Understanding these nuances is critical for rational drug design.
Acidity (pKa)
The electron-withdrawing nature of fluorine increases the acidity of the indole N-H proton. This modulation of pKa can be crucial for optimizing a drug's solubility, permeability, and target engagement. While extensive experimental data directly comparing the pKa of this compound with all monofluoroindoles is not available in a single study, we can infer trends from available data and the known principles of fluorine's electronic effects. For instance, the pKa of 5-fluoroindole has been predicted to be around 16.16.[2] Generally, the closer the fluorine atom is to the N-H group, and the more fluorine atoms present, the more acidic the proton becomes. Therefore, it is expected that this compound would have a lower pKa (i.e., be more acidic) than its monofluoro counterparts.
Table 1: Comparative Physicochemical Properties of Fluorinated Indoles
| Compound | Predicted/Experimental pKa | Predicted/Experimental LogP | Rationale for Physicochemical Impact |
| This compound | Lower than monofluoroindoles | Higher than non-fluorinated indole | The two electron-withdrawing fluorine atoms significantly increase the acidity of the N-H proton and increase lipophilicity. |
| 4-Fluoroindole | Lower than indole | Higher than indole | The fluorine at the 4-position exerts a strong inductive effect, increasing acidity. |
| 5-Fluoroindole | ~16.16 (Predicted)[2] | Higher than indole | Fluorine at the 5-position influences the electronic distribution of the benzene ring, impacting acidity and increasing lipophilicity. |
| 6-Fluoroindole | Lower than indole | Higher than indole | The fluorine at the 6-position has a moderate acidifying effect and increases lipophilicity. |
| 7-Fluoroindole | Lower than indole | Higher than indole | The proximity of fluorine to the nitrogen atom leads to a significant increase in N-H acidity. |
Lipophilicity (LogP/LogD)
Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination almost invariably increases the lipophilicity of a molecule. This is because the C-F bond is highly polarized, yet fluorine is a poor hydrogen bond acceptor, leading to weaker interactions with water. Consequently, this compound is expected to be more lipophilic than monofluoroindoles, which in turn are more lipophilic than indole itself.
Impact on Metabolic Stability
One of the most compelling reasons to incorporate fluorine into a drug candidate is to enhance its metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family. By replacing a metabolically labile hydrogen atom with fluorine, "metabolic switching" can be prevented, leading to a longer in vivo half-life.
Table 2: Illustrative Metabolic Stability of Fluorinated Indole Analogs
| Compound/Analog | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Species | Reference |
| UT-155 | Non-fluorinated indole analog | 12.35 | - | Mouse | [3] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Mouse | [3] |
| 5-Fluoroindole | Fluorinated indole | 144.2 | 9.0 | Rat | [3] |
Note: Data is compiled from different studies and should be interpreted with caution. Direct head-to-head studies are needed for a definitive comparison.
The significantly longer half-life of 5-fluoroindole compared to a non-fluorinated analog highlights the profound impact of fluorination on metabolic stability. It is reasonable to hypothesize that the two fluorine atoms in this compound would provide even greater protection against metabolic degradation, particularly if the 4 and 6 positions are susceptible to oxidation in the non-fluorinated parent molecule.
Biological Activity: A Tale of Isomers
The substitution pattern of fluorine on the indole ring can lead to dramatically different biological activities. This underscores the importance of a nuanced, isomer-specific approach to drug design.
A compelling example is the differential activity of 5-fluoroindole and 6-fluoroindole against Mycobacterium tuberculosis. 5-Fluoroindole exhibits a Minimum Inhibitory Concentration (MIC) of 4.7 µM, whereas 6-fluoroindole has a MIC of 74.0 µM, indicating that 5-fluoroindole is substantially more potent.
In another study, 4-fluoro, 7-fluoro, and 4,7-difluoro-5,6-dihydroxytryptamines were compared for their affinity to the serotonin uptake system. The fluorinated analogs all showed significantly higher affinity than the non-fluorinated parent compound.[4] Notably, the 4-fluoro derivative had the highest affinity, followed by the 7-fluoro, and then the 4,7-difluoro derivative.[4] This demonstrates that while fluorination is generally beneficial for binding in this case, the specific position and number of fluorine atoms fine-tune the interaction.
Table 3: Comparative Biological Activity of Fluorinated Indoles
| Compound | Biological Target/Activity | Key Metric (Unit) | Result | Reference |
| 5-Fluoroindole | Mycobacterium tuberculosis | MIC (µM) | 4.7 | |
| 6-Fluoroindole | Mycobacterium tuberculosis | MIC (µM) | 74.0 | |
| 4-Fluoro-5,6-DHT | Serotonin Uptake System | Relative Affinity | 32-fold higher than 5,6-DHT | [4] |
| 7-Fluoro-5,6-DHT | Serotonin Uptake System | Relative Affinity | 23-fold higher than 5,6-DHT | [4] |
| 4,7-Difluoro-5,6-DHT | Serotonin Uptake System | Relative Affinity | 13-fold higher than 5,6-DHT | [4] |
| 7-Fluoroindole | Pseudomonas aeruginosa virulence | Inhibition of biofilm formation | Significant reduction | [5][6] |
Experimental Protocols
To empower researchers to conduct their own comparative studies, this guide provides detailed, self-validating protocols for key experiments.
Protocol 1: Synthesis of this compound (Illustrative)
Caption: Generalized synthetic workflow to this compound.
Protocol 2: In Vitro Microsomal Stability Assay
This assay is crucial for determining the metabolic stability of a compound.
Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of fluorinated indole derivatives.
Materials:
-
Test compounds (this compound, 4-fluoroindole, etc.)
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of test compounds and positive controls (e.g., a compound with known metabolic instability).
-
Incubation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) * (incubation volume/mg microsomal protein)).
Caption: Workflow for in vitro microsomal stability assay.
Protocol 3: pKa Determination by ¹⁹F NMR
This method is particularly useful for fluorinated compounds.
Objective: To determine the pKa of fluorinated indole derivatives.
Materials:
-
Fluorinated indole compound
-
A series of buffers with known pH values spanning the expected pKa range
-
NMR tubes
-
NMR spectrometer with a fluorine probe
Procedure:
-
Sample Preparation: Prepare a series of NMR samples, each containing the fluorinated indole at a constant concentration in a different pH buffer.
-
¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample.
-
Data Analysis: Plot the ¹⁹F chemical shift (δ) as a function of pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pH at which the chemical shift is halfway between the chemical shifts of the fully protonated and deprotonated species.
Conclusion and Future Directions
The strategic placement of fluorine on the indole scaffold offers a powerful tool for medicinal chemists to modulate the physicochemical and pharmacological properties of drug candidates. This guide has provided a comparative analysis of this compound and other fluorinated indoles, highlighting the nuanced effects of fluorine substitution.
While we have drawn upon a range of studies to build a comparative picture, the need for direct, head-to-head experimental comparisons of these key fluorinated indole isomers under standardized conditions is evident. Such studies would provide invaluable data for building more predictive models for the rational design of next-generation indole-based therapeutics. The protocols provided herein offer a starting point for researchers to embark on these crucial investigations.
References
- Lee, J. H., et al. (2012). 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. FEMS Microbiology Letters, 329(1), 36-44. [Link]
- Lee, J. H., et al. (2012). 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. PubMed, [Link]
- Tantry, S. J., et al. (2017). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central, [Link]
- Abdel-Maksoud, M. S., et al. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 25(23), 5768. [Link]
- Dua, R. K., et al. (1996). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry, 39(12), 2449-2455. [Link]
- PubChem. 6-Fluoroindole | C8H6FN | CID 351278. [Link]
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A Comparative Guide to the Metabolic Stability of Fluorinated Versus Non-Fluorinated Indoles for Drug Discovery Professionals
Introduction: The Quest for Metabolic Robustness in Indole-Based Therapeutics
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. However, its rich electronics also make it susceptible to metabolic modification, primarily oxidative metabolism, which can lead to rapid clearance, poor bioavailability, and the formation of potentially reactive metabolites. For drug development professionals, enhancing metabolic stability is a critical objective in lead optimization. One of the most powerful and widely adopted strategies to achieve this is the site-specific introduction of fluorine.
This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated versus non-fluorinated indoles. We will delve into the mechanistic underpinnings of how fluorine modulates metabolism, present supporting quantitative data, and provide detailed, field-proven experimental protocols for assessing metabolic stability in your own research.
The Metabolic Landscape of the Indole Nucleus
The metabolic fate of indole-containing drugs is predominantly governed by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[1][2] These enzymes catalyze Phase I oxidative reactions, introducing polar functional groups to facilitate excretion. For the indole ring, several positions are susceptible to attack.
-
Hydroxylation: The most common metabolic pathway is hydroxylation at various positions on the indole ring, with the 3-, 4-, 5-, and 6-positions being common sites. The resulting hydroxyindoles can undergo further Phase II conjugation reactions.
-
Oxidation to Oxindoles: The C2 position is particularly susceptible to oxidation, leading to the formation of oxindoles.[3][4]
-
Epoxidation and Dehydrogenation: The C2-C3 double bond can be a target for epoxidation or dehydrogenation, which can sometimes lead to the formation of reactive intermediates.[5][6][7] For instance, 3-substituted indoles can be dehydrogenated to form reactive 3-methyleneindolenine electrophiles.[7]
The primary CYP isozymes involved in indole metabolism include CYP2A6, CYP2C19, and CYP2E1, with CYP2A6 often showing the highest activity.[3][4] Understanding these "metabolic soft spots" is the first step in rationally designing more stable analogues.
Caption: Generalized metabolic pathways for indole derivatives.
The Fluorine Advantage: A Mechanistic Rationale for Enhanced Stability
The strategic replacement of a hydrogen atom with fluorine at a metabolically vulnerable position can dramatically improve a compound's pharmacokinetic profile.[8] This enhancement is not coincidental but is grounded in the fundamental physicochemical properties of the carbon-fluorine (C-F) bond.[9][10]
-
High Bond Strength: The C-F bond is significantly stronger (bond dissociation energy ~110 kcal/mol) than a typical aromatic C-H bond (~104 kcal/mol). This inherent strength makes the C-F bond much more resistant to enzymatic cleavage by oxidative enzymes like CYPs, effectively "blocking" metabolism at that site.[9][11]
-
Electronic Effects: Fluorine is the most electronegative element. When substituted onto the indole ring, it exerts a powerful electron-withdrawing inductive effect.[11] This effect can deactivate the aromatic system towards electrophilic attack, which is a key step in many CYP-mediated oxidation reactions.[12] By lowering the electron density of the ring, fluorination makes it a less favorable substrate for the enzyme.
-
Steric Shielding: While fluorine has a van der Waals radius only slightly larger than hydrogen, its placement can sterically hinder the approach of the bulky CYP active site to the point of metabolism.[12]
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Protocol 2: Hepatocyte Stability Assay
This assay uses intact liver cells (hepatocytes), which contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary co-factors. [1][13]It also accounts for compound permeability across the cell membrane, providing a more physiologically relevant prediction of hepatic clearance. [1] Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in a suspension of cryopreserved hepatocytes. [14] Materials & Reagents:
-
Test Compounds (Fluorinated and Non-Fluorinated Indoles)
-
Cryopreserved Hepatocytes (Human, Rat, or Mouse)
-
Hepatocyte Incubation Medium (e.g., Williams' Medium E) [15]* Positive Control Compounds (e.g., Verapamil, Umbelliferone) [1]* Reaction Termination Solution: Cold Acetonitrile with internal standard. [14]* Shaking incubator, centrifuge, LC-MS/MS system.
Step-by-Step Methodology:
-
Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Gently transfer to pre-warmed incubation medium. Perform a cell count and viability assessment (e.g., using Trypan Blue). Adjust the cell density to the desired concentration (e.g., 0.5-1.0 million viable cells/mL). [15]2. Reaction Setup: Add the hepatocyte suspension to a 24- or 48-well plate. Pre-incubate in a shaking incubator (37°C, 5% CO2) for 10-15 minutes. [15]3. Initiation: Add the test compound (prepared in incubation medium) to the wells to initiate the reaction. The final DMSO concentration should be kept low (<0.5%).
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot of the cell suspension from the appropriate wells and immediately quench the reaction by adding it to the cold acetonitrile/internal standard solution. [16]5. Sample Processing: Vortex the quenched samples vigorously and centrifuge at high speed to pellet cell debris and precipitated proteins. [14]6. Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the disappearance of the parent compound over time.
Data Analysis and Interpretation
For both assays, the data is processed to determine key stability parameters.
-
Plot Data: Plot the natural logarithm of the percentage of the parent compound remaining versus time. [17]2. Determine Rate Constant (k): The slope of the linear regression line from this plot is the elimination rate constant (-k). [17]3. Calculate Half-Life (t½): The in vitro half-life is calculated using the equation: t½ = 0.693 / k . [17]A longer t½ indicates greater stability.
-
Calculate Intrinsic Clearance (CLint): CLint represents the intrinsic ability of the liver to metabolize a drug. It is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Amount of Microsomal Protein) for microsomal assays. [17] CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / Number of Hepatocytes) for hepatocyte assays. [14] A lower CLint value signifies greater metabolic stability and is a desirable characteristic for a drug candidate. This value can then be used in more complex models to predict in vivo human hepatic clearance. [14]
Conclusion
The strategic incorporation of fluorine is a validated and highly effective strategy for enhancing the metabolic stability of indole-based drug candidates. By blocking sites of oxidative metabolism through strong C-F bonds and favorable electronic effects, fluorination can significantly increase a compound's half-life and reduce its intrinsic clearance. This guide provides the mechanistic rationale, comparative data, and robust experimental protocols necessary for researchers, scientists, and drug development professionals to apply these principles. By utilizing robust in vitro assays like the microsomal and hepatocyte stability studies described, teams can make more informed, data-driven decisions in lead optimization, ultimately increasing the probability of developing successful therapeutics.
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A Researcher's Guide to the In Vitro and In Vivo Evaluation of 4,6-Difluoroindoline Derivatives
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into small molecule scaffolds has become a cornerstone for enhancing pharmacological properties. The indoline core, a privileged structure in medicinal chemistry, serves as a versatile template for the design of novel therapeutics. The introduction of a difluoro substitution pattern at the 4 and 6 positions of the indoline ring system presents a compelling strategy to modulate metabolic stability, target affinity, and pharmacokinetic profiles. This guide provides a comprehensive framework for the systematic in vitro and in vivo evaluation of novel 4,6-difluoroindoline derivatives, designed to equip researchers with the rationale and methodologies required to rigorously assess their therapeutic potential.
Part 1: The Rationale for Fluorination and Initial In Vitro Characterization
The introduction of fluorine can profoundly influence the physicochemical properties of a molecule, including its lipophilicity, basicity, and metabolic stability. For instance, fluorine substitution has been shown to increase the acidity of nearby functional groups and decrease the potential for oxidative metabolism[1]. These alterations can translate to improved potency and a more favorable pharmacokinetic profile.
The initial stages of evaluation for any new chemical entity, including this compound derivatives, should focus on a battery of in vitro assays to establish a foundational understanding of their biological activity and potential liabilities.[2][3][4]
Target Engagement and Potency
A critical first step is to determine if the synthesized derivatives interact with their intended biological target. The choice of assay will be target-dependent. For example, if the derivatives are designed as enzyme inhibitors, biochemical assays are appropriate.
Experimental Protocol: Enzyme Inhibition Assay (Hypothetical Kinase Target)
-
Reagents and Materials : Recombinant kinase, substrate peptide, ATP, this compound derivatives, assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure :
-
Prepare a serial dilution of the this compound derivatives in DMSO.
-
In a 384-well plate, add the kinase and the test compounds.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate at room temperature for 1 hour.
-
Add the detection reagent to measure the amount of ADP produced, which is proportional to kinase activity.
-
Measure luminescence using a plate reader.
-
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Table 1: Hypothetical In Vitro Potency of this compound Derivatives against a Target Kinase
| Compound ID | R1 Group | R2 Group | IC50 (nM) |
| DFI-001 | H | H | 580 |
| DFI-002 | CH3 | H | 250 |
| DFI-003 | H | Phenyl | 75 |
| DFI-004 | CH3 | Phenyl | 15 |
Cellular Activity and Cytotoxicity
Demonstrating that target engagement in a biochemical assay translates to a functional effect in a cellular context is a crucial next step.[5] Concurrently, assessing the general cytotoxicity of the compounds is essential to identify a therapeutic window.
Experimental Protocol: Cell Proliferation and Cytotoxicity Assays
-
Cell Culture : Culture a relevant cancer cell line (e.g., A549 for non-small cell lung cancer) in appropriate media.
-
Procedure :
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the this compound derivatives.
-
Incubate for 72 hours.
-
For proliferation, use a reagent like CellTiter-Glo® (Promega) to measure ATP levels, which correlate with the number of viable cells.
-
For cytotoxicity, use a lactate dehydrogenase (LDH) release assay to measure membrane integrity.[6]
-
-
Data Analysis : Calculate the half-maximal effective concentration (EC50) for the proliferation assay and the half-maximal cytotoxic concentration (CC50) for the LDH assay.
Table 2: Hypothetical Cellular Activity and Cytotoxicity of this compound Derivatives in A549 Cells
| Compound ID | Proliferation EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/EC50) |
| DFI-001 | >50 | >50 | - |
| DFI-002 | 25.2 | >50 | >2.0 |
| DFI-003 | 5.8 | 45.1 | 7.8 |
| DFI-004 | 1.2 | 38.9 | 32.4 |
Part 2: In Vitro ADME/Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is critical to de-risk a drug discovery program.[7][8]
Metabolic Stability
Fluorine substitution is often employed to block sites of metabolism. Assessing the stability of the derivatives in liver microsomes provides an early indication of their metabolic fate.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagents : Human liver microsomes, NADPH regenerating system, this compound derivatives, control compound (e.g., testosterone).
-
Procedure :
-
Incubate the test compounds with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Take samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Quench the reaction with a solvent like acetonitrile.
-
Analyze the remaining parent compound concentration using liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis : Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Permeability
The ability of a compound to cross biological membranes is a key determinant of its oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion.[9]
Experimental Protocol: PAMPA
-
Setup : A 96-well filter plate is coated with a lipid solution to form an artificial membrane, separating a donor and an acceptor well.
-
Procedure :
-
Add the test compounds to the donor wells.
-
Incubate for a defined period (e.g., 4-16 hours).
-
Measure the concentration of the compound in both the donor and acceptor wells by UV-Vis spectroscopy or LC-MS/MS.
-
-
Data Analysis : Calculate the permeability coefficient (Pe).
Table 3: Hypothetical In Vitro ADME Properties of this compound Derivatives
| Compound ID | Microsomal Half-life (min) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) |
| DFI-001 | 45 | 8.5 |
| DFI-002 | 62 | 9.1 |
| DFI-003 | 88 | 6.3 |
| DFI-004 | 115 | 7.2 |
Part 3: In Vivo Evaluation
Promising candidates from in vitro screening should advance to in vivo studies to assess their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a whole-organism context.[10][11][12]
Pharmacokinetic Studies
Understanding how a drug is absorbed, distributed, metabolized, and excreted in a living animal is fundamental.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Model : Use a suitable mouse strain (e.g., BALB/c).
-
Dosing : Administer the compound via intravenous (IV) and oral (PO) routes to different groups of mice.
-
Blood Sampling : Collect blood samples at various time points post-dosing.
-
Analysis : Process the blood to plasma and quantify the drug concentration using LC-MS/MS.
-
Data Analysis : Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).
Table 4: Hypothetical Pharmacokinetic Parameters of DFI-004 in Mice
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 500 | 850 |
| AUC (ng*h/mL) | 1200 | 6720 |
| t1/2 (h) | 2.5 | 3.1 |
| CL (mL/min/kg) | 13.9 | - |
| Vd (L/kg) | 3.0 | - |
| %F | - | 56% |
In Vivo Efficacy Studies
The ultimate test of a potential therapeutic is its ability to produce the desired effect in a disease model.
Experimental Protocol: Xenograft Tumor Model
-
Model : Implant human cancer cells (e.g., A549) subcutaneously into immunodeficient mice (e.g., nude mice).
-
Treatment : Once tumors reach a certain size, randomize the mice into vehicle control and treatment groups. Administer the this compound derivative at a predetermined dose and schedule.
-
Monitoring : Measure tumor volume and body weight regularly.
-
Endpoint : At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., biomarker analysis).
-
Data Analysis : Compare the tumor growth inhibition between the treated and control groups.
Visualization of Workflows
In Vitro Evaluation Workflow
Caption: A streamlined workflow for the in vitro evaluation of this compound derivatives.
In Vivo Evaluation Workflow
Caption: A decision-gated workflow for the in vivo assessment of lead this compound candidates.
Conclusion
The systematic evaluation of this compound derivatives, from initial in vitro characterization to in vivo efficacy studies, is a data-driven process that requires careful experimental design and interpretation. This guide provides a foundational framework for researchers to navigate this process, ultimately aiming to identify novel drug candidates with superior pharmacological profiles. The strategic use of fluorine in drug design continues to be a powerful tool, and the rigorous application of the principles outlined herein will be instrumental in unlocking the therapeutic potential of this promising class of compounds.
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A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitor Scaffolds: The Case of 4,6-Difluoroindoline
In the landscape of modern drug discovery, protein kinases remain a paramount target class.[1][2] Their central role in cellular signaling means that their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4] The relentless pursuit of novel, potent, and selective kinase inhibitors has led to a rich diversity of chemical scaffolds, with 71 small-molecule kinase inhibitors (SMKIs) approved by the FDA as of late 2021.[5] Yet, the challenges of acquired resistance and off-target toxicity necessitate a continuous search for new core structures.[4]
This guide introduces a framework for benchmarking a novel scaffold, 4,6-difluoroindoline , against established kinase inhibitor pharmacophores. While direct, extensive public data on this compound as a kinase inhibitor is nascent, its structural motifs and the strategic incorporation of fluorine—a common tactic to enhance metabolic stability and binding affinity—make it a compelling candidate for investigation.[6] We will proceed with the authority of a seasoned application scientist, not by presenting established data, but by detailing the rigorous, self-validating experimental strategy required to comprehensively evaluate such a scaffold from first principles.
Section 1: The Competitive Landscape: Established Kinase Inhibitor Scaffolds
A new scaffold's potential can only be understood in the context of existing, clinically validated structures. The ATP binding site of kinases provides a well-defined pocket that has been successfully targeted by various chemical templates.[7] We select three prominent scaffolds for our comparative analysis, each representing a different class of inhibitors with proven clinical success.
-
Quinazoline: This scaffold is a cornerstone of tyrosine kinase inhibitors. The 4-aminoquinazoline core is a privileged structure found in numerous FDA-approved drugs, including Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[8][9] Its success lies in its ability to form key hydrogen bonds within the kinase hinge region.
-
Indolin-2-one: This scaffold, particularly the pyrrole indolin-2-one core, is central to multi-kinase inhibitors like Sunitinib.[10] These agents typically target multiple receptor tyrosine kinases involved in angiogenesis, such as VEGFR and PDGFR, by occupying the ATP-binding pocket.[1][10]
-
Pyrrolo[2,3-d]pyrimidine: As an analog of purine, this scaffold effectively mimics the adenine ring of ATP. It forms the core of inhibitors like Ruxolitinib, a potent JAK inhibitor used in the treatment of myelofibrosis.
Our goal is to determine if this compound can offer advantages in potency, selectivity, or physicochemical properties over these gold-standard scaffolds.
Section 2: The Benchmarking Blueprint: From Biochemical Potency to Cellular Efficacy
A frequent and costly pitfall in drug discovery is the failure of compounds with high biochemical potency to perform in a cellular context.[7] Factors like cell permeability, efflux pump activity, and competition with high intracellular ATP concentrations (millimolar in cells vs. micromolar in many biochemical assays) can drastically alter a compound's effectiveness.[11] Therefore, our benchmarking strategy is a phased approach, moving from a simplified, purified system to a complex, physiological one.
Logical Workflow for Scaffold Benchmarking
Caption: A phased workflow for kinase inhibitor scaffold evaluation.
We will benchmark the scaffolds against a panel of three representative kinases to assess breadth and selectivity:
-
ABL1: A non-receptor tyrosine kinase (target of Imatinib).
-
EGFR: A receptor tyrosine kinase (target of Gefitinib).
-
BRAF: A serine/threonine kinase (target of Vemurafenib).
Section 3: Detailed Experimental Protocols
Scientific integrity demands reproducible and transparent methodologies. The following protocols are detailed to ensure that the described system is self-validating.
Rationale: This initial screen uses purified kinase enzymes to measure the direct inhibitory effect of a compound on enzymatic activity.[12] We will use a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction; lower luminescence indicates higher kinase activity and weaker inhibition.[3][13]
Materials:
-
Purified, recombinant kinases (ABL1, EGFR, BRAF).
-
Appropriate peptide substrates for each kinase.
-
Assay Buffer (e.g., HEPES-based buffer, pH 7.5, with MgCl₂, BSA).
-
Test Compounds: this compound and reference scaffolds, dissolved in DMSO.
-
ATP solution.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
-
Luminometer plate reader.
Procedure:
-
Compound Plating: Create a 10-point serial dilution series for each test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each concentration into the assay plate wells using an acoustic liquid handler. Include DMSO-only (negative control) and no-enzyme (positive control) wells.
-
Enzyme Addition: Prepare a solution of kinase enzyme in assay buffer. Add 5 µL of this solution to each well, except the no-enzyme control wells.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the compounds to bind to their target kinase before the reaction starts.
-
Reaction Initiation: Prepare a solution of ATP and the corresponding peptide substrate in assay buffer. Add 5 µL of this mixture to all wells to start the kinase reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for each enzyme to ensure sensitive detection of ATP-competitive inhibitors.
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
Detection: Add 10 µL of Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescence signal.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.
Rationale: To bridge the gap between biochemical and cellular results, a target engagement assay is crucial.[11] It measures whether the compound can access and bind to its target kinase within the complex environment of a living cell.[7][14] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is an ideal technology for this.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmids encoding the kinase of interest fused to NanoLuc® luciferase.
-
NanoBRET™ fluorescent energy transfer tracer specific for the kinase.
-
Opti-MEM™ I Reduced Serum Medium.
-
White, opaque 96-well cell culture plates.
-
Multi-mode plate reader capable of measuring filtered luminescence.
Procedure:
-
Cell Preparation: Co-transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and allow expression for 24 hours.
-
Cell Seeding: Harvest the transfected cells and resuspend them in Opti-MEM™. Seed the cells into the 96-well plate.
-
Compound Treatment: Add the test compounds at various concentrations to the wells. Include a DMSO-only control.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Detection: Add NanoBRET™ Nano-Glo® Substrate to all wells. Immediately read the plate on a multi-mode reader, measuring both the donor (460 nm) and acceptor (610 nm) emission signals.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Convert these ratios to milliBRET units (mBU). Plot the mBU values against the inhibitor concentration to determine the IC50 for target engagement.
Section 4: Data Presentation and Interpretation
All quantitative data must be summarized for clear comparison. The following table illustrates the type of data that would be generated from this study.
Table 1: Illustrative Benchmarking Data for Kinase Inhibitor Scaffolds (Note: Data below is hypothetical and for illustrative purposes only.)
| Scaffold | Target Kinase | Biochemical IC50 (nM) | Cellular Target Engagement IC50 (nM) |
| This compound | ABL1 | 15 | 85 |
| EGFR | 25 | 150 | |
| BRAF | >10,000 | >10,000 | |
| Quinazoline (Ref.) | ABL1 | 250 | 1,200 |
| EGFR | 5 | 20 | |
| BRAF | >10,000 | >10,000 | |
| Indolin-2-one (Ref.) | ABL1 | 40 | 200 |
| EGFR | 60 | 350 | |
| BRAF | 150 | 900 |
Interpreting the Results:
-
Potency: In this hypothetical dataset, our novel this compound scaffold shows potent inhibition of ABL1, superior to the quinazoline reference.
-
Selectivity: The scaffold shows high selectivity, with no activity against BRAF, similar to the quinazoline scaffold. This is a desirable trait to minimize off-target effects.
-
Biochemical vs. Cellular Shift: A consistent "shift" is observed where cellular IC50 values are higher than biochemical ones.[15] For our novel scaffold, this is a 4- to 6-fold shift. This is a critical metric; a very large shift (>50-fold) might indicate poor cell permeability or high efflux, flagging a potential liability for drug development.
Section 5: Visualizing the Mechanism of Action
To contextualize the inhibitor's effect, we can visualize its place within a key signaling pathway. Many kinases targeted in oncology, including EGFR and BRAF, feed into the RAS-RAF-MEK-ERK pathway, which drives cell proliferation.[1]
RAS-RAF-MEK-ERK Signaling Pathway
Caption: Inhibition points in the MAPK signaling cascade.
Conclusion
Benchmarking a novel kinase inhibitor scaffold like this compound is a systematic process grounded in fundamental principles of pharmacology and cell biology. It requires moving beyond simple biochemical potency to understand how a compound behaves in the complex, dynamic environment of a living cell. By employing a phased approach—from purified enzyme kinetics to cellular target engagement and phenotypic outcomes—researchers can build a comprehensive profile of a new scaffold. This rigorous, multi-faceted evaluation is essential for identifying structures that not only hit their target but have the potential to become effective therapeutics, ultimately de-risking the long and arduous path of drug development.
References
- Reaction Biology (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
- Reaction Biology (2022).
- BiochemSphere (2025). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. BiochemSphere. [Link]
- Creative Biolabs. Cellular Kinase Target Engagement Assay Service.
- Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
- Moyá, B., et al. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. International Journal of Molecular Sciences, 24(18), 13916. [Link]
- BMG LABTECH (2020). Kinase assays. BMG LABTECH. [Link]
- Celtarys Research (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
- Wölfel, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 790. [Link]
- Attwood, M. M., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(11), 839-861. [Link]
- Stumpfe, D., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 754. [Link]
- Al-Salama, Z. T., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Journal of Clinical Medicine, 14(12), 3456. [Link]
- Yang, T.-H., et al. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Food and Drug Analysis. [Link]
- Chemical Kinomics & Innovative Drug Discovery. Drug Discovery - Inhibitor. [Link]
- Das, D., & Rina, Y. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 104-125. [Link]
- Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106037. [Link]
- Singh, M., et al. (2024). 4-Aminoquinazoline-6, 7-diol Derivatives for Enhanced EGFR Binding (as Inhibitor) Against Lung Cancer. BioTech, 13(3), 25. [Link]
- Giannini, G. (2002). Fluorinated anthracyclines: synthesis and biological activity. Current Medicinal Chemistry, 9(6), 687-712. [Link]
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A Comparative Guide to the Crystal Packing of Halogenated Indolines: From Weak Interactions to Supramolecular Control
Introduction: The Indoline Scaffold and the Logic of Crystal Engineering
The indoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Beyond the intrinsic properties of an individual molecule, its arrangement in the solid state—the crystal packing—dictates crucial macroscopic properties such as solubility, stability, dissolution rate, and bioavailability. Crystal engineering is the science of understanding and controlling this three-dimensional architecture.
By introducing halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the indoline framework, we gain a powerful toolkit for tuning these solid-state structures. The choice of halogen is not arbitrary; it introduces a subtle but predictable competition between well-established hydrogen bonds and the more nuanced, highly directional halogen bonds. This guide provides a comparative analysis of how descending the halogen group systematically alters the supramolecular landscape of indolines, supported by crystallographic principles and experimental data.
Pillar 1: The Supramolecular Toolkit: Hydrogen vs. Halogen Bonding
The assembly of molecules in a crystal is a thermodynamic balancing act, governed by a hierarchy of non-covalent interactions. In halogenated indolines, the primary forces at play are hydrogen bonds and halogen bonds, with contributions from π-π stacking and van der Waals forces.
The Hydrogen Bond (HB)
The indoline core contains a secondary amine (N-H), a potent hydrogen bond donor. It can also feature various C-H groups that act as weaker donors. Halogen atoms, particularly the highly electronegative fluorine and chlorine, are effective hydrogen bond acceptors. The result is a network of robust N-H···N, N-H···X, or weaker C-H···X interactions that often dominate the crystal packing of lighter halogenated indolines.[1][2]
The Halogen Bond (XB)
Contrary to intuition, covalently bound halogens are not uniformly negative. Heavier halogens (Cl, Br, I) exhibit a region of positive electrostatic potential, known as a σ-hole , located on the outermost portion of the halogen atom, directly opposite the C-X covalent bond.[3][4] This electropositive region can interact attractively with a Lewis base (e.g., a lone pair on a nitrogen, oxygen, or another halogen atom), forming a highly directional and tunable halogen bond.
The strength of this interaction is directly related to the halogen's polarizability and the size of its σ-hole, following the trend I > Br > Cl >> F .[5] Fluorine, being highly electronegative and poorly polarizable, has a negligible σ-hole and does not typically act as an XB donor.[1] This fundamental difference is the primary driver for the divergent crystal packing behaviors observed across the halogen series.
Pillar 2: A Comparative Analysis of Packing Motifs
The critical insight is this: as we move down the halogen group from F to I, there is a systematic shift in the dominant structure-directing interactions, from hydrogen-bond-led assemblies to those meticulously organized by strong and directional halogen bonds.
Case Study 1: Fluoro- and Chloroindolines (The Hydrogen Bond Regime)
In fluoro- and chloroindolines, the packing is typically governed by the strongest hydrogen bond donors and acceptors available. The N-H group of the indoline will form robust hydrogen bonds, often with the nitrogen atom of a neighboring molecule, leading to classic supramolecular synthons like chains or dimers.
-
Fluorine: Primarily acts as a weak hydrogen bond acceptor (C-H···F). It rarely participates in halogen bonding.
-
Chlorine: Occupies a transitional space. It can act as a weak hydrogen bond acceptor (N-H···Cl or C-H···Cl).[1] While capable of forming weak halogen bonds, these are often not strong enough to overcome the influence of conventional hydrogen bonding.
The resulting crystal structures are often complex and can be difficult to predict, as they arise from a combination of multiple weak C-H···X and π-π interactions without a single, dominant directional force.
Case Study 2: Bromo- and Iodoindolines (The Halogen Bond Regime)
For bromo- and especially iodoindolines, the halogen bond emerges as the master architect of the crystal lattice. The large, polarizable nature of Br and I creates a prominent σ-hole, enabling them to form strong, linear halogen bonds that dictate the primary packing arrangement.[1][6]
-
Key Motifs: We frequently observe powerful C-X···N (where X = Br, I) interactions, which assemble molecules into predictable chains or tapes.
-
Competition: These halogen bonds are often strong enough to compete with and even supersede traditional N-H···N hydrogen bonds in defining the primary structural motifs.[7][8]
-
Predictability: The high directionality of the C-X···A interaction (approaching 180°) imparts a level of predictability, making Br and I powerful tools for rational crystal engineering.[9]
Data Summary: Trends in Intermolecular Interactions
The following table summarizes the expected trends and geometric parameters for key intermolecular contacts in a hypothetical 5-haloindoline series. Distances are normalized as a percentage of the sum of the van der Waals radii (RvdW) of the interacting atoms, with values <100% indicating a significant interaction.
| Halogen (X) | Dominant Interaction Type | Typical Donor-Acceptor | Normalized Distance (% RvdW) | C-X···A Angle | Structural Implication |
| -F | Hydrogen Bond | C-H···F | ~95-105% | 120-160° | Complex, hydrogen-bond-driven packing |
| -Cl | Hydrogen Bond / Weak XB | N-H···Cl / C-Cl···Cl | ~90-100% | 140-170° | Transitional; often HB-dominated |
| -Br | Halogen Bond / Hydrogen Bond | C-Br···N / C-Br···Br | ~85-95% | 160-180° | Directional, XB-driven chains & networks |
| -I | Strong Halogen Bond | C-I···N / C-I···I | ~80-90% | 170-180° | Highly predictable, robust XB-mediated assembly |
Visualizing the Interaction Shift
The following diagram illustrates the fundamental shift in preferred packing motifs when moving from a lighter halogen (like Chlorine) to a heavier one (like Iodine) on an indoline scaffold.
Sources
- 1. Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms [mdpi.com]
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- 7. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions [mdpi.com]
- 8. Supramolecular Weaving by Halogen-Bonding in Functionality-Rich Hexasubstituted Aromatic Synthons | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 4,6-Difluoroindoline: Evaluating Environmental Impact
For Immediate Publication
Shanghai, China – January 9, 2026 – In the landscape of pharmaceutical and materials science, the synthesis of fluorinated heterocyclic compounds like 4,6-difluoroindoline is of paramount importance. This valuable building block is integral to the development of novel therapeutics and advanced materials. However, the chemical processes employed in its synthesis carry significant environmental implications. This guide provides a detailed comparison of two distinct synthetic pathways to this compound: a traditional multi-step approach and a modern, greener catalytic hydrogenation method. By examining the experimental data and underlying principles of each, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to make more sustainable choices in their synthetic endeavors.
Introduction: The Imperative of Greener Synthesis
The principles of green chemistry are increasingly shaping the future of chemical manufacturing, compelling a shift away from processes that are resource-intensive and generate hazardous waste. The synthesis of complex molecules like this compound is a prime area for the application of these principles. Traditional synthetic routes often rely on stoichiometric reagents, harsh reaction conditions, and environmentally persistent solvents. In contrast, modern approaches prioritize catalytic methods, milder conditions, and the use of benign solvents, leading to a significantly reduced environmental footprint. This guide will dissect two such contrasting methodologies for the preparation of this compound, offering a clear perspective on their comparative environmental performance.
Method 1: A Traditional Multi-Step Synthesis via Reductive Cyclization
A classical approach to the synthesis of indolines often involves the construction of the indole ring from a substituted benzene precursor, followed by reduction. A representative, albeit not fully detailed in a single source for this specific molecule, multi-step synthesis of this compound can be conceptualized from established organic chemistry reactions. This hypothetical "traditional" route serves as a benchmark for environmental impact assessment.
The synthesis would likely commence with a readily available starting material such as 2,4-difluoronitrobenzene. The key steps would involve the introduction of a two-carbon unit at the ortho position to the nitro group, followed by a reductive cyclization to form the indole ring, and a final reduction to the indoline.
Experimental Protocol (Hypothetical Traditional Route)
Step 1: Condensation to form a nitrostyrene derivative
2,4-Difluoronitrobenzene would be reacted with a suitable C2-building block, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine intermediate. This is a common strategy in indole syntheses like the Leimgruber-Batcho synthesis.
Step 2: Reductive Cyclization to 4,6-difluoroindole
The resulting nitro-enamine intermediate would then undergo reductive cyclization. This is often achieved using reducing agents like iron powder in acetic acid or catalytic hydrogenation over a palladium catalyst. These conditions reduce the nitro group to an amine, which then spontaneously cyclizes to form the indole ring.
Step 3: Reduction to this compound
The final step involves the reduction of the 4,6-difluoroindole to the desired this compound. Traditional methods for this transformation often employ stoichiometric reducing agents like sodium borohydride in trifluoroacetic acid, which can be effective but generate significant waste.[1]
Environmental Considerations of the Traditional Route
This multi-step approach, while effective, presents several environmental drawbacks:
-
Atom Economy: Multi-step syntheses inherently have lower atom economy, as atoms from reagents and intermediates are lost in each step.
-
Solvent Usage: The use of organic solvents like DMF and acetic acid contributes to volatile organic compound (VOC) emissions and waste generation.
-
Waste Generation: The use of stoichiometric reagents, such as iron powder in the reduction step, generates significant inorganic waste that requires disposal. The use of strong acids also necessitates neutralization steps, adding to the overall waste stream.
-
Energy Consumption: Multiple reaction and purification steps typically require more energy input compared to a more streamlined process.
Method 2: A Greener Approach - Direct Catalytic Hydrogenation of 4,6-Difluoroindole
A more environmentally benign and efficient route to this compound is the direct catalytic hydrogenation of the corresponding indole. This approach aligns with the principles of green chemistry by utilizing a catalyst to achieve the desired transformation with high efficiency and minimal waste. A particularly green variant of this method employs a heterogeneous catalyst in an aqueous medium.[2]
Experimental Protocol: Heterogeneous Catalytic Hydrogenation in Water
This protocol is adapted from a general method for the hydrogenation of unprotected indoles.[2]
Materials:
-
4,6-Difluoroindole
-
Platinum on carbon (Pt/C, 5 wt%)
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Deionized water
-
Hydrogen gas (H₂)
Procedure:
-
A mixture of 4,6-difluoroindole (1 mmol), Pt/C (5 mol%), and PTSA (1.2 mmol) in deionized water (5 mL) is placed in a pressure vessel.
-
The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 psi).
-
The reaction mixture is stirred vigorously at room temperature for the required time (typically a few hours), with the reaction progress monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered to recover the heterogeneous catalyst.
-
The aqueous filtrate is neutralized with a base (e.g., NaHCO₃) and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried and the solvent is removed under reduced pressure to yield the this compound product.
Sources
validation of analytical methods for 4,6-difluoroindoline quantification
An In-Depth Comparative Guide to the Validation of Analytical Methods for 4,6-Difluoroindoline Quantification
Introduction: The Analytical Imperative for this compound
In modern pharmaceutical development, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making compounds like this compound valuable intermediates or structural motifs in novel drug candidates.[1][2][3][4] The accurate quantification of this compound is therefore not merely a procedural step but a critical cornerstone of quality control. It ensures the purity of drug substances, the consistency of manufacturing processes, and the safety of the final therapeutic product.
This guide provides a comparative analysis of three principal analytical techniques for the robust quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present detailed validation protocols grounded in regulatory standards, and offer a clear comparison to guide researchers and drug development professionals in selecting the method best suited for their intended purpose.
Pillar 1: The Regulatory Framework for Validation
Any analytical method intended for use in a regulated environment must be formally validated to demonstrate its fitness for purpose.[5] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, which has been adopted by major regulatory bodies, including the U.S. Food and Drug Administration (FDA).[6][7] The objective is to establish, through documented evidence, that the procedure's performance characteristics are suitable and reliable for the intended analytical application.[8]
The validation process is a logical, systematic journey that ensures the data produced is trustworthy.
Caption: Workflow for Analytical Method Validation per ICH Q2(R2).
Pillar 2: Comparative Analysis of Quantitative Methods
We will now explore three distinct, yet powerful, analytical methods for the quantification of this compound. For each, a detailed protocol is provided, followed by an expert discussion on the rationale and validation strategy.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This technique is the workhorse of pharmaceutical quality control due to its robustness, reliability, and widespread availability. It separates compounds based on their polarity.
A. Experimental Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (1.0 mg/mL) in methanol.
-
Create a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 25.0 µg/mL) by diluting the stock solution with the mobile phase.
-
Accurately weigh the sample (e.g., drug substance) and dissolve it in methanol to achieve a target concentration within the calibration range.[9] Use sonication if necessary to ensure complete dissolution.
-
Filter all solutions through a 0.45 µm PTFE syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1100/1200 series or equivalent with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.
-
Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm (or the determined λmax of this compound).
-
B. Expertise & Rationale
-
Choice of Stationary Phase: A C18 (octadecylsilane) column is the standard for reversed-phase chromatography, offering excellent retention and separation for moderately polar aromatic compounds like indoline derivatives.
-
Mobile Phase Composition: The acetonitrile/water mixture provides the necessary elution strength. The acidic phosphate buffer (pH 3.0) is critical for protonating the secondary amine of the indoline ring. This ensures a consistent charge state, leading to sharp, symmetrical peaks and reproducible retention times.
-
UV Detection: Aromatic structures like indoline exhibit strong UV absorbance, making UV detection a simple and effective quantification technique. A Diode-Array Detector (DAD) is recommended during development to confirm the λmax and to assess peak purity.
C. Trustworthiness: Validation Strategy
-
Specificity: Analyze a blank (mobile phase), a placebo (matrix without analyte), the reference standard, and a spiked sample. The analyte peak should be well-resolved from any matrix components or potential impurities. Stress studies (acid, base, peroxide, heat, light) should be performed to demonstrate that degradants do not co-elute with the main peak.[5]
-
Linearity: Inject the calibration standards in triplicate. Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of a standard at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD over both sets of data should remain within acceptable limits (typically ≤ 2.0%).[7]
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a polar compound like this compound, derivatization is often necessary to improve its thermal stability and chromatographic behavior.[10][11]
A. Experimental Protocol
-
Derivatization and Sample Preparation:
-
Prepare standard and sample solutions in a suitable aprotic solvent like Dichloromethane.
-
To 100 µL of each solution in a sealed vial, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Heat the vials at 60 °C for 30 minutes to complete the silylation of the amine group.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC-MS System: Agilent 7890 GC with a 5977 MS detector or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless, 1 µL.
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
MS Mode: Selected Ion Monitoring (SIM) for quantification. Monitor the molecular ion and at least two characteristic fragment ions of the derivatized analyte.
-
B. Expertise & Rationale
-
Derivatization: The active hydrogen on the indoline nitrogen makes the molecule polar and prone to adsorption on active sites in the GC system, leading to poor peak shape. MSTFA replaces this hydrogen with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability.[11]
-
HP-5MS Column: This 5% phenyl-methylpolysiloxane column is a general-purpose, low-polarity column suitable for a wide range of underivatized and derivatized compounds.
-
Mass Spectrometry (MS) Detection: MS provides exceptional specificity. While full scan mode is used for initial identification, SIM mode is used for quantification to maximize sensitivity by focusing only on ions specific to the target analyte, effectively filtering out matrix noise.[12][13]
C. Trustworthiness: Validation Strategy
-
Specificity: The combination of chromatographic retention time and the ratio of multiple characteristic ions in SIM mode provides an extremely high degree of specificity. Interference is highly unlikely.
-
Linearity, Accuracy, Precision: Assessed similarly to the HPLC method, using the peak area response from the primary quantifier ion. Acceptance criteria are generally comparable.
-
Robustness: Key parameters to investigate include the derivatization reaction time and temperature, oven temperature ramp rate, and inlet temperature to ensure minor variations do not significantly impact the results.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification, making it ideal for analyzing trace levels of this compound, such as when it is a process-related impurity or a metabolite in a biological matrix.[14][15]
A. Experimental Protocol
-
Sample Preparation:
-
Due to the method's sensitivity, sample preparation can often be simplified to a "dilute and shoot" approach.[9]
-
Dissolve the sample in the mobile phase, vortex, and filter or centrifuge.
-
For complex matrices (e.g., plasma), a protein precipitation step (with acetonitrile) or solid-phase extraction (SPE) may be required for cleanup.[16]
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/UHPLC system (e.g., Waters Acquity, Shimadzu Nexera) for fast analysis.
-
Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution. A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile. (e.g., Start at 5% B, ramp to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple Quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S).
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
Determine the precursor ion (protonated molecule, [M+H]⁺).
-
Fragment the precursor ion and identify 1-2 stable, high-intensity product ions.
-
Example MRM transition (hypothetical): m/z 156.1 -> 136.1 (quantifier), m/z 156.1 -> 109.1 (qualifier).
-
-
B. Expertise & Rationale
-
UHPLC: The use of sub-2 µm particle columns provides higher resolution, faster run times, and sharper peaks, which enhances sensitivity.
-
ESI Positive Mode: The indoline nitrogen is basic and readily accepts a proton in the acidic mobile phase (0.1% formic acid), making it ideal for positive mode ESI.
-
MRM: This is the key to the method's performance. The first quadrupole selects only the precursor ion of our analyte. The second quadrupole fragments it, and the third quadrupole selects only specific product ions. This two-stage filtering provides unparalleled selectivity and sensitivity, virtually eliminating matrix interference.[17]
C. Trustworthiness: Validation Strategy
-
Specificity: Proven by the unique MRM transition. The probability of an interfering compound having the same retention time, the same precursor mass, AND the same product ion masses is practically zero.
-
Sensitivity: The Limit of Quantification (LOQ) and Limit of Detection (LOD) are formally determined by analyzing a series of low-concentration standards and establishing the concentration at which the signal-to-noise ratio is acceptable (typically >10 for LOQ).[15]
-
Matrix Effects: This is a critical validation parameter unique to MS-based methods. It is assessed by comparing the analyte's response in a pure solution versus its response in a spiked sample extract to ensure that matrix components are not suppressing or enhancing the ionization process.
Pillar 3: Performance Comparison and Data Summary
The choice of method depends heavily on the specific analytical need, balancing performance with practicality.
| Parameter | RP-HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Specificity | Good; relies on chromatographic separation. Vulnerable to co-eluting impurities with similar UV spectra. | Excellent; confirmed by retention time and mass spectrum (SIM ions). | Exceptional; confirmed by retention time and specific MRM transition. |
| Sensitivity (Typical LOQ) | ~0.1 - 1.0 µg/mL | ~1 - 10 ng/mL | ~0.01 - 0.1 ng/mL |
| Linearity Range | Wide (typically 2-3 orders of magnitude) | Moderate (typically 2 orders of magnitude) | Very Wide (3-4+ orders of magnitude) |
| Sample Throughput | Moderate (5-15 min run time) | Slow (derivatization step + 15-20 min run time) | High (2-5 min run time) |
| Robustness | High; well-established and tolerant to minor variations. | Moderate; sensitive to derivatization efficiency and inlet activity. | High, but sensitive to matrix effects which must be controlled. |
| Cost & Complexity | Low; standard equipment in any QC lab. | Moderate; requires GC-MS and derivatization expertise. | High; requires expensive, specialized equipment and highly skilled operators. |
Conclusion and Recommendations
As a Senior Application Scientist, the guidance for selecting the appropriate analytical method for this compound quantification is contingent on the application:
-
For routine quality control, assay, and purity testing of drug substances and products , where the analyte is present at high concentrations (>0.1%), RP-HPLC-UV is the superior choice. It offers the best combination of robustness, cost-effectiveness, and sufficient performance, aligning with the practical needs of a manufacturing environment.
-
For identification and quantification where HPLC is not suitable (e.g., due to interfering excipients) , or for structural confirmation, GC-MS is a viable alternative. Its high specificity is a key advantage, though the required derivatization step adds complexity and time.
-
For the quantification of trace-level impurities, analysis in complex biological matrices (e.g., pharmacokinetic studies), or when the highest level of sensitivity and specificity is required , LC-MS/MS is the unequivocal method of choice. Its performance is unmatched, justifying the higher cost and complexity for these demanding applications.
Ultimately, the development and validation of any analytical method is a rigorous process. By grounding our approach in the principles of the ICH guidelines and making informed, science-based decisions on technique and parameters, we can ensure the generation of reliable, accurate, and trustworthy data for critical molecules like this compound.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,6-Difluoroindoline
Executive Summary: Beyond the Bench
In modern drug discovery and materials science, fluorinated heterocyclic compounds like 4,6-Difluoroindoline are invaluable building blocks. However, their unique chemical properties necessitate a rigorous and informed approach to waste management. This guide moves beyond mere compliance, providing a framework for the safe, efficient, and environmentally responsible disposal of this compound and its associated waste streams. Adherence to these protocols is not only a regulatory requirement but a cornerstone of a robust laboratory safety culture. The causality behind these procedures is rooted in the compound's toxicological profile and its classification as a halogenated organic substance, which dictates specific disposal pathways under federal and local regulations.
Hazard Profile of this compound
Understanding the inherent risks of a compound is fundamental to managing its lifecycle. While a specific Safety Data Sheet (SDS) for this compound may vary by supplier, its hazard profile can be reliably inferred from its structural class—a fluorinated aniline derivative.
Compounds in this family are generally considered hazardous.[1] Key concerns include:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]
-
Environmental Hazard: Harmful to aquatic life, with potentially long-lasting effects.[3] Therefore, it must not be allowed to enter drains or surface water.[3][4]
-
Combustibility: While not highly flammable, it is a combustible liquid and its vapors may form explosive mixtures with air upon intense heating.[5] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly toxic gaseous hydrogen fluoride (HF).[1][5]
These hazards mandate that all handling and disposal operations be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Table 1: Hazard Classification and Essential Protective Measures
| Hazard Classification | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Skull and Crossbones | Chemical-resistant gloves (Nitrile, Neoprene), Flame-resistant lab coat, Chemical safety goggles, Face shield (if splash risk exists) |
| Skin Corrosion/Irritation | Exclamation Mark | Chemical-resistant gloves, Lab coat |
| Serious Eye Damage/Irritation | Exclamation Mark | Chemical safety goggles, Face shield |
| Hazardous to the Aquatic Environment | No Pictogram (Warning) | N/A (Procedural Control) |
Core Directive: The Disposal Workflow
The proper disposal of this compound is a multi-step process that begins the moment waste is generated. The primary directive is waste segregation: halogenated organic waste must always be collected separately from non-halogenated waste .[6][7][8] This is because the disposal methods, particularly incineration, are different and mixing them needlessly increases disposal costs and complexity.[7][8]
Diagram 1: Disposal Decision Workflow for this compound Waste
Caption: Decision workflow for handling various this compound waste streams.
Experimental Protocols for Disposal
These step-by-step methodologies provide clear instructions for routine waste handling, spill cleanup, and container management. All operations involving the handling of this compound or its waste should be performed within a certified chemical fume hood.[3][9]
Protocol for Routine Waste Collection
-
Container Selection: Obtain a designated, compatible waste container for "Halogenated Organic Liquids".[7][10] Polyethylene or glass containers are appropriate. Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[10]
-
Labeling: Immediately affix a "Hazardous Waste" label to the container.[7] Fill in the generator's name, location, and the full chemical name: "Waste this compound". List all constituents, including solvents.
-
Accumulation: As waste is generated (e.g., from reaction workups, chromatography), add it to the designated container.
-
Closure: Keep the waste container securely closed at all times except when actively adding waste.[6][7] This prevents the release of volatile organic compounds (VOCs).
-
Storage: Store the waste container in a designated satellite accumulation area, within secondary containment (e.g., a plastic tub), and segregated from incompatible materials like acids and strong oxidizing agents.[10]
-
Disposal Request: Once the container is 75% full, or within 150 days of the accumulation start date, arrange for pickup through your institution's Environmental Health & Safety (EHS) office.[11]
Protocol for Spill Management
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.[9]
-
Don PPE: Wear, at a minimum, double nitrile gloves, a lab coat, and chemical splash goggles.[10] A face shield and apron are recommended for larger spills.
-
Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pads.[3][7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep up or collect the absorbed material using non-sparking tools.[3] Place the contaminated absorbent into a heavy-duty plastic bag or a designated container for solid hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[7]
-
Disposal: Seal and label the container of spill debris as "Solid Hazardous Waste: this compound Spill Debris" and arrange for EHS pickup.[7]
Protocol for Empty Container Disposal
-
Decontamination: Empty containers that held this compound are still considered hazardous waste. To render them non-hazardous, they must be triple-rinsed.[11]
-
Rinsing Procedure:
-
Final Disposal: Once triple-rinsed and fully dry, obliterate or deface the original chemical label.[11] The clean, dry container can then be disposed of in the appropriate receptacle for glass or plastic.
Regulatory Framework and Final Disposition
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the U.S. Environmental Protection Agency (EPA). As a halogenated organic compound, it falls under regulations for hazardous waste.[10][12] Chemical waste generators are legally responsible for determining if a waste is hazardous and ensuring its proper management from "cradle to grave".[3][12]
Final disposal of this material will be handled by a licensed hazardous waste facility, which will likely use high-temperature incineration to ensure the complete destruction of the fluorinated molecule, preventing its release into the environment.[13]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,6-Difluoroindoline
As researchers and drug development professionals, our work with novel chemical entities like 4,6-Difluoroindoline pushes the boundaries of science. However, this innovation demands an unwavering commitment to safety. The introduction of fluorine atoms into organic molecules can significantly alter their reactivity and biological properties, necessitating a cautious and well-informed approach to handling.[1] This guide provides essential, field-proven safety and logistical information for managing this compound in a laboratory setting. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each step is critical for ensuring personnel safety and experimental integrity.
Hazard Assessment: An Analog-Based Approach
Specific toxicity data for this compound is not extensively published. Therefore, a conservative approach is mandated, drawing parallels from structurally similar fluorinated aromatic compounds like 4-fluoroindole and various fluoroanilines. These analogs are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4] Some are classified as harmful if swallowed, in contact with skin, or inhaled.[5][6] Consequently, this compound must be treated as a hazardous substance with the potential for acute toxicity, and all handling procedures must reflect this level of risk.
Key Potential Hazards:
-
Skin Irritation/Corrosion: Direct contact may cause irritation or burns.[6]
-
Serious Eye Damage: The compound is likely to be a severe eye irritant.[2][4]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[2][4]
-
Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful via all routes of exposure based on analog data.
All work with this compound must be preceded by a thorough, lab-specific risk assessment.
The Core Defense: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all checklist; it is a carefully designed system to shield you from specific, identified hazards. The following table outlines the minimum required PPE for handling this compound.
| Protection Area | Required PPE | Material/Standard Specification | Rationale & Causality |
| Hand | Double Gloves | Inner: NitrileOuter: Neoprene or Butyl Rubber | Nitrile provides good splash protection but has poor resistance to many halogenated hydrocarbons and aromatic amines.[7][8][9] The outer neoprene or butyl glove offers superior chemical resistance for prolonged tasks, while double-gloving minimizes exposure during glove removal (doffing).[9] Always consult the manufacturer's chemical resistance guide.[10] |
| Eye & Face | Chemical Splash Goggles & Face Shield | Goggles: ANSI Z87.1 compliantFace Shield: Worn over goggles | Analogs cause serious eye irritation.[4] Goggles provide a seal against splashes and dust. The face shield is mandatory to protect the entire face from splashes, especially when handling liquids or performing reactions with a risk of exothermic events.[1][11] |
| Body | Flame-Resistant (FR) Laboratory Coat | Material: Nomex® or similar FR fabric | Protects skin and personal clothing from splashes and potential fire hazards. The coat must be fully buttoned to provide maximum coverage.[11] For larger quantities (>50g), a chemical-resistant apron over the lab coat is required. |
| Respiratory | Engineering Control is Primary | Primary: Certified Chemical Fume HoodSecondary: Respirator (if required by risk assessment) | All handling of this compound (solids and solutions) must be performed inside a properly functioning chemical fume hood to minimize inhalation exposure.[1] If engineering controls are insufficient or in case of a spill, respiratory protection (e.g., a full-face respirator with multi-sorbent cartridges) may be necessary, requiring formal training and fit-testing.[10][11] |
| Foot | Closed-toe Shoes | Leather or chemical-resistant material | Protects feet from spills. The entire foot must be covered; perforated shoes are not permitted.[11] |
Operational Workflow: A Step-by-Step Procedural Guide
A disciplined workflow is essential to prevent exposure and contamination. The process can be broken down into three distinct phases: Preparation, Handling, and Decontamination.
Procedural Details:
Phase 1: Preparation
-
Verify Engineering Controls: Confirm the chemical fume hood has a current certification sticker and the airflow monitor indicates it is functioning correctly.[1]
-
Assemble & Inspect PPE: Gather all necessary PPE as outlined in the table above. Meticulously inspect gloves for any signs of degradation, punctures, or tears before donning them.[11]
-
Designate & Prepare Work Area: All work must occur within the fume hood. Line the work surface with disposable absorbent pads to contain minor spills.[12]
-
Ready Materials: Ensure the chemical container is clearly labeled. Have a designated, pre-labeled waste container ready. Confirm that a spill kit compatible with halogenated organic compounds is immediately accessible.
Phase 2: Handling
-
Weighing: When weighing the solid, use gentle motions to avoid creating airborne dust. Using an anti-static weigh boat or pan can help prevent material from clinging and becoming airborne.
-
Solution Preparation: If making a solution, add the solid to the solvent slowly. Keep containers closed whenever not actively in use to minimize vapor release.[12][13]
Phase 3: Decontamination & Doffing
-
PPE Removal (Doffing): This is a critical step to prevent self-contamination.
-
Remove the outer pair of gloves first and dispose of them in the designated solid waste container.
-
Remove the face shield and goggles.
-
Remove the lab coat, turning it inside out as you remove it.
-
Remove the inner pair of gloves, peeling them off without touching the outer surface.
-
-
Final Step: Wash hands thoroughly with soap and water.[13]
Spill and Exposure Protocols
Skin or Eye Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eyes, use an emergency eyewash station.[14][15]
-
Remove all contaminated clothing while flushing.[13]
-
Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[3]
Small Spill (Inside Fume Hood):
-
Alert others in the area.
-
Wearing your full PPE, use an inert absorbent material to soak up the spill.[12]
-
Place the absorbent material into a sealed, labeled container for hazardous waste disposal.[13]
-
Clean the spill area thoroughly.
Large Spill or Spill Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's Environmental Health & Safety (EH&S) emergency line.
-
Prevent entry into the area.
Disposal Plan: Segregation and Management
Proper disposal is a legal and ethical responsibility. As a halogenated organic compound, this compound waste must never be mixed with non-halogenated waste streams.[13][16][17]
Disposal Protocol:
-
Segregation is Key: Use separate, dedicated waste containers for halogenated and non-halogenated waste.[16][17] Organic liquid products containing more than 2% of any halogen are typically classified as halogenated waste.[18]
-
Labeling: Label waste containers before adding the first drop of waste.[13] The label must include the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the approximate percentages of each component.[13][16]
-
Container Integrity: All waste containers must be in good condition and made of a compatible material (e.g., polyethylene for liquids).[12] They must have a threaded cap that can be sealed tightly to be "vapor tight" and "spill proof."[13]
-
Storage: Store waste containers in a designated satellite accumulation area, within secondary containment, and away from incompatible materials like strong oxidizing agents.[12]
-
Pickup: When the container is three-quarters full, arrange for a waste collection through your institution's EH&S department.[16] Do not accumulate excessive amounts of waste in the lab.[13]
By adhering to these rigorous PPE, handling, and disposal protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
